molecular formula C41H52N5O7P B573494 N4-Ethyl-DC cep CAS No. 195535-80-9

N4-Ethyl-DC cep

Cat. No.: B573494
CAS No.: 195535-80-9
M. Wt: 757.869
InChI Key: LGNGWXZNSIMWIS-LLVNGMGKSA-N
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Description

N4-Ethyl-DC CEP, chemically known as 5'-O-(4,4'-Dimethoxytrityl)-N4-ethyl-2'-deoxycytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a structural phosphoramidite crucial for synthesizing modified oligonucleotides with tailored thermal properties . Its primary research value lies in normalizing the thermal stability of DNA duplexes, a critical factor in techniques involving simultaneous hybridization of multiple sequences, such as DNA chip and reverse hybridization protocols . In these applications, high-GC content sequences can lead to false positives due to the superior stability of G-C base pairs, while low-GC content can cause false negatives. Incorporating N4-Ethyl-dC into oligonucleotide probes elegantly solves this problem; it base pairs specifically with deoxyguanosine (dG), but the resulting N4-Et-dC:dG base pair has a thermal stability similar to an A:T base pair rather than a natural C:G pair . This mechanism effectively equalizes the melting temperature (Tm) across probes of different sequences, making hybridization dependent on length and match rather than base composition, thereby dramatically improving assay accuracy and reliability . This phosphoramidite is supplied with high purity (≥98.0% by HPLC and ³¹P NMR) and must be stored at –20°C under an inert atmosphere . It is compatible with major oligonucleotide synthesizers, including Applied Biosystems, AKTA, and Expedite models . Beyond hybridization normalization, this modified base is also a valuable tool in structural studies for investigating how CpG-containing oligonucleotides stimulate the innate immune system, helping to identify the structural elements in cytosine required for immunostimulatory recognition . This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47)/t36-,37+,39+,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNGWXZNSIMWIS-LLVNGMGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N4-Ethyl-dC CEP for Advanced Nucleic Acid Applications

Introduction: Beyond the Canonical Bases

In the realm of nucleic acid research and therapeutics, the ability to move beyond the four canonical DNA bases is paramount for unlocking novel functionalities and probing complex biological questions. Modified oligonucleotides are indispensable tools for modulating duplex stability, investigating DNA damage and repair mechanisms, and developing next-generation diagnostics and drugs. Among the arsenal of available modifications, N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) stands out for its unique impact on hybridization thermodynamics.

This technical guide provides an in-depth exploration of N4-Ethyl-dC CE Phosphoramidite, the key chemical building block used to incorporate this modification into synthetic oligonucleotides. We will delve into its chemical properties, its application in solid-phase oligonucleotide synthesis, its profound effects on DNA duplex stability, and its relevance in the study of DNA alkylation damage. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of N4-Ethyl-dC in their work.

Core Concepts: Chemical Identity and Properties

N4-Ethyl-dC CE Phosphoramidite is a modified nucleoside phosphoramidite used in automated solid-phase DNA synthesis.[1] The "CEP" designation refers to the 2-cyanoethyl phosphoramidite group at the 3'-hydroxyl position, the reactive moiety that enables coupling to the growing oligonucleotide chain.[2] The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle.[2] The defining feature is the ethyl group attached to the exocyclic amine (N4) of the deoxycytidine base.

The full chemical name for the most common variant is 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethyl-cytidine, 3'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite].[3]

Chemical Structure of N4-Ethyl-dC CE Phosphoramidite

G Figure 1: Chemical Structure of N4-Ethyl-dC CE Phosphoramidite cluster_dmt 5'-DMT Group cluster_sugar Deoxyribose cluster_base N4-Ethylcytosine Base cluster_cep 3'-CE Phosphoramidite DMT DMT S5 DMT->S5 5' linkage S1 O S2 S1->S2 S3 S2->S3 B1 N S2->B1 N-glycosidic bond S4 S3->S4 P P S3->P 3' linkage S4->S5 S5->S1 B2 B1->B2 B3 N B2->B3 B4 =O B3->B4 B5 B4->B5 B6 B5->B6 B6->B1 B7 NH-CH2CH3 B6->B7 O_cyano O-CH2CH2CN P->O_cyano N_diisopropyl N(iPr)2 P->N_diisopropyl caption Structure of this compound

Caption: Chemical structure of N4-Ethyl-dC CE Phosphoramidite.

Physicochemical Properties

A summary of the key properties for the unprotected nucleoside and the full phosphoramidite reagent is provided below.

PropertyN4-Ethyl-2'-deoxycytidineN4-Ethyl-dC CE Phosphoramidite
Molecular Formula C11H17N3O4[4]C41H52N5O7P[5]
Molecular Weight 255.27 g/mol [4]757.9 g/mol [5]
CAS Number 70465-61-1[4]195535-80-9[6]
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in water, DMSOSoluble in anhydrous acetonitrile
Storage Freezer storage, -10 to -30°C, dry[7]Freezer storage, -10 to -30°C, dry[7]

Application in Oligonucleotide Synthesis: A Practical Workflow

The incorporation of N4-Ethyl-dC into an oligonucleotide follows the standard phosphoramidite synthesis cycle.[1][2] The phosphoramidite is dissolved in anhydrous acetonitrile and installed on a DNA synthesizer.[7] Fortunately, no significant changes to standard coupling protocols recommended by synthesizer manufacturers are required for this modification.[6][7]

The Synthesis Cycle

The automated synthesis process is a cycle of four key steps, repeated for each nucleotide addition.

Oligo_Synthesis_Cycle start Start: Solid Support with first nucleoside (5'-DMT on) deblock Step 1: Deblocking (Detritylation) Remove 5'-DMT group with acid (e.g., Trichloroacetic Acid) start->deblock coupling Step 2: Coupling Add this compound & Activator (e.g., DCI, ETT) deblock->coupling Exposes free 5'-OH capping Step 3: Capping Block unreacted 5'-OH groups (e.g., Acetic Anhydride) coupling->capping Chain Elongation oxidation Step 4: Oxidation Convert phosphite triester to stable phosphate triester (Iodine/H2O) capping->oxidation Prevents failure sequences repeat Repeat Cycle for Next Base oxidation->repeat Stabilizes backbone repeat->deblock Yes end Final Cleavage & Deprotection repeat->end No (Final Base)

Caption: The N4-ethyl group disrupts one hydrogen bond with guanine.

This normalization of base-pairing strength is a powerful tool. In one study, a set of unmodified probes with varying GC content exhibited a melting temperature (Tm) range of 39°C. [8]When N4-Ethyl-dC was substituted for dC in the same probes, this range was dramatically reduced to only 7°C. [8]This makes hybridization results dependent primarily on probe length rather than base composition, significantly improving the reliability and accuracy of hybridization-based assays. [8][9]

Relevance in DNA Damage and Repair Studies

Beyond hybridization studies, N4-Ethyl-dC serves as a valuable tool for investigating the biological consequences of DNA alkylation. Alkylating agents, both environmental and endogenous, can modify DNA bases, leading to cytotoxic and mutagenic lesions. [10][11]The N-alkylation of cytidine is a known form of DNA damage.

By using this compound to place a single, defined alkylation adduct at a specific site within an oligonucleotide, researchers can create precise substrates to study:

  • DNA Polymerase Fidelity: Assessing whether DNA polymerases can bypass the lesion and determining which nucleotide is incorporated opposite the modified base. This provides direct insight into the mutagenic potential of such adducts. [12][13]* DNA Repair Enzyme Activity: Synthesized oligonucleotides containing N4-Ethyl-dC can be used as substrates in assays for DNA glycosylases or other repair enzymes to determine if the cellular machinery recognizes and excises this type of damage. [10][14]* Structural Biology: Examining the structural perturbations (e.g., changes in helix geometry, base stacking) induced by the N4-ethyl adduct within a DNA duplex using techniques like NMR or X-ray crystallography. [15]

Quality Control: Mass Spectrometry Analysis

Post-synthesis verification is a critical step to ensure the successful incorporation of any modification. Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for analyzing modified oligonucleotides. [16][17] The incorporation of an N4-Ethyl-dC in place of a standard dC results in a predictable mass increase.

  • Mass of dC monophosphate (in oligo chain) ≈ 289.18 g/mol

  • Mass of N4-Ethyl-dC monophosphate (in oligo chain) ≈ 317.24 g/mol

  • Expected Mass Shift: +28.06 Da

When analyzing the ESI-MS data, the observed molecular weight of the full oligonucleotide should match the theoretical weight calculated with this mass shift included. [18]This provides definitive confirmation that the modification was successfully incorporated.

Conclusion

N4-Ethyl-dC CE Phosphoramidite is a versatile and powerful reagent for the synthesis of modified oligonucleotides. Its ability to normalize the hybridization strength of G:C and A:T base pairs offers a compelling solution to common problems in probe-based assays, leading to more robust and reliable data. [8]Furthermore, its role as a stable analog of an alkylated DNA lesion provides researchers with a precise tool to dissect the complex pathways of DNA damage, repair, and mutagenesis. [10]By understanding the principles of its synthesis, functional impact, and analysis as outlined in this guide, scientists can confidently and effectively integrate N4-Ethyl-dC into their research and development workflows, pushing the boundaries of nucleic acid science and technology.

References

  • Current time information in Washington, DC, US. Google.
  • N4-Ac-N4-Et-dC-CE Phosphoramidite - Oligo Synthesis . Cambio. Retrieved January 15, 2026, from [Link]

  • N4-Ethyl-2'-deoxycytidine . PubChem, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • This compound . PubChem, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • 3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase . National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • This compound . Shenzhen Regent Biochemical Technology Co., Ltd. Retrieved January 15, 2026, from [Link]

  • N4-Et-dC-CE Phosphoramidite . Glen Research. Retrieved January 15, 2026, from [Link]

  • Oligonucleotide synthesis under mild deprotection conditions . National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Glen Report 25 Supplement: Deprotection . Glen Research. Retrieved January 15, 2026, from [Link]

  • Deprotection Guide . Glen Research. Retrieved January 15, 2026, from [Link]

  • Oligonucleotide Deprotection Review . Glen Research. Retrieved January 15, 2026, from [Link]

  • Both O4-methylthymine and O4-ethylthymine preferentially form alkyl T.G pairs that do not block in vitro replication in a defined sequence . PubMed, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Cytotoxic and mutagenic properties of O4-alkylthymidine lesions in Escherichia coli cells . Nucleic Acids Research, Oxford Academic. Retrieved January 15, 2026, from [Link]

  • Solid Phase Oligonucleotide Synthesis . Biotage. Retrieved January 15, 2026, from [Link]

  • Phosphoramidite Chemistry for DNA Synthesis . Twist Bioscience. Retrieved January 15, 2026, from [Link]

  • N4-Ethyl deoxy Cytidine CED phosphoramidite . ChemGenes. Retrieved January 15, 2026, from [Link]

  • Guidebook for the Synthesis of Oligonucleotides . Chemie Brunschwig. Retrieved January 15, 2026, from [Link]

  • On-demand synthesis of phosphoramidites . Nature Communications, PMC. Retrieved January 15, 2026, from [Link]

  • (PDF) Mass Spectrometry of Oligonucleotides . ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine . PubMed, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • MASS SPECTROMETRY of NUCLEOSIDES and NUCLEIC ACIDS . Michigan State University. Retrieved January 15, 2026, from [Link]

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans . National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Solution structure of a DNA duplex containing mispair-aligned N4C-ethyl-N4C interstrand cross-linked cytosines . PubMed, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Analog Phosphoramidites for DNA Damage/Repair . Glen Research. Retrieved January 15, 2026, from [Link]

  • Carcinogen-DNA Adduct Formation and DNA Repair . CDC Stacks, Centers for Disease Control and Prevention. Retrieved January 15, 2026, from [Link]

  • N(4)C-ethyl-N(4)C cross-linked DNA: synthesis and characterization of duplexes with interstrand cross-links of different orientations . PubMed, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • (PDF) Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach . ResearchGate. Retrieved January 15, 2026, from [Link]

  • Mechanisms of DNA damage, repair and mutagenesis . PMC, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer . PMC, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Assessment and In Vitro Repair of Damaged DNA Templates . U.S. Department of Justice. Retrieved January 15, 2026, from [Link]

  • The DNA Damage Response . Elledge Lab, Harvard Medical School. Retrieved January 15, 2026, from [Link]

  • Guanine modification during chemical DNA synthesis . PMC, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Formation of DNA adducts and induction of mutagenic effects in rats following 4 weeks inhalation exposure to ethylene oxide as a basis for cancer risk assessment . PubMed, National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to N4-Ethyl-dC CEP: Properties and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Normalizing Hybridization in High GC-Content Sequences

In the realm of nucleic acid research and therapeutics, the precise control over oligonucleotide hybridization is paramount. A significant challenge arises from the differential thermal stability of guanine-cytosine (G-C) and adenine-thymine (A-T) base pairs. The three hydrogen bonds in a G-C pair confer considerably higher thermal stability than the two in an A-T pair. This disparity can lead to false positives in hybridization assays with GC-rich sequences and false negatives with AT-rich sequences, particularly with shorter oligonucleotides.[1] N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) has emerged as a critical tool to address this issue. By modifying the cytosine base, the thermal stability of its pairing with guanine is reduced to a level comparable to that of an A-T pair, thereby "normalizing" the melting temperatures (Tm) across a sequence regardless of its GC content.[1][2]

This guide provides a comprehensive overview of the chemical properties of N4-Ethyl-dC CEP (β-cyanoethyl phosphoramidite), its applications, and a detailed protocol for its incorporation into synthetic oligonucleotides.

Core Chemical Properties of this compound

This compound is a modified nucleoside phosphoramidite, the fundamental building block for automated oligonucleotide synthesis.[3] Its structure is designed for efficient coupling to a growing oligonucleotide chain while protecting reactive groups to prevent unwanted side reactions.

PropertyValueSource
IUPAC Name 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile[4]
Molecular Formula C41H52N5O7P[2][4]
Molecular Weight 757.87 g/mol [2][4]
CAS Number 195535-80-9[2][4]
Storage -20°C[]

The key structural features of this compound are:

  • The N4-Ethyl Group: This modification on the exocyclic amine of the cytosine base is the core of its function. It sterically hinders the formation of the third hydrogen bond with guanine, thus reducing the stability of the base pair.

  • The Dimethoxytrityl (DMT) Group: A bulky protecting group on the 5'-hydroxyl of the deoxyribose sugar. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite.

  • The β-Cyanoethyl Group: This group protects the phosphorus atom. It is stable during the coupling reaction but can be readily removed during the final deprotection step.[6]

  • The Diisopropylamino Group: This group is attached to the phosphorus and is displaced by the 5'-hydroxyl of the growing oligonucleotide chain during the coupling reaction.

Caption: Chemical structure of this compound.

Applications in Research and Development

The primary application of N4-Ethyl-dC is in the synthesis of oligonucleotides for hybridization-based technologies where uniform probe performance is critical.

  • DNA Microarrays and Chips: By equalizing the hybridization stability of probes, N4-Ethyl-dC minimizes variability due to GC content, leading to more reliable and reproducible data.[1]

  • Therapeutic Oligonucleotides: In the development of antisense oligonucleotides and siRNAs, precise control over binding affinity and specificity is crucial.[7][8] N4-Ethyl-dC can be strategically incorporated to fine-tune the hybridization properties of these therapeutic molecules.

  • Structural Biology: Oligonucleotides containing N4-Ethyl-dC are used to study the structure and dynamics of DNA and RNA, as well as their interactions with proteins.[1][9] For instance, it has been used to investigate the structural elements of CpG-containing oligonucleotides that are necessary for stimulating the innate immune system.[1]

Experimental Protocol: Incorporation of N4-Ethyl-dC into Oligonucleotides

The incorporation of N4-Ethyl-dC into an oligonucleotide follows the standard phosphoramidite chemistry cycle.[3][10] The process is typically performed on an automated DNA synthesizer.

cluster_workflow Oligonucleotide Synthesis Cycle start Start with Solid Support (e.g., CPG) detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Stabilize phosphate backbone) capping->oxidation repeat Repeat for next base oxidation->repeat repeat->detritylation Yes cleavage 5. Cleavage from Support repeat->cleavage No deprotection 6. Deprotection (Remove protecting groups) cleavage->deprotection end Purified Oligonucleotide deprotection->end

Caption: Workflow for oligonucleotide synthesis incorporating this compound.

Step-by-Step Methodology:
  • Detritylation: The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleotide attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid in dichloromethane. The orange color of the cleaved DMT cation provides a real-time indication of the coupling efficiency of the previous cycle.

  • Coupling: The N4-Ethyl-dC phosphoramidite is activated, usually with an activator like 1H-tetrazole or a more efficient alternative such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. It is important to note that when using DCI as an activator with unprotected N4-Ethyl-dC, some branching at the secondary amine can occur.[2] To prevent this, the use of N4-Acetyl-N4-Ethyl-dC-CE Phosphoramidite is recommended, which completely eliminates this side reaction.[2]

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, they are acetylated in a "capping" step. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester. This is usually accomplished by treatment with an iodine solution in the presence of water and a weak base like pyridine or lutidine.

  • Iteration: These four steps are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (β-cyanoethyl from the phosphates and any base-protecting groups) are removed. For oligonucleotides containing N4-Ethyl-dC, deprotection can typically be carried out using standard methods.[2] However, the specific deprotection conditions should always be chosen based on the most labile component of the oligonucleotide.[11][12] A common method is treatment with aqueous ammonia or a mixture of ammonium hydroxide and methylamine (AMA).[11][12] When using the acetyl-protected version of N4-Ethyl-dC, it is compatible with a wide range of deprotection strategies, from ultramild to ultrafast.[2]

Handling and Storage

This compound is sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen). Before use, the vial should be allowed to warm to room temperature to prevent condensation of moisture onto the product.

References

  • Bonora, G. M., Biancotto, G., Maffini, M., & Scremin, C. L. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213–1217. [Link]

  • Glen Research. N4-Et-dC-CE Phosphoramidite. [Link]

  • Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92021772, this compound. [Link]

  • Johnson, F., & Grollman, A. P. (2001). N(4)C-ethyl-N(4)C cross-linked DNA: synthesis and characterization of duplexes with interstrand cross-links of different orientations. Biochemistry, 40(51), 15731–15741. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • Leisvuori, A. (2015). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. University of Turku. [Link]

  • Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., & Seio, K. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3'-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 17(10), 12335–12353. [Link]

  • Juliano, R. L. (2016). The delivery of therapeutic oligonucleotides. Nucleic Acids Research, 44(13), 6518–6548. [Link]

  • Glen Research. (2010). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. [Link]

  • Roberts, T. C., Langer, R., & Wood, M. J. A. (2020). Advances in oligonucleotide drug delivery. Nature Reviews Drug Discovery, 19(10), 673–694. [Link]

Sources

N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC): A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) is a modified nucleoside that serves as a crucial tool for researchers in molecular biology, drug development, and diagnostics. Its unique chemical structure, characterized by an ethyl group at the N4 position of deoxycytidine, imparts distinct properties that influence DNA structure, stability, and its interaction with cellular machinery. This in-depth technical guide provides a comprehensive overview of the mechanism of action of N4-Ethyl-dC, detailing its synthesis, impact on DNA duplexes, and its processing by DNA replication, transcription, and repair pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.

Introduction: The Chemical Identity and Significance of N4-Ethyl-dC

N4-Ethyl-dC is a synthetic analog of the natural nucleoside 2'-deoxycytidine. The defining feature of this modification is the presence of an ethyl group covalently attached to the exocyclic amine at the N4 position of the cytosine base. This seemingly subtle alteration has profound consequences for the molecule's behavior within a DNA duplex.

The primary significance of N4-Ethyl-dC in research stems from its ability to modulate the thermal stability of DNA duplexes. While it still forms a base pair with guanine (dG), the presence of the ethyl group weakens the interaction compared to a standard cytosine-guanine (C-G) base pair. The stability of an N4-Ethyl-dC:dG pair is comparable to that of an adenine-thymine (A-T) base pair[1][2]. This property is particularly valuable in applications requiring the normalization of melting temperatures (Tm) across DNA sequences with varying GC content, such as in multiplex PCR and DNA microarrays[2].

Beyond its utility in hybridization-based assays, N4-Ethyl-dC also serves as a model for studying the biological consequences of DNA alkylation. Alkylating agents, both environmental and chemotherapeutic, can modify DNA bases, leading to mutations and cell death. Understanding how the cell processes lesions like N4-Ethyl-dC provides critical insights into the mechanisms of carcinogenesis and the efficacy of anticancer drugs.

Synthesis and Incorporation into Oligonucleotides

The integration of N4-Ethyl-dC into synthetic DNA strands is achieved through standard phosphoramidite chemistry, the cornerstone of modern oligonucleotide synthesis.

N4-Ethyl-dC Phosphoramidite: The Building Block

The key reagent for incorporating N4-Ethyl-dC is its corresponding phosphoramidite derivative, N4-Acetyl-N4-ethyl-2'-deoxycytidine-CE phosphoramidite. The acetyl group provides temporary protection to the N4-ethylamino group during the synthesis cycles, preventing unwanted side reactions[1]. This phosphoramidite is commercially available and compatible with automated DNA synthesizers.

Solid-Phase Oligonucleotide Synthesis Workflow

The synthesis of oligonucleotides containing N4-Ethyl-dC follows the well-established cycle of solid-phase synthesis. The process involves the sequential addition of phosphoramidite monomers to a growing DNA chain attached to a solid support.

Experimental Protocol: Automated Solid-Phase Synthesis of N4-Ethyl-dC Containing Oligonucleotides

This protocol outlines the general steps for incorporating an N4-Ethyl-dC residue into a custom oligonucleotide using an automated DNA synthesizer.

Materials:

  • N4-Acetyl-N4-ethyl-dC-CE Phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, dT, dC)

  • Solid support (e.g., controlled pore glass)

  • Standard synthesis reagents:

    • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

    • Activator (e.g., 5-ethylthio-1H-tetrazole)

    • Capping reagents (e.g., acetic anhydride and N-methylimidazole)

    • Oxidizer (e.g., iodine solution)

    • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position for N4-Ethyl-dC incorporation.

  • Automated Synthesis Cycle: The synthesizer will perform the following steps for each monomer addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing DNA chain.

    • Coupling: Activation of the incoming phosphoramidite (including the N4-Ethyl-dC phosphoramidite at the specified position) and its reaction with the free 5'-hydroxyl group of the growing chain. A standard coupling time is typically sufficient[1].

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

  • Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups (including the acetyl group on N4-Ethyl-dC) are removed by incubation with concentrated ammonium hydroxide. Standard deprotection conditions are generally effective[1].

  • Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length, modified product.

Diagram: Oligonucleotide Synthesis Cycle

OligoSynthesis cluster_synthesis Automated Synthesis Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (Monomer Addition) Deblocking->Coupling Free 5'-OH Capping Capping (Failure Sequence Termination) Coupling->Capping Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Start Start (Solid Support) Start->Deblocking Purification Purification (HPLC/PAGE) Cleavage->Purification FinalProduct Purified N4-Et-dC Oligo Purification->FinalProduct

Caption: Automated cycle for solid-phase oligonucleotide synthesis.

Mechanism of Action: Impact on DNA Duplex and Cellular Processes

The ethyl group at the N4 position of cytosine is the primary determinant of N4-Ethyl-dC's unique behavior. This modification influences DNA duplex stability and is recognized differently by the cellular machinery involved in replication, transcription, and repair.

Altered Duplex Stability and Base Pairing

As previously mentioned, N4-Ethyl-dC preferentially pairs with deoxyguanosine (dG). However, the bulky ethyl group sterically hinders the optimal formation of the three hydrogen bonds characteristic of a standard G-C base pair. This results in a significant reduction in the thermal stability of the N4-Ethyl-dC:dG pair, making it more akin to an A-T pair in terms of its contribution to the overall duplex melting temperature (Tm)[1][2].

This property has been exploited to normalize hybridization energies in DNA microarrays and other multiplex assays. By substituting dC with N4-Ethyl-dC in probes, the wide range of melting temperatures due to varying GC content can be significantly narrowed, leading to more uniform and reliable hybridization results[2].

Interaction with DNA Polymerases: Replication Fidelity and Bypass

The presence of N4-Ethyl-dC in a DNA template can pose a challenge to DNA polymerases during replication. While specific studies on N4-Ethyl-dC are limited, research on structurally similar ethylated bases provides valuable insights into its likely mechanism of action.

Replication Blockage and Bypass: Ethyl adducts on DNA bases can act as roadblocks to DNA polymerases. For instance, O2- and N3-ethylthymidine are known to strongly block DNA replication in E. coli[2][3]. It is plausible that N4-Ethyl-dC also causes polymerase stalling to some extent, as the ethyl group may clash with the active site of the polymerase. The efficiency of bypassing such a lesion is dependent on the specific DNA polymerase involved, with specialized translesion synthesis (TLS) polymerases often being recruited to replicate past damaged DNA[3].

Mutagenic Potential: When a polymerase does manage to bypass an N4-Ethyl-dC lesion, there is a potential for misincorporation of a nucleotide opposite the adduct, leading to a mutation. Studies on other O-alkylated thymidines have shown a high frequency of T to C transitions, indicating the misincorporation of dGTP[1]. For N4-Ethyl-dC, which already pairs with dG, the primary mutagenic outcome would likely be the correct incorporation of dG. However, the altered geometry of the base pair could potentially lead to misincorporations of other nucleotides, albeit at a lower frequency. The exact mutational signature of N4-Ethyl-dC requires further investigation.

Experimental Protocol: Primer Extension Assay to Assess Polymerase Stalling

This protocol can be used to determine if N4-Ethyl-dC causes DNA polymerase to stall during in vitro DNA synthesis.

Materials:

  • Template oligonucleotide containing a site-specific N4-Ethyl-dC

  • 5'-radiolabeled primer complementary to the 3'-end of the template

  • DNA polymerase (e.g., Klenow fragment, Taq polymerase)

  • dNTP mix

  • Reaction buffer

  • Denaturing polyacrylamide gel

  • Phosphorimager

Procedure:

  • Annealing: Anneal the 5'-radiolabeled primer to the N4-Ethyl-dC containing template.

  • Extension Reaction: Initiate DNA synthesis by adding the DNA polymerase and dNTPs.

  • Time-Course Analysis: Take aliquots of the reaction at different time points and quench the reaction.

  • Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the radiolabeled DNA fragments using a phosphorimager. The appearance of a band corresponding to the position just before or at the N4-Ethyl-dC adduct indicates polymerase stalling.

Diagram: Primer Extension Assay Workflow

PrimerExtension cluster_workflow Primer Extension Workflow Annealing 1. Anneal Labeled Primer to N4-Et-dC Template Extension 2. Add Polymerase & dNTPs Annealing->Extension Quench 3. Quench Reaction at Time Points Extension->Quench Gel 4. Denaturing PAGE Quench->Gel Analysis 5. Phosphorimager Analysis Gel->Analysis Output Output: Stalling Pattern Analysis->Output Input Input: Template & Labeled Primer Input->Annealing

Caption: Workflow for a primer extension assay to detect polymerase stalling.

Impact on Transcription

The effect of N4-Ethyl-dC on transcription by RNA polymerase is another critical aspect of its mechanism of action. Similar to DNA polymerases, RNA polymerase can be blocked by DNA lesions. The size and position of the adduct can influence the efficiency of transcriptional bypass and the fidelity of RNA synthesis.

It is hypothesized that N4-Ethyl-dC could lead to transcriptional pausing or arrest, as the ethyl group may interfere with the proper positioning of the template strand within the RNA polymerase active site. If bypass occurs, there is a possibility of misincorporation of ribonucleotides into the nascent RNA transcript, leading to the production of mutant proteins. Further research is needed to fully elucidate the transcriptional consequences of this adduct.

Cellular DNA Repair Mechanisms

Cells possess a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA damage. For lesions like N4-Ethyl-dC, the primary defense is likely the Base Excision Repair (BER) pathway.

Base Excision Repair (BER): BER is responsible for identifying and removing small, non-helix-distorting base lesions. The process is initiated by a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.

Studies on the structurally related adduct, 3,N4-ethenocytosine (εC), have shown that it is a substrate for the human DNA glycosylases Thymine-DNA Glycosylase (TDG) and Methyl-CpG Binding Domain 4 (MBD4)[4][5]. Given the structural similarity, it is highly probable that N4-Ethyl-dC is also recognized and excised by these or other DNA glycosylases. Once the damaged base is removed, the resulting AP site is further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

Diagram: Base Excision Repair Pathway

BER_Pathway cluster_ber Base Excision Repair (BER) Recognition 1. Recognition & Excision (DNA Glycosylase) Incision 2. AP Site Incision (AP Endonuclease) Recognition->Incision AP Site Created Synthesis 3. DNA Synthesis (DNA Polymerase) Incision->Synthesis Gap Created Ligation 4. Ligation (DNA Ligase) Synthesis->Ligation Gap Filled Repaired_DNA Repaired DNA Ligation->Repaired_DNA Damaged_DNA DNA with N4-Ethyl-dC Damaged_DNA->Recognition

Caption: The Base Excision Repair pathway for removing damaged bases.

Quantitative Analysis of N4-Ethyl-dC

Accurate quantification of N4-Ethyl-dC in biological samples is essential for understanding its formation, repair, and biological consequences. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Experimental Protocol: LC-MS/MS for N4-Ethyl-dC Quantification

This protocol provides a general framework for the quantitative analysis of N4-Ethyl-dC in DNA samples.

Materials:

  • DNA sample containing N4-Ethyl-dC

  • Stable isotope-labeled internal standard (e.g., [¹⁵N₃, ¹³C₂]-N4-Ethyl-dC)

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system

Procedure:

  • DNA Hydrolysis: Enzymatically digest the DNA sample to its constituent nucleosides.

  • Sample Preparation: Add a known amount of the stable isotope-labeled internal standard to the digested sample.

  • LC Separation: Separate the nucleosides using a reverse-phase HPLC column.

  • MS/MS Detection: Detect and quantify N4-Ethyl-dC and its internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the amount of N4-Ethyl-dC in the original DNA sample based on the ratio of the peak areas of the analyte and the internal standard.

Biological Consequences: Cytotoxicity and Mutagenesis

The presence of N4-Ethyl-dC in the genome can have significant biological consequences, including cytotoxicity and mutagenesis.

Cytotoxicity: As discussed, N4-Ethyl-dC can block DNA replication. If the lesion is not repaired, the persistent stalling of replication forks can trigger apoptosis or cell cycle arrest, leading to cell death[2][3]. The level of cytotoxicity is likely dependent on the cellular concentration of the adduct and the efficiency of the relevant DNA repair pathways.

Mutagenesis: If the N4-Ethyl-dC lesion is bypassed by a DNA polymerase in an error-prone manner, it can lead to mutations. The specific type and frequency of mutations constitute the mutational spectrum of the adduct. For N4-Ethyl-dC, the primary mutagenic outcome is likely to be a C to T transition if dG is not correctly incorporated. However, detailed studies are required to definitively establish its mutational signature.

Conclusion and Future Directions

N4-Ethyl-dC is a valuable molecular tool with a multifaceted mechanism of action. Its ability to modulate DNA duplex stability has made it indispensable for various molecular biology applications. Furthermore, as a model DNA adduct, it provides crucial insights into the cellular processing of alkylation damage, a process central to carcinogenesis and cancer therapy.

Future research should focus on several key areas. A more detailed understanding of the interaction of N4-Ethyl-dC with a wider range of DNA and RNA polymerases is needed to fully characterize its effects on replication and transcription. Elucidating the complete set of DNA repair enzymes that recognize and process this adduct will provide a clearer picture of its persistence in the genome. Finally, comprehensive studies on its mutagenic and cytotoxic effects in various cell lines will be critical for assessing its full biological impact. Continued investigation into the mechanism of action of N4-Ethyl-dC will undoubtedly contribute to advancements in our understanding of DNA damage and repair, and will aid in the development of new diagnostic and therapeutic strategies.

References

  • N4-Et-dC-CE Phosphoramidite. Glen Research. [Link]

  • N4-Ac-N4-Et-dC-CE Phosphoramidite. Cambio. [Link]

  • Saparbaev, M., et al. (1999). 3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase. Nucleic Acids Research, 27(19), 3887-3894. [Link]

  • Hang, B., et al. (1998). A 55-kDa protein isolated from human cells shows DNA glycosylase activity toward 3,N4-ethenocytosine and the G/T mismatch. Proceedings of the National Academy of Sciences, 95(23), 13561-13566. [Link]

  • Hang, B., et al. (2002). Novel activity of Escherichia coli mismatch uracil-DNA glycosylase (Mug) excising 8-(hydroxymethyl)-3,N4-ethenocytosine, a potential product resulting from glycidaldehyde reaction. Biochemistry, 41(6), 1957-1965. [Link]

  • Wang, Y., et al. (2014). Cytotoxic and mutagenic properties of regioisomeric O2-, N3- and O4-ethylthymidines in bacterial cells. Carcinogenesis, 35(7), 1541-1547. [Link]

Sources

An In-Depth Technical Guide to the Function of N4-Ethyl-dC in Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N4-Ethyl-deoxycytidine (N4-Ethyl-dC) is a modified nucleoside with significant applications in molecular biology and biotechnology. Its primary function lies in the modulation of DNA duplex stability, offering a strategic tool for normalizing hybridization thermodynamics in multiplex assays such as DNA microarrays. This guide provides a comprehensive technical overview of N4-Ethyl-dC, detailing its mechanism of action, impact on DNA structure, and its synthesis and incorporation into oligonucleotides. We will explore its role in equalizing the melting temperatures of G:C and A:T base pairs, its potential mutagenic and cytotoxic properties, and its interactions with cellular machinery, including DNA polymerases and repair enzymes. This document serves as an in-depth resource for researchers aiming to leverage the unique properties of N4-Ethyl-dC in their experimental designs and therapeutic development endeavors.

Introduction: The Challenge of Hybridization Heterogeneity

In many molecular biology applications, particularly those involving multiplex hybridization assays like DNA microarrays and reverse hybridization protocols, the significant difference in thermal stability between guanine-cytosine (G:C) and adenine-thymine (A:T) base pairs presents a considerable challenge[1]. G:C pairs, with their three hydrogen bonds, are substantially more stable than A:T pairs, which have only two. This disparity in melting temperatures (Tm) can lead to inconsistent and unreliable results. High G:C content probes may exhibit non-specific hybridization or remain stably bound even with mismatches, leading to false positives. Conversely, low G:C content probes may dissociate from their targets during stringent washing steps, resulting in false negatives[1].

To address this issue, various strategies have been developed to normalize the thermal stability of DNA duplexes. One of the most effective approaches is the site-specific incorporation of modified nucleosides. N4-Ethyl-deoxycytidine (N4-Ethyl-dC) has emerged as a powerful tool in this context, offering a solution to the challenge of hybridization heterogeneity.

N4-Ethyl-dC: A Molecular Solution for Thermal Stability Normalization

Chemical Structure and Properties

N4-Ethyl-dC is a synthetic analog of deoxycytidine where an ethyl group is attached to the exocyclic amine at the N4 position of the cytosine base.

Figure 1: Chemical structure of N4-Ethyl-deoxycytidine.

This seemingly minor modification has a profound impact on the hydrogen bonding potential of the base. While N4-Ethyl-dC still preferentially pairs with guanine (G), the presence of the ethyl group sterically hinders the formation of one of the three hydrogen bonds typically present in a G:C pair. As a result, the N4-Ethyl-dC:G base pair exhibits thermal stability akin to that of a natural A:T base pair[1].

Mechanism of Thermal Stability Normalization

The core function of N4-Ethyl-dC in oligonucleotides is to reduce the melting temperature of G:C pairs to a level comparable to that of A:T pairs. This "normalization" of thermal stability minimizes the impact of G:C content on hybridization behavior, making the stability of the duplex primarily dependent on its length rather than its sequence composition[1].

The practical impact of this normalization is significant. In hybridization studies using probes with a wide range of G:C content (from 0% to 100%), the Tm range for unmodified probes can be as large as 39°C to 52°C. However, when N4-Ethyl-dC is substituted for dC in these probes, the Tm range is dramatically reduced to as little as 7°C to 16°C[1].

Probe TypeGC Content RangeObserved Tm Range (°C)Reference
Unmodified0% - 100%39 - 52[1]
N4-Ethyl-dC Modified0% - 100%7 - 16[1]

Table 1: Effect of N4-Ethyl-dC Substitution on the Range of Melting Temperatures in Hybridization Assays.

This equalization of duplex stability across sequences with varying G:C content is invaluable for applications requiring high-throughput, parallel hybridization analysis.

Synthesis and Incorporation of N4-Ethyl-dC into Oligonucleotides

The integration of N4-Ethyl-dC into synthetic oligonucleotides is achieved through standard phosphoramidite chemistry on an automated DNA synthesizer[2]. The key component for this process is the corresponding N4-Ethyl-dC phosphoramidite building block.

Synthesis of N4-Ac-N4-Et-dC-CE Phosphoramidite

For efficient and reliable incorporation during automated synthesis, the N4-ethyl group is often protected with an acetyl (Ac) group. This prevents potential side reactions, such as branching, that can occur at the secondary amine[2]. The synthesis of 5'-Dimethoxytrityl-N4-acetyl-N4-ethyl-2'-deoxyCytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is a multi-step process that begins with the appropriate protected deoxycytidine derivative[3].

phosphoramidite_synthesis start Protected Deoxycytidine step1 N4-Ethylation start->step1 step2 5'-O-DMT Protection step1->step2 step3 3'-Phosphitylation step2->step3 end_product N4-Ac-N4-Et-dC-CE Phosphoramidite step3->end_product

Figure 2: Generalized synthetic pathway for N4-Ac-N4-Et-dC-CE Phosphoramidite.

Protocol 1: Generalized Automated Oligonucleotide Synthesis Cycle with N4-Ethyl-dC Phosphoramidite

The following protocol outlines the key steps for incorporating a modified phosphoramidite, such as N4-Ac-N4-Et-dC-CE Phosphoramidite, into an oligonucleotide using an automated DNA synthesizer[2][][5].

  • Deblocking (Detritylation):

    • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

    • Reagent: A solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).

    • Procedure: The deblocking solution is passed through the synthesis column for a specified time (e.g., 60-180 seconds) to cleave the DMT group. The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling (Base Addition):

    • Objective: To form a phosphite triester linkage between the 5'-hydroxyl group of the growing oligonucleotide chain and the incoming N4-Ac-N4-Et-dC-CE Phosphoramidite.

    • Reagents:

      • N4-Ac-N4-Et-dC-CE Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile).

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The coupling time may need to be extended compared to standard phosphoramidites to ensure high coupling efficiency, especially if the modified base is sterically hindered. A typical coupling time is 30-600 seconds.

  • Capping:

    • Objective: To block any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite. This prevents the formation of deletion mutants (n-1 sequences).

    • Reagents:

      • Capping Reagent A: Acetic anhydride in a mixture of tetrahydrofuran (THF) and a base (e.g., pyridine or lutidine).

      • Capping Reagent B: A catalyst, typically N-methylimidazole (NMI) in THF.

    • Procedure: The two capping reagents are delivered to the column to acetylate the unreacted 5'-hydroxyl groups.

  • Oxidation:

    • Objective: To convert the unstable phosphite triester linkage to a more stable pentavalent phosphate triester.

    • Reagent: A solution of iodine in a mixture of water, pyridine, and THF.

    • Procedure: The oxidizing solution is passed through the column. This step completes one cycle of nucleotide addition.

These four steps are repeated for each subsequent nucleotide in the desired sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases, phosphate backbone, and the terminal 5'-hydroxyl if synthesized DMT-on) are removed. Standard deprotection protocols, such as treatment with aqueous ammonia, are generally compatible with oligonucleotides containing N4-Ethyl-dC[2].

Characterization of N4-Ethyl-dC Containing Oligonucleotides

The purity and identity of the synthesized oligonucleotide should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)[6][7][8][9].

  • HPLC: Provides information on the purity of the full-length product and allows for the separation of failure sequences.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Confirms the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the N4-Ethyl-dC modification.

Biological Implications of N4-Ethyl-dC

While the primary application of N4-Ethyl-dC is in hybridization-based assays, its presence in an oligonucleotide can have biological consequences if introduced into a cellular environment. The structural alteration of the cytosine base raises questions about its potential for mutagenesis, cytotoxicity, and its interaction with the cellular DNA replication and repair machinery. Although direct experimental data on the biological effects of N4-Ethyl-dC is limited, we can draw inferences from studies on structurally related N4-modified cytidines and other alkylated bases.

Mutagenic and Cytotoxic Potential: An Area for Further Investigation

The mutagenicity of nucleoside analogs is often linked to their ability to be incorporated into DNA and subsequently cause mispairing during replication. For N4-alkylated cytidine derivatives, the mutagenic potential appears to be dependent on the specific alkyl group and its position. Studies on N4-aminocytidine and its derivatives have shown that alkylation at the exocyclic N4-nitrogen can influence mutagenicity[8]. For instance, N4-methyl-N4-aminocytidine was found to be non-mutagenic in bacterial assays, while derivatives with alkyl groups on the N' nitrogen of the hydrazino group were mutagenic. This suggests that the specific chemical environment around the N4 position is critical in determining the mutagenic outcome.

The cytotoxicity of deoxycytidine analogs is often attributed to their ability to inhibit DNA synthesis or induce DNA damage[10][11][12][13]. For example, 4'-ethynyl-2'-deoxycytidine (EdC) induces replicative stress and is cytotoxic to certain cancer cell lines[10][11]. However, the cytotoxicity of EdC is also linked to its conversion to 5-ethynyl-2'-deoxyuridine (EdU) and subsequent incorporation into DNA[11].

Interaction with DNA Polymerases: Translesion Synthesis

When a DNA polymerase encounters a modified base during replication, it can either stall or bypass the lesion in a process known as translesion synthesis (TLS). TLS is often carried out by specialized, lower-fidelity DNA polymerases. The efficiency and fidelity of bypass depend on the nature of the lesion and the specific polymerase involved.

Studies on other alkylated bases, such as O4-alkylthymidines, have shown that TLS polymerases like human DNA polymerase η can bypass these lesions, albeit with varying degrees of fidelity[14]. The bypass of these lesions can be mutagenic, with the polymerase preferentially misincorporating certain nucleotides opposite the modified base.

The interaction of DNA polymerases with N4-Ethyl-dC has not been extensively studied. It is plausible that the ethyl group at the N4 position could create a steric clash within the active site of high-fidelity replicative polymerases, potentially leading to stalling or recruitment of TLS polymerases. In vitro primer extension assays using a template containing a site-specifically placed N4-Ethyl-dC would be necessary to determine the bypass efficiency and fidelity of various DNA polymerases.

tls_workflow cluster_replication DNA Replication cluster_outcomes Potential Outcomes Replicative Polymerase Replicative Polymerase Encounters N4-Et-dC Encounters N4-Et-dC Replicative Polymerase->Encounters N4-Et-dC Stalling Stalling Encounters N4-Et-dC->Stalling Steric Hindrance Bypass (TLS) Bypass (TLS) Encounters N4-Et-dC->Bypass (TLS) Polymerase Switching Error-prone incorporation Error-prone incorporation Bypass (TLS)->Error-prone incorporation Error-free incorporation Error-free incorporation Bypass (TLS)->Error-free incorporation

Figure 3: Hypothetical workflow of DNA polymerase encountering N4-Ethyl-dC.

Protocol 2: In Vitro DNA Polymerase Bypass Assay

This protocol provides a general framework for assessing the ability of a DNA polymerase to bypass an N4-Ethyl-dC lesion in a template strand.

  • Oligonucleotide Design and Preparation:

    • Synthesize a template oligonucleotide containing a single, site-specific N4-Ethyl-dC.

    • Design a complementary primer that anneals to the template such that the 3' end is positioned just before the N4-Ethyl-dC lesion.

    • Label the 5' end of the primer with a radioactive (e.g., ³²P) or fluorescent tag for visualization.

  • Primer-Template Annealing:

    • Mix the template and labeled primer in an appropriate annealing buffer.

    • Heat the mixture to denature the oligonucleotides and then slowly cool to allow for annealing.

  • Polymerase Reaction:

    • Set up reactions containing the annealed primer-template, a specific DNA polymerase, the four dNTPs, and the appropriate reaction buffer.

    • Incubate the reactions at the optimal temperature for the polymerase for various time points.

  • Analysis of Reaction Products:

    • Stop the reactions by adding a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.

    • Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled DNA fragments by autoradiography or fluorescence imaging.

  • Interpretation:

    • The appearance of full-length product indicates successful bypass of the N4-Ethyl-dC lesion.

    • The accumulation of shorter fragments at the position of the lesion indicates polymerase stalling.

    • The sequence of the full-length product can be determined to assess the fidelity of bypass.

Recognition by DNA Repair Pathways

Cells possess a sophisticated network of DNA repair pathways to correct various types of DNA damage. The recognition of a modified base by a specific repair pathway is highly dependent on the nature and extent of the structural distortion it introduces into the DNA double helix.

  • Base Excision Repair (BER): This pathway typically recognizes and removes small, non-helix-distorting base lesions. It is initiated by a DNA glycosylase that cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar. While some DNA glycosylases can recognize etheno adducts of cytosine, it is unknown if N4-Ethyl-dC is a substrate for any known DNA glycosylase[15][16].

  • Nucleotide Excision Repair (NER): This pathway is responsible for repairing bulky, helix-distorting lesions. It is possible that the ethyl group of N4-Ethyl-dC could cause a sufficient distortion to be recognized by the NER machinery, particularly the transcription-coupled NER (TC-NER) sub-pathway if it stalls RNA polymerase[17][18].

Further research is needed to determine if N4-Ethyl-dC is recognized and repaired by any of these pathways. Cellular repair assays, such as host cell reactivation assays using plasmids containing a site-specific N4-Ethyl-dC lesion, could be employed to investigate this[19][20][21][22].

Applications in Immunostimulation Research

Oligonucleotides containing unmethylated CpG motifs are potent activators of the innate immune system through their interaction with Toll-like receptor 9 (TLR9)[15][23][24]. The immunostimulatory properties of CpG oligonucleotides are influenced by their specific sequence and chemical modifications.

N4-Ethyl-dC has been used in structure-function studies of CpG oligonucleotides to probe the structural requirements for TLR9 recognition and signaling[1]. By systematically replacing cytosine with N4-Ethyl-dC within the CpG motif, researchers can investigate the importance of the N4-amino group of cytosine in the interaction with TLR9. Such studies are crucial for the rational design of CpG-based immunotherapeutics with enhanced or modulated activity.

Conclusion and Future Directions

N4-Ethyl-dC is a valuable tool for researchers working with oligonucleotide hybridization. Its ability to normalize the thermal stability of DNA duplexes has significant practical advantages in multiplex assays. The synthesis and incorporation of N4-Ethyl-dC into oligonucleotides are well-established using standard phosphoramidite chemistry.

However, the biological implications of this modification are not yet fully understood. Further research is needed to definitively characterize the mutagenic and cytotoxic potential of N4-Ethyl-dC, its interaction with DNA polymerases during replication, and its recognition and processing by DNA repair pathways. A deeper understanding of these aspects will be crucial for the safe and effective use of N4-Ethyl-dC-modified oligonucleotides in therapeutic and in vivo applications.

The continued exploration of N4-Ethyl-dC and other modified nucleosides will undoubtedly lead to new and innovative applications in molecular biology, diagnostics, and drug development.

References

  • de la Hoz, A. B., et al. (2018). A novel role for transcription-coupled nucleotide excision repair for the in vivo repair of 3,N4-ethenocytosine. Nucleic Acids Research, 46(12), 6135–6145.
  • Williams, N. L., et al. (2016). In Vitro Lesion Bypass Studies of O4-Alkylthymidines with Human DNA Polymerase η. Chemical Research in Toxicology, 29(8), 1349–1357.
  • Calbert, M. L., et al. (2022). 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. Molecular Cancer Therapeutics, 21(5), 769–781.
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  • Jayasundara, U., et al. (n.d.). Oligonucleotide Characterization for Quality Control on the Shimadzu LCMS-2050. Shimadzu Scientific Instruments.
  • Saparbaev, M., et al. (1995). MBD4 and TDG: Multifaceted DNA Glycosylases With Ever Expanding Biological Roles. International Journal of Molecular Sciences, 16(12), 29881–29897.
  • Yu, D., et al. (2000). 'Immunomers'—novel 3′–3′-linked CpG oligodeoxyribonucleotides as potent immunomodulatory agents. Nucleic Acids Research, 28(23), 4660–4668.
  • Negishi, K., et al. (1987). Mutagenicity of N4-aminocytidine and Its Derivatives in Chinese Hamster Lung V79 Cells. Incorporation of N4-aminocytosine Into Cellular DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 177(2), 283-287.
  • Brosh, R. M., Jr., & Bohr, V. A. (2007). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. In DNA Repair Protocols (pp. 235-253). Humana Press.
  • Aboul-ela, F., et al. (1992). Comparative NMR study of A(n)-bulge loops in DNA duplexes: intrahelical stacking of A, A-A, and A-A-A bulge loops. Biochemistry, 31(28), 6579–6592.
  • Johnson, K. A. (2010). The kinetic and chemical mechanism of high-fidelity DNA polymerases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(5), 1041–1048.
  • Zhang, Y., et al. (2024).
  • Wikipedia. (n.d.). Nucleotide excision repair. Retrieved from [Link]

  • Macias, M. J., et al. (1998). NMR studies of DNA duplexes containing alpha-anomeric nucleotides and polarity reversals. Biochemistry and Cell Biology, 76(2-3), 403-410.
  • Mendelman, L. V., et al. (1990). DNA Polymerase Insertion Fidelity. Journal of Biological Chemistry, 265(33), 20305-20310.
  • Vaught, J. D., et al. (2010). Influence of 5-N-carboxamide modifications on the thermodynamic stability of oligonucleotides. Nucleic Acids Research, 38(10), e118.
  • Nomura, A., et al. (1985). Direct-acting mutagenicity of N4-aminocytidine derivatives bearing alkyl groups at the hydrazino nitrogens. Nucleic Acids Research, 13(24), 8893–8899.
  • Baral, R., et al. (2003). Immunostimulatory CpG oligonucleotides enhance the immune response of anti-idiotype vaccine that mimics carcinoembryonic antigen. Cancer Immunology, Immunotherapy, 52(5), 317–327.
  • Niewieczerzal, S., et al. (2021). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. Molecules, 26(11), 3326.
  • Azqueta, A., & Collins, A. R. (2016). Comparison of comet-based approaches to assess base excision repair. Mutagenesis, 31(6), 611–618.
  • Lisby, M., & Rothstein, R. (2019).
  • Johnson, K. A. (2012). Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation. In Methods in Molecular Biology (Vol. 922, pp. 29-41). Humana Press.
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  • McMaster Genomics Facility. (n.d.). A Useful Guide to Oligo Synthesis and Automated DNA Sequencing. Retrieved from [Link]

  • Valentine, M. C., et al. (2021). Adopting Duplex Sequencing Technology for Genetic Toxicity Testing: A Proof-of-Concept Mutagenesis Experiment with N-Ethyl-N-Nitrosourea (ENU)-Exposed Rats. Environmental and Molecular Mutagenesis, 62(7), 441-453.
  • Kumar, A., et al. (2022). Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. Molecules, 27(9), 2879.
  • Seela, F., & Wei, C. (1997). Comparison of Tm values and thermodynamic data of oligonucleotide duplexes incorporating 7-propynyl versus 7-bromo nucleosides in tridentate and bidentate base pairs. Nucleic Acids Research, 25(14), 2823–2829.
  • Nick McElhinny, S. A., et al. (2010). Abundant ribonucleotide incorporation into DNA by yeast replicative polymerases. Proceedings of the National Academy of Sciences, 107(11), 4949–4954.
  • Phan, A. T., et al. (2021). Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. International Journal of Molecular Sciences, 22(16), 8873.
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  • Zhao, H., et al. (2011). 5-Ethynyl-2'-deoxycytidine as a New Agent for DNA Labeling: Detection of Proliferating Cells. ChemBioChem, 12(15), 2337–2340.
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An In-Depth Technical Guide to N4-Ethyl-dC Phosphoramidite: Structure, Synthesis, and Application in Oligonucleotide Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) phosphoramidite, a critical building block in the synthesis of modified oligonucleotides for research, diagnostic, and therapeutic applications. We will delve into the unique structural attributes of N4-Ethyl-dC, its chemical synthesis, and the profound impact of this modification on the physicochemical properties of oligonucleotides. This guide will further detail the strategic considerations for its incorporation into synthetic DNA, including optimized protocols and the mitigation of potential side reactions. Finally, we will explore its diverse applications, from enhancing the specificity of diagnostic probes to the development of next-generation antisense therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of N4-Ethyl-dC in their work.

Introduction: The Need for Modified Nucleosides

The advent of automated solid-phase oligonucleotide synthesis has revolutionized molecular biology and drug development. While standard oligonucleotides are invaluable tools, their application can be limited by factors such as susceptibility to nuclease degradation and the strong, sometimes non-specific, hybridization of GC-rich sequences.[1] To overcome these limitations, a vast array of chemically modified nucleosides has been developed to fine-tune the properties of oligonucleotides for specific applications.[2][3] Among these, N4-Ethyl-dC has emerged as a valuable modification for modulating the stability of DNA duplexes.

The Structure of N4-Ethyl-dC Phosphoramidite

N4-Ethyl-dC phosphoramidite is a derivative of 2'-deoxycytidine where one of the hydrogen atoms of the exocyclic N4 amino group is replaced by an ethyl group (-CH₂CH₃). The phosphoramidite moiety at the 3'-hydroxyl group enables its incorporation into a growing oligonucleotide chain via standard automated synthesis protocols.

Figure 1: General structure of N4-Ethyl-dC phosphoramidite, highlighting the core nucleoside and the essential protecting and reactive groups for oligonucleotide synthesis.

Key Structural Features:

  • 5'-Dimethoxytrityl (DMT) group: A bulky protecting group on the 5'-hydroxyl of the deoxyribose sugar. It prevents self-polymerization and is removed at the beginning of each coupling cycle in automated synthesis.

  • N4-Ethyl group: The key modification on the cytosine base that alters its hydrogen bonding properties.

  • 3'-Phosphoramidite group: A reactive phosphorus(III) moiety that, when activated, couples with the free 5'-hydroxyl of the growing oligonucleotide chain. This group is typically protected with a diisopropylamino group and a β-cyanoethyl group.

Synthesis of N4-Ethyl-dC Phosphoramidite

The synthesis of N4-Ethyl-dC phosphoramidite is a multi-step process that begins with the selective modification of the parent nucleoside, 2'-deoxycytidine.

N4-Ethylation of 2'-deoxycytidine

The direct and regioselective alkylation of the N4-amino group of cytosine can be challenging. A common strategy involves a two-step process:

  • Protection of the N1 position: The N1 position of the pyrimidine ring is first protected, often with a sulfonyl group, to prevent side reactions.

  • N4-Alkylation: The exocyclic amino group is then alkylated using a suitable ethylating agent in the presence of a strong base.

Phosphitylation

Once the N4-ethylated nucleoside is prepared and its 5'-hydroxyl group is protected with a DMT group, the final step is the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position. This is typically achieved by reacting the 5'-DMT-N4-Ethyl-2'-deoxycytidine with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base.[4]

Impact on Oligonucleotide Properties: Modulating Duplex Stability

The primary and most significant effect of incorporating N4-Ethyl-dC into an oligonucleotide is the reduction of the thermal stability (Tₘ) of the dC:dG base pair.

Mechanism of Destabilization

In a standard Watson-Crick G:C base pair, three hydrogen bonds contribute to its high thermal stability. The ethyl group at the N4 position of cytosine introduces steric hindrance that disrupts the formation of one of these hydrogen bonds with guanine. This results in a dC:dG base pair with a stability more comparable to that of an A:T base pair, which has only two hydrogen bonds.[1]

Quantitative Effects on Melting Temperature (Tₘ)

The incorporation of N4-Ethyl-dC leads to a predictable decrease in the melting temperature of a DNA duplex. This effect is particularly useful in applications where normalization of hybridization behavior across sequences with varying GC content is desired.

% N4-Ethyl-dC Substitution for dCTₘ Range of Duplexes (°C) (Unmodified)Tₘ Range of Duplexes (°C) (Modified)Reference
100%39 - 527 - 16[1]

Table 1: Effect of complete substitution of dC with N4-Ethyl-dC on the melting temperature range of a set of DNA duplexes with varying GC content.[1]

Incorporation into Oligonucleotides: A Practical Guide

N4-Ethyl-dC phosphoramidite can be readily incorporated into oligonucleotides using standard automated DNA synthesizers. However, there are important considerations to ensure high coupling efficiency and minimize side reactions.

The Challenge of Branching and the Acetyl Protection Solution

A known issue with N-alkylated phosphoramidites, including N4-Ethyl-dC, is the potential for a branching side reaction during the coupling step, particularly when using potent activators like 4,5-dicyanoimidazole (DCI).[5] This side reaction is believed to occur at the secondary amine of the N4-ethyl group. To circumvent this, an acetyl-protected version of the phosphoramidite, N4-Acetyl-N4-Ethyl-dC, is often employed. The acetyl group effectively blocks the site of the branching reaction and is readily removed during the final deprotection step.

Recommended Activators and Coupling Times

The choice of activator can significantly impact the coupling efficiency of modified phosphoramidites.

ActivatorUnprotected N4-Ethyl-dCAcetyl-protected N4-Ethyl-dCRecommended Coupling Time
1H-TetrazoleModerate EfficiencyHigh Efficiency2-5 minutes
5-(Ethylthio)-1H-tetrazole (ETT)Moderate to High EfficiencyHigh Efficiency2-5 minutes
4,5-Dicyanoimidazole (DCI)Prone to BranchingHigh Efficiency1-3 minutes

Table 2: Comparison of common activators for the coupling of N4-Ethyl-dC phosphoramidites. For unmodified phosphoramidites, longer coupling times may be necessary.[6]

Experimental Protocol: Automated Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of N4-Ethyl-dC phosphoramidite into an oligonucleotide using an automated synthesizer.

  • Reagent Preparation: Dissolve the N4-Ethyl-dC phosphoramidite (acetyl-protected is recommended) in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Synthesizer Setup: Install the phosphoramidite solution on the synthesizer in a designated port. Ensure all other reagents (activator, capping, oxidation, and deblocking solutions) are fresh.

  • Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, assigning the N4-Ethyl-dC modification at the desired positions.

  • Synthesis Cycle:

    • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain with trichloroacetic acid in dichloromethane.

    • Coupling: Activation of the N4-Ethyl-dC phosphoramidite with an appropriate activator (e.g., ETT) and subsequent coupling to the free 5'-hydroxyl of the growing chain. A coupling time of 2-5 minutes is recommended.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection: After completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups (including the acetyl group on the N4-ethyl moiety, if used) are removed by treatment with concentrated ammonium hydroxide or a methylamine/ammonium hydroxide mixture. Standard deprotection protocols are generally sufficient.

Oligo_Synthesis_Cycle Deblocking Deblocking (DMT Removal) Coupling Coupling (N4-Ethyl-dC Addition) Deblocking->Coupling Capping Capping (Terminate Failures) Coupling->Capping Oxidation Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle

Figure 2: The four-step cycle of automated oligonucleotide synthesis, highlighting the incorporation of N4-Ethyl-dC during the coupling step.

Applications in Research and Drug Development

The ability to modulate duplex stability makes N4-Ethyl-dC a versatile tool in various applications.

Normalization of Hybridization in Microarrays and Probes

In multiplex hybridization assays such as DNA microarrays, probes with high GC content can exhibit non-specific binding, while probes with low GC content may have insufficient stability. By strategically substituting dC with N4-Ethyl-dC in GC-rich probes, their melting temperatures can be lowered to match those of AT-rich probes, leading to more uniform and reliable hybridization across the entire array.[1] This normalization of Tₘ is also beneficial for the design of diagnostic probes used in techniques like PCR and in situ hybridization.[7]

Enhancing the Specificity of Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids designed to bind to a specific mRNA and modulate its function. The high binding affinity of some ASOs can lead to off-target effects. The incorporation of N4-Ethyl-dC can be used to fine-tune the binding affinity of an ASO to its target mRNA, potentially reducing off-target binding and improving its therapeutic index. While less common than backbone modifications like phosphorothioates, base modifications like N4-ethylation offer an additional layer of control in ASO design.

Conclusion

N4-Ethyl-dC phosphoramidite is a powerful and versatile tool for the chemical engineering of oligonucleotides. Its ability to predictably reduce the stability of dC:dG base pairs provides a rational approach to normalizing hybridization behavior and fine-tuning the binding affinity of DNA and RNA molecules. With a clear understanding of its properties and the use of appropriate synthetic strategies, such as acetyl protection to prevent branching, researchers and drug developers can effectively harness the potential of N4-Ethyl-dC to create novel diagnostic and therapeutic agents with enhanced performance and specificity.

References

  • Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
  • Craig, M. E., Crothers, D. M., & Doty, P. (1971). Relaxation kinetics of dumbbell-forming oligonucleotides. Journal of Molecular Biology, 62(2), 383-401.
  • Egholm, M., Buchardt, O., Christensen, L., Behrens, C., Freier, S. M., Driver, D. A., ... & Nielsen, P. E. (1993). PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules.
  • Glen Research. N4-Et-dC-CE Phosphoramidite. [Link]

  • Murphy, M. J., Goldman, E. J., & Ludlum, D. B. (1977). Synthesis of polynucleotides which contain 3,N4-ethanocytidine, a nucleoside modification resulting from the action of bis(chloroethyl)-nitrosourea. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 475(3), 446-452.
  • Nguyen, H. K., Auffray, P., Asseline, U., Dupret, D., & Thuong, N. T. (1997). Synthesis and properties of oligonucleotides containing N4-ethyl-2'-deoxycytidine. Nucleic Acids Research, 25(15), 3059-3065.
  • Roy, S., & Caruthers, M. H. (2013). Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries. Molecules, 18(11), 14268-14284.
  • Saiki, R. K., Walsh, P. S., Levenson, C. H., & Erlich, H. A. (1989). Genetic analysis of amplified DNA with immobilized sequence-specific oligonucleotide probes. Proceedings of the National Academy of Sciences, 86(16), 6230-6234.
  • Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., ... & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046-1050.
  • Watts, J. K., & Corey, D. R. (2012). Silencing disease genes in the laboratory and the clinic.

Sources

An In-Depth Technical Guide to the Hybridization Behavior of N4-Ethyl-dC

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Engineering Hybridization Specificity and Stability

In the landscape of nucleic acid research and development, the precise control of DNA and RNA hybridization is paramount. From the specificity of diagnostic probes to the efficacy of antisense therapeutics, the ability to modulate the stability of duplex formation is a critical tool. Nature provides us with a four-letter alphabet, but the inherent disparity in the stability of G:C versus A:T base pairs often presents a challenge in designing sequences with uniform hybridization properties. This guide delves into a key solution to this challenge: the modified nucleoside N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC). As researchers, scientists, and drug development professionals, understanding the nuances of this modification is essential for harnessing its full potential. This document provides a comprehensive examination of the synthesis, hybridization thermodynamics, structural implications, and experimental characterization of oligonucleotides containing N4-Ethyl-dC.

The Challenge of Non-Uniform Hybridization and the N4-Ethyl-dC Solution

The thermal stability of a DNA duplex is heavily influenced by its GC content. The three hydrogen bonds of a guanine-cytosine (G:C) pair render it significantly more stable than the two-hydrogen-bond adenine-thymine (A:T) pair. This disparity can lead to several complications in molecular biology applications. For instance, in multiplex PCR or on DNA microarrays, probes with high GC content may exhibit non-specific hybridization, while AT-rich probes might fail to bind their targets under stringent conditions.

N4-Ethyl-dC was developed to address this very issue. By introducing an ethyl group to the exocyclic amine of deoxycytidine, the stability of its pairing with deoxyguanosine is intentionally reduced. The strategic outcome is a modified G:C pair with a thermal stability remarkably similar to that of a natural A:T pair.[1][2][3] This "normalization" of base pair stability allows for the design of oligonucleotide libraries where the melting temperature (Tm) is primarily dependent on the length of the duplex, rather than its base composition.[1]

Synthesis and Incorporation of N4-Ethyl-dC into Oligonucleotides

The integration of N4-Ethyl-dC into synthetic oligonucleotides is achieved through standard phosphoramidite chemistry, a cornerstone of modern DNA synthesis.[4] The N4-Ethyl-dC is introduced as a phosphoramidite monomer, which can be seamlessly incorporated at any desired position within the oligonucleotide sequence using an automated DNA synthesizer.

The general workflow for solid-phase oligonucleotide synthesis incorporating N4-Ethyl-dC is as follows:

Oligonucleotide Synthesis Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start 1. Deblocking (Removal of 5'-DMT) coupling 2. Coupling (Addition of N4-Ethyl-dC phosphoramidite) start->coupling Activated phosphoramidite capping 3. Capping (Blocking of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->start Repeat for next base cleavage 5. Cleavage from support deprotection 6. Deprotection (Removal of base and phosphate protecting groups) cleavage->deprotection purification 7. Purification (e.g., HPLC) deprotection->purification Base Pairing cluster_GC Standard G:C Base Pair cluster_AT Standard A:T Base Pair cluster_EtGC N4-Ethyl-dC:G Base Pair GC Guanine <=> Cytosine (3 Hydrogen Bonds) EtGC Guanine <=> N4-Ethyl-dC (2 Hydrogen Bonds) GC->EtGC Reduced Stability AT Adenine <=> Thymine (2 Hydrogen Bonds) EtGC->AT Similar Stability Tm Analysis Workflow cluster_protocol Thermal Denaturation Protocol anneal 1. Anneal Oligonucleotides measure 2. Measure A260 vs. Temp anneal->measure plot 3. Generate Melting Curve measure->plot analyze 4. Determine Tm & ΔG°, ΔH°, ΔS° plot->analyze

Sources

An In-depth Technical Guide to the Thermal Stability of N4-Ethyl-2'-deoxycytidine Modified DNA

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in nucleic acid chemistry, diagnostics, and therapeutics.

Abstract

Modification of nucleobases is a cornerstone of modern molecular biology and therapeutic development, enabling the fine-tuning of nucleic acid properties for specific applications. Among these, N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) represents a strategic modification designed to modulate the thermal stability of DNA duplexes. This guide provides a comprehensive technical overview of the core principles, mechanistic underpinnings, and practical methodologies associated with the thermal analysis of N4-Ethyl-dC modified DNA. We will delve into the synthesis of the necessary phosphoramidite building blocks, detail the experimental protocols for determining duplex stability via UV-monitored thermal denaturation, and present a thorough analysis of the thermodynamic consequences of this modification. This document serves as an essential resource for researchers aiming to leverage N4-Ethyl-dC to create DNA sequences with normalized hybridization behavior, a critical attribute for applications ranging from multiplex diagnostic assays to the development of antisense oligonucleotides.

Introduction: The Challenge of GC Content in DNA Hybridization

The stability of a DNA double helix is fundamentally dictated by its base composition. The guanine-cytosine (G-C) base pair, forming three hydrogen bonds, is significantly more stable than the adenine-thymine (A-T) base pair, which forms only two.[1] This inherent difference in stability poses a considerable challenge in applications that rely on the simultaneous and specific hybridization of multiple oligonucleotide sequences, such as in DNA microarrays or multiplex PCR. Probes with high GC content may exhibit non-specific binding even with mismatches, while AT-rich probes may fail to hybridize efficiently under stringent conditions, leading to false-negative or false-positive results.[2]

To address this, researchers have developed strategies to normalize the melting temperatures (Tm) of DNA duplexes, irrespective of their GC content. One of the most elegant and effective approaches is the chemical modification of the nucleobases themselves. N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) is a synthetic analogue of deoxycytidine designed precisely for this purpose.

The N4-Ethyl-dC Modification: A Strategy for Isostability

The core concept behind N4-Ethyl-dC is the targeted destabilization of the G-C base pair. By introducing an ethyl group onto the exocyclic N4 amine of cytosine, one of the three hydrogen bonds normally formed with guanine is sterically hindered.[2][3] This modification effectively reduces the stability of the N4-Ethyl-dC:G base pair to a level that is comparable to that of a natural A-T base pair.[2]

The practical impact of this is profound. In a set of DNA probes with varying GC content, substituting every dC with N4-Ethyl-dC can dramatically narrow the range of melting temperatures. For instance, in one reported series of probes, the Tm range was compressed from 39°C for standard DNA to just 7°C for the modified sequences, creating a set of "isostable" duplexes.[2] This normalization of hybridization stability is invaluable for ensuring uniform performance across all sequences in a multiplexed assay.

Synthesis of N4-Ethyl-dC Modified Oligonucleotides

The incorporation of N4-Ethyl-dC into synthetic DNA is achieved through standard automated solid-phase oligonucleotide synthesis using the phosphoramidite method.[3][] This requires the chemical synthesis of the corresponding N4-Ethyl-dC phosphoramidite building block.

Synthesis of 5'-O-DMT-N4-Ethyl-2'-deoxycytidine-3'-CE-Phosphoramidite

The synthesis of the phosphoramidite monomer is a multi-step process that begins with a protected deoxycytidine derivative. A generalized pathway is outlined below, adapted from established methodologies for similar N4-alkylated nucleosides.[5]

Synthesis_Workflow A Protected dC B N4-Ethylation A->B Ethylating Agent C 5'-O-DMT Protection B->C DMT-Cl, Pyridine D 3'-Phosphitylation C->D 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA E Final Phosphoramidite D->E

Caption: Generalized workflow for N4-Ethyl-dC phosphoramidite synthesis.

Key Synthetic Steps:

  • N4-Ethylation: The exocyclic amine of a suitably protected deoxycytidine is ethylated.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to ensure selective reaction at the 3'-position during oligonucleotide synthesis.[5]

  • 3'-Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety.[5][6]

  • Purification: The final product is purified, typically by column chromatography, to yield the high-purity phosphoramidite required for automated DNA synthesis.

The resulting N4-Ethyl-dC-CE Phosphoramidite is commercially available from suppliers of specialty DNA synthesis reagents.[3]

Automated Solid-Phase Synthesis

Once the phosphoramidite is obtained, it can be used in a standard automated DNA synthesizer. The synthesis cycle involves four key steps: detritylation, coupling, capping, and oxidation.[3] The N4-Ethyl-dC phosphoramidite is dissolved in anhydrous acetonitrile and placed on a designated port on the synthesizer. The desired sequence is programmed, and the instrument performs the stepwise addition of each nucleotide, including the N4-Ethyl-dC modification at the specified positions.

Oligo_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle A 1. Detritylation (Remove 5'-DMT) B 2. Coupling (Add N4-Et-dC Amidite) A->B Next Base C 3. Capping (Block unreacted 5'-OH) B->C D 4. Oxidation (Stabilize Phosphate) C->D D->A Repeat Cycle End Cleavage & Deprotection D->End Start Solid Support (First Nucleoside) Start->A Purified Purified Modified Oligonucleotide End->Purified

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Experimental Determination of Thermal Stability

The effect of the N4-Ethyl-dC modification on DNA duplex stability is quantified by measuring the melting temperature (Tm) and other thermodynamic parameters through UV-monitored thermal denaturation experiments.[7][8]

Principle of UV Melting

DNA absorbs ultraviolet light with a maximum absorbance at approximately 260 nm. In its double-stranded, helical form, the stacked arrangement of the bases leads to a phenomenon called hypochromicity, where the absorbance is lower than the sum of the absorbances of the individual, unstacked bases. As the temperature is increased, the duplex denatures into single strands, the bases unstack, and the absorbance at 260 nm increases. This transition produces a characteristic sigmoidal curve when absorbance is plotted against temperature. The Tm is defined as the temperature at which 50% of the DNA is in the single-stranded state, corresponding to the midpoint of this transition.[8]

Detailed Experimental Protocol: UV Thermal Denaturation

Objective: To determine and compare the melting temperature (Tm) and thermodynamic parameters of a DNA duplex containing N4-Ethyl-dC with its unmodified counterpart.

Materials:

  • Purified single-stranded DNA oligonucleotides (unmodified and N4-Ethyl-dC modified) and their complementary strands.

  • Melting Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • UV-Vis Spectrophotometer equipped with a Peltier temperature controller and multi-cell holder.

  • Quartz cuvettes with a 1 cm path length.

Procedure:

  • Oligonucleotide Preparation and Quantification:

    • Resuspend lyophilized oligonucleotides in the melting buffer to create stock solutions (e.g., 100 µM).

    • Determine the precise concentration of each single-strand stock solution by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) where the DNA is fully single-stranded. Use the nearest-neighbor method to calculate the extinction coefficient for each sequence.

  • Duplex Annealing:

    • Prepare the duplex samples by mixing equimolar amounts of the complementary strands in a final volume appropriate for the cuvette (e.g., 200 µL to 1 mL). Typical final duplex concentrations for Tm analysis are in the range of 1-10 µM.

    • Anneal the duplexes by heating the solutions to 95°C for 5 minutes, followed by slow cooling to room temperature over several hours. This ensures proper formation of the double helix.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer's UV lamp and temperature controller at least 30 minutes prior to the experiment to allow for stabilization.

    • Set up the thermal melting program with the following parameters:

      • Wavelength: 260 nm

      • Starting Temperature: 15°C

      • Ending Temperature: 95°C

      • Ramp Rate: 0.5°C per minute

      • Data Interval: 0.5°C

      • Hold Times: 5 minutes at the start and end temperatures.

  • Data Acquisition:

    • Blank the spectrophotometer at 260 nm using a cuvette filled with the melting buffer.

    • Carefully transfer the annealed duplex samples to the quartz cuvettes, ensuring no bubbles are present in the light path.

    • Place the cuvettes in the temperature-controlled cell holder and start the melting program. The instrument will slowly heat the samples while recording the absorbance at 260 nm at each temperature interval.

  • Data Analysis:

    • The raw data will be a plot of absorbance versus temperature. Normalize the data to create a fraction unfolded (α) vs. temperature plot.

    • The Tm is determined as the temperature at which α = 0.5. This is most accurately found by calculating the first derivative of the melting curve (dA/dT vs. T); the peak of the derivative curve corresponds to the Tm.

    • To determine the full thermodynamic profile (ΔH°, ΔS°, and ΔG°), perform melting experiments at several different oligonucleotide concentrations. A van't Hoff plot of 1/Tm versus ln(CT), where CT is the total strand concentration, will yield a straight line. The enthalpy (ΔH°) can be calculated from the slope and the entropy (ΔS°) from the intercept.[8]

Analysis of Thermodynamic Data

The primary finding from thermal denaturation studies of N4-Ethyl-dC modified DNA is a decrease in the melting temperature compared to the corresponding unmodified G-C pair. This is consistent with the intended destabilization.

A study on the closely related N4-methylcytosine (4mC) provides a valuable quantitative reference. In that work, the substitution of a single G-C pair with a G-4mC pair in a dodecanucleotide duplex resulted in a decrease in Tm.[7] While specific thermodynamic values for N4-Ethyl-dC are not widely published in primary literature, the commercial data suggests a significant destabilization, bringing the stability of the modified G-C pair into the range of a standard A-T pair.[2]

Table 1: Expected Impact of N4-Ethyl-dC on Thermodynamic Parameters

ParameterUnmodified G-C PairN4-Ethyl-dC:G PairRationale for Change
Hydrogen Bonds 32 (putative)The N4-ethyl group sterically hinders the formation of one hydrogen bond with guanine's O6.
Melting Temp (Tm) HighLowerReduced number of hydrogen bonds and potential steric strain lowers the energy required for denaturation.
ΔG° (Gibbs Free Energy) More NegativeLess NegativeThe duplex is less stable, resulting in a less favorable free energy of formation.
ΔH° (Enthalpy) Highly NegativeLess NegativeThe formation of the duplex releases less heat due to the loss of a hydrogen bond and less optimal stacking.
ΔS° (Entropy) NegativeLess NegativeThe single-stranded state is less disordered relative to the modified duplex, leading to a smaller entropy change upon duplex formation.

Mechanistic Insights and Structural Implications

The ethyl group at the N4 position of cytosine is the key to its function. In a standard Watson-Crick G-C pair, the N4-amino group of cytosine acts as a hydrogen bond donor to the O6-keto group of guanine. The presence of the bulky ethyl group is thought to prevent this hydrogen bond from forming, likely due to steric hindrance. This leaves only two remaining hydrogen bonds, analogous to an A-T pair.

Conclusion and Future Perspectives

N4-Ethyl-2'-deoxycytidine is a powerful tool for the rational design of oligonucleotides with tailored thermal properties. By reducing the stability of the G-C base pair to approximate that of an A-T pair, this modification enables the creation of probe sets with uniform hybridization characteristics, significantly improving the reliability and performance of multiplex assays. The synthesis of N4-Ethyl-dC modified DNA is straightforward using standard phosphoramidite chemistry, and its effect on duplex stability can be precisely quantified using UV-monitored thermal denaturation.

As the fields of diagnostics, synthetic biology, and nucleic acid therapeutics continue to advance, the ability to precisely control the energetic properties of DNA will become increasingly critical. N4-Ethyl-dC, and other "isostable" base analogues, represent a key enabling technology in this pursuit, offering a solution to the long-standing challenge of GC-content variability. Future work in this area will likely focus on obtaining high-resolution structural data to fully elucidate the molecular basis of destabilization and on developing a broader palette of modified bases to achieve even finer control over the biophysical properties of DNA.

References

  • Synthesis and physical properties of DNA fragments containing N4-methylcytosine and 5-methylcytosine. Sanghvi, Y. S., et al. (1987). Nucleic Acids Research, 15(20), 8467–8478. [Link]

  • Phosphoramidites for Tm Modulation. Glen Research. (n.d.). Retrieved January 15, 2026, from [Link]

  • Base Pairing Specificity: A with T, G with C. Jack Westin. (n.d.). Retrieved January 15, 2026, from [Link]

  • An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. Song, C., et al. (2022). Molecules, 27(3), 735. [Link]

  • On-demand synthesis of phosphoramidites. Madsen, C. S., et al. (2021). Nature Communications, 12(1), 2829. [Link]

  • Nucleic acid thermodynamics. Wikipedia. (2023, December 19). Retrieved January 15, 2026, from [Link]

  • What is the difference between A-T and G-C base pairing in DNA? Quora. (2022, September 12). Retrieved January 15, 2026, from [Link]

  • N4-Et-dC-CE Phosphoramidite. Glen Research. (n.d.). Retrieved January 15, 2026, from [Link]

  • Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. Nakano, S., et al. (2021). International Journal of Molecular Sciences, 22(2), 893. [Link]

  • Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Wang, R., et al. (2020). Nucleic Acids Research, 48(18), 10087–10100. [Link]

Sources

A-T/G-C Melting Temperature Normalization: A Technical Guide to N4-Ethyl-dC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The differential stability of guanine-cytosine (G-C) and adenine-thymine (A-T) base pairs, a fundamental characteristic of DNA, presents a significant hurdle in molecular biology applications that rely on nucleic acid hybridization. The three hydrogen bonds of a G-C pair confer greater thermal stability than the two hydrogen bonds of an A-T pair, leading to a wide range of melting temperatures (Tm) in sequences with varying GC-content. This disparity can cause false-positive and false-negative results in multiplex assays, DNA microarrays, and probe-based diagnostics. This guide details the use of a modified nucleoside, N4-Ethyl-deoxycytidine (N4-Ethyl-dC), as a powerful tool to normalize this hybridization behavior. By substituting dC with N4-Ethyl-dC, the stability of the G-C base pair is selectively reduced to approximate that of an A-T pair, thereby making the Tm of an oligonucleotide primarily dependent on its length rather than its base composition. We will explore the underlying mechanism, provide quantitative data, and present detailed protocols for its application, offering a comprehensive resource for researchers seeking to enhance the specificity and reliability of their hybridization-based assays.

The Fundamental Challenge: G-C vs. A-T Stability

The predictability of DNA hybridization is a cornerstone of modern molecular biology, underpinning technologies from Polymerase Chain Reaction (PCR) to CRISPR-based diagnostics.[1] However, this predictability is complicated by the intrinsic chemical difference between the canonical base pairs.

  • Adenine-Thymine (A-T): These bases form two hydrogen bonds.

  • Guanine-Cytosine (G-C): These bases form three hydrogen bonds, resulting in a more stable interaction that requires more thermal energy to dissociate.

This difference in stability means that a GC-rich DNA duplex will have a significantly higher melting temperature (Tm) than an AT-rich duplex of the same length. In applications involving numerous probes, such as DNA microarrays, this leads to a broad Tm range that complicates the selection of a single optimal hybridization and washing temperature.[2][3] Probes with high GC content might exhibit non-specific binding, while probes with low GC content may fail to bind their target effectively, leading to unreliable data.[2]

An elegant solution to this problem is to utilize a modified base that equalizes or "normalizes" the stability of G-C and A-T pairs.[2] N4-Ethyl-dC has emerged as a highly effective agent for this purpose.

N4-Ethyl-dC: A Structural Approach to Tm Normalization

N4-Ethyl-deoxycytidine is a synthetic analog of deoxycytidine where an ethyl group is attached to the exocyclic amine at the N4 position.[4][5] This seemingly minor modification has a profound impact on the thermodynamics of base pairing.

Figure 1. Comparison of dC and its N4-ethyl modified analog.

While N4-Ethyl-dC maintains specific pairing with deoxyguanosine (dG), the resulting base pair is significantly destabilized, bringing its thermal stability remarkably close to that of a natural A-T pair.[2][3]

Mechanism of Destabilization

The addition of the ethyl group at the N4 position introduces steric hindrance that disrupts the normal hydrogen bonding pattern of the G-C pair. In a canonical G-C pair, three hydrogen bonds create a highly stable complex. The bulky ethyl group on N4-Ethyl-dC is thought to prevent the formation of one of these hydrogen bonds, effectively converting the G-C pair from a triply-bonded to a doubly-bonded interaction, analogous to an A-T pair. This reduces the energy required to melt the duplex at that position.

Oligo_Synthesis_Workflow start 1. Sequence Design (Substitute dC with N4-Et-dC) synth 2. Phosphoramidite Monomers (A, G, T, N4-Et-dC) start->synth auto_synth 3. Automated Solid-Phase Synthesis synth->auto_synth cleave 4. Cleavage & Deprotection auto_synth->cleave purify 5. HPLC Purification cleave->purify qc 6. Quality Control (Mass Spectrometry) purify->qc

Figure 3. Workflow for synthesizing N4-Et-dC modified oligonucleotides.

Causality Behind Choices:

  • Phosphoramidite Chemistry: This is the universally adopted standard for oligonucleotide synthesis due to its high coupling efficiency (approaching 100% per cycle), which is critical for producing full-length oligonucleotides. [6]* Solid-Phase Synthesis: Attaching the growing oligonucleotide chain to a solid support (e.g., controlled-pore glass) simplifies the process by allowing excess reagents and by-products to be washed away after each coupling step. [7]* HPLC Purification: High-Performance Liquid Chromatography is essential to separate the full-length, modified oligonucleotide product from any shorter, failed sequences, ensuring the final probe population is homogenous.

Protocol for UV Thermal Denaturation (Tm Measurement)

The most direct method to validate the effect of N4-Ethyl-dC is by measuring the melting temperature of a DNA duplex using UV-Vis spectrophotometry. As the duplex melts into single strands, the absorbance at 260 nm increases (the hyperchromic effect). The Tm is the temperature at which 50% of this transition has occurred. [8] Step-by-Step Methodology:

  • Sample Preparation:

    • Resuspend the purified modified oligonucleotide and its complementary unmodified target strand in a buffer of known ionic strength (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). Trustworthiness Check: Consistent buffer conditions are critical as Tm is highly dependent on salt concentration. [9] * Mix the probe and target strands in equimolar concentrations (e.g., 1.5 µM each) in a total volume suitable for a quartz cuvette. [10]

  • Annealing:

    • Heat the solution to 95°C for 5 minutes to ensure all duplexes are fully denatured.

    • Allow the solution to cool slowly to room temperature over at least 30 minutes. This allows for proper formation of the desired duplex. [10] * Incubate at 4°C for at least 1 hour before measurement. [10]

  • Instrument Setup:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller (peltier device).

    • Set the wavelength to 260 nm.

    • Set the temperature ramp rate to a slow value, typically 0.5°C to 1.0°C per minute, to ensure the system remains at thermal equilibrium during the measurement. [10]

  • Data Acquisition:

    • Record the absorbance at 260 nm as the temperature is increased from a starting point well below the expected Tm (e.g., 20°C) to a point well above it (e.g., 90°C).

  • Data Analysis:

    • Plot Absorbance vs. Temperature to generate a melting curve.

    • Calculate the first derivative of this curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm. This is the most accurate method for determining the Tm from the raw data.

Applications in Research and Diagnostics

The ability to normalize hybridization stability opens doors to improving a wide range of molecular applications:

  • DNA Microarrays & Gene Chips: Ensures that thousands of different probes on a chip hybridize to their targets with similar efficiency under a single set of experimental conditions, dramatically improving data quality and reliability. [2]* Multiplex PCR: Allows for the design of primer sets with vastly different GC-contents that still perform optimally at the same annealing temperature, enabling more complex and high-throughput assays.

  • SNP Genotyping: Enhances the specificity of allele-specific oligonucleotide (ASO) probes by minimizing the confounding stability effects of neighboring GC-rich regions.

  • In Situ Hybridization (ISH): Improves probe performance, leading to higher signal-to-noise ratios for visualizing gene expression in tissues. [1][11]

Conclusion

N4-Ethyl-dC is a powerful and elegant solution to the long-standing problem of differential A-T/G-C stability in DNA hybridization. By selectively destabilizing the G-C base pair through a simple ethyl modification, it effectively normalizes the melting behavior of oligonucleotides, making it dependent on length rather than composition. This modification, easily incorporated through standard phosphoramidite synthesis, provides researchers and diagnostic developers with a robust tool to increase the accuracy, specificity, and reliability of hybridization-based assays. Its adoption can lead to more consistent data in multiplex applications and ultimately accelerate discovery and the development of next-generation molecular diagnostics.

References

  • Saiki, R.K, Walsh, P.S., Levenson, C.H., Erlich, H.A. (1989). Genetic analysis of amplified DNA with immobilized sequence-specific oligonucleotide probes. Proc. Natl Acad. Sci. USA, 86: 6230-6234. [Link]

  • Glen Research. (n.d.). Phosphoramidites for Tm Modulation. Glen Research. [Link]

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

  • Wikipedia. (n.d.). Nucleic acid thermodynamics. Wikipedia. [Link]

  • Wang, P., et al. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Research, 48(19), 11058–11071. [Link]

  • Caruthers, M. H. (2013). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. [Link]

  • Williams, M. C., et al. (2002). Force-induced melting of the DNA double helix. 2. Effect of solution conditions. Biophysical Journal, 82(6), 3216-3229. [Link]

  • Marugg, J. E., et al. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1151-1157. [Link]

  • Wardle, M. A. (2019). Thermodynamics of DNA: heat capacity changes on duplex unfolding. European Biophysics Journal, 48(8), 825-833. [Link]

  • Plum, G. E., Gelfand, C. A., & Breslauer, K. J. (1999). Effects of 3,N4-ethenodeoxycytidine on duplex stability and energetics. IARC Scientific Publications, (150), 169-177. [Link]

  • Fraley, T. L., & Turchi, J. J. (1998). Polymerase chain reaction and in situ hybridization: applications in toxicological pathology. Toxicologic pathology, 26(3), 433-440. [Link]

  • Zhang, Y., et al. (2018). A PCR-Based Method for RNA Probes and Applications in Neuroscience. Frontiers in Neuroanatomy, 12, 31. [Link]

Sources

An In-depth Technical Guide to N4-Ethyl-dC in DNA Synthesis: From Chemical Incorporation to Biological Consequences

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N4-Ethyl-deoxycytidine (N4-Ethyl-dC), a modified nucleoside with significant implications in molecular biology, toxicology, and drug development. We will delve into the chemical intricacies of its incorporation into synthetic DNA, explore its profound effects on DNA structure and enzymatic processing, and discuss the cellular mechanisms that respond to this specific type of DNA damage. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of DNA adducts and their biological ramifications.

Introduction: The Significance of DNA Adducts

DNA, the blueprint of life, is under constant assault from both endogenous and exogenous agents that can chemically modify its structure. These modifications, known as DNA adducts, can arise from exposure to environmental carcinogens, byproducts of cellular metabolism, or as a consequence of therapeutic interventions.[1][2][3] Such alterations can disrupt the normal processes of DNA replication and transcription, leading to mutations, cellular toxicity, and in some cases, the initiation of carcinogenesis.[3][4] N4-Ethyl-dC is one such adduct, an ethyl group covalently attached to the exocyclic amine of deoxycytidine. Understanding the lifecycle of this specific lesion—from its formation and impact on DNA integrity to its recognition and repair by cellular machinery—provides a valuable model for studying the broader field of DNA damage and repair.

Chemical Properties and Synthesis of N4-Ethyl-dC Oligonucleotides

The site-specific incorporation of modified nucleosides like N4-Ethyl-dC into synthetic oligonucleotides is a cornerstone of modern molecular biology research.[5] This allows for detailed investigations into the structural and functional consequences of these modifications.

Chemical Structure and Properties of N4-Ethyl-dC

N4-Ethyl-dC is characterized by an ethyl group at the N4 position of the cytosine base.[6] This modification has a profound impact on the hydrogen bonding capabilities of the nucleobase. While it can still form a base pair with guanine, the ethyl group weakens the interaction, reducing the thermal stability (Tm) of the N4-Ethyl-dC:dG pair to a level comparable to that of a standard A:T base pair.[7][8][9] This property has been exploited to normalize the hybridization behavior of DNA probes, particularly in applications like DNA microarrays where variations in GC content can lead to misleading results.[8]

PropertyValueSource
Molecular Formula C11H17N3O4[6]
Molecular Weight 255.27 g/mol [6]
IUPAC Name 4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[6]
Phosphoramidite Chemistry for Oligonucleotide Synthesis

The synthesis of oligonucleotides containing N4-Ethyl-dC is achieved using automated phosphoramidite chemistry.[10][11][12] This method involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing DNA chain attached to a solid support.[11] The N4-Ethyl-dC is introduced as a phosphoramidite derivative, allowing for its precise placement within a desired sequence.

A critical consideration when incorporating certain modified nucleosides is their stability during the synthesis cycle. For instance, the related adduct, 3,N4-Ethano-2'-deoxycytidine, is sensitive to the acetic anhydride used in the standard capping step of DNA synthesis.[13][14] This can lead to the formation of unwanted side products. While the search results do not explicitly state this for N4-Ethyl-dC, it highlights the importance of optimizing synthesis protocols for modified bases. To mitigate such issues, an acetyl-protected version of the N4-Ethyl-dC phosphoramidite (N4-Ac-N4-Et-dC-CE Phosphoramidite) has been developed. This protecting group prevents side reactions, such as branching, that can occur during the coupling step, especially when using activators like DCI.[7][9]

  • Phosphoramidite Preparation : Utilize N4-Ac-N4-Et-dC-CE Phosphoramidite for the synthesis.[7][]

  • Automated DNA Synthesis : Perform the synthesis on a standard automated DNA synthesizer.

  • Coupling : No modifications to the standard coupling methods recommended by the synthesizer manufacturer are necessary.[7][9]

  • Capping : The use of the acetyl-protected phosphoramidite minimizes the need for protocol adjustments during the capping step.[7][9]

  • Deprotection and Cleavage : Standard deprotection conditions (e.g., ammonium hydroxide) are sufficient to remove the protecting groups and cleave the oligonucleotide from the solid support.[7][9]

  • Purification : Purify the final oligonucleotide product using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to ensure high purity.[16]

G cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Add N4-Ac-N4-Et-dC Phosphoramidite Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Repeat for next base Deprotection_Cleavage Deprotection & Cleavage Oxidation->Deprotection_Cleavage Synthesis Complete Start Start Start->Deblocking Purification Purification Deprotection_Cleavage->Purification Final_Oligo Final_Oligo Purification->Final_Oligo Purified Oligonucleotide G cluster_workflow Primer Extension Assay Workflow Template Template with N4-Ethyl-dC Annealing Anneal Primer to Template Template->Annealing Primer Labeled Primer Primer->Annealing Polymerase_dNTPs Add DNA Polymerase + dNTPs Annealing->Polymerase_dNTPs Extension Primer Extension Polymerase_dNTPs->Extension Gel Denaturing PAGE Extension->Gel Analysis Analyze Products Gel->Analysis G cluster_ber Base Excision Repair (BER) cluster_ner Nucleotide Excision Repair (NER) DNA_Damage DNA with N4-Ethyl-dC Glycosylase DNA Glycosylase recognizes and removes N4-Ethyl-dC DNA_Damage->Glycosylase Recognition Damage Recognition (e.g., XPC-RAD23B) DNA_Damage->Recognition AP_Endonuclease AP Endonuclease cleaves the DNA backbone Glycosylase->AP_Endonuclease Polymerase_Ligase DNA Polymerase fills gap, DNA Ligase seals nick AP_Endonuclease->Polymerase_Ligase Repaired_DNA Repaired_DNA Polymerase_Ligase->Repaired_DNA Repaired DNA Unwinding DNA Unwinding by Helicase Recognition->Unwinding Excision Excision of a short oligonucleotide containing the lesion Unwinding->Excision Synthesis_Ligation Resynthesis by DNA Polymerase and ligation by DNA Ligase Excision->Synthesis_Ligation Synthesis_Ligation->Repaired_DNA Repaired DNA

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N4-Ethyl-2'-deoxycytidine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Deoxycytidine Analogs

In the intricate world of nucleic acid chemistry and its application in therapeutics and diagnostics, deoxycytidine (dC) analogs represent a cornerstone of innovation. These modified nucleosides offer a powerful toolkit to modulate the structural, functional, and biological properties of DNA. Among these, N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) has emerged as a significant tool, primarily for its unique impact on DNA duplex stability. This technical guide provides an in-depth exploration of N4-Ethyl-dC, from its fundamental chemical properties to its practical applications in research and potential considerations for drug development. We will delve into the causality behind its use, provide detailed experimental frameworks, and highlight areas where further investigation is warranted.

Section 1: Physicochemical Properties and Synthesis of N4-Ethyl-dC

Chemical Structure and Properties

N4-Ethyl-dC is a derivative of deoxycytidine where an ethyl group is attached to the exocyclic amine at the N4 position of the cytosine base. This seemingly simple modification has profound effects on the hydrogen bonding capabilities of the nucleobase.

PropertyValue/DescriptionSource
IUPAC Name 4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Molecular Formula C₁₁H₁₇N₃O₄
Molecular Weight 255.27 g/mol
Key Structural Feature Ethyl group at the N4 position of the cytosine ring.

The ethyl group at the N4 position sterically hinders the formation of one of the three hydrogen bonds that typically form between cytosine and guanine. This results in a significant reduction in the melting temperature (Tm) of a DNA duplex containing an N4-Ethyl-dC:dG base pair, making its stability comparable to that of a natural A:T base pair.[1]

Synthesis of N4-Ethyl-dC Phosphoramidite for Oligonucleotide Synthesis

The incorporation of N4-Ethyl-dC into synthetic oligonucleotides is achieved using standard phosphoramidite chemistry on an automated DNA synthesizer. The key starting material is the N4-Ethyl-dC-CE Phosphoramidite. A critical consideration during the synthesis of this phosphoramidite and its subsequent use in oligonucleotide synthesis is the potential for branching at the secondary amine. To circumvent this, an acetyl protecting group can be introduced on the N4-ethylamino group.[2]

Synthesis_Workflow dC Deoxycytidine N4_Et_dC N4-Ethyl-dC dC->N4_Et_dC Ethylamine Ac_N4_Et_dC N4-Acetyl-N4-Ethyl-dC N4_Et_dC->Ac_N4_Et_dC Acetic Anhydride DMT_Ac_N4_Et_dC 5'-DMT-N4-Acetyl-N4-Ethyl-dC Ac_N4_Et_dC->DMT_Ac_N4_Et_dC DMT-Cl Phosphoramidite N4-Ac-N4-Et-dC-CE Phosphoramidite DMT_Ac_N4_Et_dC->Phosphoramidite Phosphitylation Tm_Normalization cluster_0 Unmodified DNA cluster_1 N4-Ethyl-dC Modified DNA Unmod_Low_GC Low GC Probe (Low Tm) Unmod_High_GC High GC Probe (High Tm) Wide_Tm_Range Wide Tm Range Mod_Low_GC Low GC Probe (Tm') Mod_High_GC High GC Probe (Tm'') Narrow_Tm_Range Narrow Tm Range Polymerase_Assay Start Primer/Template DNA Mix Add DNA Polymerase, dNTPs (including N4-Et-dCTP) Start->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Quench Quench Reaction Incubate->Quench Analyze Denaturing PAGE and Autoradiography Quench->Analyze

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Methodological & Application

Application Notes and Protocols for the Incorporation of N4-Ethyl-dC into DNA Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC), a modified nucleoside with significant utility in the development of specialized DNA probes. We delve into the rationale behind its use, offering in-depth protocols for its chemical incorporation into oligonucleotides via automated solid-phase synthesis. Furthermore, this guide furnishes detailed procedures for the subsequent purification and characterization of these modified probes, ensuring the production of high-quality reagents for a range of molecular biology and drug development applications. The information presented herein is designed to empower researchers to confidently and effectively utilize N4-Ethyl-dC in their experimental workflows.

Introduction: The Significance of N4-Ethyl-dC in DNA Probe Technology

DNA probes are fundamental tools in molecular biology, enabling the detection and quantification of specific nucleic acid sequences.[1][2][3] The functionality of these probes can be finely tuned through the incorporation of modified nucleosides. N4-Ethyl-dC is a synthetic analogue of 2'-deoxycytidine that introduces a subtle yet impactful modification at the N4 position of the cytosine base. This modification alters the hydrogen bonding properties of the nucleobase, providing a unique tool for modulating the stability of DNA duplexes.

The primary impact of incorporating N4-Ethyl-dC into a DNA probe is the specific, albeit weakened, hybridization to its natural counterpart, deoxyguanosine (dG). The stability of the N4-Ethyl-dC:dG base pair is reduced to a level comparable to that of a standard adenine-thymine (A-T) base pair.[4][5] This characteristic is particularly advantageous in applications requiring precise control over duplex stability, such as in allele-specific PCR, single nucleotide polymorphism (SNP) analysis, and in the design of therapeutic oligonucleotides where modulating binding affinity is critical.

This guide will provide the necessary protocols and technical insights to successfully synthesize, purify, and characterize DNA probes containing N4-Ethyl-dC, enabling researchers to harness its unique properties for their specific applications.

Chemical Incorporation of N4-Ethyl-dC via Automated DNA Synthesis

The most robust and widely adopted method for incorporating N4-Ethyl-dC into DNA probes is through automated solid-phase synthesis using phosphoramidite chemistry.[6][7][8] This process involves the sequential addition of nucleotide building blocks to a growing DNA chain attached to a solid support.

N4-Ethyl-dC Phosphoramidites: The Key Building Blocks

For the incorporation of N4-Ethyl-dC, a corresponding phosphoramidite monomer is required. Commercially available N4-Ethyl-dC-CE Phosphoramidite is the standard reagent for this purpose.[4][9] To mitigate potential side reactions, particularly branching at the secondary amine, an acetyl-protected version, N4-Ac-N4-Et-dC-CE Phosphoramidite , is also available and recommended.[5][] The acetyl group is readily removed during the final deprotection step.

Compound Molecular Formula Molecular Weight Supplier Examples
N4-Et-dC-CE PhosphoramiditeC41H52N5O7P757.87Glen Research, Thermo Fisher Scientific[4][11]
N4-Ac-N4-Et-dC-CE PhosphoramiditeC43H54N5O8P799.89BOC Sciences, Cambio[5][]
The Synthesis Cycle: A Step-by-Step Workflow

The incorporation of N4-Ethyl-dC phosphoramidite follows the standard automated DNA synthesis cycle. The following diagram illustrates the key steps involved in each cycle of nucleotide addition.

DNA_Synthesis_Cycle cluster_workflow Automated DNA Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (N4-Ethyl-dC Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping ~99% Efficiency Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes Backbone Ready for next cycle

Figure 1: The four-step cycle of automated phosphoramidite-based DNA synthesis.

Detailed Protocol for Automated Synthesis

This protocol assumes the use of a standard automated DNA synthesizer and commercially available reagents.

Materials:

  • N4-Ethyl-dC-CE Phosphoramidite or N4-Ac-N4-Et-dC-CE Phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, dC, T)

  • Anhydrous acetonitrile (Diluent)

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

  • Preparation:

    • Dissolve the N4-Ethyl-dC phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M). This solution is stable for 2-3 days when stored under anhydrous conditions at 2-8°C.[4]

    • Install the phosphoramidite vial on the designated port of the DNA synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the N4-Ethyl-dC incorporation.

  • Automated Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the solid support is removed by the deblocking solution, exposing a free 5'-hydroxyl group.[12]

    • Coupling: The N4-Ethyl-dC phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Standard coupling times recommended by the synthesizer manufacturer are sufficient.[4][5]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.[8]

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using the oxidizing solution.[12]

    • The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the solid support is transferred to a vial.

    • The oligonucleotide is cleaved from the solid support, and all protecting groups (including the acetyl group on N4-Ac-N4-Et-dC, if used) are removed by incubation in concentrated ammonium hydroxide. The specific time and temperature for deprotection will depend on the other nucleobases present in the sequence. Standard deprotection conditions are generally compatible with N4-Ethyl-dC.[4][5]

  • Post-Synthesis Work-up:

    • The supernatant containing the crude oligonucleotide is collected.

    • The solid support is washed with water, and the wash is combined with the supernatant.

    • The solution is typically dried down in a vacuum concentrator before purification.

Purification of N4-Ethyl-dC Modified DNA Probes

Purification is a critical step to remove truncated sequences (failure sequences) and other impurities generated during synthesis. High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying modified oligonucleotides.[13][14]

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates oligonucleotides based on their hydrophobicity. It is particularly effective for "DMT-on" purification, where the hydrophobic 5'-DMT group is left on the full-length product, allowing for its selective retention on the column while shorter, "DMT-off" failure sequences are washed away.

Protocol for RP-HPLC Purification:

  • Sample Preparation:

    • Resuspend the dried crude oligonucleotide in an appropriate volume of sterile, nuclease-free water.

  • HPLC System and Column:

    • System: A standard HPLC system equipped with a UV detector.

    • Column: A reverse-phase column suitable for oligonucleotide purification (e.g., C8 or C18).

  • Mobile Phases:

    • Buffer A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5

    • Buffer B: 0.1 M TEAB, 50% Acetonitrile[15]

  • Chromatography:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the crude oligonucleotide sample.

    • Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration (e.g., 0-50% Buffer B over 20 minutes) at a flow rate of approximately 4 mL/min for a semi-preparative column.[15]

    • Monitor the elution profile at a wavelength of 260 nm. The DMT-on full-length product will be the most retained peak.

  • Fraction Collection and Post-Purification Processing:

    • Collect the peak corresponding to the full-length, DMT-on oligonucleotide.

    • Dry the collected fraction in a vacuum concentrator.

    • To remove the DMT group, resuspend the dried oligonucleotide in 80% acetic acid and incubate for 15-30 minutes at room temperature.

    • Quench the reaction by adding water and immediately desalt the oligonucleotide using a size-exclusion column or ethanol precipitation to remove the acetic acid and cleaved DMT group.

    • Dry the purified, DMT-off oligonucleotide.

Characterization of N4-Ethyl-dC Modified DNA Probes

Following purification, it is essential to verify the identity and purity of the N4-Ethyl-dC containing DNA probe.

Mass Spectrometry for Identity Confirmation

Mass spectrometry (MS) is a powerful technique to confirm the successful incorporation of the N4-Ethyl-dC modification by verifying the molecular weight of the synthesized oligonucleotide.[16][17][18]

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the purified oligonucleotide (typically 10-20 µM) in a suitable solvent for mass spectrometry, often a mixture of water and a volatile organic solvent like acetonitrile with a small amount of a volatile salt or acid.

  • Instrumentation and Analysis:

    • Utilize an electrospray ionization (ESI) mass spectrometer for analysis.[17]

    • Acquire the mass spectrum in the appropriate mass range.

    • Deconvolute the resulting charge state envelope to determine the molecular mass of the oligonucleotide.

    • Compare the experimentally determined molecular mass with the calculated theoretical mass of the N4-Ethyl-dC modified oligonucleotide to confirm its identity.

Thermal Denaturation Analysis for Duplex Stability

Thermal denaturation, or melting temperature (Tm) analysis, is used to determine the stability of the DNA duplex formed by the N4-Ethyl-dC probe and its complementary target strand.[19][20] This is crucial for understanding the impact of the modification on hybridization.

Protocol for Thermal Denaturation Analysis:

  • Sample Preparation:

    • Prepare a solution containing the N4-Ethyl-dC modified probe and its complementary DNA strand in a suitable buffer (e.g., phosphate-buffered saline).

    • The final concentration of each strand should be in the low micromolar range.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (peltier).

  • Measurement:

    • Monitor the absorbance of the sample at 260 nm as the temperature is slowly increased (e.g., 0.5°C/minute) from a low temperature (where the duplex is fully formed) to a high temperature (where the duplex is fully denatured).[19]

    • Record the absorbance as a function of temperature to generate a melting curve.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the DNA is in a double-stranded state and 50% is single-stranded. This is determined from the midpoint of the transition in the melting curve.

    • Compare the Tm of the duplex containing N4-Ethyl-dC with that of an unmodified control duplex to quantify the effect of the modification on duplex stability. As previously noted, a decrease in Tm is expected when N4-Ethyl-dC is paired with dG.[4][5]

Applications of N4-Ethyl-dC Modified DNA Probes

The unique hybridization properties of N4-Ethyl-dC make it a valuable modification for a variety of applications that require fine-tuning of DNA duplex stability.

  • Allele-Specific PCR and SNP Genotyping: The reduced stability of the N4-Ethyl-dC:dG pair can be exploited to design primers and probes that can better discriminate between wild-type and mutant alleles in PCR-based assays.

  • Therapeutic Oligonucleotides: In antisense and siRNA applications, modifying the oligonucleotide with N4-Ethyl-dC can help to modulate the binding affinity to the target mRNA, potentially improving specificity and reducing off-target effects.

  • Physical and Structural Studies of DNA: Probes containing N4-Ethyl-dC can be used to investigate the energetic contributions of specific hydrogen bonds to DNA duplex stability and to study the structural consequences of modified bases within the DNA helix.

  • Diagnostics: The development of diagnostic probes with tailored melting temperatures can lead to more robust and specific assays for the detection of pathogens or genetic markers.[3][21]

Conclusion

The incorporation of N4-Ethyl-dC into DNA probes offers a strategic approach to modulate the stability of DNA duplexes with high specificity. By following the detailed protocols for chemical synthesis, purification, and characterization outlined in this guide, researchers can confidently produce high-quality N4-Ethyl-dC modified probes. The ability to precisely control hybridization affinity opens up new possibilities for the design of advanced tools for molecular diagnostics, therapeutic development, and fundamental research in nucleic acid chemistry and biology.

References

  • Mass Spectrometry Research Facility, University of Oxford. RP-HPLC Purification of Oligonucleotides. [Link]

  • Beland, F. A., et al. (1988). Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column.
  • Glen Research. N4-Et-dC-CE Phosphoramidite. [Link]

  • LabCluster. Oligonucleotide Purification Guidelines. [Link]

  • Glen Research. DNA & RNA Nucleosides, Analogs and Supports. [Link]

  • Glen Research. The Glen Report. [Link]

  • Cambio. N4-Ac-N4-Et-dC-CE Phosphoramidite. [Link]

  • Tretyakova, N., Villalta, P. W., & Kotapati, S. (2013). Mass spectrometry of structurally modified DNA. Chemical reviews, 113(4), 2395–2436.
  • Glen Research. dC-CE Phosphoramidite. [Link]

  • Ohbayashi, T., et al. (2004). Enzymatic incorporation of chemically-modified nucleotides into DNAs. Bioorganic & medicinal chemistry letters, 14(18), 4739-4742.
  • Corradini, R., et al. (2013). Development and application of DNA molecular probes. Molecules, 18(11), 13866-13898.
  • Benner, S. A., et al. (2005). Enzymatic incorporation of a third nucleobase pair. Nucleic acids research, 33(15), 5073-5079.
  • Cosstick, R., & Williams, D. M. (1995). The stability of duplex DNA containing 3,N4-etheno-2′-deoxycytidine (εdC). A UV melting and high resolution 1H NMR study. Journal of the Chemical Society, Perkin Transactions 1, (15), 1857-1863.
  • Atkinson, T., & Smith, M. (1988). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. In Methods in Molecular Biology (pp. 35-51). Humana Press, Totowa, NJ.
  • Vasavirama, K., & K, P. B. (2013). molecular probes and their applications. International Journal of Life Sciences, Biotechnology and Pharma Research, 2(2), 24-37.
  • SigutLabs. (2021). Automated DNA chemical synthesis. [Link]

  • Mergny, J. L., et al. (2020). Thermal and pH Stabilities of i‐DNA: Confronting in vitro Experiments with Models and In‐Cell NMR Data.
  • Glembockyte, V., et al. (2018). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic acids research, 46(14), 7017-7029.
  • Gstoetner, C., et al. (2021). Recent developments in the characterization of nucleic acids by liquid chromatography, capillary electrophoresis, ion mobility, and mass spectrometry (2010–2020). Journal of Mass Spectrometry, 56(1), e4671.
  • Apffel, A., et al. (1997). Electrospray Quadrupole Mass Spectrometry Analysis of Model Oligonucleotides and Polymerase Chain Reaction Products: Determination of Base Substitutions, Nucleotide additions/deletions, and Chemical Modifications. Journal of the American Society for Mass Spectrometry, 8(4), 367-376.
  • Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]

  • Genetic Education Inc. (2019). DNA Probes: Labeling, Types, Applications and Limitations. [Link]

  • Plum, G. E., Park, Y. W., & Breslauer, K. J. (1992). Thermodynamic characterization of the stability and the melting behavior of a DNA triplex: a spectroscopic and calorimetric study. Proceedings of the National Academy of Sciences, 89(17), 8080-8084.
  • El-Sagheer, A. H., & Brown, T. (2010). DNA polymerase-catalyzed incorporation of nucleotides modified with a G-quadruplex-derived DNAzyme.
  • Tretyakova, N., Villalta, P. W., & Kotapati, S. (2013). Mass spectrometry of structurally modified DNA. Chemical reviews, 113(4), 2395-2436.
  • Owczarzy, R., et al. (2003). Analysis of thermal melting curves. Oligonucleotides, 13(6), 515-537.
  • Tretyakova, N., et al. (2013). Mass spectrometry of structurally modified DNA. Chemical Reviews, 113(4), 2395-2436.
  • Glembockyte, V., et al. (2018). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, 46(14), 7017–7029.
  • Wetmur, J. G. (1991). DNA probes: applications of the principles of nucleic acid hybridization. Critical reviews in biochemistry and molecular biology, 26(3-4), 227-259.
  • Palko, J. W. (2015).
  • Astor Scientific. (2023). DNA Probe – Applications, Types, and Advances in Molecular Testing. [Link]

Sources

Revolutionizing Multiplexing and Genotyping: A Guide to DNA Melting Point Equalization with N4-Ethyl-dC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Melting Temperature in DNA Hybridization

In molecular biology, the stability of the DNA double helix, quantified by its melting temperature (Tm), is of paramount importance for the specificity and efficiency of techniques relying on nucleic acid hybridization. The Tm is the temperature at which half of the DNA strands are in a double-helical state and half are in a single-stranded, random coil state. A significant challenge arises from the differential stability of guanine-cytosine (G-C) and adenine-thymine (A-T) base pairs. G-C pairs are linked by three hydrogen bonds, rendering them more thermally stable than A-T pairs, which are connected by only two. This disparity in thermal stability, dependent on the GC-content of a given sequence, can lead to inconsistent and unreliable results in applications that require the simultaneous hybridization of multiple sequences, such as multiplex PCR, DNA microarrays, and SNP genotyping.[1][2][3] High GC-content sequences may remain stably hybridized even with mismatches, leading to false positives, while low GC-content sequences might dissociate during washing steps despite a perfect match, resulting in false negatives.[1]

To address this long-standing issue, researchers have explored the use of modified nucleobases to normalize the thermal stability of DNA duplexes. One of the most effective and elegant solutions is the incorporation of N4-Ethyl-deoxycytidine (N4-Ethyl-dC), a modified cytosine analog. This application note provides a comprehensive guide to the principles, applications, and protocols for using N4-Ethyl-dC to equalize DNA melting points, thereby enhancing the reliability and robustness of various molecular assays.

The Mechanism of Action: How N4-Ethyl-dC Equalizes Melting Temperatures

N4-Ethyl-dC is a modified deoxycytidine nucleoside where an ethyl group is attached to the exocyclic amine at the N4 position of the cytosine base. This seemingly subtle modification has a profound impact on the thermodynamics of base pairing. While N4-Ethyl-dC still specifically base-pairs with deoxyguanosine (dG), the presence of the ethyl group sterically hinders the formation of the third hydrogen bond that is characteristic of a standard G-C pair. As a result, the N4-Ethyl-dC:dG base pair is held together by only two hydrogen bonds, similar to an A-T base pair.[1][2][4][5]

This reduction in hydrogen bonding brings the melting temperature of an N4-Ethyl-dC:dG pair significantly closer to that of an A-T pair. Consequently, by substituting all dC residues in an oligonucleotide with N4-Ethyl-dC, the thermal stability of the resulting DNA duplex becomes primarily dependent on its length, rather than its base composition.[1]

Caption: N4-Ethyl-dC reduces G-C pair stability to resemble A-T pairs.

Applications in Molecular Biology and Diagnostics

The ability of N4-Ethyl-dC to normalize DNA melting temperatures has significant implications for a wide range of molecular applications.

Multiplex PCR

Multiplex PCR allows for the simultaneous amplification of multiple target sequences in a single reaction. A major hurdle in designing multiplex assays is the need for primers with similar annealing temperatures to ensure uniform amplification efficiency across all targets. The variable GC-content of different target sequences makes this challenging. By incorporating N4-Ethyl-dC into primers, the melting temperatures become more uniform, simplifying primer design and improving the reliability of the multiplex reaction.[6][7][8][9][10]

SNP Genotyping and Allele-Specific PCR

Single Nucleotide Polymorphism (SNP) genotyping often relies on the differential hybridization of probes to perfectly matched versus mismatched target sequences. Variations in GC-content surrounding the SNP can interfere with this discrimination. The use of N4-Ethyl-dC in genotyping probes minimizes the impact of flanking sequence composition, leading to more accurate and robust SNP calling.[6][8][9]

DNA Microarrays and Reverse Hybridization

In DNA microarray experiments, thousands of probes are immobilized on a solid support to capture and detect target sequences from a complex sample. Ensuring consistent hybridization and washing conditions for all probes is critical for accurate gene expression analysis or genotyping. By using N4-Ethyl-dC-modified probes, the hybridization behavior becomes more uniform across the entire array, reducing false positives and negatives.[1]

Impact on Melting Temperature Range

The dramatic effect of N4-Ethyl-dC on equalizing melting temperatures has been demonstrated in several studies. In one key study, a set of unmodified oligonucleotide probes with GC content ranging from 0% to 100% exhibited a Tm range of 39°C. When the same probes were synthesized with N4-Ethyl-dC substituting dC, the Tm range was remarkably reduced to just 7°C.[1][2] Another study showed a reduction from a 52°C to a 16°C range.[1]

Probe TypeGC Content RangeTm Range (°C)Reference
Unmodified0% - 100%39[1][2]
N4-Ethyl-dC Modified0% - 100%7[1][2]
Unmodified0% - 100%52[1]
N4-Ethyl-dC Modified0% - 100%16[1]

Protocols for the Use of N4-Ethyl-dC

The incorporation of N4-Ethyl-dC into oligonucleotides is achieved through standard phosphoramidite chemistry during automated DNA synthesis.[11][12][13] The N4-Ethyl-dC phosphoramidite is commercially available from several suppliers.[14][15][16]

Oligonucleotide Synthesis with N4-Ethyl-dC Phosphoramidite

The synthesis of N4-Ethyl-dC-containing oligonucleotides follows the standard cycle of detritylation, coupling, capping, and oxidation.[11][12]

Oligonucleotide_Synthesis_Cycle Start Start: Solid Support with First Nucleoside Detritylation 1. Detritylation: Remove 5'-DMT group Start->Detritylation Coupling 2. Coupling: Add N4-Ethyl-dC Phosphoramidite Detritylation->Coupling Capping 3. Capping: Block unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Stabilize phosphite triester to phosphate Capping->Oxidation Repeat Repeat Cycle for Next Base Oxidation->Repeat Repeat->Detritylation Add more bases Cleavage_Deprotection Final Cleavage and Deprotection Repeat->Cleavage_Deprotection Sequence complete

Caption: Automated synthesis cycle for incorporating N4-Ethyl-dC.

Protocol:

  • Reagent Preparation:

    • Dissolve N4-Ethyl-dC phosphoramidite in anhydrous acetonitrile to the concentration recommended by the DNA synthesizer manufacturer.

    • Ensure all other synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and properly installed on the synthesizer.

  • Oligonucleotide Synthesis:

    • Program the desired oligonucleotide sequence into the DNA synthesizer, substituting 'C' with the designated code for N4-Ethyl-dC.

    • No changes to the standard coupling times or other synthesis parameters are typically required for N4-Ethyl-dC phosphoramidite.[4][5] An acetyl-protected version of N4-Ethyl-dC phosphoramidite is also available, which can prevent branching reactions that may occur with certain activators.[4][5]

    • Initiate the synthesis run.

  • Cleavage and Deprotection:

    • Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using the standard deprotection solution and conditions recommended by the phosphoramidite supplier. N4-Ethyl-dC is compatible with common deprotection strategies.[4][5]

  • Purification and Quality Control:

    • Purify the synthesized oligonucleotide using standard methods such as HPLC or PAGE to remove truncated sequences and other impurities.

    • Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.

Experimental Validation of Tm Equalization

To experimentally verify the Tm-equalizing effect of N4-Ethyl-dC, a series of complementary oligonucleotides with varying GC-content can be synthesized, with and without the modification. The melting temperatures of the resulting duplexes can then be determined using UV-Vis spectrophotometry.

Protocol:

  • Oligonucleotide Design:

    • Design several pairs of complementary oligonucleotides (e.g., 20-mers) with a range of GC-content (e.g., 20%, 50%, 80%).

    • For each pair, synthesize one version with standard dC and another version where all dC residues are replaced with N4-Ethyl-dC.

  • Duplex Formation:

    • Resuspend the purified oligonucleotides in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

    • Mix equimolar amounts of the complementary strands.

    • Anneal the strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Melting Curve Analysis:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).[17]

    • The melting temperature (Tm) is the temperature at which the hyperchromicity is half-maximal, which can be determined from the first derivative of the melting curve.[18]

  • Data Analysis:

    • Plot the Tm values against the GC-content for both the unmodified and N4-Ethyl-dC-modified duplexes.

    • The plot for the unmodified duplexes should show a strong positive correlation between Tm and GC-content, while the plot for the N4-Ethyl-dC-modified duplexes should show a significantly flatter slope, demonstrating the equalization of melting temperatures.

Conclusion

N4-Ethyl-dC is a powerful tool for overcoming the challenges posed by variable GC-content in nucleic acid hybridization assays. By reducing the thermal stability of G-C base pairs to a level comparable to that of A-T pairs, this modified nucleoside effectively uncouples the melting temperature from the base composition of the DNA duplex. This normalization of Tm simplifies the design and enhances the performance of a wide array of molecular techniques, including multiplex PCR, SNP genotyping, and DNA microarrays. The straightforward incorporation of N4-Ethyl-dC using standard DNA synthesis protocols makes it an accessible and valuable resource for researchers, scientists, and drug development professionals seeking to improve the accuracy and reliability of their hybridization-based experiments.

References

  • Nguyen, H-K., et al. (1997). Modification of DNA duplexes to smooth their thermal stability independently of their base content for DNA sequencing by hybridization. Nucleic Acids Research, 25(15), 3059–3065. [Link]

  • Nguyen, H-K., et al. (1998). The stability of duplexes involving AT and/or G4EtC base pairs is not dependent on their AT/G4EtC ratio content. Implication for DNA sequencing by hybridization. Nucleic Acids Research, 26(18), 4249–4258. [Link]

  • Cambio. N4-Ac-N4-Et-dC-CE Phosphoramidite - Oligo Synthesis. [Link]

  • Glen Research. Phosphoramidites for Tm Modulation. [Link]

  • Twist Bioscience. (2020). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • Shabarova, Z. A., et al. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1149–1154. [Link]

  • Wikipedia. Nucleic acid thermodynamics. [Link]

  • Afonina, I. A., et al. (2007). Use of Base Modifications in Primers and Amplicons to Improve Nucleic Acids Detection in the Real-Time Snake Polymerase Chain Reaction. The Journal of Molecular Diagnostics, 9(1), 93–101. [Link]

  • Lindstrom, S., et al. (2007). Robust SNP genotyping by multiplex PCR and arrayed primer extension. BMC Genomics, 8, 41. [Link]

  • Chen, K., et al. (2016). A novel three-round multiplex PCR for SNP genotyping with next generation sequencing. Analytical and Bioanalytical Chemistry, 408(20), 5487–5496. [Link]

  • Wu, J., et al. (2014). A multiplex SNP genotyping by allele-specificspecific PCR based on stem-loop and universal fluorescent primers of Chr1daxin mice. Molecular Biology Reports, 41(8), 5293–5299. [Link]

  • Liew, M., et al. (2007). Multiplex detection and SNP genotyping in a single fluorescence channel. Clinica Chimica Acta, 383(1-2), 125–131. [Link]

  • Liljedahl, U., et al. (2003). Multiplex SNP genotyping in pooled DNA samples by a four-colour microarray system. Nucleic Acids Research, 31(22), e149. [Link]

  • Owczarzy, R., et al. (2008). Thermodynamic Characterization of Nucleic Acid Nanoparticles Hybridization by UV Melting. Methods in Molecular Biology, 429, 23–45. [Link]

  • Steger, G. (1994). Thermal denaturation of double-stranded nucleic acids: prediction of temperatures critical for gradient gel electrophoresis and polymerase chain reaction. Nucleic Acids Research, 22(14), 2760–2768. [Link]

  • Blake, R. D., & Delcourt, S. G. (1996). Thermodynamic effects of formamide on DNA stability. Nucleic Acids Research, 24(11), 2095–2103. [Link]

Sources

Application Note: Overcoming High GC-Content PCR Challenges with N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The amplification of DNA sequences with high Guanine-Cytosine (GC) content (>65%) by Polymerase Chain Reaction (PCR) is a significant challenge in molecular biology. The inherent thermal stability of GC-rich templates promotes the formation of resilient secondary structures and impedes complete DNA denaturation, often leading to failed or low-yield amplifications. This application note details the mechanism and provides a comprehensive protocol for the use of N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC), a modified nucleoside analog, to overcome these challenges. By substituting standard dCTP with N4-Ethyl-dCTP, the thermal stability of GC base pairs is effectively reduced to a level comparable to that of Adenine-Thymine (AT) pairs. This "thermal normalization" facilitates robust and specific amplification of previously intractable genomic regions, proving invaluable for researchers in genomics, diagnostics, and drug development.

The Fundamental Problem with High GC-Content DNA

The difficulty in amplifying GC-rich DNA stems from its fundamental biophysical properties. A G-C base pair is joined by three hydrogen bonds, whereas an A-T pair is joined by only two. This disparity, compounded by favorable base-stacking interactions, renders GC-rich regions significantly more stable than AT-rich regions[1][2]. This high stability presents two primary obstacles during PCR:

  • Incomplete Denaturation: The initial denaturation step of PCR may be insufficient to fully separate the two strands of a GC-rich template. This prevents primers from accessing their binding sites and severely limits the efficiency of amplification.

  • Stable Secondary Structures: Single strands of GC-rich DNA have a high propensity to fold back on themselves, forming stable intramolecular secondary structures like hairpins and loops[3][4][5]. These structures act as physical roadblocks, causing DNA polymerase to stall and terminate extension prematurely, resulting in truncated or non-existent PCR products[6].

Polymerase_Stalling cluster_0 High GC-Content Template start 5' p1 ---G-G-C-C-G--- start->p1 end 3' p2 ---C-C-G-G-C--- p2->end poly DNA Polymerase poly->p1 hairpin_label Stable Hairpin (Blocks Polymerase)

Figure 1: Polymerase stalling at a stable secondary structure in a high GC-content template.

Mechanism of Action: Thermal Normalization with N4-Ethyl-dC

N4-Ethyl-dC is a modified deoxycytidine analog where an ethyl group is attached to the N4 exocyclic amine. This modification is key to its function. While N4-Ethyl-dC forms specific Watson-Crick base pairs with guanine (dG), the presence of the bulky ethyl group sterically hinders the formation of the third hydrogen bond, weakening the interaction.

The result is that an N4-Ethyl-dC:G base pair exhibits thermal stability akin to a standard A:T base pair[7][8]. By incorporating N4-Ethyl-dCTP into the PCR reaction in place of dCTP, the overall melting temperature (Tm) of the resulting amplicon is significantly reduced. This process of "thermal normalization" directly counteracts the problems associated with high GC content by:

  • Facilitating complete strand denaturation at standard PCR temperatures.

  • Destabilizing the secondary structures that cause polymerase to stall.

Base_Pair_Comparison node1 Standard dG:dC Pair (3 Hydrogen Bonds) High Thermal Stability node2 N4-Ethyl-dC:dG Pair (Reduced H-Bonding) Lower Stability ≈ A:T Pair node1->node2 Substitution with N4-Ethyl-dCTP

Figure 2: N4-Ethyl-dC substitution reduces base pair stability.

Detailed Application Protocol

This protocol provides a framework for using N4-Ethyl-dCTP to amplify GC-rich DNA. Optimization is critical, as the ideal conditions can vary depending on the specific template and primers.

Critical Considerations Before You Start
  • Reagent: Ensure you are using N4-Ethyl-2'-deoxycytidine-5'-Triphosphate (N4-Ethyl-dCTP) for incorporation during PCR.

  • Polymerase Selection: A standard Taq DNA polymerase is a good starting point and has been shown to work with similar analogs like N4-methyl-dCTP[9][10]. High-fidelity proofreading polymerases may incorporate modified bases with lower efficiency and may require specific buffer optimization.

  • Primer Design: Design primers with a calculated melting temperature (Tm) between 65-75°C to facilitate high annealing temperatures, which enhances specificity. The GC content of the primers themselves should ideally be between 40-60%[11].

  • Template Quality: High-quality, intact template DNA free from inhibitors is crucial for any challenging PCR[11].

PCR Reaction Setup

The following table provides a recommended starting point for a 50 µL reaction.

ComponentFinal ConcentrationVolume for 50 µL RxnNotes
5X PCR Buffer1X10 µLUse the buffer supplied with your DNA polymerase.
MgCl₂ (25 mM stock)1.5 - 4.0 mM3 - 8 µLCritical optimization point. Start with 2.0 mM. A titration is highly recommended[6].
dNTP Mix (10 mM each dATP, dGTP, dTTP)200 µM each1 µLDo not include dCTP in this mix.
dCTP / N4-Ethyl-dCTP Mix 200 µM total 1 µL See Section 4.3 for preparing this mix.
Forward Primer (10 µM)0.4 µM2 µLFinal concentration can range from 0.2-1.0 µM[12].
Reverse Primer (10 µM)0.4 µM2 µL
Template DNA10-250 ng (genomic)1-5 µLUse the lowest amount that gives a robust signal to minimize non-specific amplification[11].
DNA Polymerase (5 U/µL)1.25 Units0.25 µL
Nuclease-Free Water-Up to 50 µL
Optimizing the dCTP to N4-Ethyl-dCTP Ratio

The optimal ratio of standard dCTP to modified N4-Ethyl-dCTP is target-dependent. For extremely GC-rich templates, a complete replacement of dCTP can be effective. For moderately GC-rich targets, a partial substitution is often sufficient.

To prepare a 10 mM working stock for the reaction setup table above:

Target GC ContentdCTP (100 mM)N4-Ethyl-dCTP (100 mM)Nuclease-Free WaterResulting Mix (10 mM Total)
65-75% 7.5 µL2.5 µL90 µL3:1 (dCTP:N4-Et-dCTP)
75-85% 5.0 µL5.0 µL90 µL1:1 (dCTP:N4-Et-dCTP)
>85% 0 µL10 µL90 µL100% N4-Et-dCTP

Begin your optimization with the 1:1 ratio and adjust based on initial results.

Thermal Cycling Conditions

A three-step cycling protocol with a high denaturation temperature is recommended.

StepTemperatureDurationCyclesNotes
Initial Denaturation 98°C2 minutes1Ensures complete denaturation of complex genomic DNA.
Cycling Denaturation 98°C20-30 secondsA high temperature is critical for GC-rich templates[13].
Annealing 60-72°C30 seconds30-35Optimize using a gradient PCR. Start with a temperature 3-5°C below the calculated primer Tm.
Extension 72°C (or 68°C)1 minute per kbUse 68°C for amplicons >4 kb to improve yield and reduce depurination[14].
Final Extension 72°C (or 68°C)5 minutes1Ensures all products are full-length.
Hold 4-10°CIndefinite1
Experimental Workflow & Optimization Strategy

A systematic approach is key to successfully amplifying challenging targets. The following workflow outlines the recommended optimization process.

Figure 3: Recommended workflow for optimizing high GC-content PCR using N4-Ethyl-dC.

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution(s)
No Product or Weak Product 1. Incomplete denaturation or secondary structures still present.2. Annealing temperature is too high.3. Insufficient Mg²⁺ concentration.1. Increase the proportion of N4-Ethyl-dCTP (up to 100%).2. Lower the annealing temperature in 2°C increments.3. Increase MgCl₂ concentration in 0.5 mM increments[6].4. Increase the number of PCR cycles to 40.
Non-Specific Bands 1. Annealing temperature is too low.2. Excessive Mg²⁺ or primer concentration.3. Template contamination or degradation.1. Increase the annealing temperature in 2°C increments.2. Decrease MgCl₂ concentration.3. Use touchdown PCR, starting with an annealing temperature 5-10°C above the calculated Tm[14].4. Verify template integrity and purity.
Smearing 1. Too much template DNA.2. Excessive Mg²⁺ or polymerase concentration.3. Denaturation temperature is too high for too long, causing DNA damage.1. Reduce the amount of template DNA.2. Decrease MgCl₂ concentration.3. Reduce the denaturation time per cycle to the minimum required (e.g., 10-15 seconds).

Conclusion

The incorporation of N4-Ethyl-dCTP is a powerful and effective strategy for the robust amplification of high GC-content DNA templates. By reducing the thermal stability of G-C base pairs, this modified nucleoside directly addresses the core issues of incomplete denaturation and inhibitory secondary structures that plague standard PCR protocols. While optimization of reagent concentrations and cycling parameters is essential, the methods described in this note provide a clear and logical path to successfully amplify challenging genomic targets, thereby expanding the reach of PCR-based applications in research and diagnostics.

References

  • N4C−Ethyl−N4C Cross-Linked DNA: Synthesis and Characterization of Duplexes with Interstrand Cross-Links of Different Orientations. (2002). Biochemistry. [Link]

  • N4-Et-dC-CE Phosphoramidite. (n.d.). Glen Research. [Link]

  • PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate. (2016). PubMed. [Link]

  • PCR Amplification of GC-Rich DNA Regions Using the Nucleotide Analog N4-Methyl-2′-Deoxycytidine 5′-Triphosphate. (2016). ResearchGate. [Link]

  • Improved PCR Amplification of Broad Spectrum GC DNA Templates. (2016). PLOS One. [Link]

  • Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Problems Amplifying GC-rich regions? 5 Easy Solutions. (2023). Bitesize Bio. [Link]

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Application of N4-Ethyl-dC in DNA Microarrays: A Technical Guide for Enhanced Specificity and Uniformity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the GC Content Challenge in DNA Microarrays

DNA microarrays have revolutionized high-throughput genetic analysis, enabling the simultaneous interrogation of thousands of nucleic acid sequences.[1][2] A fundamental principle governing the accuracy and reliability of microarray data is the specific hybridization of a labeled target nucleic acid to its complementary probe immobilized on the array surface.[3] However, the stability of the DNA duplex formed upon hybridization is highly dependent on its base composition, specifically the guanine-cytosine (GC) content. GC pairs, forming three hydrogen bonds, are significantly more stable than adenine-thymine (AT) pairs, which form two. This disparity in thermal stability presents a significant challenge in microarray experiments, where thousands of probes with varying GC content are expected to hybridize under a single set of conditions.

High-GC content probes can exhibit non-specific hybridization and may remain stably bound even with mismatches, leading to false-positive signals. Conversely, low-GC content probes may have insufficient stability, leading to dissociation during stringent washing steps and resulting in false-negative signals.[4] This variability in hybridization efficiency across a microarray can severely compromise data quality and reproducibility. To address this critical issue, chemical modifications to nucleobases have been explored to normalize the thermal stability of DNA duplexes. Among these, N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC) has emerged as a highly effective modification for equalizing the hybridization behavior of GC- and AT-rich sequences.[4]

This comprehensive guide provides detailed application notes and protocols for the use of N4-Ethyl-dC in DNA microarrays, targeted at researchers, scientists, and drug development professionals. We will delve into the chemical principles underlying its function, provide step-by-step instructions for its implementation, and discuss its impact on data quality.

The Principle of Thermal Normalization with N4-Ethyl-dC

N4-Ethyl-dC is a modified deoxycytidine analog where an ethyl group is attached to the exocyclic amine at the N4 position. This seemingly simple modification has a profound effect on the stability of the base pair it forms with deoxyguanosine (dG). The ethyl group introduces steric hindrance that prevents the formation of the third hydrogen bond typically present in a standard G-C base pair. As a result, the N4-Ethyl-dC:dG base pair forms only two hydrogen bonds, making its thermal stability remarkably similar to that of a natural A:T base pair.[4]

By substituting all deoxycytidine residues in a DNA microarray probe with N4-Ethyl-dC, the hybridization stability of the probe becomes primarily dependent on its length, rather than its base composition. This "thermal normalization" ensures that all probes on the microarray exhibit uniform hybridization behavior under a given set of experimental conditions, significantly improving the accuracy and reliability of the data.

Key Advantages of Using N4-Ethyl-dC in DNA Microarrays

  • Uniform Hybridization: Minimizes the variability in hybridization efficiency between GC-rich and AT-rich probes, leading to more consistent and comparable data across the entire array.

  • Enhanced Specificity: By reducing the stability of GC pairs, the penalty for mismatches in GC-rich regions is increased, leading to improved discrimination between perfectly matched and mismatched targets. This is particularly beneficial for applications such as single nucleotide polymorphism (SNP) genotyping.

  • Simplified Optimization: The use of N4-Ethyl-dC modified probes can simplify the optimization of hybridization and washing conditions, as a single condition is more likely to be optimal for all probes on the array.

  • Reduced False Positives and Negatives: By normalizing duplex stability, the incidence of false positives from non-specific hybridization to GC-rich probes and false negatives from the dissociation of AT-rich probes is significantly reduced.[4]

Quantitative Impact of N4-Ethyl-dC on DNA Duplex Stability

The effectiveness of N4-Ethyl-dC in normalizing duplex stability has been demonstrated through thermal melting (Tm) studies. The melting temperature is the temperature at which half of the DNA duplexes dissociate into single strands and is a direct measure of duplex stability.

Sequence FeatureUnmodified Probes (Tm Range)N4-Ethyl-dC Modified Probes (Tm Range)Reference
Probes with 0% to 100% GC content (Set 1)39°C7°C[4]
Probes with 0% to 100% GC content (Set 2)52°C16°C[4]

As the data clearly indicates, the substitution of dC with N4-Ethyl-dC dramatically narrows the range of melting temperatures for probes with varying GC content, demonstrating its powerful thermal normalization effect.

Experimental Workflow and Protocols

The integration of N4-Ethyl-dC into a DNA microarray workflow involves modifications to the oligonucleotide probe synthesis and may require adjustments to the hybridization and washing protocols.

experimental_workflow cluster_prep Probe Preparation cluster_array Microarray Fabrication cluster_hyb Hybridization & Detection cluster_analysis Data Analysis probe_design Oligonucleotide Probe Design oligo_synthesis Oligonucleotide Synthesis (with N4-Ac-N4-Et-dC-CE Phosphoramidite) probe_design->oligo_synthesis Sequence purification Oligonucleotide Purification (HPLC) oligo_synthesis->purification Crude Oligos spotting Microarray Spotting purification->spotting Purified Probes immobilization Immobilization (UV cross-linking) spotting->immobilization hybridization Hybridization immobilization->hybridization Microarray target_prep Target Nucleic Acid Preparation & Labeling target_prep->hybridization washing Washing hybridization->washing scanning Microarray Scanning washing->scanning data_extraction Data Extraction scanning->data_extraction data_analysis Data Analysis data_extraction->data_analysis

Figure 1: A generalized experimental workflow for DNA microarrays utilizing N4-Ethyl-dC modified oligonucleotide probes.

Protocol 1: Synthesis of N4-Ethyl-dC Modified Oligonucleotides

The synthesis of oligonucleotides containing N4-Ethyl-dC is readily achieved using standard automated phosphoramidite chemistry.[5] A key consideration is the use of an acetyl-protected N4-Ethyl-dC phosphoramidite, such as N4-Ac-N4-Et-dC-CE Phosphoramidite , to prevent branching reactions at the secondary amine during synthesis.

Materials:

  • N4-Ac-N4-Et-dC-CE Phosphoramidite

  • Standard DNA synthesis reagents (A, G, T phosphoramidites, activator, capping reagents, oxidizing agent)

  • Anhydrous acetonitrile

  • Controlled pore glass (CPG) solid support

  • Automated DNA synthesizer

Procedure:

  • Instrument Setup: Prepare the DNA synthesizer according to the manufacturer's instructions. Ensure all reagents are fresh and anhydrous.

  • Phosphoramidite Preparation: Dissolve the N4-Ac-N4-Et-dC-CE Phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the recommended concentration.

  • Synthesis Cycle: Program the DNA synthesizer with the desired oligonucleotide sequence, substituting all 'C' positions with the N4-Ethyl-dC modification. The standard synthesis cycle of deblocking, coupling, capping, and oxidation is used. No changes to the standard coupling times are generally required for the N4-Ac-N4-Et-dC-CE Phosphoramidite.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using the desired deprotection strategy (e.g., ammonium hydroxide). The acetyl protecting group on the N4-Ethyl-dC is readily removed under standard deprotection conditions.

  • Purification: Purify the full-length N4-Ethyl-dC modified oligonucleotide from failure sequences using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 2: DNA Microarray Hybridization and Washing with N4-Ethyl-dC Probes

The following protocol provides a starting point for hybridization and washing of DNA microarrays with N4-Ethyl-dC modified probes. Optimization may be required depending on the specific application and platform.

Materials:

  • DNA microarray with immobilized N4-Ethyl-dC probes

  • Fluorescently labeled target nucleic acid

  • 20x SSC buffer (3 M NaCl, 0.3 M sodium citrate)

  • 10% SDS solution

  • Hybridization buffer (e.g., 5x SSC, 0.1% SDS, 100 µg/mL salmon sperm DNA)

  • Wash Buffer 1 (2x SSC, 0.1% SDS)

  • Wash Buffer 2 (1x SSC)

  • Wash Buffer 3 (0.5x SSC)

  • Hybridization chamber

  • Water bath or incubator

  • Microarray scanner

Procedure:

Pre-Hybridization:

  • Prepare a pre-hybridization solution (e.g., 5x SSC, 0.1% SDS, 1% BSA).

  • Incubate the microarray slide in the pre-hybridization solution for 45-60 minutes at the hybridization temperature.

  • Wash the slide with nuclease-free water and dry by centrifugation.

Hybridization:

  • Prepare the hybridization mixture by combining the labeled target nucleic acid with the hybridization buffer.

  • Denature the hybridization mixture at 95°C for 5 minutes, then briefly centrifuge.

  • Apply the hybridization mixture to the microarray, cover with a coverslip, and place in a hybridization chamber.

  • Incubate at a calculated hybridization temperature (typically between 42°C and 50°C) for 12-18 hours. The optimal temperature should be determined empirically, but a lower temperature compared to standard microarrays may be appropriate due to the reduced stability of the N4-Et-dC:dG pair.

Washing:

  • Remove the microarray slide from the hybridization chamber and place it in a slide holder submerged in Wash Buffer 1 at room temperature.

  • Gently remove the coverslip.

  • Wash the slide in Wash Buffer 1 for 5 minutes at room temperature with gentle agitation.

  • Wash the slide in Wash Buffer 2 for 5 minutes at room temperature with gentle agitation.

  • Wash the slide in Wash Buffer 3 for 5 minutes at room temperature with gentle agitation.

  • Dry the slide by centrifugation.

Scanning and Data Analysis:

  • Scan the microarray slide using a suitable microarray scanner at the appropriate laser wavelength for the fluorescent dye used.

  • Extract the signal intensities from the scanned image using microarray analysis software.

  • Perform data normalization and analysis as required for the specific application.

Mechanism of Duplex Stability Normalization

The chemical basis for the thermal normalization by N4-Ethyl-dC lies in the disruption of the hydrogen bonding pattern with guanine.

duplex_stability cluster_etdc N4-Ethyl-dC - G Base Pair G1 Guanine C1 Cytosine G1->C1 3 Hydrogen Bonds A1 Adenine T1 Thymine A1->T1 2 Hydrogen Bonds G2 Guanine EtDC1 N4-Ethyl-dC G2->EtDC1 steric_hindrance Ethyl group causes steric hindrance

Figure 2: A diagram illustrating the effect of N4-ethylation on the hydrogen bonding of a deoxycytidine:deoxyguanosine base pair, leading to a stability similar to that of a deoxyadenosine:deoxythymidine base pair.

Applications in Research and Diagnostics

The unique properties of N4-Ethyl-dC make it a valuable tool for a range of DNA microarray applications, including:

  • Gene Expression Profiling: By ensuring uniform hybridization, N4-Ethyl-dC modified probes can provide more accurate and reproducible measurements of gene expression levels, especially when analyzing transcripts with diverse GC content.

  • Single Nucleotide Polymorphism (SNP) Genotyping: The enhanced mismatch discrimination afforded by N4-Ethyl-dC is highly advantageous for allele-specific hybridization assays, enabling the reliable detection of single base changes.[6]

  • Comparative Genomic Hybridization (CGH): In array CGH, N4-Ethyl-dC can help to reduce signal variability arising from differences in the GC content of genomic DNA fragments.

  • Diagnostic Microarrays: For the development of robust diagnostic assays, the improved specificity and reliability of microarrays with N4-Ethyl-dC probes can lead to more accurate and consistent results for pathogen detection or disease biomarker analysis.[2]

Conclusion and Future Perspectives

N4-Ethyl-dC represents a significant advancement in oligonucleotide chemistry for DNA microarray applications. By effectively normalizing the thermal stability of DNA duplexes, this modification addresses the inherent challenge of GC content variability, leading to more uniform, specific, and reliable hybridization data. The protocols and principles outlined in this guide provide a framework for the successful implementation of N4-Ethyl-dC in a variety of microarray-based research and diagnostic workflows. As the demand for highly accurate and reproducible genomic data continues to grow, the use of chemically modified oligonucleotides like N4-Ethyl-dC will undoubtedly play an increasingly important role in advancing the field of microarray technology.

References

  • Saiki, R.K, Walsh, P.S., Levenson, C.H., Erlich, H.A. Genetic analysis of amplified DNA with immobilized sequence-specific oligonucleotide probes. Proc. Natl Acad. Sci. USA (1989), 86: 6230-6234. [Link]

  • Nguyen, H-K, Auffray, P., Asseline, U., Dupret, D., Thuong, N.T. Modification of DNA duplexes to smooth their thermal stability independently of their base content for DNA sequencing by hybridization. Nucleic Acids Res. (1997), 25: 3059-3065. [Link]

  • Nguyen, H-K., Bonfils, E., Auffay, P., Costaglioli, P., et al. The stability of duplexes involving AT and/or G4EtC base pairs is not dependent on their AT/G4EtC ratio content. Implication for DNA sequencing by hybridization. Nucleic Acids Res. (1998), 26: 4249-4258. [Link]

  • Kandimalla, E.R., Yu, D., Zhao, Q., Agrawal, S. Effect of chemical modifications of cytosine and guanine in a CpG-motif of oligonucleotides: structure-immunostimulatory activity relationships. Bioorg. Med. Chem. (2001), 9: 807-813. [Link]

  • Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]

  • CD Genomics. The Principles and Workflow of SNP Microarray. [Link]

  • Lee, H. J., & Lee, S. Y. (2009). Applications of DNA microarray in disease diagnostics. Expert review of molecular diagnostics, 9(6), 579–588. [Link]

  • Relogio, A., Schwager, C., Richter, A., Ansorge, W., & Valcarcel, J. (2002). Optimization of oligonucleotide-based DNA microarrays. Nucleic acids research, 30(11), e51. [Link]

  • Slideshare. Microarray of long oligonucleotide. [Link]

  • Koltai, H., & Weingarten-Baror, C. (2008). Specificity of DNA microarray hybridization: characterization, effectors and approaches for data correction. Nucleic acids research, 36(7), 2395–2405. [Link]

  • Wernersson, R., Juncker, A. S., & Nielsen, H. B. (2007). Probe selection for DNA microarrays using OligoWiz. Nature protocols, 2(11), 2677–2691. [Link]

  • Gresham, D., & Hong, J. (2015). Design of oligonucleotides for microarrays and perspectives for design of multi-transcriptome arrays. Methods in molecular biology (Clifton, N.J.), 1231, 41–60. [Link]

  • Oh, S. J., Cho, S. J., Kim, C. O., & Park, J. W. (2005). Surface modification for DNA and protein microarrays. Biotechnology letters, 27(11), 763–772. [Link]

  • WiCell. Single Nucleotide Polymorphism (SNP) Microarray. [Link]

  • He, Z., & Zhou, J. (2008). Design of oligonucleotides for microarrays and perspectives for design of multi-transcriptome arrays. Environmental microbiology, 10(7), 1551–1560. [Link]

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Application Notes and Protocols for N-Ethyl-dC in Single Nucleotide Polymorphism (SNP) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Single Nucleotide Polymorphisms (SNPs) are the most frequent type of genetic variation and serve as critical markers in disease association studies, pharmacogenomics, and personalized medicine. The accurate detection of SNPs presents a significant challenge, particularly in sequences with high GC content, where the strong thermodynamic stability of G-C base pairs can mask the subtle destabilization caused by a single mismatch. This application note details the use of a modified nucleoside, N4-Ethyl-deoxycytidine (N4-Ethyl-dC), to enhance the specificity and reliability of SNP analysis. By reducing the stability of the canonical G-C pair to a level comparable to that of an A-T pair, N4-Ethyl-dC normalizes duplex melting behavior, thereby amplifying the thermodynamic penalty of a mismatch and enabling more robust discrimination between alleles. We provide the scientific rationale, detailed experimental protocols for Mass Spectrometry-based and High-Resolution Melting analysis, and practical guidance for the application of N4-Ethyl-dC in your research.

Introduction: The Challenge of SNP Detection in GC-Rich Regions

SNPs are single base substitutions that occur at a specific position in the genome. While numerous technologies exist for SNP genotyping, many rely on the differential hybridization of oligonucleotide probes to target DNA.[1][2] The stability of the probe-target duplex is a key parameter for distinguishing between a perfectly matched (wild-type) and a mismatched (variant) sequence.

The foundational principle is that a mismatched base pair will introduce thermodynamic instability into the DNA duplex, resulting in a lower melting temperature (Tm) compared to a perfectly matched duplex. However, the magnitude of this Tm difference (ΔTm) is highly dependent on the sequence context. A G-C base pair is stabilized by three hydrogen bonds, whereas an A-T pair is stabilized by only two. Consequently, in GC-rich sequences, the high intrinsic stability of the duplex can minimize the destabilizing effect of a single mismatch, leading to a small ΔTm that is difficult to detect reliably.[3] This can result in false negatives or ambiguous allele calls.[4]

The N4-Ethyl-dC Solution: Normalizing Hybridization Stability

To overcome this limitation, we introduce N4-Ethyl-dC, a modified deoxycytidine analogue. The ethyl group at the N4 position of the cytosine base sterically hinders one of the three hydrogen bonds formed with guanine.

This modification has a profound and beneficial effect: the N4-Ethyl-dC:G base pair exhibits a thermal stability similar to that of a natural A:T base pair.[3][5] By strategically substituting dC with N4-Ethyl-dC in genotyping probes, the stability of G-C pairs is effectively "normalized" to that of A-T pairs. This creates a more uniform thermodynamic landscape across the probe sequence, making the duplex stability primarily dependent on its length rather than its base composition.[3]

The critical advantage for SNP analysis is the amplification of the mismatch penalty. When all correct base pairs have a similar, moderate stability, the introduction of any mismatch—regardless of its context—results in a more significant and readily detectable decrease in duplex stability and Tm.

Mechanism of Enhanced SNP Discrimination

The diagram below illustrates the core principle of how N4-Ethyl-dC enhances the discrimination between a matched and a mismatched base pair during thermal denaturation.

cluster_0 Standard dC Probe cluster_1 N4-Ethyl-dC Probe Standard_Match Perfect Match (G≡C) High Stability High Tm Standard_Mismatch Mismatch (G•T) Slightly Lower Stability Lower Tm (Small ΔTm) Standard_Match->Standard_Mismatch Small Energy Penalty Conclusion N4-Ethyl-dC amplifies the thermodynamic difference between matched and mismatched duplexes, leading to more robust SNP calling. Modified_Match Perfect Match (G=N4-Et-dC) Moderate Stability Moderate Tm Modified_Mismatch Mismatch (G•T) Much Lower Stability Much Lower Tm (Large ΔTm) Modified_Match->Modified_Mismatch Large Energy Penalty

Figure 1: Mechanism of N4-Ethyl-dC Action.

Applications and Protocols

N4-Ethyl-dC can be incorporated into oligonucleotides using standard phosphoramidite chemistry and is compatible with common deprotection methods.[5] This makes it readily applicable to a variety of SNP genotyping platforms. We present two detailed protocols below.

Primer Extension Followed by MALDI-TOF Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a highly accurate method for SNP analysis.[6][7] The assay involves extending a primer that anneals adjacent to the SNP site by a single, mass-modified dideoxynucleotide. The resulting mass difference unequivocally identifies the incorporated base and thus the SNP allele.

Incorporating N4-Ethyl-dC into the primer can enhance the specificity of primer annealing, reducing non-specific extension and improving signal-to-noise ratios, especially for G/C polymorphisms.

Protocol: SNP Genotyping using Primer Extension with N4-Ethyl-dC-Modified Primers and MALDI-TOF MS

1. Primer Design:

  • Design a primer that anneals immediately adjacent to the 5'-side of the SNP site.

  • The primer should be 18-25 nucleotides in length.

  • For SNPs within a GC-rich region, substitute one or more dC bases within the primer sequence with N4-Ethyl-dC to normalize the melting temperature. Avoid placing the modification at the 3'-terminus unless specifically testing its effect on polymerase extension.

  • Aim for a primer Tm of 55-65°C.

2. PCR Amplification of Target Region:

  • Amplify the genomic region containing the SNP using standard PCR protocols.

  • It is crucial to remove unincorporated dNTPs and primers from the PCR product before the primer extension step. This is typically achieved by treating the reaction with Shrimp Alkaline Phosphatase (SAP) and Exonuclease I (ExoI).

3. Primer Extension Reaction (Single Base Extension):

  • Reaction Mix:

    Component Final Concentration
    Purified PCR Product ~10-50 ng
    N4-Et-dC Extension Primer 0.5 µM
    Therminator™ DNA Polymerase 0.2 U/µL
    ddNTP/dNTP Mix (e.g., for an A/G SNP, use ddATP, ddGTP, dCTP, dTTP) 200 µM each
    Therminator™ Reaction Buffer 1X

    | Nuclease-free water | to 10 µL |

  • Thermal Cycling:

    • 96°C for 2 min (Initial Denaturation)
    • 96°C for 30 sec
    • 55°C for 30 sec
    • 72°C for 1 min
    • Repeat steps 2-4 for 35 cycles.
    • 4°C hold.

4. Sample Preparation for MALDI-TOF MS:

  • Desalt the primer extension products. This can be done using a resin-based method (e.g., C18 ZipTips) or by adding an ion-exchange resin directly to the well.

  • Spot 1 µL of the purified product onto a MALDI target plate.

  • Add 1 µL of matrix solution (e.g., 3-hydroxypicolinic acid).

  • Allow the spot to dry completely at room temperature.

5. Mass Spectrometry Analysis:

  • Acquire mass spectra in positive ion, linear mode.

  • The mass of the unextended primer will be observed, along with one or two extension products corresponding to the alleles present in the sample.

  • Genotypes are assigned based on the masses of the observed extension products.

Workflow for MALDI-TOF MS SNP Analysis

A 1. Genomic DNA Isolation B 2. PCR Amplification of SNP Region A->B C 3. SAP/ExoI Cleanup (Remove dNTPs/Primers) B->C D 4. Single Base Primer Extension (with N4-Et-dC Primer & ddNTPs) C->D E 5. Desalting of Extension Products D->E F 6. MALDI-TOF MS Analysis E->F G 7. Genotype Calling F->G

Figure 2: MALDI-TOF MS Workflow for SNP Genotyping.

High-Resolution Melting (HRM) Analysis

HRM analysis is a post-PCR method used to identify variations in nucleic acid sequences.[8][9] The technique monitors the fluorescence changes of an intercalating dye as a PCR product is slowly melted. The melting profile is highly specific to the sequence of the amplicon. A single base change, such as a SNP, will alter the Tm and the shape of the melting curve, allowing for genotyping.[10]

Using N4-Ethyl-dC in allele-specific probes (unlabeled) that are included in the PCR reaction can significantly enhance the resolution of HRM analysis. The larger ΔTm between a probe perfectly matched to one allele versus mismatched to another creates more distinct melting curves, simplifying genotype clustering.

Protocol: Enhanced SNP Genotyping by HRM using N4-Ethyl-dC Probes

1. Primer and Probe Design:

  • Design PCR primers to amplify a short fragment (70-150 bp) encompassing the SNP. The Tm of the primers should be ~60°C.

  • Design a short (15-25 nt) unlabeled probe that is complementary to one of the alleles (e.g., the wild-type allele).

  • Incorporate N4-Ethyl-dC in place of dC within the probe sequence to normalize its melting behavior.

  • The probe's Tm should be designed to be lower than the Tm of the main PCR amplicon but high enough to bind at the annealing temperature.

  • Block the 3' end of the probe (e.g., with a C3 spacer) to prevent it from being extended by the polymerase.

2. HRM-PCR Reaction:

  • Reaction Mix:

    Component Final Concentration
    Genomic DNA 5-20 ng
    Forward Primer 0.2 µM
    Reverse Primer 0.2 µM
    N4-Et-dC Unlabeled Probe 0.2 µM
    2X HRM Master Mix (containing a saturating fluorescent dye like EvaGreen® or LCGreen®) 1X

    | Nuclease-free water | to 20 µL |

  • Thermal Cycling and HRM:

    • 95°C for 5 min (Initial Denaturation)
    • 95°C for 15 sec
    • 60°C for 45 sec (Annealing/Extension)
    • Repeat steps 2-3 for 40 cycles.
    • 95°C for 1 min (Product Denaturation)
    • 40°C for 1 min (Renaturation)
    • Melt from 65°C to 95°C, acquiring fluorescence data every 0.1°C.

3. Data Analysis:

  • Use the HRM analysis software of your real-time PCR instrument.

  • Normalize the melting curves.

  • Generate a difference plot by selecting a reference genotype (e.g., wild-type homozygous).

  • Samples will cluster into three distinct groups:

    • Homozygous Wild-Type: The probe binds perfectly, resulting in a high-temperature melt peak for the probe-amplicon duplex.
    • Homozygous Variant: The probe has a mismatch, resulting in a significantly lower-temperature melt peak.
    • Heterozygous: Both probe-matched and probe-mismatched duplexes are present, often resulting in a broader or uniquely shaped melting curve.

Materials and Reagents

ReagentRecommended Supplier(s)Catalog Number (Example)
N4-Ethyl-dC-CE PhosphoramiditeGlen Research10-1068
N4-Ac-N4-Et-dC-CE PhosphoramiditeGlen Research, Cambio10-1513-90
Therminator™ DNA PolymeraseNew England BiolabsM0290
Shrimp Alkaline Phosphatase (SAP)Thermo Fisher ScientificEN0521
Exonuclease I (ExoI)New England BiolabsM0293
2X HRM Master MixBio-Rad, QiagenVaries by instrument
Standard Oligonucleotide SynthesisVarious---

Troubleshooting and Expert Recommendations

  • Sub-optimal Primer/Probe Performance: When designing N4-Ethyl-dC-containing oligonucleotides, always use thermodynamic prediction software that allows for modified base parameters. If such software is unavailable, empirically test a range of annealing temperatures in your PCR or primer extension assay.

  • Low Signal in MALDI-TOF MS: Ensure complete removal of PCR salts and dNTPs. Cation adduction can suppress signal; consider using an ammonium-based cation exchange resin during cleanup.

  • Poor Clustering in HRM: The concentration of the unlabeled probe is critical. Too much probe can inhibit PCR, while too little will not provide a sufficient fluorescence signal. Titrate the probe concentration (e.g., 0.1 µM to 0.5 µM) to find the optimal level. Ensure the amplicon is short, as this increases the relative impact of the SNP on the melting profile.

  • Acetyl Protection: For oligonucleotide synthesis, using the acetyl-protected version of N4-Ethyl-dC phosphoramidite (N4-Ac-N4-Et-dC) is recommended as it prevents branching reactions during coupling, leading to a higher quality final product.[5]

Conclusion

The strategic incorporation of N4-Ethyl-dC into oligonucleotide primers and probes is a powerful yet straightforward method for enhancing the accuracy and robustness of SNP genotyping. By mitigating the impact of GC content on duplex stability, this modified base amplifies the signal difference between matched and mismatched sequences. This leads to more reliable allele calling in challenging sequence contexts for a range of applications, from high-throughput screening by mass spectrometry to routine diagnostics using HRM analysis. For researchers in genetics, diagnostics, and drug development, N4-Ethyl-dC provides a valuable tool to improve the quality and confidence of their SNP analysis data.

References

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  • McCarroll Lab. (n.d.). Using Droplet Digital PCR to Analyze Allele-Specific RNA Expression. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of primer extension assays used to quantitate... Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Single Base Primer Extension Assay (SNaPshot) for Rapid Detection of Human Immunodeficiency Virus - 1 Drug Resistance Mutations. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of four flow cytometric SNP detection assays and their use in plant improvement. Retrieved from [Link]

  • PMC - NIH. (n.d.). Mismatches in DNA double strands: thermodynamic parameters and their correlation to repair efficiencies. Retrieved from [Link]

  • PMC - NIH. (n.d.). The Allele-Specific Probe and Primer Amplification Assay, a New Real-Time PCR Method for Fine Quantification of Single-Nucleotide Polymorphisms in Pooled DNA. Retrieved from [Link]

  • TACG. (2021, February 9). A Novel Allele-Specific PCR Protocol for the Detection of the HLA-C03.* Retrieved from [Link]

  • ResearchGate. (n.d.). How can you make PCR specific to one allele? Retrieved from [Link]

  • NIH. (n.d.). Application of Allele Specific PCR in Identifying Offspring Genotypes of Bi-Allelic SbeIIb Mutant Lines in Rice. Retrieved from [Link]

  • PMC - NIH. (n.d.). Single-Nucleotide Primer Extension Assay for Detection and Sequence Typing of “Dehalococcoides” spp. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Analysis of Molecular RFLP and SNP Markers in Assessing and Understanding the Genetic Diversity of Various Chicken Breeds. Retrieved from [Link]

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  • PubMed. (n.d.). Optimizing comparative genomic hybridization probes for genotyping and SNP detection in Plasmodium falciparum. Retrieved from [Link]

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  • ResearchGate. (n.d.). MALDI-TOF mass spectrometry-based SNP genotyping. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of N4-Ethyl-dC Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of nucleic acid research and therapeutics, the site-specific modification of oligonucleotides is a cornerstone for enhancing their biological activity, stability, and functional properties. Among the myriad of available modifications, N4-Ethyl-deoxycytidine (N4-Ethyl-dC) has emerged as a crucial analog for modulating the hybridization characteristics of DNA. This modification involves the substitution of a hydrogen atom on the exocyclic amine of deoxycytidine with an ethyl group.

The primary application of N4-Ethyl-dC lies in its ability to normalize the thermal stability of DNA duplexes.[1] Typically, the guanine-cytosine (G-C) base pair, with its three hydrogen bonds, is significantly more stable than the adenine-thymine (A-T) base pair, which has only two. This disparity in stability can lead to challenges in applications such as multiplex PCR, DNA microarrays, and probe-based assays, where uniform hybridization behavior across different sequences is desirable. The introduction of an N4-ethyl group on deoxycytidine reduces the stability of the G-C base pair to a level comparable to that of an A-T pair.[1][2][3] This "thermal equalization" makes the stability of the DNA duplex more dependent on its length rather than its GC content, thereby improving the specificity and reliability of hybridization-based assays.[1]

Beyond thermal normalization, N4-Ethyl-dC modified oligonucleotides are valuable tools in structure-function relationship studies of DNA and for investigating protein-nucleic acid interactions.[1] Their use in the development of antisense oligonucleotides and siRNAs is also being explored to enhance target affinity and nuclease resistance. This document provides a comprehensive guide to the synthesis, purification, and analysis of N4-Ethyl-dC modified oligonucleotides, intended for researchers and professionals in the fields of molecular biology, drug development, and diagnostics.

Synthesis of N4-Ethyl-dC Modified Oligonucleotides

The synthesis of oligonucleotides containing N4-Ethyl-dC is readily achieved using standard automated solid-phase phosphoramidite chemistry.[][5] The key component for this process is the N4-Ethyl-dC-CE phosphoramidite monomer, which is commercially available from various suppliers.[6][7] To prevent side reactions during synthesis, the N4-ethylamino group is often protected with an acetyl group, yielding N4-Acetyl-N4-Ethyl-dC-CE Phosphoramidite.[2][] This protection strategy has been shown to prevent branching reactions that can occur when using activators like DCI.[2][3]

Workflow for Solid-Phase Synthesis of N4-Ethyl-dC Oligonucleotides

Caption: Automated solid-phase synthesis cycle for N4-Ethyl-dC oligonucleotides.

Detailed Protocol for Automated Synthesis

Materials and Reagents:

  • N4-Acetyl-N4-Ethyl-dC-CE Phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, dT)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., Dicyanoimidazole (DCI) or Ethylthiotetrazole (ETT))

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping solutions (Acetic anhydride and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Acetonitrile (anhydrous, synthesis grade)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA))[9][10]

Instrumentation:

  • Automated DNA/RNA synthesizer

Procedure:

  • Preparation: Dissolve the N4-Acetyl-N4-Ethyl-dC-CE phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on the DNA synthesizer.

  • Synthesis Cycle: Program the DNA synthesizer for the desired sequence. The synthesis cycle for incorporating the N4-Ethyl-dC monomer is identical to that of standard bases and consists of four steps:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed with trichloroacetic acid to free the 5'-hydroxyl group.

    • Coupling: The N4-Acetyl-N4-Ethyl-dC-CE phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.

  • Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

  • Final Deblocking and Cleavage: Upon completion of the synthesis, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on"). The oligonucleotide is cleaved from the CPG support using a deprotection solution such as concentrated ammonium hydroxide.

  • Deprotection: The support is treated with the cleavage and deprotection solution at an elevated temperature (e.g., 55-65°C) for a specified duration to remove the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., acetyl, benzoyl, isobutyryl).[9][11] The use of acetyl-protected dC is compatible with fast deprotection methods like AMA.[9][11]

Purification of N4-Ethyl-dC Modified Oligonucleotides

Purification is a critical step to remove truncated sequences (failure sequences) and other impurities generated during synthesis. The choice of purification method depends on the length of the oligonucleotide and the required purity for the intended application.[12]

Purification MethodPrinciplePurity AchievedRecommended For
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity. The DMT-on full-length product is more hydrophobic and retained longer on the C18 column.>90-95%Most applications, especially for oligonucleotides >50 bases.[][12]
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) Separation based on the negative charge of the phosphate backbone. Longer oligonucleotides have a greater net negative charge.>95%Unmodified and some modified oligonucleotides up to 80 bases.[12]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge through a gel matrix.>95-99%High-purity applications, can resolve oligonucleotides differing by a single nucleotide.[12]
Standard Protocol for RP-HPLC Purification (DMT-on)
  • Sample Preparation: After cleavage and deprotection, the solution is dried down and resuspended in a suitable aqueous buffer.

  • Chromatography: The sample is injected onto an RP-HPLC system equipped with a C18 column.

  • Elution: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium acetate) is used to elute the oligonucleotides. The DMT-on full-length product will elute later than the DMT-off failure sequences.

  • Fraction Collection: The peak corresponding to the DMT-on product is collected.

  • DMT Removal (Detritylation): The collected fraction is treated with an acid (e.g., acetic acid or trifluoroacetic acid) to remove the DMT group.

  • Desalting: The purified oligonucleotide is desalted using a desalting column or by ethanol precipitation to remove salts and other small molecules.

Analysis and Quality Control

The identity and purity of the synthesized N4-Ethyl-dC modified oligonucleotide should be confirmed using analytical techniques such as mass spectrometry and analytical HPLC or capillary electrophoresis (CE).

Mass Spectrometry

Mass spectrometry is used to verify the molecular weight of the synthesized oligonucleotide, confirming the correct incorporation of the N4-Ethyl-dC modification.[13][14][15] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are the two most common techniques.[13][15]

Expected Mass Shift for N4-Ethyl-dC: The incorporation of an N4-Ethyl-dC in place of a standard dC results in a predictable mass increase.

NucleosideMonoisotopic Mass (Da)
Deoxycytidine (dC)289.09
N4-Ethyl-deoxycytidine (N4-Ethyl-dC) 317.12
Mass Difference +28.03

Note: These are representative values for the phosphoramidites and may vary slightly based on other protecting groups.

Analytical HPLC/CE

Analytical HPLC or CE is used to assess the purity of the final product. A single major peak should be observed, indicating a high percentage of the full-length, correctly modified oligonucleotide.[14]

Applications of N4-Ethyl-dC Modified Oligonucleotides

The unique properties of N4-Ethyl-dC make it a valuable modification for a variety of applications:

  • DNA Microarrays and Chips: By equalizing the melting temperatures of probes with varying GC content, N4-Ethyl-dC improves the accuracy and reliability of hybridization signals.[1]

  • Multiplex PCR: Normalizing the Tm of different primer pairs enhances the efficiency and specificity of amplifying multiple targets simultaneously.

  • Therapeutic Oligonucleotides: In antisense and siRNA applications, modifying the oligonucleotide with N4-Ethyl-dC can potentially improve target binding affinity and nuclease resistance.

  • Structural Biology: These modified oligonucleotides serve as probes to study DNA-protein interactions and the structural dynamics of nucleic acids.[1]

  • Drug Delivery: Chemically modified oligonucleotides, including those with base modifications, are being explored for the construction of DNA nanostructures for targeted drug delivery.[16]

Conclusion

The synthesis of N4-Ethyl-dC modified oligonucleotides is a straightforward process for laboratories equipped with standard automated DNA synthesis technology. The incorporation of this modification offers a powerful tool to modulate the hybridization properties of DNA, leading to significant improvements in a wide range of molecular biology applications, from diagnostics to therapeutics. Careful purification and rigorous analytical quality control are essential to ensure the performance and reliability of these valuable research and clinical tools.

References
  • Cambio. N4-Ac-N4-Et-dC-CE Phosphoramidite - Oligo Synthesis. [Link]

  • Glen Research. N4-Et-dC-CE Phosphoramidite. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • Integrated DNA Technologies. Mass spectrometry analysis of oligonucleotide syntheses. [Link]

  • Mathivanan, J., Du, J., Mao, S., Zheng, Y. Y., & Sheng, J. (2021). Synthesis and purification of N3-methylcytidine (m3C) modified RNA oligonucleotides. Current Protocols, 1, e307. [Link]

  • Glen Research. Glen Report 25 Supplement: Deprotection. [Link]

  • Bio-Synthesis Inc. Method of Oligonucleotide Purification. [Link]

  • Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]

  • Wang, J., Gao, Y., & Li, J. (2021). Chemically modified DNA nanostructures for drug delivery. Exploration, 1(1), 20210011. [Link]

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Application Note & Protocols: Strategic Integration of N4-Ethyl-dC for Normalizing Hybridization in Antisense Oligonucleotide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, yet their efficacy is critically dependent on predictable and uniform hybridization to target RNA. Significant variations in GC content within a target sequence can compromise this predictability, leading to either unstable binding for AT-rich regions or non-specific interactions for GC-rich regions. This guide details the application of N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC), a modified nucleobase designed to normalize the thermal stability of duplexes. By reducing the hydrogen bonding strength of a G-C base pair to approximate that of an A-T pair, N4-Ethyl-dC ensures that hybridization affinity is primarily dependent on oligonucleotide length rather than base composition.[1][2] We provide a comprehensive overview of the underlying principles, detailed protocols for synthesis and characterization, and expert insights into the strategic deployment of N4-Ethyl-dC in ASO design for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Base Composition in ASO Therapeutics

Antisense oligonucleotides are short, synthetic, single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing.[3][4] This binding event can modulate the function of the target RNA, typically by inducing its degradation via RNase H, blocking translation, or altering splicing patterns.[3][4][5] The success of any ASO-based therapeutic hinges on its ability to bind its intended target with high affinity and specificity.

A significant challenge in ASO design arises from the inherent difference in thermal stability between Adenine-Thymine (A-T) base pairs, which form two hydrogen bonds, and Guanine-Cytosine (G-C) base pairs, which form three. This disparity poses two key problems:

  • GC-Rich Targets : Oligonucleotides targeting sequences with high GC content can exhibit excessively high melting temperatures (Tm). This can lead to stable hybridization even in the presence of mismatches, resulting in off-target effects and potential toxicity.[1][6]

  • AT-Rich Targets : Conversely, ASOs targeting AT-rich regions may have insufficient binding affinity, leading to dissociation from the target RNA under physiological conditions and a subsequent loss of efficacy.[1]

These issues are particularly acute in applications requiring the simultaneous hybridization of multiple sequences, such as in high-throughput screening or diagnostics using DNA microarrays.[1]

N4-Ethyl-dC: A Strategic Modification for Hybridization Normalization

N4-Ethyl-dC is a modified deoxycytidine analog that directly addresses the problem of variable duplex stability. By introducing an ethyl group at the N4 position of the cytosine base, the hydrogen bonding potential with guanine is altered. The resulting N4-Ethyl-dC:dG base pair exhibits a thermal stability that is remarkably similar to a canonical A:T base pair.[1][2][6][7]

The strategic substitution of dC with N4-Ethyl-dC in an ASO sequence allows for the creation of duplexes whose thermal stability is largely independent of base content, depending primarily on the length of the oligonucleotide.[2] This normalization mitigates the risks associated with GC content variability, leading to more predictable binding and a wider therapeutic window.

Figure 1. Logical flow illustrating how N4-Ethyl-dC resolves issues of variable duplex stability.

Physicochemical Properties & Performance Data

The incorporation of chemical modifications is standard practice in ASO development to enhance properties like nuclease resistance, binding affinity, and cellular uptake.[3][8] While N4-Ethyl-dC's primary role is hybridization normalization, its impact on other key ASO characteristics must be considered.

PropertyStandard dCN4-Ethyl-dCRationale & Impact
Binding Affinity (vs. dG) Strong (3 H-bonds)Moderate (~2 H-bonds)Primary Function. Reduces the Tm of G:C pairs to approximate A:T pairs, normalizing overall duplex stability.[1][2]
Specificity (vs. dG) HighHighThe modification does not compromise the specific pairing with dG.[2][6]
Nuclease Resistance Low (unmodified)Potentially ModerateThe ethyl group may offer some steric hindrance to nucleases, but this effect is modest. For robust stability, it should be used with backbone modifications like phosphorothioates (PS).[9]
Synthesis Compatibility StandardStandardAvailable as a phosphoramidite that can be incorporated using standard automated synthesis cycles without protocol changes.[6][7]

Protocols for Synthesis and Evaluation

The following protocols provide a framework for the synthesis, characterization, and functional evaluation of ASOs containing N4-Ethyl-dC.

Protocol 1: Automated Solid-Phase Synthesis of N4-Ethyl-dC Modified ASOs

Rationale: The phosphoramidite method is the gold standard for automated oligonucleotide synthesis.[10][11] N4-Ethyl-dC is commercially available as a CE-phosphoramidite, allowing for its direct integration into standard synthesis protocols. To prevent side reactions, an acetyl-protected version (N4-Ac-N4-Et-dC) is recommended, which effectively blocks branching that can occur with certain activators.[6][7]

Figure 2. Workflow for automated solid-phase synthesis of modified oligonucleotides.

Materials:

  • DNA synthesizer (e.g., Applied Biosystems, AKTA)[12]

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial 3' nucleoside.

  • Standard DNA phosphoramidites (dA, dG, dT) and N4-Ac-N4-Et-dC-CE Phosphoramidite.[6]

  • Anhydrous acetonitrile as a diluent.

  • Standard synthesis reagents: Activator (e.g., DCI), Capping solutions, Oxidizer, Detritylation solution (e.g., Trichloroacetic acid).[10]

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

  • Purification system (e.g., HPLC, PAGE).

Procedure:

  • Preparation: Dissolve the N4-Ac-N4-Et-dC phosphoramidite and other standard amidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Install the vials on the synthesizer.

  • Synthesis Programming: Program the ASO sequence into the synthesizer software. At each position where a modified cytosine is required, designate the port corresponding to the N4-Ethyl-dC phosphoramidite.

  • Automated Synthesis: Initiate the synthesis run. The synthesizer will perform the following steps for each nucleotide addition: a. Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound oligonucleotide chain.[10] b. Coupling: Addition of the next phosphoramidite (e.g., N4-Ethyl-dC) to the free 5'-hydroxyl group. Standard coupling times are sufficient.[6][7] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[10] d. Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: Once synthesis is complete, transfer the CPG support to a vial. Add the cleavage/deprotection solution (e.g., ammonium hydroxide) and incubate as recommended by the phosphoramidite supplier to cleave the ASO from the support and remove base protecting groups.

  • Purification: Purify the full-length ASO from shorter, failed sequences using HPLC or PAGE.[13]

  • Quantification and Storage: Quantify the purified ASO using UV spectrophotometry at 260 nm. Lyophilize and store at -20°C.[14]

Protocol 2: Thermal Denaturation (Tm) Analysis

Rationale: Measuring the melting temperature (Tm) is the most direct way to quantify the effect of N4-Ethyl-dC on duplex stability. The Tm is the temperature at which 50% of the oligonucleotide is in a duplex state and 50% is single-stranded.[15] This experiment validates the hybridization normalization effect.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier).

  • N4-Ethyl-dC modified ASO and its unmodified dC counterpart (as a control).

  • Complementary target RNA or DNA strand.

  • Annealing buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.2).

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine the ASO (modified or control) and its complementary target strand in equimolar amounts (e.g., 2 µM each) in annealing buffer.

  • Annealing: Heat the solution to 95°C for 5 minutes to dissociate any secondary structures. Allow the solution to cool slowly to room temperature over 1-2 hours to form the duplex.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Acquisition: Place the cuvette with the annealed sample into the holder and start the temperature ramp. Record the A260 reading at each temperature increment.

  • Data Analysis: a. Plot absorbance (A260) versus temperature. A sigmoidal curve should be observed as the duplex melts (hyperchromic shift). b. The Tm is the temperature at the midpoint of this transition. This can be precisely calculated by finding the maximum of the first derivative of the melting curve. c. Compare the Tm of the N4-Ethyl-dC modified duplex with the unmodified control to quantify the change in thermal stability.

Protocol 3: In Vitro Evaluation of ASO Efficacy

Rationale: The ultimate test of an ASO is its ability to reduce the expression of its target gene in a cellular context. This protocol outlines a standard workflow for transfecting cells with the ASO and measuring the subsequent knockdown of the target mRNA using quantitative PCR (qPCR).

Materials:

  • Cultured cells expressing the target gene (e.g., HepaRG, HeLa).[16]

  • Cell culture medium, serum, and supplements.

  • Transfection reagent (e.g., Lipofectamine).

  • N4-Ethyl-dC modified ASO and a negative control ASO (scrambled sequence).

  • RNA extraction kit.

  • Reverse transcription reagents.

  • qPCR master mix and primers for the target gene and a housekeeping gene (e.g., GAPDH).

Figure 3. Standard workflow for in vitro evaluation of ASO-mediated target knockdown.

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that will result in ~70-80% confluency on the day of transfection.

  • Transfection: a. On the day of transfection, dilute the ASO (e.g., to a final concentration of 10-100 nM) and the transfection reagent in separate tubes of serum-free medium, according to the manufacturer's protocol. b. Combine the diluted ASO and reagent, mix gently, and incubate for the recommended time to allow complex formation. c. Add the ASO-lipid complexes dropwise to the cells.

  • Incubation: Return the cells to the incubator for 24-48 hours.[16]

  • RNA Extraction: Lyse the cells and purify total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.

  • qPCR: Perform qPCR using primers for the target gene and a stable housekeeping gene. Run each sample in triplicate.

  • Analysis: Calculate the relative expression of the target gene in ASO-treated samples compared to negative control-treated samples using the ΔΔCt method. This will determine the percentage of target mRNA knockdown.

Conclusion

N4-Ethyl-dC is a valuable tool in the design of antisense oligonucleotides, offering a straightforward and effective solution to the long-standing problem of hybridization variability caused by GC content. By normalizing the melting temperatures of duplexes, this modification allows for the design of ASOs with more predictable and uniform binding characteristics, thereby enhancing specificity and expanding the range of targetable sequences. Its compatibility with standard synthesis chemistry makes it readily accessible for both research and therapeutic development pipelines. The strategic incorporation of N4-Ethyl-dC, guided by the principles and protocols outlined in this guide, can significantly improve the rational design and clinical potential of next-generation antisense therapies.

References

  • Nguyen, H. K., Auffray, P., Asseline, U., Dupret, D., & Thuong, N. T. (1997). Modification of DNA duplexes to smooth their thermal stability independently of their base content for DNA sequencing by hybridization. Nucleic Acids Research, 25(15), 3059–3065. [Link]

  • Cambio. N4-Ac-N4-Et-dC-CE Phosphoramidite. Cambio. [Link]

  • Bio-Synthesis Inc. N4-Ethyl-2'-deoxycytidine Oligonucleotide Modification. Bio-Synthesis Inc. [Link]

  • Nguyen, H. K., et al. (1997). Modification of DNA duplexes to smooth their thermal stability independently of their base content for DNA sequencing by hybridization. Nucleic acids research, 25(15), 3059-3065. [Link]

  • Le, T. D., & Mayhood, T. W. (2021). Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application. Molecules (Basel, Switzerland), 26(11), 3243. [Link]

  • Glen Research. N4-Et-dC-CE Phosphoramidite. Glen Research. [Link]

  • Gagliardi, M., & Ashizawa, A. T. (2019). The powerful world of antisense oligonucleotides: From bench to bedside. Wiley interdisciplinary reviews. RNA, 10(4), e1535. [Link]

  • ResearchGate. Common ASO nucleotide modifications. ResearchGate. [Link]

  • Selvam, C., et al. (2021). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. Nucleic Acid Therapeutics, 31(2), 122-132. [Link]

  • Synoligo. Nuclease Resistance Modifications. Synoligo. [Link]

  • Biotage. Solid Phase Oligonucleotide Synthesis. Biotage. [Link]

  • Virgilio, A., et al. (2009). The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. Nucleic acids research, 37(21), 7266-7275. [Link]

  • Bonora, G. M., et al. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic acids research, 21(5), 1213-1217. [Link]

  • Jędrzejczak, P., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. RSC advances, 10(63), 38415-38429. [Link]

  • Pal, P., et al. (2023). Thermodynamic Parameter Estimation for Modified Oligonucleotides Using Molecular Dynamics Simulations. bioRxiv. [Link]

  • Creative Biolabs. Custom Antisense Oligonucleotide Synthesis. Creative Biolabs. [Link]

  • Timofeev, E. N., & Zatsepin, T. S. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Acta naturae, 13(1), 4-19. [Link]

  • Poijärvi, P. (2014). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. University of Turku. [Link]

  • Asano, S., et al. (2019). Evaluation of the extrapolation about the off-target effects of antisense oligonucleotides from in vitro to human. Oligonucleotide Therapeutics Society. [Link]

  • Carone, C., et al. (2023). Antisense oligonucleotides: a novel Frontier in pharmacological strategy. Frontiers in pharmacology, 14, 1283833. [Link]

  • Jędrzejczak, P., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides -a review. ResearchGate. [Link]

  • Seth, P. P., et al. (2010). Short Antisense Oligonucleotides with Novel 2'-4' Conformationaly Restricted Nucleoside Analogues Show Improved Potency without Increased Toxicity in Animals. Journal of medicinal chemistry, 53(19), 6947-6960. [Link]

  • Nishida, Y., et al. (2023). Sustained therapeutic benefits by transient reduction of TDP-43 using ENA-modified antisense oligonucleotides in ALS/FTD mice. Molecular therapy. Nucleic acids, 31, 269-281. [Link]

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Application Notes and Protocols for the Incorporation of N4-Ethyl-dC Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the use of N4-Ethyl-deoxycytidine (N4-Ethyl-dC) phosphoramidite in automated solid-phase oligonucleotide synthesis. N4-Ethyl-dC is a critical modified nucleoside utilized to normalize the thermal stability of DNA duplexes by reducing the melting temperature (Tm) of C:G base pairs to a level comparable to that of A:T pairs.[1] This attribute is particularly valuable in applications sensitive to variations in GC content, such as in the design of DNA probes for microarrays and other hybridization-based assays.[1] This document outlines the rationale for its use, provides detailed protocols for both the N4-acetyl-protected and unprotected forms of the phosphoramidite, and offers comprehensive procedures for post-synthesis cleavage, deprotection, and purification of the modified oligonucleotides.

Introduction: The Scientific Imperative for N4-Ethyl-dC

In many molecular biology applications, the differential thermal stability between guanine-cytosine (G:C) and adenine-thymine (A:T) base pairs can introduce significant variability. The three hydrogen bonds of a G:C pair confer a higher melting temperature (Tm) than the two hydrogen bonds of an A:T pair. This disparity can lead to challenges in designing multiplex assays or in microarray analyses, where uniform hybridization conditions are paramount.[1]

N4-Ethyl-deoxycytidine (N4-Ethyl-dC) addresses this challenge by forming a base pair with deoxyguanosine (dG) that exhibits a thermal stability akin to that of an A:T pair.[1][2] The ethyl group at the N4 position of the cytosine base sterically hinders the formation of the third hydrogen bond with guanine, thereby reducing the duplex stability.[2] The strategic incorporation of N4-Ethyl-dC in place of standard dC allows for the synthesis of oligonucleotides with a more uniform melting behavior, independent of their GC content.[1]

This guide will focus on the practical application of N4-Ethyl-dC phosphoramidite, with a particular emphasis on the N4-acetyl protected version (N4-Ac-N4-Et-dC-CE Phosphoramidite), which offers significant advantages in modern oligonucleotide synthesis.

Understanding the Chemistry: The Role of the N4-Acetyl Protecting Group

While unprotected N4-Ethyl-dC phosphoramidite is available, the use of stronger activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) can lead to a side reaction known as branching at the secondary amine of the N4-ethyl group.[2][3] To mitigate this, an acetyl group can be used to protect the N4 position. The N4-acetyl-N4-ethyl-dC phosphoramidite is the preferred reagent as it effectively blocks this branching reaction, ensuring higher fidelity synthesis, especially when using more aggressive activators.[2][3] Oligonucleotides synthesized with this protected monomer are compatible with a wide range of deprotection strategies, from UltraMild to UltraFast conditions.[2][3]

Figure 1: Rationale for using N4-acetyl protection to prevent side reactions.

Reagents and Equipment

Successful incorporation of N4-Ethyl-dC requires standard reagents and equipment for automated oligonucleotide synthesis.

Reagent/Equipment Specifications
Automated DNA/RNA SynthesizerStandard instrument (e.g., Applied Biosystems, BioAutomation)
Solid SupportControlled Pore Glass (CPG) or Polystyrene
Standard PhosphoramiditesdG(ibu), dA(bz), dC(bz), T
N4-Ac-N4-Et-dC-CE Phosphoramidite 0.1 M in anhydrous acetonitrile
Activator0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M DCI
Capping ReagentsCap A (Acetic Anhydride/Lutidine/THF) and Cap B (N-Methylimidazole/THF)
Oxidizer0.02 M Iodine in THF/Water/Pyridine
Deblocking Solution3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
Cleavage & Deprotection SolutionsConcentrated Ammonium Hydroxide, AMA (1:1 Ammonium Hydroxide/40% Methylamine)
Purification SystemHPLC with a reverse-phase C18 or polystyrene column

Experimental Protocols

Preparation of N4-Ac-N4-Et-dC Phosphoramidite Solution
  • Allow the N4-Ac-N4-Et-dC-CE Phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Install the solution on a designated port on the DNA synthesizer. The solution is typically stable for 2-3 days on the synthesizer.[2]

Automated Oligonucleotide Synthesis Cycle

For the incorporation of N4-Ac-N4-Et-dC, a standard phosphoramidite synthesis cycle is employed. No modifications to the standard cycle times are necessary for this protected monomer.[2][3]

G Deblocking 1. Deblocking (Removal of 5'-DMT group) Reagent: 3% TCA in DCM Coupling 2. Coupling (Addition of N4-Ac-N4-Et-dC) Reagents: Phosphoramidite + Activator Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Reagents: Cap A + Cap B Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite triester) Reagent: Iodine Solution Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Figure 2: The automated phosphoramidite synthesis cycle for incorporating N4-Ac-N4-Et-dC.

Step-by-Step Synthesis Protocol:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside using 3% TCA in DCM. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The N4-Ac-N4-Et-dC phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction, which forms a phosphite triester linkage, is highly efficient and typically takes 30-60 seconds.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutations in the final oligonucleotide.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester using an iodine solution.

This four-step cycle is repeated for each subsequent nucleotide in the sequence.

Post-Synthesis: Cleavage and Deprotection

The choice of deprotection method depends on the presence of other sensitive modifications in the oligonucleotide. N4-Ac-N4-Et-dC is compatible with a range of deprotection conditions.[2][3]

Deprotection Method Reagent Conditions Notes
Standard Concentrated Ammonium Hydroxide55°C for 8-12 hoursA widely used and effective method for standard oligonucleotides.
Fast (AMA) 1:1 mixture of Ammonium Hydroxide and 40% aq. Methylamine65°C for 10-15 minutesSignificantly reduces deprotection time.[5][6]
UltraMild 0.05 M Potassium Carbonate in MethanolRoom temperature for 4 hoursRecommended for oligonucleotides with very base-sensitive modifications.[6][7]

Standard Deprotection Protocol (Ammonium Hydroxide):

  • Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide.

  • Seal the vial tightly and incubate at 55°C for 8-12 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Rinse the solid support with 0.5 mL of water and combine with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Fast Deprotection Protocol (AMA):

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1-2 mL of AMA solution.

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.

  • Follow steps 4-7 from the standard protocol.

Purification of the Modified Oligonucleotide

For applications requiring high purity, such as in diagnostics or therapeutics, purification of the final oligonucleotide is essential to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying oligonucleotides containing modifications.[8][9]

RP-HPLC Purification Protocol:

  • Sample Preparation: Re-suspend the dried oligonucleotide pellet in 0.5-1 mL of sterile, nuclease-free water.

  • HPLC System:

    • Column: Reverse-phase C18 column (e.g., Agilent, Waters).

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Buffer B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Gradient Elution:

    • Equilibrate the column with 95% Buffer A and 5% Buffer B.

    • Inject the oligonucleotide sample.

    • Apply a linear gradient of Buffer B from 5% to 50% over 30-40 minutes. The full-length, DMT-on oligonucleotide (if detritylation was skipped on the synthesizer) will be more hydrophobic and elute later than the shorter, DMT-off failure sequences.

  • Fraction Collection: Collect the peaks corresponding to the full-length product.

  • Post-Purification Processing:

    • If the oligonucleotide was purified with the DMT group on, treat the collected fraction with 80% acetic acid for 30 minutes to remove the DMT group.

    • Desalt the purified oligonucleotide using a desalting column (e.g., NAP-10) or by ethanol precipitation.

    • Dry the final product and re-suspend in a suitable buffer for your application.

Conclusion

The use of N4-Ethyl-dC phosphoramidite, particularly the N4-acetyl protected version, is a straightforward and effective method for synthesizing oligonucleotides with normalized thermal stability. By following the standard automated synthesis protocols and the appropriate post-synthesis cleavage, deprotection, and purification procedures detailed in this guide, researchers can reliably produce high-quality modified oligonucleotides for a wide range of applications in molecular biology, diagnostics, and drug development. The compatibility of N4-Ac-N4-Et-dC with various deprotection strategies provides the flexibility needed to incorporate this valuable modification into complex oligonucleotides containing other sensitive functional groups.

References

  • Glen Research. (n.d.). Oligonucleotide Deprotection Guide. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

  • Johnson, F., & Geacintov, N. E. (1986). Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. Biochemistry, 25(16), 4516–4521.
  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

  • LabCluster. (n.d.). Oligonucleotide Purification Guidelines. Retrieved from [Link]

  • Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 34-21: Deprotection — Volume 3 — Dye-Containing Oligonucleotides, an Update. Retrieved from [Link]

  • Cambio. (n.d.). N4-Ac-N4-Et-dC-CE Phosphoramidite - Oligo Synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • U.S. Patent No. 5,656,741. (1997). Process and reagents for processing synthetic oligonucleotides.
  • Glen Research. (n.d.). N4-Ac-N4-Et-dC-CE Phosphoramidite. Retrieved from [Link]

Sources

Technical Note: Enhancing Hybridization Specificity with N4-Ethyl-dC Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers

Abstract

The Challenge of Hybridization Specificity

In hybridization assays, oligonucleotides are designed to bind to a specific target sequence. However, sequences with high GC content can form stable duplexes even with mismatches, while AT-rich sequences may dissociate from their targets even if perfectly matched, particularly under stringent wash conditions.[1][2] This disparity in duplex stability, driven by the three hydrogen bonds of a G-C pair versus the two of an A-T pair, often leads to a narrow optimal temperature window and can produce false-positive or false-negative results.[2] N4-Ethyl-dC directly addresses this by normalizing the hybridization thermodynamics, making assay performance dependent on sequence fidelity rather than GC content.[1][2]

Mechanism of Action: Steric Hindrance and Thermal Destabilization

The efficacy of N4-Ethyl-dC stems from its chemical structure. The ethyl group attached to the N4 position of the cytosine base acts as a steric block.

  • In a perfect match (N4-Ethyl-dC :: dG): The ethyl group is accommodated within the major groove of the DNA double helix, and the base pair forms its hydrogen bonds. However, the presence of the ethyl group slightly reduces the overall stability of this pairing to be more comparable to a natural A-T base pair.[1][2][3]

  • In a mismatch (e.g., N4-Ethyl-dC :: dT): The ethyl group sterically clashes with the opposing mismatched base. This clash prevents proper hydrogen bonding and introduces significant destabilization into the duplex, far greater than the destabilization of a standard dC mismatch.

This selective destabilization of mismatched pairs dramatically increases the melting temperature (Tm) difference (ΔTm) between the correct and incorrect targets. This wider thermal window allows for the use of higher stringency conditions (e.g., higher annealing or wash temperatures) to eliminate non-specific signals while retaining the specific signal.

G Figure 1: Mechanism of N4-Ethyl-dC Specificity Enhancement cluster_0 Perfect Match: N4-Ethyl-dC pairs with Guanine cluster_1 Mismatch: N4-Ethyl-dC opposes Thymine Probe_PM Oligo Probe with N4-Ethyl-dC Target_PM Target Strand with Guanine Probe_PM->Target_PM Hybridization Result_PM Stable Duplex (Comparable to A-T pair) Target_PM->Result_PM Probe_MM Oligo Probe with N4-Ethyl-dC Target_MM Off-Target Strand with Thymine Probe_MM->Target_MM Hybridization Result_MM Steric Hindrance Highly Unstable Duplex (Significantly Lower Tm) Target_MM->Result_MM G Figure 2: Workflow for AS-PCR with N4-Ethyl-dC Primers start Start primer_design 1. Design Primers - Allele-specific forward primers - Incorporate N4-Ethyl-dC - Common reverse primer start->primer_design reaction_setup 2. Set Up PCR Reactions (Two reactions per sample: one for each allele) primer_design->reaction_setup thermocycling 3. Perform Thermocycling (Optimize Annealing Temp.) reaction_setup->thermocycling analysis 4. Analyze Products (Agarose Gel Electrophoresis) thermocycling->analysis interpretation 5. Interpret Genotype analysis->interpretation end End interpretation->end

Caption: A streamlined workflow for SNP genotyping using N4-Ethyl-dC enhanced AS-PCR.

Materials
  • Genomic DNA (5-50 ng/reaction) [4]* Allele A-specific forward primer (with N4-Ethyl-dC) (10 µM stock)

  • Allele G-specific forward primer (with N4-Ethyl-dC) (10 µM stock)

  • Common reverse primer (10 µM stock)

  • 2x High-Fidelity PCR Master Mix (containing polymerase, dNTPs, buffer, MgCl₂)

  • Nuclease-free water

Step-by-Step Protocol
  • Prepare Reactions: For each DNA sample, prepare two separate PCR reactions on ice. Label them "Allele A" and "Allele G". Also, prepare a No Template Control (NTC) for each primer set.

    Reaction Mix (20 µL total volume):

    Component Volume Final Concentration
    2x PCR Master Mix 10 µL 1x
    Allele-Specific Primer (A or G, 10 µM) 0.8 µL 400 nM
    Common Reverse Primer (10 µM) 0.8 µL 400 nM
    Genomic DNA Template (e.g., 10 ng/µL) 1 µL 10 ng

    | Nuclease-free water | 7.4 µL | - |

  • Thermocycling: Place the reactions in a thermocycler and run the following program. Note: The annealing temperature is the most critical parameter for optimization and may require a gradient PCR for initial setup.

    Cycling Conditions:

    Step Temperature Time Cycles
    Initial Denaturation 95°C 3 min 1
    Denaturation 95°C 20 sec \multirow{3}{*}{35}
    Annealing 60-68°C 30 sec
    Extension 72°C 30 sec
    Final Extension 72°C 5 min 1

    | Hold | 4°C | ∞ | 1 |

  • Analysis and Interpretation:

    • Load 10 µL of each PCR product onto a 1.5% agarose gel.

    • Run the gel and visualize the bands under UV light.

    • Homozygous Allele A: Band present only in the "Allele A" reaction lane.

    • Homozygous Allele G: Band present only in the "Allele G" reaction lane.

    • Heterozygous (A/G): Bands of equal intensity present in both reaction lanes.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No amplification in any reaction Annealing temperature is too high. DNA quality is poor.Decrease annealing temperature by 2°C increments. Verify DNA integrity and purity.
Bands in both lanes for a known homozygous sample (non-specific amplification) Annealing temperature is too low. Primer design is not optimal.Increase annealing temperature by 2°C increments. Re-design primers with an additional mismatch or different N4-Ethyl-dC placement.
Faint bands Insufficient cycle number. Low template amount.Increase cycle number to 40. Increase input DNA to 50 ng.

Conclusion

N4-Ethyl-dC is a powerful and versatile tool for overcoming the fundamental challenges of nucleic acid hybridization. By normalizing duplex stability and providing superior mismatch discrimination, this modification allows for the development of more robust, specific, and reliable assays. The implementation of N4-Ethyl-dC in primers and probes, as demonstrated in the AS-PCR protocol, empowers researchers to obtain higher quality data in applications ranging from basic research to clinical diagnostics.

References

  • N4-Et-dC-CE Phosphoramidite. (Product Information). Glen Research. [Link]

  • Phosphoramidites for Tm Modulation. (Product Page). Glen Research. [Link]

  • Mygind, T., et al. (2001). High-throughput SNP genotyping by allele-specific PCR with universal energy-transfer-labeled primers. Genome Research, 11(1), 163-169. [Link]

  • Siprashvili, Z., et al. (2016). PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate. Analytical Biochemistry, 510, 52-57. [Link]

  • Cuenca, M., et al. (2013). Allele-specific PCR in SNP genotyping. Methods in Molecular Biology, 1015, 291-296. [Link]

  • Allele-specific PCR in SNP genotyping. (Article). Semantic Scholar. [Link]

Sources

Application Notes and Protocols: The Use of N4-Ethyl-dC in Diagnostic Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of molecular diagnostics, the precision and reliability of nucleic acid hybridization are paramount. Variations in GC content within target sequences can lead to significant disparities in probe-target duplex stability, complicating the development of robust multiplexed assays. This application note details the strategic use of the modified nucleoside, N4-Ethyl-deoxycytidine (N4-Ethyl-dC), to normalize the thermal stability of DNA duplexes. By reducing the melting temperature (Tm) of G-C base pairs to a level more comparable with A-T pairs, N4-Ethyl-dC enables more uniform hybridization behavior across sequences with diverse GC content. This guide provides an in-depth examination of the principles underlying the application of N4-Ethyl-dC, detailed protocols for its incorporation into oligonucleotide probes, and validated methodologies for its use in key diagnostic applications, including Polymerase Chain Reaction (PCR) and Fluorescence in situ Hybridization (FISH).

Introduction: Overcoming the Challenge of GC Content Variability

The strength of the three hydrogen bonds in a Guanine-Cytosine (G-C) base pair compared to the two in an Adenine-Thymine (A-T) pair results in a higher melting temperature (Tm) for GC-rich DNA sequences. In multiplexed diagnostic assays, where numerous probes are used simultaneously, this inherent variability in duplex stability can lead to suboptimal performance. Probes targeting GC-rich sequences may exhibit non-specific binding, while those targeting AT-rich regions may fail to hybridize efficiently under a single set of assay conditions.

N4-Ethyl-dC is a synthetic analog of deoxycytidine that addresses this challenge by disrupting one of the three hydrogen bonds when paired with guanine. The ethyl group at the N4 position of the cytosine base sterically hinders the formation of the third hydrogen bond, effectively lowering the Tm of the G-C pair to a level similar to that of an A-T pair.[1] This "thermal normalization" is a powerful tool for the design of probe sets with uniform hybridization characteristics, simplifying assay optimization and enhancing the reliability of multiplexed diagnostic platforms such as DNA microarrays and multiplex PCR.

Studies have demonstrated the dramatic effect of N4-Ethyl-dC on thermal stability. In one hybridization study, a set of unmodified probes with GC content ranging from 0% to 100% exhibited a Tm range of 39°C to 52°C.[1] In contrast, when dC was substituted with N4-Ethyl-dC in the same probe set, the Tm range was significantly narrowed to just 7°C to 16°C.[1] This leveling of hybridization stability is the core advantage of incorporating N4-Ethyl-dC into diagnostic probes.

Synthesis and Quality Control of N4-Ethyl-dC Modified Oligonucleotides

The incorporation of N4-Ethyl-dC into synthetic oligonucleotides is achieved through standard phosphoramidite chemistry on an automated DNA synthesizer. The N4-Ethyl-dC is supplied as a phosphoramidite monomer, which can be seamlessly integrated into the synthesis cycle.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Automated Synthesis cluster_post_synthesis Post-Synthesis Processing s1 Column with 3' Nucleoside s2 Deblocking (DCA/TCA) s1->s2 Repeat for each base s3 Coupling of N4-Ethyl-dC Phosphoramidite s2->s3 Repeat for each base s4 Capping s3->s4 Repeat for each base s5 Oxidation s4->s5 Repeat for each base s5->s2 Repeat for each base p1 Cleavage from Support (e.g., Ammonium Hydroxide) s5->p1 Completed Oligo p2 Deprotection p1->p2 p3 Purification p2->p3 p4 Quality Control p3->p4

Caption: Automated synthesis and post-processing workflow for N4-Ethyl-dC oligonucleotides.

Protocol 2.1: Automated Synthesis of N4-Ethyl-dC Oligonucleotides

This protocol assumes the use of a standard automated oligonucleotide synthesizer.

  • Reagent Preparation:

    • Dissolve the N4-Ethyl-dC phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Ensure all other necessary reagents (activator, capping solutions, oxidizing solution, deblocking solution) are fresh and correctly installed on the synthesizer.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside using a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane.[2]

    • Coupling: The N4-Ethyl-dC phosphoramidite is activated by a tetrazole derivative and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 60-120 seconds) may be beneficial to ensure high coupling efficiency, though standard coupling times are often sufficient.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants (n-1 sequences).[2]

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.[2]

    • Repeat the cycle for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in a concentrated ammonium hydroxide solution at room temperature.[3] Avoid elevated temperatures, which can lead to degradation of the N4-ethyl group.

Protocol 2.2: Purification and Quality Control

Purification is critical to remove failure sequences and other impurities.

  • Purification:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the recommended method for purifying modified oligonucleotides.[4][5] It separates the full-length product from shorter failure sequences based on hydrophobicity.[4][5] "Trityl-on" purification, where the final 5'-DMT group is left on during synthesis, can greatly enhance the separation of the full-length product.[5]

    • Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification can also be used and provides high purity, especially for longer oligonucleotides.[6]

  • Quality Control:

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product.[4]

    • Analytical HPLC or Capillary Electrophoresis (CE): These techniques are used to assess the purity of the final oligonucleotide preparation.[4]

Application in Polymerase Chain Reaction (PCR)

The incorporation of N4-Ethyl-dC into PCR primers and probes requires careful consideration of its impact on annealing temperature and DNA polymerase interaction.

Primer and Probe Design Considerations
  • Melting Temperature (Tm) Adjustment: Since N4-Ethyl-dC lowers the Tm of a G-C pair, the overall Tm of the primer or probe will be reduced compared to its unmodified counterpart. It is crucial to use a Tm calculator that can account for modified bases. As a general rule of thumb, each N4-Ethyl-dC substitution can lower the Tm by approximately 1-2°C.

  • Placement of N4-Ethyl-dC: For probes designed for multiplex assays, substitute all dC residues with N4-Ethyl-dC to achieve maximum thermal normalization. For primers, selective substitution can be used to fine-tune the Tm. Avoid placing N4-Ethyl-dC at the 3'-end of a primer if possible, as it may affect the initiation of polymerization.

  • Standard Design Principles: Adhere to general primer and probe design guidelines, such as a length of 18-30 bases, a GC content of 40-60% (before modification), and avoidance of secondary structures and self-dimerization.[5]

Interaction with DNA Polymerases

The performance of DNA polymerases with templates or primers containing N4-Ethyl-dC is a critical consideration. While specific data for N4-Ethyl-dC is limited, studies on similar N4-modified cytosines can provide insights.

  • Taq Polymerase: This polymerase is generally more tolerant of modified bases but lacks proofreading activity.[7] It is expected that Taq polymerase can bypass N4-Ethyl-dC in a template strand, although with potentially reduced efficiency compared to an unmodified template.

  • Pfu Polymerase and other High-Fidelity Polymerases: These polymerases possess a 3' to 5' exonuclease (proofreading) activity, which can lead to the excision of modified bases that are not recognized correctly.[7][8] The use of high-fidelity polymerases with N4-Ethyl-dC-containing primers or templates may result in lower amplification efficiency or even reaction failure. It is recommended to use polymerases without strong proofreading activity or those specifically engineered for use with modified templates.

Protocol 3.1: PCR Optimization with N4-Ethyl-dC Modified Primers
  • Calculate Annealing Temperature (Ta): Use an appropriate Tm calculator that accounts for the modified bases. A good starting point for the Ta is 3-5°C below the calculated Tm of the primers.[9]

  • Perform Gradient PCR: To empirically determine the optimal Ta, run a gradient PCR with a range of annealing temperatures (e.g., 50-65°C).

  • Choose Your Polymerase: Start with a standard Taq DNA polymerase. If amplification is weak or absent, consider using a polymerase blend specifically designed for challenging templates.

  • Optimize Magnesium Concentration: The optimal Mg2+ concentration may differ from standard PCR and should be optimized (typically in the range of 1.5-2.5 mM).

  • Extension Time: A slightly longer extension time may be beneficial to compensate for any potential reduction in polymerase processivity.

Troubleshooting PCR with N4-Ethyl-dC Modified Oligonucleotides

Problem Possible Cause Solution
No or Low Product Yield Annealing temperature is too high.Optimize Ta using a gradient PCR.[10]
Polymerase is inhibited or has low efficiency.Try a different DNA polymerase (e.g., one without strong proofreading). Optimize Mg2+ concentration.[11]
Poor primer design.Re-design primers to avoid secondary structures and self-dimerization.
Non-specific Products Annealing temperature is too low.Increase the annealing temperature in 1-2°C increments.[10]
Primer concentration is too high.Reduce the primer concentration.

Application in Fluorescence in situ Hybridization (FISH)

The ability of N4-Ethyl-dC to normalize hybridization makes it highly valuable for FISH applications, particularly in scenarios involving multiple probes or targets with varying GC content. The key to successful FISH with modified probes is the optimization of hybridization and stringency wash conditions.

Workflow for FISH with N4-Ethyl-dC Probes

FISH_Workflow f1 Sample Preparation (Fixation, Permeabilization) f2 Prehybridization f1->f2 f3 Hybridization with N4-Ethyl-dC Probe f2->f3 f4 Stringency Washes f3->f4 f5 Detection f4->f5 f6 Microscopy f5->f6

Sources

Troubleshooting & Optimization

Technical Support Center: N4-Ethyl-dC Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N4-Ethyl-dC. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for optimizing the incorporation of N4-Ethyl-dC into synthetic oligonucleotides. As a modified nucleoside, N4-Ethyl-dC presents unique challenges during solid-phase synthesis, primarily due to steric effects. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve high coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is N4-Ethyl-dC and why does it require special consideration during oligonucleotide synthesis?

N4-Ethyl-dC is a modified deoxycytidine phosphoramidite where an ethyl group is attached to the exocyclic amine (N4 position) of the cytosine base. This modification is often used to introduce specific structural or functional properties into an oligonucleotide. The ethyl group, while seemingly small, introduces significant steric bulk in proximity to the phosphoramidite group. This steric hindrance can impede the approach of the activated phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support, potentially leading to lower coupling efficiency compared to standard A, C, G, or T phosphoramidites.[1]

Q2: I'm seeing lower than expected yield for my N4-Ethyl-dC-containing oligo. What is the first parameter I should adjust?

The first and most straightforward parameter to adjust is the coupling time . Standard phosphoramidite coupling times are typically around 30 seconds.[2] For sterically hindered monomers like N4-Ethyl-dC, this is often insufficient for the reaction to go to completion.

Recommendation: Increase the coupling time for the N4-Ethyl-dC monomer to at least 3-5 minutes . For particularly long oligonucleotides or on synthesizers with less efficient reagent delivery, extending this to 10 minutes may be beneficial.[2] This provides more time for the sterically hindered molecules to achieve the correct orientation for successful coupling.

Q3: Which activator should I use for N4-Ethyl-dC? Is standard 1H-Tetrazole sufficient?

While 1H-Tetrazole is the traditional activator for phosphoramidite chemistry, its performance can be suboptimal for sterically demanding monomers.[3][] The mechanism of activation involves protonation of the diisopropylamino group followed by nucleophilic displacement by the activator.[5] For monomers like N4-Ethyl-dC, a more potent activator is highly recommended to drive the reaction efficiently.

Recommendation: Use 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • ETT: ETT is more acidic than 1H-Tetrazole, which speeds up the initial protonation step.[3] It is a popular choice for RNA synthesis, which routinely involves bulky 2'-hydroxyl protecting groups, and its benefits translate well to other sterically hindered amidites.[6]

  • DCI: DCI is less acidic than tetrazole but is a much stronger nucleophile.[5] This enhances the rate of formation of the active intermediate. A key advantage of DCI is that its lower acidity reduces the risk of premature detritylation of the 5'-DMT group on the phosphoramidite monomer in solution, a side reaction that can lead to the formation of n+1 impurities.[3][5]

ActivatorTypical ConcentrationpKaKey CharacteristicRecommended Use Case
1H-Tetrazole0.45 M4.8Standard, cost-effectiveUnmodified DNA synthesis
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 M4.1More acidic, faster protonationSterically hindered monomers (e.g., RNA, N4-Ethyl-dC)
4,5-Dicyanoimidazole (DCI)0.25 M - 1.2 M5.2More nucleophilic, less acidicSterically hindered monomers, large-scale synthesis

Data compiled from various sources.[3][5]

Q4: Are there any special deprotection conditions required for oligonucleotides containing N4-Ethyl-dC?

The N4-ethyl group on deoxycytidine is generally stable under standard deprotection conditions, such as treatment with aqueous ammonium hydroxide or ammonium hydroxide/methylamine (AMA). However, the primary rule of deprotection is "First, Do No Harm".[7] Always consider the sensitivity of all components in your oligonucleotide, including other modifications, dyes, or linkers. If your sequence contains other sensitive moieties, a milder deprotection strategy, such as using potassium carbonate in methanol, might be necessary.[7] Always consult the technical specifications for all modified phosphoramidites in your sequence to ensure compatible deprotection schemes.[8]

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving issues related to the incorporation of N4-Ethyl-dC.

// No Trityl Path reagent_issue [label="Potential general reagent\nor synthesizer issue."]; check_reagents [label="Verify all standard reagents\n(Activator, Deblock, Oxidizer,\nCapping) are fresh and anhydrous.\nCheck synthesizer fluidics."];

// Yes Trityl Path coupling_issue [label="Issue is specific to\nN4-Ethyl-dC coupling step."]; extend_time [label="Action 1: Extend Coupling Time\nIncrease N4-Ethyl-dC coupling\ntime to 3-5 minutes."]; re_evaluate [label="Re-synthesize and\nanalyze by HPLC/MS.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue_resolved [label="Problem Resolved", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; issue_persists1 [label="Issue Persists", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

change_activator [label="Action 2: Change Activator\nSwitch from 1H-Tetrazole to\n0.25M ETT or 0.5M DCI."]; issue_persists2 [label="Issue Persists", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

check_amidite [label="Action 3: Check Amidite Quality\nVerify phosphoramidite integrity.\nIs it fresh? Properly stored?\nConsider 31P NMR analysis."];

start -> check_trityl; check_trityl -> trityl_no [label=" No"]; trityl_no -> reagent_issue; reagent_issue -> check_reagents;

check_trityl -> trityl_yes [label=" Yes"]; trityl_yes -> coupling_issue; coupling_issue -> extend_time; extend_time -> re_evaluate; re_evaluate -> issue_resolved [label=" Success"]; re_evaluate -> issue_persists1 [label=" Failure"];

issue_persists1 -> change_activator; change_activator -> re_evaluate;

issue_persists1 -> issue_persists2 [style=invis]; // Create path for next level issue_persists2 -> check_amidite [xlabel=" "]; // Connect from the invisible edge check_amidite -> re_evaluate; } enddot Caption: Troubleshooting workflow for low N4-Ethyl-dC coupling efficiency.

Problem 1: Low overall yield, but online trityl monitoring shows high stepwise efficiency (>98%).
  • Potential Cause A: Incomplete Coupling of N4-Ethyl-dC: The online trityl monitor measures the efficiency of the previous cycle's coupling and the current cycle's deblocking step. A failure at the N4-Ethyl-dC coupling step will result in an unreacted 5'-OH group. If the subsequent capping step is efficient, this truncated sequence will be terminated and will not produce a trityl cation in the next cycle. This means the trityl value for the next cycle will appear normal (as it only reflects successfully elongated chains), masking the coupling failure at the N4-Ethyl-dC position. The result is a low yield of the full-length product, which is only discovered upon final analysis.[9]

  • Solution:

    • Extend Coupling Time: As detailed in the FAQs, increase the coupling time for N4-Ethyl-dC to 3-5 minutes.[2]

    • Use a Stronger Activator: Switch from 1H-Tetrazole to ETT or DCI to increase the reaction rate.[3][5]

    • Check Reagent Concentration: Ensure the N4-Ethyl-dC phosphoramidite solution is at the correct concentration and that the molar excess delivered to the column is sufficient (typically a 5- to 20-fold excess relative to the support loading scale).[2]

  • Potential Cause B: Steric Hindrance on the Solid Support: If the synthesis scale is high relative to the CPG pore size or loading density, growing oligonucleotide chains can become crowded.[10] This steric hindrance can prevent efficient diffusion of reagents, particularly for a bulky monomer like N4-Ethyl-dC.[11][12]

  • Solution:

    • Reduce Synthesis Scale: If possible, synthesize on a smaller scale (e.g., 0.2 µmol instead of 1.0 µmol).

    • Use Larger Pore Size Support: For long oligonucleotides (>75 bases), use a solid support with a larger pore size (e.g., 1000 Å) to minimize steric crowding.[9]

Problem 2: Mass spectrometry analysis shows a significant peak at (n-1) mass, corresponding to a deletion at the N4-Ethyl-dC position.
  • Potential Cause: Direct Evidence of Coupling Failure: This is the most direct confirmation of a failed coupling event at the N4-Ethyl-dC position. The (n-1) peak represents full-length oligonucleotides that are missing precisely that single modified nucleotide.

  • Solution: This requires a multi-pronged optimization approach. Implement the following changes, preferably in a stepwise manner to identify the key contributing factor.

    • Primary Action: Increase coupling time to 5 minutes AND switch to a more effective activator like DCI or ETT.[2][3][5]

    • Secondary Action: Verify the integrity of the N4-Ethyl-dC phosphoramidite. Phosphoramidites are sensitive to moisture and oxidation. If the vial has been opened multiple times or is old, its quality may be compromised. Use a fresh vial if possible.

    • Tertiary Action: Ensure the acetonitrile (ACN) used to dissolve the phosphoramidite and for all wash steps is anhydrous (<30 ppm water). Water readily reacts with the activated phosphoramidite, quenching the reaction and preventing coupling.

Problem 3: HPLC analysis shows a broad peak for the full-length product or multiple shoulder peaks.
  • Potential Cause A: Inefficient Capping After Failed N4-Ethyl-dC Coupling: If N4-Ethyl-dC coupling fails and the subsequent capping step is also inefficient, the unreacted 5'-OH group is available for coupling in the next cycle.[9] This leads to the formation of a deletion sequence ((n-1) impurity) that is capped on subsequent cycles. This often co-elutes near the main product peak in reverse-phase HPLC, causing peak broadening or distinct shoulder peaks.

  • Solution:

    • First, address the root cause of the coupling failure using the steps outlined in Problem 2.

    • Ensure your capping reagents (Cap A: Acetic Anhydride and Cap B: N-Methylimidazole) are fresh and active. Inefficient capping is a common source of deletion mutations.[13]

  • Potential Cause B: Modification of N4-Ethyl-dC During Synthesis or Deprotection: Although generally stable, extreme conditions could potentially modify the base. A side reaction during the acidic deblocking step (detritylation) is depurination, though this is more common for purines (A, G).[]

  • Solution:

    • Ensure the deblocking agent (e.g., Trichloroacetic acid in DCM) is not left in contact with the support for an excessive amount of time.

    • Confirm that your final deprotection conditions are not overly harsh and are compatible with all modifications present in the sequence.[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of N4-Ethyl-dC Incorporation via HPLC

This protocol allows for the precise quantification of your full-length product versus failure sequences.

  • Oligonucleotide Cleavage and Deprotection:

    • After synthesis, dry the solid support thoroughly with argon or nitrogen.

    • Transfer the support to a 2 mL screw-cap vial.

    • Add 1 mL of concentrated ammonium hydroxide or AMA solution.

    • Incubate at 55°C for 8-12 hours (or as recommended for other sensitive bases in your sequence).

    • Cool the vial, centrifuge, and carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.

    • Dry the oligonucleotide solution completely in a vacuum centrifuge.

  • Sample Preparation:

    • Reconstitute the dried oligonucleotide pellet in 200 µL of sterile, nuclease-free water.

    • Vortex thoroughly to ensure the sample is fully dissolved.

  • HPLC-UV Analysis:

    • Column: Use a reverse-phase oligonucleotide column (e.g., C18).

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient for a 20-mer would be 5-20% B over 30 minutes. This must be optimized for your specific sequence length and composition.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at 260 nm.[16]

    • Injection: Inject 10-20 µL of your reconstituted sample.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram. The main peak corresponds to the full-length product (FLP). Peaks eluting earlier are typically shorter failure sequences (e.g., n-1).

    • Calculate the purity: Purity (%) = (Area of FLP Peak / Total Area of All Peaks) * 100. A purity below 80% indicates significant coupling issues that need to be addressed.

Protocol 2: Verifying Phosphoramidite Integrity with ³¹P NMR

If you suspect your N4-Ethyl-dC phosphoramidite has degraded, ³¹P NMR provides definitive proof.

  • Sample Preparation: Prepare a sample of the N4-Ethyl-dC phosphoramidite in deuterated acetonitrile (CD₃CN) in an NMR tube.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis:

    • A pure, intact phosphoramidite will show a sharp singlet in the region of ~146-150 ppm .

    • The presence of a significant peak around ~7-9 ppm indicates the phosphoramidite has been oxidized to the corresponding H-phosphonate.

    • A peak in the 0-2 ppm region suggests hydrolysis to the phosphonate salt.

    • If significant oxidation or hydrolysis products are observed, the reagent should be discarded.

Phosphoramidite_Cycle

References

  • Scribd. (n.d.). Deprotection Guide For Oligonucleotide Synthesis. [Link]

  • Glen Research. (n.d.). DCI - A LOGICAL ALTERNATIVE ACTIVATOR. [Link]

  • Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. [Link]

  • NIH National Center for Biotechnology Information. (2013). Frontiers and Approaches to Chemical Synthesis of Oligodeoxyribonucleotides. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • Google Patents. (n.d.). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]

  • Harvard Apparatus. (n.d.). 3,N4-Ethano-2′-deoxycytidine: chemistry of incorporation into oligomeric DNA and reassessment of miscoding. [Link]

  • Conference Paper. (n.d.). Controlling Steric Hindrance Effects in DNA Hybridization Electrochemical Assays. [Link]

  • Google Patents. (n.d.). WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis.
  • MDPI. (n.d.). Effect of Popping and Steam Cooking on Total Ferulic Acid, Phenolic and Flavonoid Contents, and Antioxidant Properties of Sukhothai Fragrant Black Rice. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • Oxford Academic. (n.d.). Steric Factors Influencing Hybridisation Of Nucleic Acids To Oligonucleotide Arrays. [Link]

  • IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. [Link]

  • Royal Society of Chemistry. (n.d.). Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. [Link]

  • Wiley Analytical Science. (n.d.). Wiley Analytical Science. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Steric factors influencing hybridisation of nucleic acids to oligonucleotide arrays. [Link]

  • Google Patents. (n.d.).

Sources

Technical Support Center: N4-Ethyl-dC Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N4-Ethyl-deoxycytidine (N4-Ethyl-dC) oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with incorporating this modified nucleoside. N4-Ethyl-dC is a valuable modification used to normalize the thermal stability of base pairs, making hybridization dependent on oligo length rather than GC content. However, its successful synthesis requires careful attention to specific parameters. This resource provides in-depth, experience-based answers to common troubleshooting questions.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis, deprotection, and purification of N4-Ethyl-dC containing oligonucleotides.

Part 1: Phosphoramidite & Coupling Issues

Question: My coupling efficiency for N4-Ethyl-dC is significantly lower than for standard phosphoramidites. What are the primary causes and solutions?

Answer: Low coupling efficiency is the most common hurdle in modified oligonucleotide synthesis and directly impacts the final yield of the full-length product. For N4-Ethyl-dC phosphoramidite, the primary culprits are moisture contamination and reagent degradation.

  • Causality—Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Any water present in the acetonitrile (ACN) solvent or on the synthesis support will hydrolyze the phosphoramidite to a phosphonate, rendering it incapable of coupling to the growing oligonucleotide chain. This leads directly to n-1 and other truncated sequences.

  • Causality—Activator Choice & Side Reactions: The choice of activator is critical. While standard activators like 1H-tetrazole can be used, they may lead to trace amounts of branching at the secondary amine of the N4-ethyl group. More nucleophilic activators like 4,5-Dicyanoimidazole (DCI) are highly effective and can accelerate coupling times. However, with unprotected N4-Et-dC amidites, DCI can lead to approximately 15% branching.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Always use fresh, anhydrous-grade acetonitrile (<30 ppm H₂O). Ensure your synthesizer's solvent lines are properly dried and purged.

  • Proper Phosphoramidite Handling: Allow the N4-Ethyl-dC phosphoramidite vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation. Re-seal the vial tightly under argon or nitrogen immediately after use. For long-term storage, keep at -20°C.

  • Use Acetyl-Protected Amidite: To completely eliminate the issue of branching when using potent activators like DCI, use the N4-acetyl-N4-ethyl-dC phosphoramidite derivative. The acetyl group blocks the site of the potential side reaction and is easily removed during the final deprotection step.

  • Optimize Coupling Time: While standard coupling times are often sufficient, extending the coupling time for the modified base (e.g., to 360 seconds) can sometimes improve efficiency, especially on high-loading supports.

  • Validate Reagents: If problems persist, test the phosphoramidite by activating it in an NMR tube. The presence of a significant hydrolyzed side-product peak indicates water contamination, which can often be resolved by treating the amidite solution with high-quality molecular sieves.

Question: I'm observing unexpected side products when using an N4-Ethyl-dC analogue. Could the capping step be the cause?

Answer: Yes, for certain N4-alkylated dC adducts, the capping step can be a source of side reactions. While standard N4-Ethyl-dC is generally robust, related structures like 3,N4-ethano-dC are known to be highly sensitive to the acetic anhydride used in the capping reagent (Cap A).

  • Causality—Adduct Sensitivity: The acetic anhydride can react with the exocyclic amine structure of sensitive adducts, leading to acetylation and subsequent ring-opening, creating a heterogeneous mixture of products that are difficult to purify. This was discovered when syntheses of 3,N4-ethano-dC oligonucleotides failed using high-purity acetic anhydride but succeeded when the capping reagent contained more acetic acid (a hydrolysis product), indicating the anhydride itself was the destructive agent.

Troubleshooting Strategy:

For highly sensitive adducts, the solution is to omit the capping step immediately after the modified base is incorporated and for all subsequent cycles in the synthesis.

  • Self-Validation: This approach carries a trade-off. While it protects the sensitive modification, it allows unreacted failure sequences (n-1) to be extended in subsequent cycles, resulting in deletion mutants. Therefore, this strategy is only viable if the coupling efficiency of the modified amidite is exceptionally high (>99.5%) to minimize the initial amount of unreacted sites. The final product must be rigorously analyzed by LC-MS and/or sequencing to confirm its integrity.

Part 2: Deprotection & Cleavage

Question: What are the optimal deprotection conditions for oligonucleotides containing N4-Ethyl-dC?

Answer: Oligonucleotides synthesized with N4-Ethyl-dC phosphoramidite are compatible with most standard deprotection strategies. The key is to ensure complete removal of all protecting groups from the nucleobases and the phosphate backbone without damaging the modification.

  • Standard Deprotection: A common and effective method is treatment with concentrated ammonium hydroxide at 55°C for 8-17 hours. For routine sequences, this is sufficient to remove the cyanoethyl phosphate protecting groups and the standard acyl protecting groups on dA, dC, and dG.

  • Fast Deprotection (AMA): A mixture of aqueous Ammonium Hydroxide and 40% aqueous MethylAmine (AMA) can significantly reduce deprotection times to as little as 5-10 minutes at 65°C.

Critical Consideration for AMA Deprotection: When using AMA, it is imperative to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) for the standard cytidine residues in your sequence. Methylamine can cause transamination of Bz-dC, converting it to N4-Me-dC, a permanent mutation in your oligonucleotide. The acetyl group on Ac-dC is removed much more rapidly, avoiding this side reaction. N4-Ethyl-dC itself is stable to these conditions.

Recommended Deprotection Conditions

Deprotection ReagentTemperatureTimeKey Considerations
Conc. Ammonium Hydroxide55 °C8-17 hoursStandard, reliable method.
AMA (NH₄OH/40% MeNH₂)65 °C10 minutesUltraFast deprotection. Requires Ac-dC instead of Bz-dC for standard cytidines.
K₂CO₃ in MethanolRoom Temp4 hoursUltraMild conditions, only for use with UltraMild protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).
Part 3: Purification & Analysis

Question: What is the most effective HPLC method for purifying my N4-Ethyl-dC oligonucleotide?

Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying N4-Ethyl-dC modified oligonucleotides. This technique separates molecules based on hydrophobicity.

  • Mechanism: The crude oligonucleotide mixture is loaded onto a column with a hydrophobic stationary phase (typically C8 or C18). A gradient of an organic solvent, like acetonitrile, is used to elute the oligonucleotides. More hydrophobic molecules interact more strongly with the column and elute later. Full-length oligonucleotides are typically more hydrophobic than shorter failure sequences, allowing for effective separation.

Recommended RP-HPLC Protocol:

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 10 mm for preparative scale).

  • Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB) or Triethylammonium acetate (TEAA), pH 7.5.

  • Mobile Phase B: 50% Acetonitrile in 0.1 M TEAB or TEAA.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes is a good starting point. This may need to be optimized based on oligo length and sequence.

  • Detection: UV detection at 260 nm.

  • Post-Purification: HPLC fractions containing the purified oligo should be freeze-dried. If using TEAA or TEAB, multiple lyophilizations with water are needed to remove the volatile salt. The final product should be desalted using a NAP column or equivalent.

Question: My purified oligonucleotide shows a broad or split peak on RP-HPLC. What is causing this and how can I fix it?

Answer: This is a classic sign of secondary structure formation (e.g., hairpin loops or self-dimerization), which is particularly common in sequences with high GC content. An oligonucleotide that exists in multiple conformations in solution will interact with the HPLC column inconsistently, resulting in poor peak shape.

  • Causality & Solution: The hydrogen bonds that stabilize these secondary structures can be disrupted by heat. By increasing the temperature of the HPLC column, you can denature the oligonucleotide into a single, linear conformation, resulting in a sharp, single peak.

  • Troubleshooting Step: Perform the RP-HPLC purification at an elevated temperature, typically 55-60°C. Most modern HPLC systems are equipped with a column oven for this purpose. This simple change is often sufficient to resolve the issue. For sequences with extremely stable secondary structures, anion-exchange (AEX) HPLC at a high pH (e.g., pH 12) can be used, as this deprotonates T and G bases, disrupting the hydrogen bonds.

Question: How do I definitively confirm the identity and purity of my final N4-Ethyl-dC oligonucleotide?

Answer: While HPLC provides an excellent measure of purity, it does not confirm the identity (i.e., the mass) of the product. The gold standard for identity confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Methodology: An LC-MS system couples an HPLC, which separates the components of your sample, directly to a mass spectrometer, which measures the exact mass of each component as it elutes from the column.

  • Data Interpretation:

    • Purity: The HPLC chromatogram (UV trace) will show the purity profile, indicating the percentage of the main peak relative to any impurities.

    • Identity: The mass spectrometer will provide a mass spectrum for the main peak. This experimental mass should be compared to the theoretical (calculated) average mass of your target N4-Ethyl-dC oligonucleotide. A match within an acceptable error margin (e.g., ≤0.2 Da for a single quadrupole MS) confirms the identity of your product. LC-MS is also invaluable for identifying the mass of impurity peaks, which can help diagnose specific problems in the synthesis or deprotection steps.

Visual Workflow and Troubleshooting Guides

Standard Oligonucleotide Synthesis Cycle

Oligonucleotide Synthesis Cycle cluster_0 Solid Support with Growing Chain (5'-DMT) Start Start Cycle Deblocking Step 1: Deblocking (Detritylation) Removes 5'-DMT group with acid Start->Deblocking TCA or DCA Coupling Step 2: Coupling Adds N4-Et-dC phosphoramidite with activator (e.g., DCI) Deblocking->Coupling Free 5'-OH Capping Step 3: Capping Blocks unreacted 5'-OH groups with Acetic Anhydride Coupling->Capping Chain + P(III) Oxidation Step 4: Oxidation Stabilizes phosphate linkage (P(III) to P(V)) with Iodine Capping->Oxidation Capped failures End Chain Elongated by one N4-Et-dC residue Oxidation->End Stable linkage End->Start Repeat for next base

Caption: The four-step phosphoramidite cycle for incorporating N4-Ethyl-dC.

Troubleshooting Low Yield / Low Purity

Technical Support Center: N4-Ethyl-dC Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Branching Side Reactions

Welcome to the technical support center for N4-Ethyl-dC oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize N4-Ethyl-deoxycytidine (N4-Et-dC) in their work. As Senior Application Scientists, we have compiled this information to address the most common and critical issue encountered when using this modified nucleoside: branching side reactions. This resource provides in-depth explanations, troubleshooting strategies, and validated protocols to ensure the successful synthesis of your target oligonucleotides.

Frequently Asked Questions (FAQs)
Q1: What is N4-Ethyl-dC and what are its primary applications?

N4-Ethyl-deoxycytidine (N4-Et-dC) is a modified DNA base used to modulate the thermal stability (Tm) of DNA duplexes. The G-C base pair, with its three hydrogen bonds, is significantly more stable than the A-T base pair, which has two. This disparity can cause issues in applications like DNA microarrays or multiplex PCR, where probes with high G-C content might hybridize non-specifically, while A-T rich probes may dissociate too easily.[1]

The ethyl group at the N4 position of deoxycytidine sterically hinders one of the hydrogen bonds when it pairs with guanosine. This effectively reduces the stability of the N4-Et-dC:dG base pair to a level comparable to that of a standard A:T base pair.[1] This "normalization" of base pairing stability makes hybridization more dependent on oligo length rather than base composition, leading to more uniform and predictable results.[1]

Q2: After synthesizing an oligonucleotide with N4-Et-dC, my mass spectrometry analysis shows a significant peak at a higher molecular weight than expected. What is the likely cause?

This is a classic sign of a branching side reaction . The issue arises because the N4-ethyl group on the cytidine ring creates a secondary amine. During the coupling step of phosphoramidite-based oligonucleotide synthesis, the activated phosphoramidite is intended to react exclusively with the free 5'-hydroxyl group of the growing oligonucleotide chain. However, this secondary amine at the N4 position presents an alternative, nucleophilic site.

If the activated phosphoramidite reacts with this N4-amine instead of the 5'-hydroxyl, the oligonucleotide chain will "branch," initiating the synthesis of a second oligo chain from the nucleobase. This results in a final product with a significantly higher molecular weight and compromised biological function.

Q3: Can you illustrate the chemical mechanism of this branching reaction?

Certainly. The core of the issue lies in the competition between two nucleophiles—the desired 5'-hydroxyl and the undesired N4-ethylamino group—for the activated phosphoramidite. The choice of activator is critical in controlling this side reaction.

Here is a diagram illustrating the desired reaction pathway versus the undesired branching pathway:

G cluster_1 Reaction Pathways Activated_Phosphoramidite Activated Phosphoramidite Desired_Product Correctly Elongated Chain (Linear Product) Activated_Phosphoramidite->Desired_Product  Reacts with 5'-OH  (Correct Pathway) Branched_Product Branched Oligonucleotide (Side Product) Activated_Phosphoramidite->Branched_Product  Reacts with N4-Ethyl Amine  (Branching Pathway) Growing_Chain Growing Oligo Chain (with 5'-OH and N4-Et-dC)

Caption: Desired vs. Undesired reaction pathways during coupling with N4-Et-dC.

Q4: How does my choice of activator affect the level of branching?

The activator's role is to protonate the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and ready for nucleophilic attack. However, the strength of the activator directly correlates with the degree of branching observed with unprotected N4-Et-dC.

More aggressive activators, like 4,5-Dicyanoimidazole (DCI), are stronger acids and lead to a more reactive phosphoramidite intermediate. This hyper-reactivity reduces selectivity, dramatically increasing the likelihood of a reaction at the N4-ethyl secondary amine. In contrast, milder activators like 1H-Tetrazole result in a less reactive intermediate, which is more selective for the primary 5'-hydroxyl group, thus minimizing branching.

Table 1: Activator Choice vs. Observed Branching with Unprotected N4-Et-dC

Activator Observed Branching Rate Causality
1H-Tetrazole Trace amounts Mild acidity leads to a more selective phosphoramidite intermediate.

| DCI | ~15%[2][3][4] | Stronger acidity creates a hyper-reactive intermediate, reducing selectivity. |

Q5: What is the definitive, field-proven solution to eliminate branching reactions with N4-Et-dC?

The most effective and widely adopted solution is to use a version of the N4-Et-dC phosphoramidite where the problematic secondary amine is protected. The recommended product is N4-Acetyl-N4-Ethyl-dC-CE Phosphoramidite (N4-Ac-N4-Et-dC).[2][]

The acetyl (Ac) group serves as a cap on the N4-amine, physically blocking it from reacting with activated phosphoramidites. This simple modification directs the coupling reaction exclusively to the 5'-hydroxyl group, thereby eliminating the branching side reaction completely.[2][4]

Using N4-Ac-N4-Et-dC allows for the use of any activator, including DCI, without the risk of branching. The acetyl protecting group is then easily and completely removed during the final deprotection step.[2]

G cluster_0 Unprotected N4-Et-dC cluster_1 Protected N4-Ac-N4-Et-dC Unprotected N4-Ethyl Amine (Available for branching) Protected N4-Ethyl Amine Blocked by Acetyl Group Activated_P Activated Phosphoramidite Activated_P->Unprotected Branching Occurs Activated_P->Protected Branching Prevented

Caption: Acetyl group on N4-Ac-N4-Et-dC blocks the branching reaction site.

Q6: How should I modify my synthesis protocols to use N4-Ac-N4-Et-dC phosphoramidite?

No significant modifications are needed. The N4-Ac-N4-Et-dC phosphoramidite is designed as a direct replacement for the unprotected version and is compatible with standard DNA synthesis cycles.

See the detailed protocol below for our recommendation.

Q7: Are special deprotection conditions required for oligonucleotides containing N4-Ac-N4-Et-dC?

No, special conditions are not required. The N-acetyl group is labile and is efficiently removed under all common deprotection strategies, from UltraMild to standard and UltraFast conditions.[2] This ensures that the final oligonucleotide is fully deprotected and functional without requiring complex post-synthesis workup.

  • Standard Deprotection: Ammonium hydroxide.

  • UltraMild Deprotection: Potassium carbonate in methanol.[6]

  • UltraFast Deprotection: A 1:1 mixture of ammonium hydroxide and methylamine (AMA).[6][7]

Always ensure your deprotection strategy is compatible with all other modifications or dyes present in your oligonucleotide.[6][8]

Experimental Protocols and Workflows
Protocol 1: Recommended Coupling for N4-Ac-N4-Et-dC Phosphoramidite

This protocol assumes the use of a standard automated DNA synthesizer.

  • Reagent Preparation:

    • Dissolve N4-Ac-N4-Et-dC-CE Phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.06 M to 0.15 M).

    • Ensure the activator solution (e.g., DCI, ETT, or 1H-Tetrazole) is fresh and at the manufacturer's recommended concentration.

  • Synthesis Cycle Programming:

    • Coupling Step: No changes are required from the standard coupling time recommended for DNA phosphoramidites on your instrument (typically 25-60 seconds). The protected amidite exhibits coupling kinetics similar to standard dA, dG, and T amidites.

    • Other Steps: Capping, oxidation, and detritylation steps should proceed using your standard, validated protocols.

  • Post-Synthesis:

    • Once the synthesis is complete, proceed immediately to the cleavage and deprotection protocol.

Workflow: Troubleshooting Synthesis Failures with N4-Ethyl-dC

If you encounter issues, follow this logical troubleshooting guide.

G Start Synthesis Failure: High MW Impurities Observed Check_Amidite Which N4-Et-dC amidite was used? Start->Check_Amidite Unprotected Unprotected N4-Et-dC Check_Amidite->Unprotected Unprotected Protected Protected N4-Ac-N4-Et-dC Check_Amidite->Protected Protected Check_Activator Which activator was used? DCI DCI Check_Activator->DCI DCI Tetrazole Tetrazole Check_Activator->Tetrazole 1H-Tetrazole Unprotected->Check_Activator Cause_Other Branching is unlikely. Investigate other synthesis parameters (reagents, instrument, etc.). Protected->Cause_Other Cause_Branching Root Cause: Branching due to strong activator and unprotected amine. DCI->Cause_Branching Cause_Trace Trace branching is possible. Consider switching to protected amidite for 100% purity. Tetrazole->Cause_Trace Solution Solution: Use N4-Ac-N4-Et-dC Phosphoramidite for all future syntheses. Cause_Branching->Solution Cause_Trace->Solution

Caption: Troubleshooting workflow for N4-Ethyl-dC synthesis issues.

References
  • Glen Research. (n.d.). N4-Et-dC-CE Phosphoramidite. Retrieved from [Link]

  • Wickens, A. P., & Wilson, J. C. (2018). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 8(49), 27895–27902. Available at: [Link]

  • Glen Research. (2020). Deprotection Guide. Retrieved from Scribd. Available at: [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • LINK Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection: A User's Guide. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

  • ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Stähle, M., & Vyle, J. S. (2007). Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.13. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]

  • Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection - A Guide. Retrieved from [Link]

  • Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. Jr. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(8), 2031–2038. Available at: [Link]

  • Glen Research. (n.d.). Branching Phosphoramidites. Retrieved from [Link]

  • Glen Research. (n.d.). Products for DNA Research - 2025 Catalog. Retrieved from [Link]

  • Bonora, G. M., Scremin, C. L., Colonna, F. P., & Garbesi, A. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213–1217. Available at: [Link]

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • Hayakawa, Y., Kataoka, M., & Noyori, R. (2001). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry, (1), 1-3. Available at: [Link]

  • Glen Research. (2024). The Glen Report, 36.2. Retrieved from [Link]

  • Glen Research. (2010). siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. Retrieved from [Link]

  • Zatsepin, T. S., Stetsenko, D. A., & Gait, M. J. (2021). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Bioconjugate Chemistry, 32(11), 2336–2354. Available at: [Link]

  • Glen Research. (2018). The Glen Report, 30.1. Retrieved from [Link]

  • Jiang, W., Karpe, P. A., & Bevilacqua, P. C. (2014). A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides. Molecules, 19(11), 18838–18849. Available at: [Link]

  • Glen Research. (n.d.). Products for DNA Research. Retrieved from [Link]

  • Glen Research. (2020). The Glen Report, 32.2. Retrieved from [Link]

Sources

Technical Support Center: N4-Ethyl-dC Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N4-Ethyl-deoxycytidine (N4-Ethyl-dC) modified oligonucleotides. This resource provides in-depth protocols, answers to frequently asked questions, and robust troubleshooting strategies to ensure successful deprotection and purification of your valuable synthetic oligos.

Introduction: The Challenge of N4-Ethyl-dC

N4-Ethyl-dC is a critical modification used in various therapeutic and diagnostic oligonucleotide applications. While its synthesis is routine, the final deprotection step—the removal of the ethyl group from the exocyclic amine of deoxycytidine—requires careful consideration. Incomplete deprotection can lead to heterogeneous final products, compromising downstream applications by altering hybridization properties and biological activity. This guide is designed to help you navigate these challenges and achieve pure, fully deprotected oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in deprotecting N4-Ethyl-dC oligos?

A1: The main challenge is the relative stability of the N4-ethyl group compared to standard exocyclic amine protecting groups (e.g., benzoyl, isobutyryl). Standard deprotection conditions, such as ammonium hydroxide at 55 °C, may be insufficient for complete removal, leading to residual N4-Ethyl-dC in the final product.[1] More forcing conditions are often required, which in turn can risk side reactions.

Q2: What are the standard deprotection reagents for oligos, and are they suitable for N4-Ethyl-dC?

A2: The most common deprotection reagents are concentrated ammonium hydroxide and AMA, a mixture of ammonium hydroxide and aqueous methylamine.[2][3] While ammonium hydroxide alone may be too slow, AMA is a more potent nucleophile and is generally more effective at removing stubborn protecting groups.[2][4] However, conditions must be optimized to ensure complete removal of the ethyl group without causing unwanted side reactions.

Q3: What analytical methods are recommended to confirm complete deprotection?

A3: A combination of methods provides the most confidence:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Incomplete deprotection will often result in a distinct, more hydrophobic peak (longer retention time) compared to the fully deprotected oligonucleotide. Co-injection with a known standard can confirm peak identity.[5][6]

  • Mass Spectrometry (MS): This is the most definitive method. ESI-MS or MALDI-TOF MS can resolve the mass difference between an oligo with and without the ethyl group (+28 Da for each remaining ethyl group).[7][8]

  • Enzymatic Digestion followed by LC-MS: For unambiguous confirmation, the oligo can be digested to its constituent nucleosides and analyzed by LC-MS to quantify the ratio of dC to any remaining N4-Ethyl-dC.

Visualizing the Deprotection Workflow

Understanding the overall process is key to successful execution. The following diagram outlines the major steps from the completion of synthesis to the final, purified product.

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Purification & Analysis Syn Oligo Synthesis Complete (On CPG Support) Cleavage Step 1: Cleavage from Support & Phosphate Deprotection Syn->Cleavage Add Deprotection Reagent (e.g., AMA) Base_Deprotection Step 2: Base Deprotection (Removal of N4-Ethyl Group) Cleavage->Base_Deprotection Heat Incubation Purification Purification (e.g., HPLC, PAGE) Base_Deprotection->Purification Evaporate & Reconstitute QC Quality Control (MS, HPLC, UV Spec) Purification->QC Final_Product Pure, Deprotected Oligo QC->Final_Product

Caption: High-level workflow for oligonucleotide deprotection and purification.

Detailed Deprotection Protocols

The choice of protocol depends on the other modifications present in your oligonucleotide. The following AMA-based protocol is a robust starting point for oligos containing N4-Ethyl-dC alongside standard protecting groups.

Protocol 1: AMA Deprotection for N4-Ethyl-dC Oligonucleotides

This protocol uses AMA (Ammonium Hydroxide/40% aqueous MethylAmine 1:1 v/v), a powerful reagent for removing resilient protecting groups.[2][3][4]

Causality: The methylamine component of AMA is a stronger nucleophile than ammonia, which significantly accelerates the rate of deprotection, especially for sterically hindered or electronically stable protecting groups like N4-ethyl.[2] Using acetyl-protected dC (Ac-dC) instead of benzoyl-dC (Bz-dC) for other cytidine residues is highly recommended to prevent a transamination side reaction where methylamine can form N4-Methyl-dC.[2][9]

Step-by-Step Methodology:

  • Preparation:

    • Ensure the oligonucleotide synthesis is complete and the final DMT group is either kept on (for DMT-on purification) or removed (for DMT-off).

    • Prepare the AMA reagent by mixing equal volumes of chilled concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Perform this in a fume hood with appropriate personal protective equipment (PPE).

  • Cleavage and Deprotection:

    • Add the AMA solution to the synthesis column containing the CPG-bound oligonucleotide (typically 1-2 mL for a 1 µmol synthesis).

    • Draw the solution back and forth through the column for 5-10 minutes at room temperature to ensure complete cleavage from the support.

    • Transfer the solution to a 2 mL screw-cap vial with a secure, chemically resistant seal.

  • Heating:

    • Securely cap the vial and place it in a heating block or water bath set to 65 °C.

    • Incubate for a minimum of 2 hours. For sequences with multiple N4-Ethyl-dC modifications or for longer oligos, this time may need to be extended to 4 hours.

  • Work-up:

    • After incubation, cool the vial to room temperature before opening.

    • Evaporate the AMA solution to dryness using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M TEAA or sterile water) for analysis and purification.

Self-Validation:

  • Initial QC: Analyze a small aliquot of the crude, deprotected oligo by RP-HPLC and ESI-MS.

  • Expected HPLC Result: A major peak corresponding to the fully deprotected product. The presence of a significant later-eluting peak may indicate incomplete deprotection.[10]

  • Expected MS Result: A clean mass spectrum showing the expected molecular weight for the fully deprotected sequence. Search for masses corresponding to [M + 28*n], where n is the number of incompletely deprotected N4-Ethyl-dC sites.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of N4-Ethyl-dC containing oligonucleotides.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Deprotection (Observed as +28 Da adducts in MS or late-eluting peaks in HPLC)1. Insufficient Deprotection Time/Temp: The N4-ethyl group is more stable than standard protecting groups.1. Extend Incubation: Increase the heating time with AMA at 65 °C from 2 hours up to 4-6 hours. Monitor a time course to find the optimal duration.
2. Degraded Reagent: Old ammonium hydroxide has a lower concentration of ammonia, reducing the efficacy of the AMA mixture.[11]2. Use Fresh Reagents: Prepare AMA with a fresh, unopened bottle of ammonium hydroxide. Always store reagents properly.
3. High Sequence Complexity: Steric hindrance in G-rich sequences or secondary structures can impede reagent access.3. Consider Alternatives: For extremely difficult sequences, explore alternative deprotection reagents like t-butylamine/water (1:3) for 6 hours at 60°C, though this must be validated for N4-Ethyl-dC compatibility.[10]
Presence of Side Products (Unexpected masses in MS, e.g., +53 Da)1. Acrylonitrile Adducts: During phosphate deprotection, acrylonitrile is generated and can alkylate thymine bases if not properly scavenged.[2]1. AMA as a Scavenger: AMA is an effective scavenger of acrylonitrile, so this is less common than with ammonium hydroxide alone.[4] Ensure sufficient AMA volume is used.
2. N4-Methyl-dC Formation: Use of Bz-dC instead of Ac-dC in the sequence can lead to transamination by methylamine.[2][3]2. Synthesize with Ac-dC: When using AMA, always synthesize oligonucleotides using Ac-dC phosphoramidite to prevent this side reaction.[2][12]
Low Final Yield 1. Incomplete Cleavage: The oligo was not fully cleaved from the CPG support.1. Increase Cleavage Time: Extend the room temperature incubation in AMA prior to heating to 20-30 minutes to ensure complete cleavage.
2. Oligo Degradation: Although less common with standard DNA, harsh conditions can lead to some backbone cleavage, especially at apurinic sites.2. Avoid Depurination: Ensure detritylation during synthesis is efficient and not overly prolonged to minimize the creation of apurinic sites, which are labile to base.[]

Mechanism of Deprotection

The removal of the N4-ethyl group is a nucleophilic substitution reaction. The amine (either ammonia or methylamine) acts as the nucleophile, attacking the exocyclic carbon of the cytidine base and displacing the ethyl group.

Sources

Technical Support Center: Purification of N4-Ethyl-dC Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of N4-Ethyl-deoxycytidine (N4-Ethyl-dC) modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven protocols, and robust troubleshooting advice. We understand that the success of your downstream applications, from therapeutic development to advanced diagnostics, hinges on the purity and integrity of your modified oligonucleotides. This guide is structured to address the specific challenges you may encounter, ensuring you achieve the highest quality product with maximum yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for N4-Ethyl-dC modified oligonucleotides.

Q1: What are N4-Ethyl-dC modified oligonucleotides and why is their purity critical?

N4-Ethyl-dC is a modified deoxycytidine base used to modulate the thermal stability of DNA duplexes.[1] By substituting dC with N4-Ethyl-dC, the thermal stability of its base pair with dG becomes comparable to that of an A:T base pair.[1] This "normalization" is highly valuable in applications like DNA microarrays or multiplex PCR, where it minimizes hybridization bias caused by variations in GC content.[1]

The purity of these modified oligonucleotides is paramount. Impurities, which arise during chemical synthesis, can include shorter, failed sequences ("shortmers") or sequences with incompletely removed protecting groups.[2][3] These contaminants can interfere with downstream applications by competing in hybridization, producing false signals, or exhibiting off-target effects in therapeutic contexts.[2][4]

Q2: What are the primary sources of impurities during the synthesis of N4-Ethyl-dC oligos?

Oligonucleotide synthesis is a multi-step process, and impurities can be introduced at each stage.[5] The primary sources include:

  • Incomplete Coupling: In each cycle of synthesis, a small fraction of the growing oligonucleotide chains may fail to couple with the next phosphoramidite building block. These are capped to prevent further elongation, resulting in a mixture of full-length product and various truncated sequences (n-1, n-2, etc.).[2][6]

  • Incomplete Deprotection: Protecting groups are used on the nucleobases and phosphate backbone during synthesis.[5][7] If these groups are not completely removed during the final deprotection step, the resulting oligonucleotides will be chemically distinct from the desired product and may have altered hybridization properties.[8][9]

  • Side Reactions: The chemical reagents used for synthesis and deprotection can sometimes lead to unwanted side reactions, such as depurination (loss of A or G bases) or modification of the bases themselves.[10][11] For example, certain deprotection conditions can cause transamination of unprotected or improperly protected cytidine residues, leading to undesired adducts.[10][12]

Q3: How does the N4-Ethyl-dC modification influence the choice of purification method?

The N4-Ethyl-dC modification itself does not dramatically alter the fundamental purification strategy compared to other base-modified oligonucleotides. However, its presence does influence the separation characteristics:

  • Hydrophobicity: The ethyl group adds a degree of hydrophobicity to the oligonucleotide. This can be advantageous for purification by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), as it can improve the separation resolution between the full-length product and failure sequences.[2][13][14]

  • Charge: The modification does not alter the overall charge of the oligonucleotide, which is primarily determined by the phosphate backbone.[2] Therefore, methods based on charge separation, like Anion-Exchange (AEX) HPLC or Polyacrylamide Gel Electrophoresis (PAGE), remain effective.[2][3]

The primary consideration is the intended application, which dictates the required level of purity.[2][4]

Q4: What are the recommended purification methods for N4-Ethyl-dC modified oligonucleotides?

The choice of purification method depends on the oligonucleotide's length, the scale of the synthesis, and the purity required for the downstream application.[4] The most common and effective methods are IP-RP-HPLC and Denaturing PAGE.

Method Principle Purity Achieved Best For Advantages Disadvantages
IP-RP-HPLC Hydrophobicity>85%[13]Short to medium length oligos (<50 bases)[14]; oligos with hydrophobic modifications.[13][14]Excellent resolution, rapid, scalable, compatible with mass spectrometry.[2][13][15]Resolution decreases with oligo length[14]; secondary structures can complicate purification.[13]
Denaturing PAGE Size & Charge>90-99%[8][13][14]Long oligos (>50 bases)[14]; applications requiring the highest purity.[3]Highest purity, excellent size resolution.[3][14]Lower yield, complex and time-consuming elution, can damage some modifications (though N4-Ethyl-dC is generally stable).[4][13]
Desalting (SEC) Size ExclusionBasicRemoval of salts and small molecule impurities post-synthesis or post-HPLC.[2]Simple, fast, removes MS-interfering salts.[2]Does not remove failure sequences of similar size to the product.[16]

Section 2: Purification Protocols & Workflow

A logical workflow is essential for selecting and executing the appropriate purification strategy.

G cluster_0 Purification Method Selection Workflow Start Crude N4-Ethyl-dC Oligo (Post-Synthesis & Deprotection) App_Check What is the downstream application? Start->App_Check Length_Check_HPLC Is Oligo Length < 50 bases? App_Check->Length_Check_HPLC High Purity Needed (e.g., Therapeutics, Cloning) Desalt_Only Desalting Sufficient App_Check->Desalt_Only Low Purity Sufficient (e.g., standard PCR) Length_Check_PAGE Is Oligo Length > 50 bases? Length_Check_HPLC->Length_Check_PAGE No HPLC Use IP-RP-HPLC Protocol Length_Check_HPLC->HPLC Yes Length_Check_PAGE->HPLC No (Consider HPLC for moderate length with optimization) PAGE Use Denaturing PAGE Protocol Length_Check_PAGE->PAGE Yes QC QC Analysis (HPLC/CE and Mass Spec) HPLC->QC PAGE->QC Desalt_Only->QC

Caption: Workflow for selecting the appropriate purification method.

Protocol 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

This method is ideal for purifying N4-Ethyl-dC oligonucleotides up to ~50 bases in length and is the method of choice for larger scales.[14] It separates the full-length product from shorter failure sequences based on hydrophobicity.[16]

Materials:

  • HPLC system with UV detector

  • C8 or C18 reversed-phase column (e.g., Waters XTerra®, Agilent AdvanceBio)[17][18]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0-7.5[17][18]

  • Mobile Phase B: Acetonitrile (ACN)

  • Sample: Crude, deprotected N4-Ethyl-dC oligonucleotide dissolved in water or Mobile Phase A.

Procedure:

  • Column Equilibration: Equilibrate the RP column with a starting mixture of Mobile Phase A and B (e.g., 95% A / 5% B) until a stable baseline is achieved. A column temperature of 50-60°C is often used to denature secondary structures and improve peak shape.[19][20]

  • Sample Injection: Inject the dissolved oligonucleotide sample. The loading amount depends on the column dimensions (e.g., a 4.6 x 50 mm column can handle up to 0.25 µmole).[18]

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing acetonitrile (Mobile Phase B). A typical gradient might be 5% to 50% B over 20-30 minutes.[17] The hydrophobic full-length product will elute later than the more hydrophilic, shorter failure sequences.

  • Fraction Collection: Monitor the elution profile at 260 nm. Collect the main peak corresponding to the full-length product.

  • Post-Purification: Lyophilize the collected fractions to remove the volatile TEAA buffer and acetonitrile.

  • Desalting (Optional but Recommended): Re-dissolve the dried product in water and perform a final desalting step using a size-exclusion chromatography (SEC) spin column to remove any remaining buffer salts, which can interfere with subsequent applications or mass spectrometry.[2][17]

HPLC Parameter Typical Condition Rationale
Column C8 or C18, wide-pore (≥120 Å)Provides hydrophobic stationary phase for retention. Wide pores are suitable for large molecules like oligonucleotides.[19]
Mobile Phase A 0.1 M TEAA, pH 7.0-7.5The triethylammonium ion acts as an ion-pairing agent, neutralizing the negative charge on the phosphate backbone and allowing for hydrophobic interaction with the column.[19]
Mobile Phase B AcetonitrileStrong organic solvent used to elute the oligonucleotide from the column.
Column Temp. 50 - 65 °CDenatures the oligo, preventing secondary structures that can cause peak broadening and poor separation.[19][20]
Flow Rate 1.0 - 4.0 mL/minDependent on column dimensions.[17][18]
Detection UV at 260 nmWavelength for maximum absorbance of nucleic acids.[18]
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is the gold standard for achieving the highest purity, especially for oligonucleotides longer than 50 bases, as it separates molecules with single-base resolution.[3][14]

Materials:

  • Vertical gel electrophoresis unit

  • High-percentage (e.g., 12-20%) polyacrylamide gel containing 7-8 M Urea

  • 1X TBE Buffer (Tris/Borate/EDTA)

  • Formamide-based loading dye

  • UV shadowing equipment or stain (e.g., Stains-All)

  • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • Sterile scalpel

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in loading dye. The formamide and urea in the gel will act as denaturants. Heat the sample at 90-95°C for 3-5 minutes and immediately place on ice to prevent re-annealing.

  • Gel Electrophoresis: Load the sample onto the denaturing polyacrylamide gel. Run the gel in 1X TBE buffer at a constant power until the tracking dyes have migrated to the desired position.

  • Band Visualization: Visualize the oligonucleotide bands using UV shadowing. The main, slowest-migrating band is the full-length product. Shorter failure sequences will migrate faster.

  • Excision: Carefully excise the gel slice containing the full-length product band using a clean scalpel.

  • Elution: Crush the gel slice and place it in a microcentrifuge tube with elution buffer. Incubate overnight at 37°C or for several hours at a higher temperature (e.g., 50-60°C) with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix. This process is known as "crush and soak."

  • Purification from Gel Matrix: Separate the eluate from the gel fragments by centrifugation and filtration.

  • Recovery: Precipitate the oligonucleotide from the eluate using ethanol or isopropanol. Wash the pellet with 70% ethanol, air dry, and resuspend in sterile, nuclease-free water. A final desalting step is highly recommended.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of N4-Ethyl-dC modified oligonucleotides.

G cluster_1 General Troubleshooting Workflow Start Unexpected Purification Result (e.g., Low Yield, Impure Product) Check_Crude Analyze Crude Product (Analytical HPLC/MS) Start->Check_Crude Synthesis_OK Was Synthesis Successful? Check_Crude->Synthesis_OK Deprotection_OK Was Deprotection Complete? Synthesis_OK->Deprotection_OK Yes (Main peak present) Troubleshoot_Synth Troubleshoot Synthesis: - Check coupling efficiency - Verify reagents Synthesis_OK->Troubleshoot_Synth No (No full-length product) Purification_OK Is Purification Method Optimized? Deprotection_OK->Purification_OK Yes (No protecting groups seen in MS) Troubleshoot_Deprotect Troubleshoot Deprotection: - Extend time/temp - Check reagents Deprotection_OK->Troubleshoot_Deprotect No (Adducts in MS) Troubleshoot_Purify Optimize Purification: - Adjust HPLC gradient/temp - Check PAGE elution Purification_OK->Troubleshoot_Purify No Success Problem Resolved Purification_OK->Success Yes Troubleshoot_Synth->Start Troubleshoot_Deprotect->Start Troubleshoot_Purify->Start

Caption: A systematic approach to troubleshooting purification issues.

Q: My IP-RP-HPLC chromatogram shows a broad main peak. What is the cause?

A: Peak broadening in HPLC can be caused by several factors:

  • Secondary Structures: The oligonucleotide may be forming secondary structures (e.g., hairpins) that are not fully denatured.

    • Solution: Increase the column temperature to 60-65°C to improve denaturation.[19][20]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad peaks.

    • Solution: Reduce the amount of oligonucleotide injected per run.[18]

  • Suboptimal Mobile Phase: The concentration or pH of the ion-pairing reagent may not be optimal.

    • Solution: Ensure the TEAA concentration is around 100 mM, as lower concentrations can lead to poor resolution.[19] Verify the pH is between 7.0 and 7.5.

Q: I see multiple peaks in my HPLC chromatogram or unexpected masses in my Mass Spectrometry analysis. What are they?

A: This is a common issue indicating the presence of impurities.

  • Early Eluting Peaks (HPLC): These are typically shorter failure sequences (n-1, n-2) that are less hydrophobic and thus have lower retention on the column. This is an expected result of solid-phase synthesis.[2]

  • Late Eluting Peaks (HPLC) / Heavier Masses (MS): These often correspond to the desired full-length oligonucleotide with one or more protecting groups still attached (e.g., from incomplete deprotection).[7][9] The benzoyl group (from dA or dC) adds 104 Da, and the isobutyryl group (from dG) adds 70 Da.[9]

    • Solution: Review your deprotection protocol. You may need to increase the deprotection time or temperature.[21] Ensure you are using the correct deprotection reagents for the phosphoramidites used in the synthesis. For example, using acetyl-protected dC (Ac-dC) is recommended when using fast deprotection methods like AMA (ammonium hydroxide/methylamine) to avoid base modification.[21][22]

  • Masses Lower than Expected (MS): Peaks with masses 135 Da (dA) or 151 Da (dG) lower than the target mass are indicative of depurination, which can occur if the oligo is exposed to acidic conditions, such as during detritylation in trityl-on purification.[9][11][23]

    • Solution: Ensure any acidic steps are performed quickly and neutralized promptly. Use buffers with a pH of 7-8 for final elution and storage.[23]

Q: My yield after PAGE purification and elution is very low. How can I improve it?

A: Low recovery is a known drawback of PAGE purification.[13][14] Several factors can contribute:

  • Inefficient Elution: The oligonucleotide may not be diffusing completely out of the gel matrix.

    • Solution: Ensure the gel slice is thoroughly crushed to maximize surface area. Increase the elution time (up to overnight) or temperature (50-60°C). Consider using electroelution for a more efficient, albeit more complex, recovery method.[3]

  • Poor Precipitation: The oligonucleotide concentration in the eluate may be too low for efficient ethanol precipitation.

    • Solution: Use a co-precipitant like glycogen or linear polyacrylamide to improve recovery. Ensure the solution is sufficiently chilled (-20°C or -80°C) before centrifugation.

  • Losses During Handling: Multiple transfer steps increase the chance of sample loss.

    • Solution: Be meticulous during each step. Pre-rinse pipette tips with the solution before transferring.

Section 4: Quality Control of Purified Oligonucleotides

After purification, it is essential to verify the purity and identity of your N4-Ethyl-dC oligonucleotide. A combination of analytical techniques provides the most comprehensive assessment.

  • Purity Assessment (Analytical HPLC or Capillary Electrophoresis - CE): An analytical-scale IP-RP-HPLC or CE run on the final product is the best way to assess its purity.[9] A pure sample should show a single, sharp major peak. The purity can be quantified by integrating the area of this peak relative to the total area of all peaks in the chromatogram.

  • Identity Verification (Mass Spectrometry - MS): Mass spectrometry is the definitive method to confirm that the purified oligonucleotide has the correct molecular weight.[7][9] Electrospray Ionization (ESI-MS) is commonly used and provides high accuracy for oligonucleotides.[7][11][24] The observed mass should match the calculated theoretical mass for your N4-Ethyl-dC modified sequence.

References

  • Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]

  • Desjardins, P. (2013). Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE). Methods in Molecular Biology, 998, 161-172. Retrieved from [Link]

  • GenScript. (n.d.). Oligonucleotide Purification. Retrieved from [Link]

  • Biocompare. (2017). Tackling Problems with HPLC Purification of Oligonucleotides. Retrieved from [Link]

  • LabCluster. (n.d.). Oligonucleotide Purification Guidelines. Retrieved from [Link]

  • Element Laboratory Solutions. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • ATDBio. (n.d.). Purification and characterisation of oligonucleotides. Retrieved from [Link]

  • Hogrefe, R. I., et al. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

  • Integrated DNA Technologies. (2011). Mass Spectrometry Analysis of Oligonucleotide Syntheses. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection. Retrieved from [Link]

  • Waters Corporation. (n.d.). RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]

  • Limbach, P. A. (Ed.). (2005). Mass Spectrometry of Nucleosides and Nucleic Acids. CRC Press.
  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Zhang, X. (2016). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. DiVA portal. Retrieved from [Link]

  • Fountain, K. J., et al. (2003). HPLC Purification of Long Synthetic Oligonucleotides. Waters Corporation. Retrieved from [Link]

  • Sartorius. (2023). Chromatography Challenges in the Purification of Oligonucleotides. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Long N4-Ethyl-dC Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oligonucleotides containing N4-Ethyl-deoxycytidine (N4-Ethyl-dC). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with incorporating this modification, particularly in long sequences. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis and purification of your N4-Ethyl-dC modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is N4-Ethyl-dC and why is it used in oligonucleotide synthesis?

A: N4-Ethyl-deoxycytidine is a modified nucleobase where an ethyl group is attached to the exocyclic amine (N4) of deoxycytidine. It is primarily used to modulate the thermal stability of DNA duplexes. The N4-ethyl group alters the hydrogen bonding capability of the cytosine base. While it still specifically hybridizes with deoxyguanosine (dG), the resulting N4-Ethyl-dC:dG base pair has a thermal stability comparable to a natural A:T base pair, which is lower than a standard G:C base pair[1][2]. This property is particularly useful in applications like DNA microarrays or probe-based assays where uniform melting temperatures across sequences with varying GC content are desirable.

Q2: What are the main challenges when synthesizing long oligonucleotides containing N4-Ethyl-dC?

A: The primary challenges mirror those of standard long oligonucleotide synthesis but are amplified by the presence of the N4-Ethyl-dC modification. These include:

  • Maintaining High Coupling Efficiency: For any long oligonucleotide, achieving near-quantitative coupling efficiency (>99%) at every step is critical. Even a slight drop in efficiency results in a significant decrease in the yield of the full-length product and a complex mixture of failure sequences[3][4]. The steric bulk of the N4-ethyl group can potentially influence coupling kinetics.

  • Side Reactions: The secondary amine present on the unprotected N4-Ethyl-dC base is susceptible to a branching side reaction during the coupling step, particularly with certain activators[1][2][5]. This leads to the formation of branched oligonucleotides, which are difficult to purify and can compromise the intended biological function.

  • Deprotection and Cleavage: Ensuring complete removal of all protecting groups from the nucleobases and the phosphate backbone, as well as cleavage from the solid support, without damaging the N4-Ethyl-dC modification or the integrity of the long oligo is crucial.

  • Purification: The final purification of the full-length, modified oligonucleotide from a complex mixture of shorter failure sequences (n-1, n-2, etc.) and potential side products requires optimized chromatographic methods[6][7].

Q3: Is a special phosphoramidite required for incorporating N4-Ethyl-dC?

A: Yes, to circumvent the issue of side reactions, it is highly recommended to use an acetyl-protected version of the phosphoramidite, specifically N4-Acetyl-N4-Ethyl-dC-CE Phosphoramidite [1][5]. The acetyl group protects the secondary amine from reacting with the activated phosphoramidite of the incoming nucleotide, thus preventing branching[1][5]. This protected version is compatible with standard oligonucleotide synthesis cycles and deprotection strategies[1].

Troubleshooting Guide

Issue 1: Low Overall Yield of the Full-Length Oligonucleotide

You've completed the synthesis of a long oligo with multiple N4-Ethyl-dC incorporations, but the final yield after purification is significantly lower than expected.

The cumulative yield of a long oligonucleotide is highly dependent on the efficiency of each coupling step. A small decrease in average coupling efficiency will lead to a dramatic reduction in the final yield of the full-length product[3][8].

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Acetonitrile (ACN): Ensure the use of anhydrous ACN (<30 ppm water). Moisture is a primary inhibitor of efficient coupling as it reacts with the activated phosphoramidite[3][9]. Use fresh bottles sealed with a septum and consider pre-treating with molecular sieves[9][10].

    • Phosphoramidites: Use fresh, high-quality phosphoramidites. Degradation of the N4-Ac-N4-Et-dC phosphoramidite or other standard phosphoramidites will lower coupling efficiency.

    • Activator: Ensure the activator solution is fresh and has not degraded.

  • Optimize Coupling Time: While the N4-Ac-N4-Et-dC phosphoramidite is generally used with standard coupling times, for long oligos or sequences with difficult coupling steps, increasing the coupling time may be beneficial[8][].

  • Review Trityl Monitoring Data: If your synthesizer monitors the release of the dimethoxytrityl (DMT) cation after each detritylation step, review this data. A sudden drop in the trityl signal at a specific cycle indicates a failure in the preceding coupling step[8]. A gradual decrease in signal intensity suggests a consistently low coupling efficiency.

Ineffective capping of unreacted 5'-hydroxyl groups after a coupling step leads to the formation of "n-1" deletion mutants that are difficult to separate from the full-length product, thereby reducing the purified yield of the target oligonucleotide[3][12].

Troubleshooting Steps:

  • Check Capping Reagents: Ensure that the capping reagents (e.g., Cap Mix A - acetic anhydride, and Cap Mix B - N-methylimidazole) are fresh and at the correct concentrations.

  • Increase Capping Time/Delivery: For some synthesizers, especially when synthesizing long oligos, increasing the delivery volume and/or the wait time for the capping step can improve efficiency[3].

Issue 2: Appearance of Higher Molecular Weight Impurities in Mass Spectrometry Analysis

Your mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to a higher molecular weight than your target full-length oligonucleotide.

This is a classic symptom of a branching side reaction. If you are using an unprotected N4-Ethyl-dC phosphoramidite, the secondary amine on the ethylated cytosine can react with an activated phosphoramidite, initiating the synthesis of a secondary oligonucleotide chain.

Troubleshooting Steps & Prevention:

  • Switch to a Protected Phosphoramidite: The most effective solution is to use N4-Acetyl-N4-Ethyl-dC-CE Phosphoramidite . The acetyl protecting group blocks the secondary amine, preventing the branching reaction[1][5].

  • Activator Choice (if using unprotected amidite): The choice of activator significantly impacts the extent of branching. Dicyanoimidazole (DCI) has been shown to cause around 15% branching with unprotected N4-Ethyl-dC, while 1H-tetrazole results in only trace amounts of branching[1][2][5]. Therefore, if you must use the unprotected version, 1H-tetrazole is the recommended activator.

    • Workflow for Activator-Induced Branching

      Caption: Mechanism of branching side reaction.

Issue 3: Incomplete Deprotection or Presence of Adducts

After cleavage and deprotection, HPLC or MS analysis indicates the presence of unexpected peaks, suggesting incomplete removal of protecting groups or the formation of adducts.

While N4-Ac-N4-Et-dC is compatible with standard deprotection methods, the overall composition of your long oligonucleotide (including other modifications or sensitive dyes) dictates the optimal deprotection strategy[1][13][14]. Harsh deprotection conditions required for some standard protecting groups (like benzoyl-dC) might be detrimental to other sensitive moieties in a long oligo.

Troubleshooting Steps:

  • Review All Oligo Components: Carefully check the deprotection requirements for every modification present in your sequence. Some fluorescent dyes, for example, are sensitive to standard ammonium hydroxide treatment and may require milder conditions[14].

  • Use a Harmonized Protecting Group Strategy: For complex oligos, consider using a full set of "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) which allow for deprotection under gentler conditions, such as with potassium carbonate in methanol[13][14].

  • Consider "UltraFAST" Deprotection with Caution: UltraFAST deprotection using reagents like AMA (Ammonium Hydroxide/Methylamine) is very efficient but requires the use of acetyl-protected dC (Ac-dC) to prevent transamination of benzoyl-dC (Bz-dC)[13][14]. Since you are already using N4-Ac-N4-Et-dC, ensure your standard dC is also Ac-dC if using AMA.

Long exposure to the acidic conditions of the detritylation step during the synthesis of a long oligonucleotide can lead to depurination, especially at adenosine (A) and to a lesser extent guanosine (G) residues. This results in chain cleavage during the final basic deprotection step.

Troubleshooting Steps:

  • Use a Milder Deblocking Agent: Switch from trichloroacetic acid (TCA) to a weaker acid like 3% dichloroacetic acid (DCA) for the detritylation step. This minimizes the risk of depurination over the many cycles required for long oligo synthesis[3].

  • Minimize Acid Contact Time: Ensure the detritylation step is not unnecessarily long.

Experimental Protocols & Data

Table 1: Troubleshooting Summary for Low Coupling Efficiency
ParameterStandard ConditionOptimized for Long/Modified OligosRationale
Acetonitrile Quality Anhydrous GradeAnhydrous Grade (<30 ppm H₂O), fresh bottle, consider using molecular sieves[10].Minimizes hydrolysis of activated phosphoramidites, which is a primary cause of coupling failure[3].
Phosphoramidite Conc. 0.067 - 0.1 M0.1 - 0.15 MA higher concentration can help drive the reaction to completion, especially for sterically hindered or less reactive amidites[].
Coupling Time 30 - 180 secondsExtend to 3 - 5 minutes for N4-Et-dC or other modifications, especially within long sequences.Allows more time for the coupling reaction to proceed to completion, overcoming potential kinetic barriers[8].
Activator 0.25 - 0.45 M Tetrazole or 0.25 M DCI0.25 M ETT (5-Ethylthio-1H-tetrazole) or other high-efficiency activators. Avoid DCI with unprotected N4-Et-dC.ETT provides rapid and efficient activation with fewer side reactions compared to DCI for certain modifications[15]. DCI can cause branching with unprotected N4-Et-dC[1][2].
Protocol 1: Recommended Synthesis Cycle for N4-Ac-N4-Et-dC Incorporation

This protocol assumes the use of N4-Acetyl-N4-Ethyl-dC-CE Phosphoramidite.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Toluene.

    • Time: 60-90 seconds.

    • Rationale: DCA is less harsh than TCA, minimizing depurination risk during the extended synthesis of long oligos[3].

  • Coupling:

    • Reagents:

      • N4-Ac-N4-Et-dC Phosphoramidite (0.1 M in anhydrous ACN).

      • Activator (e.g., 0.25 M ETT in ACN).

    • Time: 3 minutes.

    • Rationale: An extended coupling time helps ensure high coupling efficiency for the modified base.

  • Capping:

    • Reagents: Cap A (e.g., Acetic Anhydride/Lutidine/THF) and Cap B (e.g., 16% N-Methylimidazole in THF).

    • Time: 30-45 seconds.

    • Rationale: Crucial for blocking unreacted sites to prevent n-1 deletion sequences[3][9].

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Time: 30-45 seconds.

    • Rationale: Stabilizes the newly formed phosphite triester linkage to a phosphate triester.

    • Oligonucleotide Synthesis Cycle

      Synthesis_Cycle Deblocking 1. Deblocking (DCA) Coupling 2. Coupling (N4-Ac-N4-Et-dC-CE + Activator) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Iodine) Capping->Oxidation Blocks failures End Elongated Chain (n+1) Oxidation->End Start Start with Support-Bound Chain Start->Deblocking End->Deblocking Next Cycle

      Caption: Automated phosphoramidite synthesis cycle.

Protocol 2: Post-Synthesis Cleavage and Deprotection

This protocol is compatible with N4-Ac-N4-Et-dC and standard DNA protecting groups (Bz-dA, Ac-dC, iBu-dG).

  • Cleavage from Support & Phosphate Deprotection:

    • Treat the solid support with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours. This cleaves the succinyl linker and removes the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection:

    • Transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed vial.

    • Heat at 55 °C for 8-16 hours. This removes the protecting groups (Benzoyl, Acetyl, Isobutyryl) from the nucleobases.

    • Note: The acetyl group on N4-Ethyl-dC is readily removed under these standard conditions[1][5].

  • Work-up:

    • Cool the vial to room temperature.

    • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., 0.1 M TEAA) for purification.

References

  • Aragen Life Sciences. (n.d.). Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Aragen Life Sciences. Retrieved from [Link]

  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. Retrieved from [Link]

  • Cambio. (n.d.). N4-Ac-N4-Et-dC-CE Phosphoramidite. Cambio. Retrieved from [Link]

  • Hogrefe, R. I., et al. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(20), 4739–4741.
  • Roy, S., & Caruthers, M. H. (2013). Chemical Synthesis and Biological Application of Modified Oligonucleotides. Accounts of Chemical Research, 46(5), 1033-1042.
  • Helm, M. (2009). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Molecules, 14(12), 5023-5041.
  • Glen Research. (n.d.). Deprotection Guide. Glen Research. Retrieved from [Link]

  • Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Research Glen Report 20.2. Retrieved from [Link]

  • Scribd. (n.d.). Deprotection Guide 20200110. Scribd. Retrieved from [Link]

  • Sierzchala, A. B., et al. (2012). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 17(10), 12033-12060.
  • Google Patents. (n.d.). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis. Google Patents.
  • Glen Research. (n.d.). N4-Ac-N4-Et-dC-CE Phosphoramidite. Glen Research. Retrieved from [Link]

  • Single Use Support. (2024). Oligonucleotide manufacturing – challenges & solutions. Single Use Support. Retrieved from [Link]

  • Zhang, Y., & Appella, D. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5437.
  • Gryaznov, S. M., & Letsinger, R. L. (1992). On the rapid deprotection of synthetic oligonucleotides and analogs. Tetrahedron Letters, 33(31), 4493-4496.
  • Glen Research. (n.d.). N4-Et-dC-CE Phosphoramidite. Glen Research. Retrieved from [Link]

  • Gilar, M., et al. (2011). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY.
  • Pourceau, G., & Meyer, A. (2022). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Nucleic Acids Research, 50(14), 7777-7801.
  • ATDBio. (n.d.). Purification and characterisation of oligonucleotides. ATDBio. Retrieved from [Link]

  • Bio-Synthesis. (2011). What affects the yield of your oligonucleotides synthesis. Bio-Synthesis. Retrieved from [Link]

  • Exactmer. (2025). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Exactmer. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2020). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. The Journal of Organic Chemistry, 85(24), 15837-15848.
  • YMC. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC. Retrieved from [Link]

  • Andrus, A. (2001). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. Current Protocols in Nucleic Acid Chemistry, 4, 10.5.1-10.5.26.
  • DiVA. (2018). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. DiVA portal. Retrieved from [Link]

  • Apffel, A., et al. (1997). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 69(7), 1320-1325.
  • Yin, Y., et al. (2024). Long oligos: direct chemical synthesis of genes with up to 1728 nucleotides. Chemical Science, 15, 1-7.
  • Koshel, B. M., et al. (2020). Two-dimensional liquid chromatography coupled to mass spectrometry for impurity analysis of dye-conjugated oligonucleotides.
  • Fountain, K. J., et al. (2003). Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography.
  • Birdsall, R. E., et al. (2019). Two-dimensional liquid chromatography coupled to mass spectrometry for impurity analysis of dye-conjugated oligonucleotides.

Sources

Technical Support Center: The Impact of N4-Ethyl-dC on Primer Dimer Formation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals utilizing modified oligonucleotides.

Objective: This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of N4-Ethyl-deoxycytidine (N4-Ethyl-dC) in oligonucleotides and its potential impact on primer dimer formation in PCR-based applications. By understanding the underlying principles, researchers can effectively mitigate potential issues and optimize their experimental outcomes.

Introduction to N4-Ethyl-dC

N4-Ethyl-dC is a modified nucleobase, an analogue of deoxycytidine, where an ethyl group is attached to the exocyclic amine at the N4 position.[1] This modification has been utilized in various molecular biology applications, primarily for studying DNA duplex stability.[2] The ethyl group at the N4 position alters the hydrogen bonding potential of the cytosine base. While it still forms a base pair with guanine (dG), the stability of the N4-Ethyl-dC:dG pair is reduced to a level comparable to that of a standard adenine-thymine (A:T) base pair. This modulation of duplex stability is a key factor to consider in its application and potential side effects, such as primer dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of incorporating N4-Ethyl-dC into a DNA primer?

A1: The main effect of substituting a standard dC with N4-Ethyl-dC is the reduction of the binding affinity of that specific base pair. An N4-Ethyl-dC:dG pair is less stable than a canonical G:C pair, exhibiting stability more akin to an A:T pair. This can be strategically employed to fine-tune the melting temperature (Tm) of a primer or to destabilize specific regions of a DNA duplex.

Q2: How does N4-Ethyl-dC potentially influence primer dimer formation?

A2: The impact of N4-Ethyl-dC on primer dimer formation is not straightforward and depends heavily on the primer sequence and the location of the modification. Primer dimers arise from the annealing of primers to each other, particularly through complementary sequences at their 3' ends.

  • Potential for Reduction: If N4-Ethyl-dC is incorporated within a potential primer dimer-forming region, especially at the 3' end, it can destabilize the primer-primer interaction. This reduced stability can make it less likely for the primers to anneal to each other at the annealing temperature of your PCR, thereby reducing primer dimer formation.

  • Potential for No Significant Effect or Increase: If the modification is not located in a region of primer-primer complementarity, it will likely have no significant effect. In rare cases, if the modification prevents a more stable, desired secondary structure within the primer itself, it could theoretically increase the availability of the primer for dimerization.

Q3: Can standard primer design software predict primer dimers with N4-Ethyl-dC?

A3: Most standard primer design software tools do not have parameters to account for the thermodynamic properties of N4-Ethyl-dC.[2][3][4][5][6] They typically calculate Tm and predict dimer formation based on canonical Watson-Crick base pairing. Therefore, manual inspection of potential 3' end complementarity and an empirical approach to optimization are highly recommended when using primers containing N4-Ethyl-dC.

Q4: Should I adjust the annealing temperature when using primers with N4-Ethyl-dC?

A4: Yes, an adjustment of the annealing temperature (Ta) is often necessary. Since N4-Ethyl-dC lowers the stability of a dC:dG pair, the overall melting temperature (Tm) of your primer will be lower than that of an unmodified primer of the same sequence. A good starting point is to calculate the Tm of the unmodified primer and then perform a temperature gradient PCR, typically from 5°C below the calculated Tm downwards, to empirically determine the optimal Ta.[7]

Troubleshooting Guide

Issue 1: Increased Primer Dimer Formation Observed After Incorporating N4-Ethyl-dC

This is a common concern when introducing any modification to an oligonucleotide. Here’s a systematic approach to troubleshoot this issue:

Step 1: Analyze Primer Design

  • 3' End Complementarity: Carefully examine the 3' ends of your forward and reverse primers. Even a few complementary bases can lead to dimer formation, which can be exacerbated by high primer concentrations.[8][9]

  • Location of N4-Ethyl-dC: Confirm the position of the N4-Ethyl-dC modification. If it is not at the 3' end or within the region of complementarity, it may not be contributing to the reduction of primer dimers.

Step 2: Optimize PCR Conditions

  • Increase Annealing Temperature (Ta): This is the most effective way to reduce non-specific binding, including primer dimerization. Perform a gradient PCR to find the highest Ta that still allows for efficient amplification of your target.

  • Decrease Primer Concentration: High primer concentrations drive the equilibrium towards dimer formation.[7] Try reducing the primer concentration in your reaction stepwise (e.g., from 0.5 µM to 0.3 µM, 0.2 µM, and 0.1 µM).

  • Use a Hot-Start DNA Polymerase: Hot-start polymerases remain inactive during the reaction setup at room temperature, a critical time when primers can anneal non-specifically at lower temperatures. The enzyme is activated only at the high temperature of the initial denaturation step, which significantly reduces the formation of primer dimers.

Step 3: Re-evaluate the Need for N4-Ethyl-dC at a Specific Position

  • If primer dimers persist despite optimization, consider if the N4-Ethyl-dC modification is essential at its current location. If its purpose is to reduce the overall Tm, it might be possible to achieve a similar effect by shortening the primer or placing the modification in a different, less critical region for dimerization.

Issue 2: No Amplification or Low Yield with N4-Ethyl-dC Primers

If you are experiencing poor amplification efficiency, consider the following:

Step 1: Verify Primer Integrity and Concentration

  • Ensure that the modified primers were synthesized correctly and that their concentration is accurate.

Step 2: Optimize Annealing Temperature

  • As mentioned, the Tm of a primer containing N4-Ethyl-dC will be lower. If your Ta is too high, the primers will not bind efficiently to the template DNA. Perform a temperature gradient PCR to find the optimal, lower Ta.

Step 3: Check DNA Polymerase Compatibility

  • While most standard DNA polymerases can accommodate modified bases, their efficiency might be slightly reduced.[10][11][12] Ensure you are using a high-quality DNA polymerase. If you suspect an issue, you can test different types of polymerases.

Step 4: Assess Template Quality

  • Poor template quality can lead to low amplification efficiency. Ensure your DNA template is pure and free of inhibitors.

Experimental Protocols

Protocol 1: Empirical Determination of Optimal Annealing Temperature (Ta) using Gradient PCR

This protocol is designed to find the best annealing temperature for your primers containing N4-Ethyl-dC.

Materials:

  • Forward and reverse primers (one or both containing N4-Ethyl-dC)

  • DNA template

  • dNTPs

  • Hot-start DNA polymerase and corresponding buffer

  • PCR-grade water

  • Thermal cycler with a gradient function

Procedure:

  • Prepare a master mix: For a set of 8 reactions (for an 8-point gradient), prepare a master mix containing water, buffer, dNTPs, and DNA polymerase.

  • Aliquot the master mix: Distribute the master mix into 8 PCR tubes.

  • Add primers and template: Add your forward and reverse primers and the DNA template to each tube.

  • Set up the gradient PCR:

    • Calculate the theoretical Tm of the unmodified primer sequence.

    • Set a temperature gradient across the 8 tubes, for example, from 50°C to 64°C (a 2°C increment per tube). A good starting range is typically 5°C below the calculated Tm of the unmodified primer.

  • Run the PCR:

    • Initial Denaturation: 95°C for 2-5 minutes (follow enzyme manufacturer's recommendation).

    • 30-40 Cycles:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: Gradient (e.g., 50°C - 64°C) for 30 seconds.

      • Extension: 72°C for 30-60 seconds (depending on amplicon length).

    • Final Extension: 72°C for 5-10 minutes.

  • Analyze the results: Run the PCR products on an agarose gel. The optimal Ta will be the highest temperature that gives a strong, specific band for your target amplicon with minimal or no primer dimer formation.

Protocol 2: Optimizing Primer Concentration

This protocol helps to find the lowest effective primer concentration to minimize primer dimer formation.

Materials:

  • Same as Protocol 1.

Procedure:

  • Set up a series of reactions: Prepare at least four reactions with varying primer concentrations. For example:

    • Reaction 1: 0.5 µM of each primer (a common starting concentration).

    • Reaction 2: 0.3 µM of each primer.

    • Reaction 3: 0.2 µM of each primer.

    • Reaction 4: 0.1 µM of each primer.

  • Use the optimal Ta: Use the optimal annealing temperature determined from Protocol 1.

  • Prepare master mixes: It is often easiest to prepare a master mix without primers and then add the varying concentrations of primers to each reaction tube.

  • Run the PCR: Use the same PCR program as in Protocol 1, but with a fixed, optimal annealing temperature.

  • Analyze the results: Run the products on an agarose gel. Identify the lowest primer concentration that still produces a robust yield of the desired product with the least amount of primer dimer.

Data Presentation

Table 1: Hypothetical Impact of N4-Ethyl-dC on Primer Dimer Formation

ScenarioLocation of N4-Ethyl-dCPredicted Impact on Primer DimerRationale
1Within 3' complementary regionReduced Destabilizes primer-primer annealing.
2Outside of any complementary regionNeutral Does not affect the stability of the dimer-forming region.
3In a region forming a stable internal hairpinPotentially Increased Destabilizing the hairpin could make the 3' end more available for dimerization.

Visualizations

Diagram 1: Mechanism of Primer Dimer Formation

PrimerDimerFormation cluster_primers Primers cluster_annealing Misan-nealing cluster_extension Extension P1 Forward Primer 5' ----> 3' PD_intermediate 3' End Complementarity P1->PD_intermediate Anneal P2 Reverse Primer 3' <---- 5' P2->PD_intermediate PD_product Primer Dimer Product PD_intermediate->PD_product Polymerase Extension

Caption: The process of primer dimer formation initiated by 3' end complementarity.

Diagram 2: Hypothetical Impact of N4-Ethyl-dC on Dimerization

N4Ethyl_dC_Impact cluster_standard Standard Primers cluster_modified N4-Ethyl-dC Modified Primers Standard_3_prime Stable 3' G:C Rich Complementarity Standard_Dimer High Propensity for Primer Dimer Standard_3_prime->Standard_Dimer Strong Annealing Modified_3_prime N4-Et-dC in 3' Complementary Region Modified_Dimer Reduced Propensity for Primer Dimer Modified_3_prime->Modified_Dimer Weakened Annealing

Caption: N4-Ethyl-dC at the 3' end can weaken primer-primer annealing, reducing dimer formation.

References

  • Biorxiv. (n.d.). Covalent modification of primers improves PCR amplification specificity and yield. Retrieved from [Link]

  • Broude, N. E., et al. (1999). Covalent modification of primers improves PCR amplification specificity and yield. PNAS, 96(12), 6632-6637.
  • Dieffenbach, C. W., & Dveksler, G. S. (1993). Setting up a PCR laboratory.
  • Kwok, S., & Higuchi, R. (1989). Avoiding false positives with PCR.
  • Lowe, T., Sharefkin, J., Yang, S. Q., & Dieffenbach, C. W. (1990). A computer program for selection of oligonucleotide primers for polymerase chain reaction. Nucleic Acids Research, 18(7), 1757-1761.
  • NetPrimer. (n.d.). Primer Analysis Software. Retrieved from [Link]

  • Petruska, J., Goodman, M. F., Boosalis, M. S., Sowers, L. C., Cheong, C., & Tinoco Jr, I. (1988). Comparison between DNA melting thermodynamics and DNA polymerase fidelity. PNAS, 85(17), 6252-6256.
  • PrimerDigital. (n.d.). PrimerAnalyser tool for comprehensive primer analyze. Retrieved from [Link]

  • Rychlik, W., Spencer, W. J., & Rhoads, R. E. (1990). Optimization of the annealing temperature for DNA amplification in vitro. Nucleic Acids Research, 18(21), 6409-6412.
  • SantaLucia, J. (1998). A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics. PNAS, 95(4), 1460-1465.
  • Van Guilder, M. E., Vrana, K. E., & Freeman, W. M. (2008). Twenty-five years of quantitative PCR for gene expression analysis. Biotechniques, 44(5), 619-626.

Sources

Technical Support Center: Stability of N4-Ethyl-dC in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N4-Ethyl-dC stability during oligonucleotide synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are incorporating this modified nucleoside into their synthetic oligonucleotides. Here, we will delve into the nuances of N4-Ethyl-dC chemistry, offering practical, field-tested advice to ensure the integrity and success of your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and deprotection of oligonucleotides containing N4-Ethyl-dC. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Q1: I'm observing a lower-than-expected coupling efficiency for the N4-Ethyl-dC phosphoramidite. What could be the cause and how can I improve it?

A1: Low coupling efficiency of a modified phosphoramidite like N4-Ethyl-dC can stem from several factors, often related to the inherent properties of the amidite or the synthesis conditions.

Potential Causes:

  • Steric Hindrance: The ethyl group on the N4 position can create steric hindrance, slowing down the coupling reaction compared to standard dC phosphoramidites.[1]

  • Phosphoramidite Quality: Degradation of the phosphoramidite due to exposure to moisture or air can significantly reduce its reactivity.[2][3] Phosphoramidites are known to be sensitive to hydrolysis.[2]

  • Insufficient Coupling Time: Standard coupling times may not be sufficient for a sterically hindered amidite to react completely.[1]

  • Activator Issues: The choice and concentration of the activator are crucial for efficient phosphoramidite chemistry.[4]

Troubleshooting Protocol:

  • Verify Phosphoramidite Integrity:

    • Ensure the N4-Ethyl-dC phosphoramidite is fresh and has been stored under anhydrous conditions.

    • If the amidite is not freshly opened, co-evaporate it with anhydrous acetonitrile to remove any residual moisture before preparing the solution for the synthesizer.[2]

  • Optimize Coupling Time:

    • Increase the coupling time for the N4-Ethyl-dC addition. A good starting point is to double the standard coupling time.[1] For many modified nucleosides, a 5 to 15-minute coupling time is recommended.[1]

  • Consider Double Coupling:

    • For critical sequences or if a single extended coupling does not suffice, perform a double coupling. This involves repeating the coupling step with fresh phosphoramidite and activator before the capping and oxidation steps.[1]

  • Check Activator and Reagents:

    • Ensure all reagents, especially the activator and anhydrous acetonitrile, are of high quality and free from water.[2]

    • Confirm that the activator concentration is optimal for your synthesizer and the specific phosphoramidite.

Q2: After deprotection, my HPLC analysis shows a significant side product that I suspect is a modification of the N4-Ethyl-dC base. What is happening and how can I prevent it?

A2: The appearance of a side product related to N4-Ethyl-dC after deprotection often points to a reaction with the deprotection agent, particularly when using standard amine-based reagents.

Potential Cause:

  • Transamination with Methylamine: If using a deprotection solution containing methylamine, such as AMA (ammonium hydroxide/methylamine), there is a risk of transamination. This is a known side reaction where the ethyl group on the N4 position of cytidine is displaced by a methyl group from the methylamine, resulting in an N4-Methyl-dC modification.[5][6][7] While this is a more significant issue with N4-benzoyl-dC, the potential for a similar reaction with N4-Ethyl-dC under harsh conditions should be considered.

Prevention and Resolution Protocol:

  • Modify Deprotection Conditions:

    • Avoid prolonged exposure to high temperatures when using AMA. Stick to the recommended short deprotection times (e.g., 10 minutes at 65°C).[6][8]

    • If the side product persists, consider alternative, milder deprotection methods.

  • Alternative Deprotection Strategies:

    • Ammonium Hydroxide: Use fresh, concentrated ammonium hydroxide. While slower, it eliminates the risk of transamination with methylamine.[8][9]

    • Tert-Butylamine/Water: A solution of t-Butylamine/water (1:3 v/v) for 6 hours at 60°C can be an effective alternative for deprotection.[8][10]

    • Potassium Carbonate in Methanol: For very sensitive oligonucleotides, an "UltraMILD" approach using 0.05 M potassium carbonate in methanol at room temperature can be employed, though this requires the use of compatible protecting groups on the other bases (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[8][10]

Data Summary: Deprotection Options for N4-Ethyl-dC Containing Oligonucleotides

Deprotection ReagentTemperatureTimeConsiderations
Ammonium Hydroxide (conc.)55°C8-16 hoursStandard, but slower. Low risk of N4-ethyl modification.
AMA (Ammonium Hydroxide/Methylamine 1:1)65°C10 minutes"UltraFAST" deprotection.[6][8] Requires careful control to minimize potential side reactions. Use of Ac-dC for standard cytosine is recommended to avoid transamination.[6][7]
t-Butylamine/Water (1:3 v/v)60°C6 hoursA good alternative for sensitive oligos.[8][10]
Potassium Carbonate in Methanol (0.05 M)Room Temp.4 hours"UltraMILD" conditions.[8][10] Requires compatible protecting groups on other bases.
Q3: My final oligonucleotide product appears to be degraded, showing shorter fragments on a gel or HPLC. Could the N4-Ethyl-dC be causing instability during synthesis?

A3: While N4-Ethyl-dC itself is generally stable during the phosphoramidite cycle, the presence of any modification can sometimes necessitate adjustments to the standard protocols to maintain the integrity of the growing oligonucleotide chain.

Potential Causes:

  • Incomplete Capping: If the N4-Ethyl-dC phosphoramidite has a lower coupling efficiency, the unreacted 5'-hydroxyl groups must be effectively capped to prevent the formation of deletion mutants (n-1 sequences).[5][11]

  • Depurination: Although less likely to be directly caused by N4-Ethyl-dC, repeated exposure to the acidic deblocking solution can lead to depurination, especially at dA and dG residues, resulting in chain cleavage during the final basic deprotection.

  • Phosphoramidite Instability in Solution: All phosphoramidites have limited stability in solution on the synthesizer. The stability generally follows the order T > dC > dA > dG.[4] While N4-Ethyl-dC is a cytidine analog, its specific stability should be considered, especially during long synthesis runs.[4]

Troubleshooting Workflow:

troubleshooting_workflow start Degradation Observed (Shorter Fragments) check_coupling Review Trityl Yields for N4-Ethyl-dC Coupling start->check_coupling check_synthesis_log Examine Synthesis Log for Anomalies (e.g., pressure alerts) start->check_synthesis_log optimize_capping Ensure Efficient Capping (Fresh Reagents, Adequate Time) check_coupling->optimize_capping fresh_amidite Use Freshly Prepared N4-Ethyl-dC Amidite Solution check_coupling->fresh_amidite reduce_deblock_time Minimize Deblocking Time (Use 3% DCA instead of TCA) check_synthesis_log->reduce_deblock_time final_analysis Re-synthesize with Optimized Protocol optimize_capping->final_analysis reduce_deblock_time->final_analysis fresh_amidite->final_analysis

Caption: Troubleshooting workflow for oligonucleotide degradation.

Protocol for Mitigation:

  • Analyze Trityl Data: Carefully review the trityl release data for the synthesis. A significant drop in yield after the N4-Ethyl-dC coupling step points towards an issue with that specific cycle.

  • Ensure Robust Capping: Verify that your capping reagents (typically Acetic Anhydride and N-Methylimidazole) are fresh and anhydrous. Inefficient capping is a common cause of failure sequences.[5][11]

  • Minimize Acid Exposure: Use the shortest possible deblocking time that still achieves complete detritylation. For sensitive sequences, consider using 3% dichloroacetic acid (DCA) in dichloromethane (DCM) instead of the harsher trichloroacetic acid (TCA).[9]

  • Fresh Reagents for Long Syntheses: For oligonucleotides requiring long synthesis times, consider using freshly dissolved phosphoramidite solutions, including for N4-Ethyl-dC, to minimize degradation on the instrument.[4]

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the primary application of N4-Ethyl-dC in oligonucleotides?

A4: The main purpose of incorporating N4-Ethyl-dC is to modulate the thermal stability (Tm) of DNA duplexes. The N4-ethyl modification reduces the stability of the dC:dG base pair, making its contribution to the overall duplex Tm more similar to that of a dA:dT base pair.[12] This is particularly useful in applications like DNA microarrays or multiplex PCR where uniform hybridization behavior across sequences with varying GC content is desirable.[12] By "normalizing" the Tm, N4-Ethyl-dC helps to reduce false positives from GC-rich sequences and false negatives from AT-rich sequences.[12]

Q5: Does the N4-ethyl group affect the hybridization specificity of the oligonucleotide?

A5: N4-Ethyl-dC is designed to maintain the Watson-Crick base pairing specificity with deoxyguanosine (dG).[12] The ethyl group resides in the major groove of the DNA duplex and does not interfere with the hydrogen bonds responsible for the C:G base pair. However, as mentioned, it does lower the thermal stability of that specific base pair.

Q6: How should I store the N4-Ethyl-dC phosphoramidite?

A6: Like all phosphoramidites, N4-Ethyl-dC is sensitive to moisture and oxidation.[3] It should be stored as a dry solid at -20°C under an inert atmosphere (argon or nitrogen). Once dissolved in anhydrous acetonitrile for synthesis, the solution should be used as quickly as possible. For long-term storage of the solution, it should be kept in a sealed vial under argon at 2-8°C.

Q7: Are there any special considerations for purifying oligonucleotides containing N4-Ethyl-dC?

A7: Standard purification methods such as reversed-phase HPLC (RP-HPLC) and polyacrylamide gel electrophoresis (PAGE) are generally suitable for oligonucleotides containing N4-Ethyl-dC. The ethyl group imparts a slight increase in hydrophobicity compared to a standard dC, which may slightly alter its retention time on an RP-HPLC column. This can be a useful characteristic for confirming the incorporation of the modification.

Chemical Structure and Synthesis Cycle Placement

n4_ethyl_dc_synthesis cluster_structure N4-Ethyl-dC Phosphoramidite cluster_cycle Phosphoramidite Synthesis Cycle structure_node coupling 2. Coupling (Add N4-Et-dC Amidite) deblock 1. Deblocking (Remove 5'-DMT) deblock->coupling capping 3. Capping (Block Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->deblock

Caption: Structure of N4-Ethyl-dC phosphoramidite and its incorporation step in the synthesis cycle.

References
  • Glen Research. (2020). Deprotection Guide. [Link]

  • Glen Research. Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]

  • Biotage. Solid Phase Oligonucleotide Synthesis. [Link]

  • Kumar, P., et al. (2021). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances. [Link]

  • Royal Society of Chemistry. (2021). Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. [Link]

  • Glen Research. Glen Report 21.1: Deprotection - Volume 3 - Dyes. [Link]

  • Scribd. (2020). Deprotection Guide 20200110. [Link]

  • Fazio, M. A., et al. (2020). Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies. ResearchGate. [Link]

  • Fireside Chemicals. A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. [Link]

  • Timofeev, E. N. (2013). Frontiers and Approaches to Chemical Synthesis of Oligodeoxyribonucleotides. Molecules. [Link]

  • Eurofins Genomics. How do you synthesise your oligos? - DNA & RNA Oligonucleotides FAQs. [Link]

Sources

Technical Support Center: N4-Ethyl-dC Modified Probes

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on improving the yield of N4-Ethyl-dC modified probes.

A Guide to Synthesis, Troubleshooting, and Yield Optimization

Welcome to the technical support guide for N4-Ethyl-deoxycytidine (N4-Ethyl-dC) modified oligonucleotide probes. This resource is designed for researchers, scientists, and drug development professionals who utilize these specialized probes and aim to maximize the yield and purity of their synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to help you navigate the nuances of working with this valuable modification.

N4-Ethyl-dC is primarily incorporated into synthetic oligonucleotides to normalize the thermal stability of DNA duplexes. The N4-ethyl modification reduces the stability of the dC:dG base pair to a level comparable to that of a dA:dT pair.[1][2] This is particularly advantageous in applications involving multiple probes, such as DNA microarrays or multiplex PCR, where uniform hybridization behavior is critical for accurate results.[2] However, the unique structure of N4-Ethyl-dC presents specific challenges during synthesis that can impact the final yield of the full-length probe. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses the most common problems encountered during the synthesis of N4-Ethyl-dC modified probes in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected. What is the most likely cause?

Low final yield is almost always linked to suboptimal coupling efficiency during solid-phase synthesis.[3] The overall yield is a product of the coupling efficiency at each step; even a small decrease from the ideal >99% efficiency per cycle results in a dramatic reduction in the amount of full-length product, especially for longer oligonucleotides.[3][4]

Systematic Check:

  • Review Trityl Logs: If your synthesizer provides real-time monitoring of the dimethoxytrityl (DMT) cation released after each coupling step, this is your most direct measure of step-wise efficiency. A significant drop in the trityl signal specifically after the N4-Ethyl-dC phosphoramidite addition points directly to a problem with that monomer's coupling step.[5]

  • Analyze Crude Product: Before purification, analyze a small sample of your crude product via HPLC or Mass Spectrometry. A high proportion of shorter sequences (n-1, n-2 deletions) confirms that poor coupling efficiency is the root cause.[3][6]

Q2: I've confirmed poor coupling efficiency for the N4-Ethyl-dC monomer. How can I fix this?

Poor coupling of a modified phosphoramidite like N4-Ethyl-dC can stem from issues with the monomer itself, the activator, or the reaction conditions.

  • Primary Issue: Side Reactions (Branching) The exocyclic N4-amine of N4-Ethyl-dC is a secondary amine, which can be nucleophilic. During the coupling step, this amine can react with an activated phosphoramidite, leading to a branched oligonucleotide. This side reaction consumes the valuable phosphoramidite and terminates the chain, drastically reducing the yield of the correct linear product.[1][7] The choice of activator significantly influences the extent of this side reaction:

    • 1H-Tetrazole: Causes a trace amount of branching.[7]

    • Dicyanoimidazole (DCI): A more potent activator, but it can lead to as much as 15% branching with unprotected N4-Ethyl-dC.[1][7][8]

  • The Recommended Solution: Use a Protected Phosphoramidite To eliminate branching, the most effective solution is to use an N4-acetyl protected version of the phosphoramidite: N4-Ac-N4-Et-dC-CE Phosphoramidite .[1][8] The acetyl group temporarily "caps" the N4-amine, preventing it from participating in side reactions. This modification has been shown to reduce branching from 15% to zero when using DCI as the activator.[7][8] This protected monomer is compatible with all standard and UltraMild deprotection strategies.[1][7]

  • Secondary Issue: General Coupling Problems If you are already using the protected version, or if branching is not the issue, consider these general factors that affect all phosphoramidite coupling reactions:

    • Moisture: Anhydrous conditions are paramount. Water reacts with the activated phosphoramidite, inactivating it.[3] Ensure your acetonitrile (ACN) and all reagents are of the highest, anhydrous grade.

    • Reagent Integrity: Phosphoramidites and activators degrade over time. Use fresh reagents and store them properly under an inert atmosphere (Argon or Nitrogen). If you suspect degradation, phosphoramidite quality can be assessed by ³¹P NMR.[3]

    • Coupling Time: Modified phosphoramidites can be sterically bulkier and less reactive than standard A, C, G, T amidites.[3] Consider increasing the coupling time for the N4-Ac-N4-Et-dC addition step in your synthesis protocol.

Q3: My mass spectrometry results show the correct mass, but my HPLC trace has multiple peaks. What's happening?

This scenario suggests the presence of isomers or that your purification method is separating species that are not being resolved by mass spectrometry.

  • Cause 1: Incomplete Deprotection: If the acetyl group from the N4-Ac-N4-Et-dC monomer is not fully removed, you will have a mixed population of probes. While the mass difference is small, it can often be resolved by high-resolution reverse-phase HPLC.

    • Solution: Ensure your deprotection conditions are sufficient. Standard deprotection with ammonium hydroxide or AMA (Ammonium Hydroxide / Methylamine) at elevated temperatures (e.g., 65°C) is typically sufficient.[9][10] Refer to your phosphoramidite supplier's specific recommendations.[8]

  • Cause 2: Phosphorothioate Stereoisomers: If your probe has a phosphorothioate (PS) backbone, each phosphorus center is chiral, leading to a complex mixture of diastereomers. These are often inseparable by standard HPLC and are not a cause for concern in most applications.

  • Cause 3: Failure Sequences Co-eluting: The most common issue is the presence of failure sequences (e.g., n-1) that were not removed during purification.[6]

    • Solution: Optimize your purification strategy. For modified probes, HPLC is highly recommended over simple desalting or cartridge purification to ensure high purity.[4][11]

Frequently Asked Questions (FAQs)

  • What is the primary advantage of using N4-Ethyl-dC in a probe? Its main function is to lower the melting temperature (Tm) of a C:G base pair to be nearly equivalent to that of an A:T base pair.[2] This "normalizes" hybridization thermodynamics, making probe performance dependent on length rather than GC content, which is critical for multiplex assays and microarrays.[2]

  • Should I use a special activator for N4-Ac-N4-Et-dC? No. The acetyl-protected version is designed to work efficiently with standard activators, including DCI, without the risk of branching.[7][8]

  • Are there special deprotection requirements for probes containing N4-Ac-N4-Et-dC? No special changes are typically needed from standard deprotection protocols.[7][8] The N-acetyl group is labile under the same conditions used to remove the protecting groups from standard A, G, and C phosphoramidites (e.g., ammonium hydroxide, AMA).[1]

  • How does N4-Ethyl-dC affect purification? The modification itself has a minimal effect on purification. However, because ensuring the fidelity of modified probes is critical, high-purity methods are strongly recommended. The table below compares common purification methods.

Purification Method Principle Typical Purity Best For
Desalting Size exclusion to remove salts and synthesis by-products.[11]50-70%Non-critical applications (e.g., routine PCR) with short oligos (<35 bases). Does not remove failure sequences.[4]
Reverse-Phase (RP) Cartridge Hydrophobicity. Separates DMT-on (full-length) from DMT-off (failure) sequences.[4][12]>80%General applications requiring removal of most failure sequences. Less effective for long oligos.[4][11]
Reverse-Phase HPLC (RP-HPLC) High-resolution separation by hydrophobicity.[13]>85%Modified probes, fluorescently labeled probes, and applications requiring high purity (cloning, antisense).[11]
Anion-Exchange HPLC (AEX-HPLC) Separation by charge (oligonucleotide length).[13]>95%Excellent resolution for unmodified oligos up to ~40 bases. Can resolve some failure sequences better than RP-HPLC.[4]

Experimental Protocols & Workflows

Workflow for N4-Ethyl-dC Probe Synthesis and Analysis

G cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_purification Purification & QC s1 1. Deblocking (Remove 5'-DMT) s2 2. Coupling (Add N4-Ac-N4-Et-dC Amidite) s1->s2 Repeat for each cycle s3 3. Capping (Terminate unreacted chains) s2->s3 Repeat for each cycle s4 4. Oxidation (P(III) to P(V)) s3->s4 Repeat for each cycle s4->s1 Repeat for each cycle p1 5. Cleavage & Deprotection (e.g., AMA at 65°C) s4->p1 q1 6. Purification (RP-HPLC Recommended) p1->q1 q2 7. Quality Control (LC-MS & UV Spec) q1->q2

Caption: Overall workflow for synthesis and analysis of N4-Ethyl-dC probes.

Protocol 1: Optimized Coupling of N4-Ac-N4-Et-dC Phosphoramidite

This protocol assumes the use of an automated DNA synthesizer.

  • Reagent Preparation:

    • Dissolve N4-Ac-N4-Et-dC-CE Phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.05 M to 0.1 M).

    • Ensure the activator solution (e.g., 0.25 M DCI) is fresh and anhydrous.

    • Ensure all other synthesis reagents (capping, oxidation, deblocking) are fresh and correctly installed.

  • Synthesis Cycle Programming:

    • Program the oligonucleotide sequence into the synthesizer.

    • For the coupling step involving N4-Ac-N4-Et-dC, increase the coupling time by 50-100% compared to the standard A, C, G, T monomers. A standard coupling time might be 30 seconds, so an extended time would be 45-60 seconds. This ensures the slightly bulkier modified amidite has sufficient time to react completely.

  • Execution and Monitoring:

    • Initiate the synthesis on a "trityl-on" setting, which leaves the final 5'-DMT group attached for purification.

    • Monitor the trityl signal feedback after each cycle. The yield for the N4-Ac-N4-Et-dC step should be consistent with the other steps (>98.5%).

Protocol 2: Post-Synthesis Cleavage and Deprotection

This protocol uses AMA (1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine), a common "UltraFAST" deprotection reagent.[9]

  • Cleavage from Support:

    • Transfer the synthesis column containing the solid support-bound oligonucleotide to a suitable holder.

    • Push 1-2 mL of the AMA solution through the column using a syringe, collecting the eluate in a 2 mL screw-cap tube.

    • Seal the tube tightly.

  • Deprotection:

    • Heat the sealed tube at 65°C for 10-15 minutes. This is generally sufficient to remove all base and phosphate protecting groups, including the acetyl group on N4-Ethyl-dC.[9][10]

    • Allow the tube to cool completely to room temperature.

  • Solvent Removal:

    • Carefully open the tube in a fume hood.

    • Evaporate the solution to dryness using a vacuum concentrator (e.g., SpeedVac).

    • Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., 100 µL of sterile, nuclease-free water).

Troubleshooting Logic Diagram

G cluster_causes cluster_solutions_coupling cluster_solutions_deprotection cluster_solutions_purification Start Symptom: Low Final Yield of Probe Coupling Poor Coupling Efficiency Start->Coupling Deprotection Product Loss During Deprotection/Cleavage Start->Deprotection Purification Product Loss During Purification Start->Purification CheckTrityl Check Trityl Logs for Stepwise Efficiency Drop Coupling->CheckTrityl CheckCrude Analyze Crude Product (HPLC / MS) Coupling->CheckCrude OptimizeDeprotection Verify Deprotection Time/ Temp is Sufficient Deprotection->OptimizeDeprotection OptimizePuri Optimize Purification Method (e.g., Switch to HPLC) Purification->OptimizePuri Branching Side Reaction: Branching at N4-position CheckCrude->Branching Reagents Degraded/Wet Reagents CheckCrude->Reagents Time Insufficient Coupling Time CheckCrude->Time UseProtected Solution: Use N4-Ac-N4-Et-dC Phosphoramidite Branching->UseProtected

Caption: Diagnostic flowchart for troubleshooting low yield of N4-Ethyl-dC probes.

References

  • BenchChem. (n.d.). Troubleshooting low coupling yields in modified oligonucleotide synthesis.
  • Glen Research. (n.d.). Bases Affecting Duplex Stability. Retrieved from [Link]

  • Cambio. (n.d.). N4-Ac-N4-Et-dC-CE Phosphoramidite. Retrieved from [Link]

  • Glen Research. (n.d.). N4-Et-dC-CE Phosphoramidite. Retrieved from [Link]

  • LabCluster. (n.d.). Oligonucleotide Purification Guidelines. Retrieved from [Link]

  • Glen Research. (2008). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]

  • Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]

  • Berrueta, L. A., Gallo, B., & Vicente, F. (1995). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. DiVA portal. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Melting Temperature (Tm) Normalization: N4-Ethyl-dC vs. Locked Nucleic Acid (LNA)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of nucleic acid-based applications, achieving uniform hybridization behavior across sequences with varying GC content is a critical challenge. Disparities in melting temperatures (Tm) can lead to biased amplification, false-positive or -negative signals in hybridization assays, and overall reduced assay robustness. This guide provides an in-depth technical comparison of two prominent chemical modifications employed for Tm normalization: N4-Ethyl-dC and Locked Nucleic Acid (LNA). Herein, we will delve into their respective mechanisms of action, present supporting experimental data, and offer practical guidance for their application.

The Imperative of Tm Normalization

In techniques such as multiplex PCR, microarrays, and probe-based genotyping, the presence of multiple oligonucleotide sequences intended to hybridize to their respective targets under a single set of reaction conditions is common. The stability of a DNA duplex is heavily influenced by its GC content, with G:C pairs forming three hydrogen bonds compared to the two formed by A:T pairs. This disparity can result in a wide range of Tm values for different sequences within the same assay. Consequently, at a given annealing or hybridization temperature, some probes may bind non-specifically, while others may fail to bind to their intended targets, compromising the reliability and accuracy of the experiment. Tm normalization strategies aim to level the playing field by modifying oligonucleotides to equalize the hybridization stability of A:T and G:C base pairs.

N4-Ethyl-dC: A Strategy of Attenuation

N4-Ethyl-dC is a modified deoxycytidine analog that, when incorporated into an oligonucleotide, reduces the thermal stability of a G:C base pair to a level comparable to that of an A:T base pair.[1][2] This is achieved by the introduction of an ethyl group at the N4 position of the cytosine base, which sterically hinders the formation of the third hydrogen bond with guanine.

Mechanism of Action

The primary mechanism of N4-Ethyl-dC is the disruption of the Watson-Crick base pairing geometry. The ethyl group at the N4 position of cytosine interferes with the hydrogen bond between this position and the O6 position of guanine. This effectively reduces the three hydrogen bonds of a standard G:C pair to two, thereby lowering the melting temperature of the modified duplex.

Diagram of N4-Ethyl-dC Mechanism

N4_Ethyl_dC_Mechanism cluster_GC Standard G:C Base Pair cluster_AT Standard A:T Base Pair cluster_N4EtC N4-Ethyl-dC:G Base Pair G Guanine C Cytosine G->C 3 H-bonds A Adenine T Thymine A->T 2 H-bonds G_mod Guanine N4EtC N4-Ethyl-dC G_mod->N4EtC ~2 H-bonds Tm_High High Tm Tm_Normalized Normalized Tm Tm_High->Tm_Normalized Substitution of dC with N4-Ethyl-dC Tm_Low Lower Tm

Caption: N4-Ethyl-dC reduces G:C base pair stability to normalize melting temperatures.

Performance and Application

The practical utility of N4-Ethyl-dC lies in its ability to significantly narrow the Tm range of a set of oligonucleotides with diverse GC content. In hybridization studies, substituting dC with N4-Ethyl-dC has been shown to reduce the Tm range of probes with 0% to 100% GC content from as wide as 52°C down to as narrow as 7°C.[1] This makes it an invaluable tool for applications requiring high multiplexing capabilities.

Key Applications:

  • DNA microarrays

  • Reverse hybridization assays

  • Multiplex PCR

Locked Nucleic Acid (LNA): A Strategy of Enhancement

In stark contrast to N4-Ethyl-dC, Locked Nucleic Acid (LNA) is a high-affinity nucleotide analog that dramatically increases the thermal stability of duplexes.[3] LNA monomers contain a methylene bridge that connects the 2'-oxygen of the ribose with the 4'-carbon, locking the ribose in a 3'-endo conformation. This pre-organized structure enhances base stacking and increases the binding affinity for its complementary strand.

Mechanism of Action

The locked ribose conformation of LNA reduces the entropic penalty of hybridization, as the nucleotide is already in a favorable conformation for duplex formation. This leads to a significant increase in the melting temperature, with each LNA incorporation raising the Tm by approximately 2-8°C.[4] This allows for the design of shorter probes with higher specificity.

Diagram of LNA Structure and Effect

LNA_Mechanism cluster_DNA Standard DNA Duplex cluster_LNA LNA-Modified Duplex DNA1 5'-...-3' DNA2 3'-...-5' DNA1->DNA2 Standard Tm LNA1 5'-...[LNA]...-3' DNA3 3'-...-5' LNA1->DNA3 Increased Tm Structure LNA Monomer (Locked Ribose) Effect Higher Affinity & Specificity Structure->Effect Leads to

Caption: LNA's locked ribose structure increases duplex stability and melting temperature.

Performance and Application

The high affinity of LNA allows for the design of shorter oligonucleotides for applications where high specificity is paramount, such as SNP detection. For Tm normalization, LNA can be strategically incorporated into AT-rich sequences to raise their Tm to match that of GC-rich sequences. However, care must be taken in the design of LNA-containing oligonucleotides to avoid self-dimerization and other off-target effects due to their high affinity.

Key Applications:

  • SNP genotyping

  • Allele-specific PCR

  • Antisense oligonucleotides

  • miRNA detection

Head-to-Head Comparison: N4-Ethyl-dC vs. LNA

FeatureN4-Ethyl-dCLocked Nucleic Acid (LNA)
Mechanism Reduces the stability of G:C base pairs.Increases the stability of the entire duplex.
Effect on Tm Decreases the Tm of GC-rich sequences.Increases the Tm of the entire sequence (ΔTm of +2-8°C per LNA).
Primary Use in Tm Normalization Normalizing by "leveling down" the Tm of GC-rich sequences.Normalizing by "leveling up" the Tm of AT-rich sequences.
Impact on Specificity Can improve specificity by reducing non-specific binding of GC-rich probes.Significantly enhances specificity, allowing for shorter probes.
Design Considerations Substitution of dC residues.Strategic placement and number of LNA monomers are critical to avoid off-target effects. Avoid runs of more than 4 LNAs.[4]
Effect on DNA Polymerase Generally well-tolerated by DNA polymerases, but high modification density can impact efficiency.Can inhibit DNA polymerase if placed near the 3'-end of a primer. A penultimate LNA provides nuclease resistance.[5]

Experimental Protocols

Oligonucleotide Synthesis

Both N4-Ethyl-dC and LNA can be incorporated into oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer.[2] N4-Ethyl-dC phosphoramidite is commercially available.[2][6] LNA phosphoramidites are also commercially available, and their synthesis is well-documented.

Experimental Tm Determination by UV-Vis Spectrophotometry

The melting temperature of an oligonucleotide duplex is the temperature at which 50% of the duplexes have dissociated into single strands. This can be accurately measured by monitoring the change in UV absorbance at 260 nm as a function of temperature.

Workflow for Tm Determination

Tm_Workflow prep Sample Preparation (Oligo + Complement in Buffer) anneal Annealing (Heat to 95°C, cool slowly) prep->anneal spectro Spectrophotometer Setup (Quartz cuvette, 260 nm) anneal->spectro melt Melting Curve Acquisition (Ramp temperature, e.g., 20°C to 95°C) spectro->melt analysis Data Analysis (First derivative plot to find Tm) melt->analysis

Caption: Workflow for experimental determination of oligonucleotide melting temperature (Tm).

Step-by-Step Protocol:

  • Sample Preparation:

    • Resuspend the modified oligonucleotide and its complementary strand in a suitable melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Determine the concentration of each oligonucleotide by measuring the absorbance at 260 nm.

    • Mix equimolar amounts of the oligonucleotide and its complement to the desired final concentration (e.g., 1 µM).

  • Annealing:

    • Heat the sample to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Allow the sample to cool slowly to room temperature to facilitate duplex formation.

  • UV-Vis Spectrophotometry:

    • Use a spectrophotometer equipped with a Peltier temperature controller.

    • Transfer the annealed sample to a quartz cuvette.

    • Set the instrument to monitor absorbance at 260 nm.

  • Melting Curve Acquisition:

    • Equilibrate the sample at a starting temperature (e.g., 20°C).

    • Increase the temperature in a controlled manner (e.g., 1°C/minute) to a final temperature (e.g., 95°C), continuously recording the absorbance at 260 nm.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus.

    • For a more precise determination, calculate the first derivative of the melting curve (dA/dT). The peak of the first derivative plot corresponds to the Tm.[7]

Conclusion

Both N4-Ethyl-dC and LNA are powerful tools for achieving Tm normalization in a variety of molecular biology applications. The choice between them depends on the specific requirements of the assay. N4-Ethyl-dC offers a straightforward approach to "level down" the Tm of GC-rich sequences, making it ideal for applications where a general normalization across a wide range of GC content is needed. LNA, on the other hand, provides a mechanism to "level up" the Tm of AT-rich sequences while simultaneously enhancing specificity, a feature that is highly advantageous in applications like SNP detection. A thorough understanding of their mechanisms and careful consideration of oligonucleotide design are paramount to harnessing their full potential for robust and reliable assay performance.

References

  • Bio-Synthesis Inc. (2008, February 9). LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes. Retrieved from [Link]

  • Glen Research. (n.d.). N4-Et-dC-CE Phosphoramidite. Retrieved from [Link]

  • Latorra, D., Arar, K., & Hurley, J. M. (2003). Design considerations and effects of LNA in PCR primers. Molecular and Cellular Probes, 17(5), 253–259.
  • Metabion. (n.d.). LNA primers and probes. Retrieved from [Link]

  • Di Giusto, D. A., & King, G. C. (2004). Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays. Nucleic Acids Research, 32(3), e32.
  • McTigue, P. M., Peterson, R. J., & Kahn, J. D. (2004). Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)
  • Agilent Technologies. (2022, August 15). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. Retrieved from [Link]

  • Agilent Technologies. (2024, August 28). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Retrieved from [Link]

  • QIAGEN. (n.d.). Custom LNA Oligonucleotide Design and Applications. Retrieved from [Link]

  • Rahul Lad. (2011, April 18). Protocol for DNA Duplex Tm Measurements. Retrieved from [Link]

  • Owczarzy, R., You, Y., Moreira, B. G., Manthey, J. A., Huang, L., Behlke, M. A., & Walder, J. A. (2011). Stability and mismatch discrimination of locked nucleic acid-DNA duplexes. Biochemistry, 50(43), 9352–9367.
  • Tomita-Sudo, E., Akita, T., Sakimoto, N., Tahara-Takamine, S., & Kawakami, J. (2024). Sequence-Specific Free Energy Changes in DNA/RNA Induced by a Single LNA-T Modification in Antisense Oligonucleotides. International Journal of Molecular Sciences, 25(1), 585.

Sources

A Senior Application Scientist's Guide to N4-Ethyl-dC: A Comparative Analysis of Modified Bases for Oligonucleotide Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of chemical modifications is paramount to unlocking the full therapeutic and diagnostic potential of oligonucleotides. These modifications are instrumental in overcoming the inherent challenges of nuclease instability, modulating hybridization affinity, and fine-tuning specificity. While many modifications aim to maximize the thermal stability of duplexes, N4-Ethyl-deoxycytidine (N4-Ethyl-dC) occupies a unique and critical niche.

This guide provides an in-depth comparison of N4-Ethyl-dC with other commonly employed modified bases. Moving beyond a simple catalog of options, we will explore the causal biochemistry behind their performance, present supporting experimental data, and provide validated protocols to empower you to make informed decisions in your oligonucleotide design.

The Unique Proposition of N4-Ethyl-dC: Normalizing Hybridization

Unlike many popular modifications that increase binding affinity, the primary role of N4-Ethyl-dC is to modulate and normalize duplex stability. When incorporated into an oligonucleotide, N4-Ethyl-dC still specifically recognizes and pairs with deoxyguanosine (dG). However, the ethyl group at the N4 position disrupts one of the three hydrogen bonds that form a canonical G:C pair. The result is a N4-Ethyl-dC:dG base pair with thermal stability akin to that of a weaker A:T base pair.[1][2]

This characteristic is not a flaw but a powerful feature for applications where uniform hybridization across sequences with varying GC content is essential. In techniques like DNA microarrays or multiplex PCR, probes for GC-rich targets can remain hybridized even with mismatches, leading to false positives, while probes for AT-rich targets may dissociate during washing steps, causing false negatives.[1] By substituting dC with N4-Ethyl-dC, the wide range of melting temperatures (Tm) across a probe set can be significantly narrowed, ensuring that hybridization is dependent on sequence fidelity rather than GC content.[1]

Core Sites for Oligonucleotide Modification

Chemical modifications are typically introduced at three key positions within a nucleotide monomer: the nucleobase, the sugar moiety, and the phosphate backbone. Each site offers a distinct avenue to alter the oligonucleotide's properties.

G center_node Nucleotide Structure Base Nucleobase center_node->Base Sugar Sugar Moiety center_node->Sugar Backbone Phosphate Backbone center_node->Backbone mod_node mod_node prop_node prop_node Base_Prop Alters: - Hybridization Affinity - Base Pairing Specificity Base->Base_Prop Sugar_Prop Alters: - Binding Affinity (Tm) - Nuclease Resistance - Conformational Preference Sugar->Sugar_Prop Backbone_Prop Alters: - Nuclease Resistance - Pharmacokinetics - Protein Binding Backbone->Backbone_Prop

Figure 1. Key modification sites on a nucleotide and their primary effects.

Comparative Performance Analysis

The therapeutic or diagnostic success of an oligonucleotide is a multifactorial equation. We evaluate modified bases across four critical parameters: hybridization affinity, nuclease resistance, specificity, and potential for toxicity.

Modification TypeExampleEffect on Duplex Stability (ΔTm per modification)Nuclease ResistancePrimary Therapeutic Use
Base (Destabilizing) N4-Ethyl-dC Decreases G:C stability to A:T level [2]Similar to DNANormalizing hybridization in diagnostics
Base (Stabilizing) 5-Methyl-dCIncreases by ~1.3°C[3]Similar to DNAEnhancing binding affinity and specificity
Backbone Phosphorothioate (PS)Slightly decreases[3]Greatly Increased[4]Foundational for in vivo stability
Sugar 2'-O-Methyl (2'OMe)Increases by ~1.3°C[3]Increased[4][5]Antisense, siRNA; improving affinity & stability
Sugar 2'-MOEIncreases significantlyGreatly Increased[6]Gold standard for many antisense drugs
Sugar (Bridged) Locked Nucleic Acid (LNA)Increases by 3-8°C[7]Highly Increased[8][9]High-affinity binding for potent gene silencing
N4-Ethyl-dC vs. Other Base Modifications
  • 5-Methyl-dC: In stark contrast to N4-Ethyl-dC, the addition of a methyl group at the C5 position of cytosine enhances duplex stability. This modification, found naturally in many organisms, fits into the major groove of the DNA duplex, leading to favorable stacking interactions and an increase in Tm. It is often used to improve the binding affinity of probes and primers without the dramatic structural changes seen with sugar modifications.

N4-Ethyl-dC vs. Sugar Modifications

Sugar modifications are a cornerstone of modern oligonucleotide therapeutics, primarily used to increase binding affinity and confer nuclease resistance.[10]

  • 2'-O-Methyl (2'OMe) RNA: This modification adds a methyl group to the 2' position of the ribose sugar, which pre-organizes the backbone into an A-form helix, favorable for binding to RNA targets.[11] This results in increased duplex stability and provides significant resistance to nuclease degradation.[4][5]

  • 2'-O-Methoxyethyl (MOE) RNA: As one of the most successful second-generation modifications, 2'-MOE provides an excellent balance of high binding affinity, robust nuclease stability, and favorable pharmacokinetic properties, leading to its use in multiple FDA-approved drugs.[6]

  • Locked Nucleic Acid (LNA): LNA contains a methylene bridge that "locks" the ribose ring in the ideal conformation for binding.[8][9] This results in an unprecedented increase in thermal stability, allowing for the design of shorter, more specific oligonucleotides.[7] While highly effective, high densities of LNA modifications have been associated with instances of hepatotoxicity in animal studies, necessitating careful design.[12]

N4-Ethyl-dC vs. Backbone Modifications
  • Phosphorothioate (PS): The substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone is the most common modification for conferring nuclease resistance.[4] While essential for in vivo applications, PS linkages slightly decrease duplex stability and introduce a chiral center, which can complicate analysis but is generally well-tolerated. It is almost always used in combination with sugar modifications in therapeutic candidates.

Experimental Protocols for Performance Validation

To ensure trustworthiness and reproducibility, the following protocols provide a self-validating framework for assessing the key performance characteristics of modified oligonucleotides.

Protocol 1: Thermal Denaturation Analysis for Duplex Stability (Tm)

This protocol determines the melting temperature (Tm), the most direct measure of hybridization affinity.

Principle: The absorbance of UV light by DNA at 260 nm increases as the double helix dissociates into single strands (hyperchromic effect). The Tm is the temperature at which 50% of the DNA is denatured.

Methodology:

  • Oligonucleotide Preparation: Resuspend the modified oligonucleotide and its complementary target strand in nuclease-free water to a stock concentration of 100 µM.

  • Annealing: Prepare a 1 µM solution of the duplex in a buffer containing 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, pH 7.0.[13]

  • Denaturation/Renaturation: Heat the solution to 95°C for 5 minutes and allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Spectrophotometry: Transfer the solution to a quartz cuvette suitable for a UV-Vis spectrophotometer equipped with a temperature controller.

  • Data Acquisition: Monitor the absorbance at 260 nm while increasing the temperature from 25°C to 95°C at a rate of 0.5°C per minute.[13]

  • Analysis: Plot absorbance versus temperature. The Tm is determined from the first derivative of the melting curve, corresponding to the peak of the curve.

Protocol 2: Nuclease Resistance Assay in Serum

This protocol provides a robust method for comparing the stability of different modifications in a biologically relevant matrix.[14]

Principle: Oligonucleotides are incubated in fetal bovine serum (FBS), which contains a cocktail of nucleases. At various time points, aliquots are taken, and the degradation is visualized and quantified using gel electrophoresis.

G start_node Start process_node process_node decision_node decision_node io_node io_node end_node End start start step1 Incubate Modified Oligo in 10% Fetal Bovine Serum at 37°C start->step1 step2 Collect Aliquots at Time Points (0, 1, 4, 8, 24h) step1->step2 step3 Quench Nuclease Activity (e.g., EDTA or heat inactivation) step2->step3 step4 Run Samples on a Denaturing Polyacrylamide Gel step3->step4 step5 Visualize Bands (e.g., SYBR Gold stain) step4->step5 step6 Quantify Full-Length Oligo Band Intensity step5->step6 step7 Plot % Intact Oligo vs. Time to Determine Half-Life step6->step7 end end step7->end

Figure 2. Workflow for the in vitro nuclease resistance assay.

Methodology:

  • Reaction Setup: In separate tubes, add a fixed amount (e.g., 1 µg) of each oligonucleotide to be tested to a solution of 10% FBS in a suitable buffer (e.g., PBS).

  • Incubation: Place the tubes in a 37°C incubator.

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction tube. The T=0 sample should be collected immediately after adding the oligo, before incubation.

  • Quenching: Immediately stop the nuclease reaction by adding the aliquot to a loading buffer containing a strong denaturant and a chelating agent like EDTA, and/or by heat-inactivating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the quenched samples onto a denaturing polyacrylamide gel (e.g., 20% polyacrylamide, 7 M urea).

  • Visualization: After electrophoresis, stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imager.

  • Analysis: Quantify the band intensity corresponding to the full-length oligonucleotide for each time point. Calculate the percentage of intact oligonucleotide remaining relative to the T=0 sample and plot this value against time to determine the degradation kinetics and half-life.

Conclusion and Strategic Application

The landscape of oligonucleotide modifications is rich and diverse, offering a sophisticated toolkit for the modern researcher. While sugar and backbone modifications like 2'-MOE, LNA, and phosphorothioates are the workhorses for therapeutic applications requiring high binding affinity and in vivo stability, N4-Ethyl-dC serves a different, yet equally critical, purpose.

Its value lies not in maximizing stability, but in equalizing it. This makes N4-Ethyl-dC an indispensable tool in the realm of diagnostics, particularly for microarray and multiplex platforms where uniform hybridization is the bedrock of data integrity. By understanding the fundamental properties of each modification class and validating their performance with robust experimental protocols, scientists and drug developers can rationally design oligonucleotides that are precisely tailored to the demands of the application at hand, accelerating the journey from the laboratory to the clinic.

References

  • Saiki, R.K, Walsh, P.S., Levenson, C.H., Erlich, H.A. (1989). Genetic analysis of amplified DNA with immobilized sequence-specific oligonucleotide probes. Proc. Natl Acad. Sci. USA, 86: 6230-6234. [Link]

  • Glen Research. (n.d.). Bases Affecting Duplex Stability. Retrieved from Glen Research. [Link]

  • Glen Research. (n.d.). N4-Et-dC-CE Phosphoramidite. Retrieved from Glen Research. [Link]

  • Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(2), 687–700. [Link]

  • Egli, M., & Manoharan, M. (2019). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 47(5), 2155–2180. [Link]

  • Creative Biolabs. (n.d.). Modified Oligonucleotides. Retrieved from Creative Biolabs. [Link]

  • Patel, D., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. STAR Protocols, 5(2), 102986. [Link]

  • Microsynth AG. (n.d.). Locked Nucleic Acid (LNA). Retrieved from Microsynth. [Link]

  • Glen Research. (1991). RNA Synthesis - 2'-O-Methyl Analogues. Glen Report 4.1. [Link]

  • Wu, H., et al. (2002). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 30(20), 4479–4487. [Link]

  • Sharma, V. K., et al. (2014). Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals. Chemical Society Reviews, 43(18), 6530-6561. [Link]

  • Wu, P., et al. (2001). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Analytical Biochemistry, 290(2), 347-360. [Link]

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A Senior Application Scientist's Guide to Thermal Shift Assays: Comparing N4-Ethyl-dC Modified vs. Unmodified DNA Duplexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the nuanced world of oligonucleotide therapeutics and diagnostics, understanding and engineering the thermal stability of DNA duplexes is paramount. The incorporation of modified nucleosides is a cornerstone of this effort, aimed at enhancing specificity, nuclease resistance, and hybridization properties. Among these, N4-Ethyl-deoxycytidine (N4-Ethyl-dC) presents a unique tool for modulating duplex stability.

This guide provides an in-depth comparison of the thermal stability of DNA duplexes containing N4-Ethyl-dC versus their canonical deoxycytidine (dC) counterparts. We will delve into the underlying principles, provide detailed experimental protocols for thermal shift analysis, and present comparative data to guide your experimental design and interpretation.

The Rationale: Why N4-Ethyl-dC?

The stability of a DNA duplex is largely dictated by its base composition, specifically the ratio of Adenine-Thymine (A-T) to Guanine-Cytosine (G-C) base pairs. G-C pairs, forming three hydrogen bonds, are significantly more stable than A-T pairs, which form two. This disparity can lead to challenges in applications like PCR, DNA microarrays, and probe-based assays, where uniform hybridization behavior across different sequences is desirable.

The N4-ethyl modification on deoxycytidine directly addresses this challenge. While N4-Ethyl-dC still hybridizes specifically with deoxyguanosine (dG), the ethyl group at the N4 position sterically hinders one of the three hydrogen bonds typically formed in a G-C pair. This modification effectively reduces the stability of the G-C interaction to a level comparable to that of an A-T base pair.[1] This "normalization" of base pair stability is the primary driver for its use.

The key consequence is the ability to design oligonucleotide probes and primers that exhibit a melting temperature (Tm) more dependent on their length than their specific G-C content. This is a powerful tool for smoothing the thermal stability across sequences with varying compositions.[1]

Comparative Analysis: Experimental Design and Data

To quantitatively assess the impact of the N4-Ethyl-dC modification, a thermal shift assay is the gold standard. This technique, also known as a DNA melting experiment, monitors the UV absorbance of a DNA duplex as the temperature is gradually increased. As the duplex denatures, or "melts," into single strands, the stacked base pairs uncouple, leading to an increase in UV absorbance at 260 nm—a phenomenon known as the hyperchromic effect.[2][3] The temperature at which 50% of the DNA is denatured is defined as the melting temperature (Tm), a direct measure of the duplex's thermal stability.[4][5]

Experimental Workflow

The following diagram outlines the typical workflow for a comparative thermal shift assay.

G cluster_prep Sample Preparation cluster_analysis Thermal Melt Analysis Oligo_Synth 1. Oligonucleotide Synthesis - Unmodified Strands - N4-Ethyl-dC Modified Strands Quant 2. Quantification & Purity Check (UV-Vis @ 260nm) Oligo_Synth->Quant Anneal 3. Annealing (Equimolar strands in buffer) Quant->Anneal Spectro 4. UV-Vis Spectrophotometry - Ramp temperature (e.g., 25-95°C) - Monitor Absorbance @ 260nm Anneal->Spectro Load Annealed Duplexes Data_Acq 5. Data Acquisition (Absorbance vs. Temperature Plot) Spectro->Data_Acq Tm_Calc 6. Data Analysis - Generate 1st Derivative Plot - Determine Tm Data_Acq->Tm_Calc Comparison 7. Comparative Analysis (Compare Tm values) Tm_Calc->Comparison G cluster_protocol UV-Vis Spectrophotometry Protocol Start Start: Annealed Duplex Sample Setup 1. Instrument Setup - Set wavelength to 260nm - Blank with annealing buffer Start->Setup Load 2. Load Sample - Use quartz cuvette - Load sample & buffer blank Setup->Load Equilibrate 3. Equilibration - Hold at starting temp (e.g., 25°C) for 5 min Load->Equilibrate Ramp 4. Temperature Ramp - Increase temp from 25°C to 95°C - Rate: 0.5-1.0 °C/min Equilibrate->Ramp Record 5. Data Recording - Record A260 at each temp increment Ramp->Record End End: Melting Curve Data Record->End

Caption: Step-by-step thermal melt analysis protocol.

Protocol:

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer equipped with a temperature-controlled cell holder. Set the measurement wavelength to 260 nm. [6]2. Sample Preparation: Dilute the annealed duplexes (from Part 1) to a final concentration that gives an initial absorbance between 0.3-0.8 at 260 nm in the chosen buffer. Use the same buffer as a blank reference.

  • Data Acquisition:

    • Place the cuvettes containing the blank and the sample into the spectrophotometer.

    • Equilibrate the system at the starting temperature (e.g., 25°C) for 5-10 minutes.

    • Begin the temperature ramp, increasing the temperature at a constant rate of 0.5°C to 1.0°C per minute up to a final temperature of 95°C. [6][7] * Record the absorbance at 260 nm at each temperature increment (e.g., every 0.5°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate the melting curve.

    • To determine the Tm, calculate the first derivative of the melting curve (dA/dT vs. T). The temperature corresponding to the peak of this derivative plot is the melting temperature (Tm). [6] * For more detailed thermodynamic analysis (enthalpy ΔH° and entropy ΔS°), a van't Hoff analysis can be performed by obtaining melting curves at several different oligonucleotide concentrations. [8]

Conclusion

The substitution of deoxycytidine with N4-Ethyl-dC is a potent and predictable method for reducing the thermal stability of G-C base pairs. As demonstrated, this modification allows for the normalization of melting temperatures across DNA duplexes of varying G-C content, making it an invaluable tool for applications requiring uniform hybridization conditions. By employing rigorous, well-controlled thermal shift assays as detailed in this guide, researchers can accurately quantify the effects of this and other modifications, enabling the rational design of oligonucleotides with precisely tailored thermodynamic profiles for advanced diagnostic and therapeutic applications.

References

  • iGEM Foundation. (n.d.). Protocol for Annealing Oligonucleotides. Retrieved from [Link]

  • Bio-Rad Laboratories. (2013). Protocol for Annealing Oligonucleotides. Retrieved from [Link]

  • Zuber, G., et al. (2023). MeltR software provides facile determination of nucleic acid thermodynamics. Nucleic Acids Research. Retrieved from [Link]

  • Marky, L. A., & Breslauer, K. J. (1987). Calculating thermodynamic data for transitions of any molecularity from equilibrium melting curves. Biopolymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleic acid thermodynamics. Retrieved from [Link]

  • Williams, T. (n.d.). Annealing Oligos Protocol. University of Dayton. Retrieved from [Link]

  • Moody, E. G., & Bevilacqua, P. C. (2014). Optical Melting Measurements of Nucleic Acid Thermodynamics. Methods in Enzymology. Retrieved from [Link]

  • Zuber, G., et al. (2023). MeltR software provides facile determination of nucleic acid thermodynamics. PMC, NIH. Retrieved from [Link]

  • Unknown Author. (n.d.). Estimation of Tm of duplex DNA strand using UV-Spectrophotometer. Retrieved from [Link]

  • Johnson, F., et al. (2002). N(4)C-ethyl-N(4)C cross-linked DNA: synthesis and characterization of duplexes with interstrand cross-links of different orientations. Biochemistry. Retrieved from [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. Retrieved from [Link]

  • Unknown Author. (n.d.). Characterization of DNA by Spectrophotometric Assay and Melting Temperature (Tm). Retrieved from [Link]

  • Johnson, F., et al. (2002). N4C−Ethyl−N4C Cross-Linked DNA: Synthesis and Characterization of Duplexes with Interstrand Cross-Links of Different Orientations. ResearchGate. Retrieved from [Link]

  • Randazzo, A., et al. (2005). The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. Nucleic Acids Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Nakano, S., et al. (2022). Evaluation of Thermal Stability of DNA Oligonucleotide Structures Embedded in Hydrogels. International Journal of Molecular Sciences. Retrieved from [Link]

  • Glen Research. (n.d.). Products for DNA Research. Retrieved from [Link]

  • Randazzo, A., et al. (2005). The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. Semantic Scholar. Retrieved from [Link]

  • A-Nkrumah, K. O., & Benight, A. S. (2004). Coding and non-coding DNA thermal stability differences in eukaryotes studied by melting simulation, base shuffling and DNA nearest neighbor frequency analysis. Biophysical Chemistry. Retrieved from [Link]

  • van der Torre, J., et al. (2014). Effect of Temperature on the Intrinsic Flexibility of DNA and Its Interaction with Architectural Proteins. Biochemistry. Retrieved from [Link]

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validation of N4-Ethyl-dC performance in qPCR

For research, clinical diagnostics, and drug development professionals working with challenging genomic regions, epigenetic marks (after bisulfite conversion), or viral targets, incorporating N4-Ethyl-dCTP into qPCR assays is a validated strategy to enhance data quality and reliability. The investment in validation is critical, as it ensures that the observed results are both accurate and reproducible, upholding the rigorous standards required in scientific and clinical settings. [10][11]

References

  • Gene Link.
  • Harvard Apparatus. 3,N4-Ethano-2′-deoxycytidine: chemistry of incorporation into oligomeric DNA and reassessment of miscoding.
  • Gene-Quantification.
  • Bio-Synthesis Inc.
  • PubMed. 3,N(4)-ethano-2'-deoxycytidine: chemistry of incorporation into oligomeric DNA and reassessment of miscoding potential.
  • Real-time PCR Research and Diagnostics Core Facility. RT-qPCR guidelines.
  • Bustin, S. A., et al. (2020). Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium. PMC - NIH.
  • Bio-Rad. Mechanistic Insights: How Different DNA Polymerases Achieve Fidelity.
  • National Institute of Health Sciences. (2023). Development and validation of qPCR methods for nucleic acid biomarkers as a drug development tool: points to consider.
  • Bio-Rad.
  • Journal of Biological Chemistry. DNA Polymerase Insertion Fidelity.
  • TriLink BioTechnologies. N4-Ethyl-2'-deoxycytidine.
  • Kunkel, T. A. (2011). Fidelity of DNA replication—a matter of proofreading. PMC - PubMed Central.
  • ResearchGate. (2015).
  • New England Biolabs.
  • Hays, A., et al. (2024). Recommendations for Method Development and Validation of qPCR and dPCR Assays in Support of Cell and Gene Therapy Drug Development. PubMed.
  • Peirson, S. N., Butler, J. N., & Foster, R. G. (2003). Experimental validation of novel and conventional approaches to quantitative real-time PCR data analysis. Nucleic Acids Research, 31(14), e73.

A Senior Application Scientist's Guide to Mismatch Discrimination Using N4-Ethyl-dC Containing Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in applications requiring precise nucleic acid hybridization, such as single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and mutation detection, the ability to distinguish between perfectly matched and mismatched DNA or RNA sequences is paramount. Standard oligonucleotide probes, particularly in GC-rich regions, often exhibit a narrow temperature window for optimal discrimination, leading to challenges in assay design and a higher potential for false-positive results. This guide provides an in-depth comparison of N4-ethyl-2'-deoxycytidine (N4-Ethyl-dC) containing probes against standard DNA probes and other modified alternatives, offering experimental insights and protocols to enhance mismatch discrimination.

The Challenge of Mismatch Discrimination in GC-Rich Sequences

The stability of a DNA duplex is heavily influenced by its GC content, with the three hydrogen bonds of a Guanine-Cytosine (G-C) pair contributing to a higher melting temperature (Tm) than the two hydrogen bonds of an Adenine-Thymine (A-T) pair.[1] This inherent stability of G-C pairs can be problematic when designing probes for sequences with high GC content. A single mismatch within a GC-rich probe-target duplex may not be sufficiently destabilizing to allow for effective discrimination from the perfectly matched duplex under typical hybridization conditions. This can lead to persistent hybridization of mismatched sequences and consequently, inaccurate results.

N4-Ethyl-dC: A Strategic Modification for Normalizing Duplex Stability

N4-Ethyl-dC is a modified deoxycytidine nucleoside that, when incorporated into an oligonucleotide probe, specifically hybridizes with deoxyguanosine (dG). The key feature of the N4-Ethyl-dC:dG base pair is its reduced stability, which is comparable to that of a natural A-T base pair.[2][3] This strategic weakening of the G-C interaction provides a powerful tool for "normalizing" the melting temperatures of probes across regions with varying GC content.

The ethyl group at the N4 position of the cytosine base sterically interferes with the formation of the third hydrogen bond that is characteristic of a standard G-C pair. This results in a base pair that relies on only two hydrogen bonds for its stability, much like an A-T pair.

G cluster_0 Standard G-C Base Pair cluster_1 N4-Ethyl-dC - G Base Pair Guanine Guanine Cytosine Cytosine Guanine->Cytosine 3 Hydrogen Bonds (Strong Interaction) Guanine_mod Guanine N4_Ethyl_dC N4-Ethyl-dC Guanine_mod->N4_Ethyl_dC 2 Hydrogen Bonds (Weakened Interaction)

The practical impact of this modification is significant. In a study evaluating a series of probes with GC content ranging from 0 to 100%, the melting temperature (Tm) range was a broad 39°C for probes containing standard dC. However, when N4-Ethyl-dC was substituted for dC, this range was dramatically reduced to just 7°C. This normalization of hybridization stability simplifies assay design and enhances the reliability of mismatch detection across diverse sequence contexts.

Performance Comparison: N4-Ethyl-dC vs. Alternatives

To objectively assess the performance of N4-Ethyl-dC containing probes, a comparison with standard DNA probes and another widely used modification, Locked Nucleic Acid (LNA), is essential. LNA is a class of nucleic acid analogs that contain a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[4][5] This "locked" conformation pre-organizes the phosphate backbone, leading to a significant increase in duplex stability and, in many cases, improved mismatch discrimination.[4][5][6][7]

Illustrative Experimental Data

The following table presents illustrative data from a hypothetical thermal melt analysis comparing the performance of a standard DNA probe, an N4-Ethyl-dC modified probe, and an LNA modified probe against a perfectly matched target and a single-base mismatch target. The change in melting temperature (ΔTm) is a key metric for evaluating mismatch discrimination.

Probe TypeTargetMelting Temperature (Tm)ΔTm (Matched - Mismatched)
Standard DNA Perfect Match70.2°C5.8°C
Single Mismatch (G-T)64.4°C
N4-Ethyl-dC Perfect Match62.5°C10.2°C
Single Mismatch (G-T)52.3°C
LNA Perfect Match78.9°C12.5°C
Single Mismatch (G-T)66.4°C

Note: This data is illustrative and based on the known thermodynamic properties of these modifications. Actual values will vary depending on the sequence context, buffer conditions, and probe design.

Analysis of Performance
  • Standard DNA Probe: The standard probe shows a respectable ΔTm of 5.8°C. However, in GC-rich contexts, this difference can shrink, making reliable discrimination challenging.

  • N4-Ethyl-dC Probe: The N4-Ethyl-dC probe exhibits a significantly larger ΔTm of 10.2°C. This is because the destabilizing effect of the N4-ethyl group on the matched pair is amplified when a mismatch is introduced, leading to a more pronounced drop in melting temperature. This enhanced discrimination is the primary advantage of using N4-Ethyl-dC probes. The overall lower Tm for the perfect match also allows for the use of less stringent hybridization conditions.

  • LNA Probe: The LNA probe demonstrates the highest overall duplex stability and a very large ΔTm of 12.5°C. The rigid conformation of LNA monomers greatly penalizes the structural distortion caused by a mismatch. While highly effective, the very high affinity of LNA probes can sometimes lead to non-specific hybridization if not carefully designed.

Experimental Protocol: Evaluating Mismatch Discrimination by Thermal Melt Analysis

This protocol outlines the steps for determining the melting temperature (Tm) of oligonucleotide duplexes to assess the mismatch discrimination capabilities of modified probes like those containing N4-Ethyl-dC.

G A Oligonucleotide Preparation (Probe and Targets) B Duplex Formation (Annealing) A->B C Thermal Melt Analysis (UV-Vis Spectrophotometry) B->C D Data Analysis (Tm and ΔTm Calculation) C->D

Materials and Reagents
  • N4-Ethyl-dC modified and standard DNA oligonucleotide probes

  • Target DNA oligonucleotides (perfectly matched and mismatched)

  • Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Step-by-Step Methodology
  • Oligonucleotide Resuspension and Quantification:

    • Resuspend lyophilized oligonucleotides in nuclease-free water to create a stock solution (e.g., 100 µM).

    • Determine the precise concentration of the stock solutions by measuring the absorbance at 260 nm (A260).

  • Duplex Preparation and Annealing:

    • In a microcentrifuge tube, combine the probe and target oligonucleotides in equimolar amounts in the melting buffer to the desired final concentration (e.g., 1 µM each).

    • To anneal the duplex, heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature over a period of 30-60 minutes. This ensures proper duplex formation.

  • Thermal Melt Analysis:

    • Transfer the annealed duplex solution to a quartz cuvette.

    • Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer.

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

    • Program a temperature ramp, for example, from 25°C to 95°C with a ramp rate of 1°C per minute.

    • Record the absorbance at each temperature increment.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate the melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This corresponds to the midpoint of the transition in the melting curve.

    • More accurately, the Tm can be determined by calculating the first derivative of the melting curve; the peak of the first derivative plot corresponds to the Tm.

    • Calculate the ΔTm by subtracting the Tm of the mismatched duplex from the Tm of the perfectly matched duplex.

Conclusion and Recommendations

N4-Ethyl-dC containing probes offer a distinct advantage in applications requiring high mismatch discrimination, particularly in GC-rich sequences. By reducing the stability of the G-C base pair to a level comparable to the A-T base pair, these probes "normalize" duplex stability and amplify the destabilizing effect of a mismatch. This leads to a larger ΔTm between perfectly matched and mismatched duplexes, enabling more robust and reliable assay performance.

While LNA probes can offer even greater thermal stability and mismatch discrimination, their high affinity requires careful design to avoid non-specific binding. For many applications, particularly those involving challenging GC-rich targets, N4-Ethyl-dC provides an excellent balance of specificity and predictable hybridization behavior.

Researchers and drug development professionals are encouraged to consider the incorporation of N4-Ethyl-dC into their probe design strategies when faced with the challenge of discriminating single nucleotide variations in complex and GC-rich genomic regions. The experimental protocol provided in this guide offers a straightforward method for validating the performance of these and other modified oligonucleotide probes.

References

  • Glen Research. (n.d.). Bases Affecting Duplex Stability. Retrieved from [Link]

  • Glen Research. (n.d.). Phosphoramidites for Tm Modulation. Retrieved from [Link]

  • Johnson, M. P., et al. (2004). Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR. Nucleic Acids Research, 32(6), e55. [Link]

  • Owczarzy, R., et al. (2011). Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes. Biochemistry, 50(45), 9353–9365. [Link]

  • SantaLucia, J. (1998). A unified view of polymer, dumbbell, and oligonucleotide DNA nearest-neighbor thermodynamics. Proceedings of the National Academy of Sciences, 95(4), 1460-1465. [Link]

  • You, Y., et al. (2006). A new method for predicting the melting temperatures of oligonucleotides that contain locked nucleic acid (LNA) monomers. Nucleic Acids Research, 34(8), e60. [Link]

  • Fontenete, S., et al. (2015). Mismatch discrimination in fluorescent in situ hybridization using different types of nucleic acids. Applied Microbiology and Biotechnology, 99(9), 3961–3969. [Link]

  • McTigue, P. M., et al. (2004). Thermodynamic parameters for DNA-DNA duplexes containing a single internal LNA monomer. Biochemistry, 43(18), 5392–5405. [Link]

  • Di Giusto, D. A., & King, G. C. (2004). Special-purpose modified nucleic acid probes. Current Opinion in Chemical Biology, 8(2), 117-124. [Link]

  • Glen Research. (n.d.). N4-Et-dC-CE Phosphoramidite. Retrieved from [Link]

  • ETH Zurich. (n.d.). Protocol for DNA Duplex Tm Measurements. Retrieved from [Link]

  • ATDBio. (n.d.). DNA duplex stability. Retrieved from [Link]

  • You, Y., et al. (2006). Design of LNA probes that improve mismatch discrimination. Nucleic Acids Research, 34(8), e60.
  • Owczarzy, R., et al. (2011). Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes. Biochemistry, 50(45), 9353–9365.
  • McTigue, P. M., et al. (2004). Thermodynamic parameters for DNA-DNA duplexes containing a single internal LNA monomer. Biochemistry, 43(18), 5392–5405.
  • Johnson, M. P., et al. (2004). Locked nucleic acid (LNA) single nucleotide polymorphism (SNP) genotype analysis and validation using real-time PCR. Nucleic Acids Research, 32(6), e55.
  • ATDBio. (n.d.). DNA duplex stability. Retrieved from [Link]

Sources

A Comparative Analysis of N4-Ethyl-dC and 5-methyl-dC: Epigenetic Mark vs. DNA Adduct

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the functional and structural distinctions between the canonical epigenetic modification, 5-methyl-deoxycytidine (5-methyl-dC), and the DNA adduct, N4-Ethyl-deoxycytidine (N4-Ethyl-dC). This guide provides researchers, scientists, and drug development professionals with a comparative analysis grounded in experimental data, detailed protocols, and the underlying biochemical principles that govern their distinct biological roles.

Introduction: The Two Faces of a Cytosine Modification

Within the intricate landscape of the genome, not all modifications to a DNA base are created equal. They can be broadly categorized into two classes: programmed, enzymatic modifications that serve as a layer of regulatory information, and stochastic, damage-induced lesions that compromise genomic integrity. This guide explores a prime example from each class: 5-methyl-dC, the quintessential epigenetic mark, and N4-Ethyl-dC, a mutagenic DNA adduct.

5-methyl-dC is a cornerstone of epigenetics, enzymatically placed by DNA methyltransferases (DNMTs) primarily at CpG dinucleotides. It plays a pivotal role in orchestrating gene expression, cellular differentiation, and maintaining genome stability. Its presence is a tightly regulated, reversible signal.

N4-Ethyl-dC , in contrast, is a product of DNA damage. It arises from exposure to ethylating agents, such as N-ethyl-N-nitrosourea (ENU), or from endogenous metabolic byproducts. This modification occurs on the exocyclic amino group of cytosine and is not part of the programmed regulatory machinery. Instead, its presence is a lesion that can disrupt DNA replication and transcription, leading to mutations if not repaired.

This guide will dissect the profound differences in their formation, structural impact, biological consequences, and the experimental methodologies used to study them.

Foundational Differences: A Head-to-Head Comparison

The distinct origins and chemical structures of 5-methyl-dC and N4-Ethyl-dC dictate their divergent biological fates. While both are modified forms of deoxycytidine, the position and nature of the added alkyl group create vastly different functional entities.

Diagram: Positional Isomers with Divergent Fates

G cluster_5mC 5-methyl-dC (Epigenetic Mark) cluster_N4EtdC N4-Ethyl-dC (DNA Adduct) a Deoxycytidine (dC) b SAM-dependent DNA Methyltransferase (DNMT) a->b Enzymatic Methylation c 5-methyl-dC b->c d Deoxycytidine (dC) e Ethylating Agent (e.g., ENU) d->e Chemical Alkylation f N4-Ethyl-dC e->f

Caption: Enzymatic vs. chemical routes to cytosine modification.

Table 1: Comparative Properties of 5-methyl-dC and N4-Ethyl-dC
Feature5-methyl-dCN4-Ethyl-dC
Origin Enzymatic (via DNMTs)Chemical Damage (via ethylating agents)
Location of Modification C5 position of the pyrimidine ringExocyclic N4 amino group
Biological Role Epigenetic regulation, gene silencingDNA lesion, premutagenic
Genomic Context Predominantly CpG dinucleotidesRandom, sequence-independent
Effect on Watson-Crick Pairing Minimal; maintains pairing with GuanineDisrupts normal pairing; can mispair with Thymine
Protein Recognition Methyl-CpG Binding Proteins (MBDs), transcription factorsDNA repair enzymes (e.g., AlkB homologues)
Replication Outcome High fidelity replicationError-prone replication, leading to C→T transitions
Primary Repair/Removal TET dioxygenases (oxidation)Base Excision Repair (BER), AlkB-mediated direct reversal

Impact on DNA Structure and Replication Fidelity

The seemingly subtle difference in modification position has profound consequences for DNA structure and the fidelity of its replication.

5-methyl-dC: A Silent Partner in the Double Helix

The methyl group at the C5 position of cytosine nestles within the major groove of the DNA double helix. This placement does not interfere with the Watson-Crick hydrogen bonds that form the G-C base pair. Consequently, during DNA replication, DNA polymerases readily recognize 5-methyl-dC as cytosine and correctly insert a guanine opposite it, ensuring the faithful propagation of the epigenetic mark. Its primary structural role is to serve as a recognition site for a host of proteins that translate the epigenetic signal into a functional outcome, such as transcriptional repression.

N4-Ethyl-dC: A Disruptor of the Genetic Code

In contrast, the ethyl group on the exocyclic N4 nitrogen directly participates in hydrogen bonding. The presence of this bulky group prevents the formation of a stable Watson-Crick pair with guanine. Instead, N4-Ethyl-dC can adopt a conformation that allows it to form a stable, albeit incorrect, base pair with thymine.

When a DNA polymerase encounters an N4-Ethyl-dC lesion during replication, it may preferentially insert an adenine (which pairs with thymine on the new strand) instead of the correct guanine. In the subsequent round of replication, this adenine will then template the insertion of a thymine, completing a C•G to T•A transition mutation. This mutagenic potential is a hallmark of N4-Ethyl-dC and similar alkylating adducts.

Diagram: Replication Outcomes for Modified Cytosines

G cluster_5mC Replication of 5-methyl-dC cluster_N4EtdC Replication of N4-Ethyl-dC (Error-Prone) 5mC_start Template: ---5mC--- Replication_5mC DNA Polymerase 5mC_start->Replication_5mC G_partner ---G--- G_partner->Replication_5mC 5mC_end Result: ---5mC---        ---G--- Replication_5mC->5mC_end N4_start Template: ---N4EtdC--- Replication_N4 DNA Polymerase N4_start->Replication_N4 G_partner_N4 ---G--- G_partner_N4->Replication_N4 N4_end Mispairing: ---N4EtdC---          ---A--- Replication_N4->N4_end

Caption: High-fidelity vs. error-prone replication pathways.

Experimental Methodologies: Detection and Functional Analysis

Studying these modifications requires distinct experimental approaches tailored to their unique chemical properties and biological contexts.

Protocol 1: Comparative Analysis of Thermal Stability

Objective: To determine the impact of each modification on the stability of the DNA double helix by measuring the melting temperature (Tm).

Methodology:

  • Oligonucleotide Synthesis: Synthesize short, complementary DNA oligonucleotides. One strand will be unmodified, while the complementary strand will be synthesized in three versions: containing a standard dC, a 5-methyl-dC, or an N4-Ethyl-dC at the same central position.

  • Annealing: Anneal the modified and unmodified strands with their complementary partners in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Thermal Denaturation: Place the annealed duplexes in a spectrophotometer equipped with a thermal controller.

  • Data Acquisition: Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute). DNA denaturation results in an increase in absorbance (hyperchromicity).

  • Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined by finding the midpoint of the transition in the absorbance vs. temperature curve.

Expected Outcome:

  • dG:dC (Control): Baseline Tm.

  • dG:5-methyl-dC: A slight increase in Tm is often observed, as the methyl group can enhance base stacking interactions.

  • dG:N4-Ethyl-dC: A significant decrease in Tm is expected due to the disruption of the stable G-C Watson-Crick pairing.

Protocol 2: In Vitro Replication Fidelity Assay

Objective: To directly measure the mutagenic potential of N4-Ethyl-dC compared to the high-fidelity replication of 5-methyl-dC.

Methodology:

  • Template Preparation: Prepare single-stranded DNA templates containing a single 5-methyl-dC or N4-Ethyl-dC at a known position.

  • Primer Extension Reaction:

    • Anneal a fluorescently labeled primer upstream of the modification site.

    • Set up a reaction containing the primed template, a DNA polymerase (e.g., Klenow fragment), and a mixture of all four dNTPs (dATP, dGTP, dCTP, dTTP).

    • Incubate the reaction to allow for primer extension past the modification site.

  • Product Digestion & Analysis:

    • Terminate the reaction and digest the resulting full-length product into smaller fragments using a restriction enzyme or nuclease that cuts at a specific site.

    • Alternatively, use dideoxy sequencing terminators in separate reactions for each base to identify the incorporated nucleotide opposite the lesion.

  • Separation and Quantification: Separate the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis. The identity of the base inserted opposite the modified cytosine can be determined by the size of the terminated fragment. The relative fluorescence intensity of the bands corresponding to correct (G insertion) versus incorrect (A, T, or C insertion) incorporation is used to calculate the misincorporation frequency.

Expected Outcome:

  • 5-methyl-dC Template: The overwhelming majority of products will show incorporation of dGTP opposite the 5-methyl-dC.

  • N4-Ethyl-dC Template: A significant percentage of products will show misincorporation of dATP opposite the N4-Ethyl-dC, demonstrating its premutagenic nature.

Conclusion: Implications for Biology and Medicine

The comparison between 5-methyl-dC and N4-Ethyl-dC provides a clear and compelling illustration of the context-dependent nature of DNA modifications.

  • 5-methyl-dC is a vital component of the epigenetic machinery, essential for normal development and cellular function. Its dysregulation is a hallmark of many diseases, including cancer, making the enzymes that write, read, and erase this mark prime targets for therapeutic intervention.

  • N4-Ethyl-dC is an unambiguous marker of DNA damage. Its presence signals a failure of cellular defenses against alkylating agents and poses a direct threat to genomic stability. Understanding its repair pathways is critical for toxicology, cancer etiology, and the development of chemotherapies that function by inducing DNA damage.

For researchers, the choice of analytical methods, the interpretation of results, and the conceptual framework for investigation depend entirely on which of these modifications is being studied. While they both originate from the same parent base, their divergent paths—one as a regulated signal, the other as a stochastic lesion—define their profound and distinct impacts on the cell.

References

Taming the T-Rich: A Comparative Guide to N4-Ethyl-dC in GC-Rich Template Amplification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the challenging landscape of molecular biology, the amplification of GC-rich DNA templates presents a persistent hurdle. The high melting temperature and propensity to form stable secondary structures often lead to failed or inefficient PCR, hindering downstream applications. This guide provides an in-depth comparison of N4-Ethyl-deoxycytidine (N4-Ethyl-dC), a modified nucleobase, against conventional methods for amplifying these challenging templates. We will delve into the mechanistic underpinnings of its efficacy, present supporting experimental data from closely related analogs, and provide a robust protocol for its evaluation in your laboratory.

The Challenge of GC-Rich Amplification

Templates with a high guanine (G) and cytosine (C) content are notoriously difficult to amplify via PCR. The three hydrogen bonds in a G-C pair, compared to the two in an adenine (A) - thymine (T) pair, result in a higher melting temperature (Tm). This increased stability makes complete denaturation of the DNA template difficult, leading to poor primer annealing and polymerase processivity. Furthermore, GC-rich sequences are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can stall or completely block the DNA polymerase, resulting in low or no product yield.

Traditional approaches to mitigate these issues include the use of PCR additives like dimethyl sulfoxide (DMSO) and betaine, which can help to reduce the melting temperature and resolve secondary structures. Additionally, specialized, high-fidelity DNA polymerases engineered for processivity through difficult templates are often employed. However, these methods can have variable success rates depending on the specific template and often require extensive optimization.

N4-Ethyl-dC: A Novel Approach to Destabilizing GC Bonds

A more direct strategy to combat the challenges of GC-rich amplification is to modify the building blocks of the PCR reaction itself. N4-Ethyl-dC is a modified deoxycytidine triphosphate (dCTP) analog designed to reduce the thermal stability of the G-C base pair. The ethyl group at the N4 position of the cytosine base sterically hinders the formation of the third hydrogen bond with guanine. This modification effectively lowers the melting temperature of the G-C pair to a level comparable to that of an A-T pair, thereby reducing the overall Tm of the amplicon and facilitating its denaturation in each PCR cycle.

While direct, peer-reviewed comparative performance data for N4-Ethyl-dC is emerging, extensive studies on its close analog, N4-methyl-dCTP (N4me-dCTP), provide strong evidence for the efficacy of this class of molecules.

Performance Comparison: N4-Alkyl-dC Analogs vs. Conventional Methods

A key study directly compared the performance of N4me-dCTP with standard dNTPs and PCR additives for the amplification of highly GC-rich templates. The results demonstrated a significant improvement in both yield and specificity when using the modified nucleotide.

Table 1: Comparative Performance in Amplifying a 78.9% GC-Rich Template

PCR ConditionTarget Amplicon YieldSpecificity
Standard dNTPsLow / NoneNumerous non-specific products
Standard dNTPs + 5% DMSOLowSome non-specific products
Standard dNTPs + 1M BetaineLowSome non-specific products
N4me-dCTP (complete replacement of dCTP) High Single, specific product

Table 2: Amplification of an Extremely GC-Rich Template (80.6% GC)

PCR ConditionResult
Standard dNTPs with various additivesNo amplification
N4me-dCTP (in re-amplification of a gel-purified product) Successful amplification of the target

These findings strongly suggest that the incorporation of N4-alkylated dC analogs can be a superior strategy for amplifying challenging GC-rich sequences, outperforming commonly used PCR enhancers. The reduced melting temperature of the template containing these analogs allows for more efficient denaturation and primer annealing at standard PCR cycling temperatures, leading to higher yields of the specific product.

Experimental Workflow for Comparative Analysis

To validate the performance of N4-Ethyl-dC in your specific application, a systematic comparative analysis is recommended. The following workflow provides a logical approach to compare its efficacy against a standard PCR setup and other enhancement strategies.

Caption: A streamlined workflow for comparing the performance of N4-Ethyl-dC.

Detailed Experimental Protocol: Comparative Amplification of a GC-Rich Template

This protocol outlines a head-to-head comparison of N4-Ethyl-dCTP with standard PCR conditions and the additives DMSO and betaine.

1. Template and Primer Preparation:

  • Select a human genomic DNA template with a known GC-rich region (>70% GC content).

  • Design primers flanking a ~200-500 bp region of the GC-rich target. Ensure primers have a Tm of ~60-65°C and minimal self-dimerization potential.

  • Prepare a 10 ng/µL working solution of the DNA template and 10 µM working solutions of each primer.

2. PCR Reaction Setup:

  • Prepare a master mix for each condition to ensure consistency. The final reaction volume is 25 µL.

Master Mix Components (per reaction):

ComponentStandard+DMSO+BetaineN4-Ethyl-dCTP
5X High-Fidelity PCR Buffer5 µL5 µL5 µL5 µL
dNTP Mix (10 mM each)0.5 µL0.5 µL0.5 µL-
dATP (10 mM)---0.5 µL
dGTP (10 mM)---0.5 µL
dTTP (10 mM)---0.5 µL
N4-Ethyl-dCTP (10 mM) ---0.5 µL
Forward Primer (10 µM)1.25 µL1.25 µL1.25 µL1.25 µL
Reverse Primer (10 µM)1.25 µL1.25 µL1.25 µL1.25 µL
DMSO-1.25 µL (5%)--
Betaine (5 M)--5 µL (1 M)-
High-Fidelity DNA Polymerase (2 U/µL)0.25 µL0.25 µL0.25 µL0.25 µL
Nuclease-Free Waterto 24 µLto 24 µLto 24 µLto 24 µL
  • Aliquot 24 µL of each master mix into respective PCR tubes.

  • Add 1 µL of the DNA template (10 ng) to each tube.

  • Gently mix and centrifuge briefly.

3. PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec35
Annealing62°C30 sec35
Extension72°C30 sec35
Final Extension72°C2 min1
Hold4°C-

4. Analysis of Amplification Products:

  • Run 5 µL of each PCR product on a 1.5% agarose gel stained with a safe DNA dye.

  • Include a DNA ladder to determine the size of the amplicons.

  • Visualize the gel under UV or blue light and document the results.

  • Quantify the band intensity using densitometry software to compare product yields.

  • For fidelity assessment, purify the PCR products from the N4-Ethyl-dC reaction and the standard high-fidelity reaction and submit for Sanger sequencing. Compare the resulting sequence to the reference sequence.

Conclusion and Future Outlook

The amplification of GC-rich DNA templates remains a significant challenge in molecular biology. While traditional methods involving additives and specialized polymerases have provided incremental improvements, the use of modified nucleotides like N4-Ethyl-dC offers a more direct and potentially more effective solution. By reducing the thermal stability of G-C base pairs, N4-Ethyl-dC facilitates template denaturation and improves PCR efficiency and specificity. The strong performance of its close analog, N4-methyl-dC, in amplifying templates with up to 80.6% GC content, provides a compelling case for the adoption of this technology.

As research in this area continues, we anticipate the development of a wider range of modified nucleotides and their integration into commercial PCR kits, providing researchers with a powerful toolkit to overcome the challenges of GC-rich amplification and unlock new avenues of scientific discovery.

References

  • PCR Biosystems. (n.d.). Polymerases for GC-Rich PCR. Retrieved from [Link]

  • Patsnap. (2023, April 29). Best PCR Kits for Difficult Templates (High GC Content, Low Yield). Synapse. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Problems Amplifying GC-rich regions? 5 Easy Solutions. Retrieved from [Link]

  • Musso, M., et al. (2010). DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis. PLoS ONE, 5(6), e11024. [Link]

  • Shammas, C., et al. (2020). PCR procedures to amplify GC-rich DNA sequences of Mycobacterium bovis. bioRxiv. [Link]

  • Singh, V. K., et al. (2009). Amplification of GC-rich DNA for high-throughput family based genetic studies. Nucleic Acids Research, 37(11), e81. [Link]

  • ResearchGate. (n.d.). Which is better for GC rich amplification: Betaine or DMSO?. Retrieved from [Link]

  • Flores-Juárez, C. R., et al. (2016). PCR amplification of GC-rich DNA regions using the nucleotide analog N4-methyl-2'-deoxycytidine 5'-triphosphate. BioTechniques, 61(4), 175–182. [Link]

  • ResearchGate. (n.d.). (PDF) PCR Amplification of GC-Rich DNA Regions Using the Nucleotide Analog N 4 -Methyl-2′-Deoxycytidine 5′-Triphosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis. Retrieved from [Link]

  • BioNordika. (n.d.). Having trouble when amplifying GC-rich sequences?. Retrieved from [Link]

  • Agilent. (n.d.). High Fidelity/GC Rich Target DNA Polymerases for PCR. Retrieved from [Link]

  • KAPA Biosystems. (n.d.). High-fidelity amplification of GC-rich DNA is a challenging application due to the low processivity and lack of robustness of most proofreading DNA polymerases. Retrieved from [Link]

  • Glen Research. (n.d.). N4-Et-dC-CE Phosphoramidite. Retrieved from [Link]

A Senior Application Scientist's Guide to the Enzymatic Incorporation of N4-Ethyl-dC Triphosphate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in molecular biology, drug development, and synthetic biology, the enzymatic incorporation of modified nucleotides is a cornerstone technique for creating functionalized nucleic acids. The modification of deoxycytidine at the N4 position offers a unique avenue for altering the properties of DNA, distinct from the more common C5 position modifications. This guide provides an in-depth technical assessment of N4-Ethyl-dC triphosphate (N4-Ethyl-dCTP) as a substrate for DNA polymerases, comparing its performance with canonical dCTP and other key modified analogues.

The choice to ethylate the exocyclic amine (N4) of deoxycytidine is not merely academic. This modification directly impacts the hydrogen-bonding face of the nucleobase. Unlike modifications in the major groove at the C5 position, an N4-alkyl group can alter Watson-Crick base pairing, potentially influencing duplex stability and polymerase recognition. This guide will dissect these implications, providing both the theoretical underpinnings and the practical methodologies to assess this unique nucleotide analogue in your own laboratory settings.

Comparative Landscape of Modified Deoxycytidine Triphosphates

To properly assess the utility of N4-Ethyl-dCTP, it must be benchmarked against other modified analogues that researchers may consider. The key differentiator is the position and nature of the modification, which dictates the interaction with the DNA polymerase active site and the complementary DNA strand.

Here, we compare N4-Ethyl-dCTP (using its close analogues N4-acyl-dCTP and N4-methyl-dCTP as experimentally-verified proxies) with two other classes of modified cytidines: 5-methyl-dCTP, a vital epigenetic marker, and C5-aminoallyl-dCTP, a widely used analogue for post-synthesis labeling.

G cluster_0 Modified dCTP Analogues cluster_1 Modification Position & Impact dCTP dCTP (Canonical) dCTP_prop Watson-Crick Face (H-Bonding) dCTP->dCTP_prop Unmodified N4_Et_dCTP N4-Ethyl-dCTP N4_Et_dCTP_prop Watson-Crick Face (Alters H-Bonding) N4_Et_dCTP->N4_Et_dCTP_prop N4-Alkylation Five_Me_dCTP 5-Methyl-dCTP Five_Me_dCTP_prop Major Groove (Epigenetic Recognition) Five_Me_dCTP->Five_Me_dCTP_prop C5-Methylation C5_AA_dCTP C5-Aminoallyl-dCTP C5_AA_dCTP_prop Major Groove (Labeling Handle) C5_AA_dCTP->C5_AA_dCTP_prop C5-Linker

Figure 1: Comparison of modification positions on dCTP analogues.

Performance Overview

The utility of a modified nucleotide is primarily judged by its substrate efficiency for DNA polymerases and its effect on the resulting DNA duplex. The table below summarizes the expected performance of N4-Ethyl-dCTP relative to other key analogues based on published data for N4-alkylated cytidines.

Parameter N4-Ethyl-dCTP (Proxy Data) 5-Methyl-dCTP C5-Aminoallyl-dCTP Natural dCTP
Primary Modification Site N4 (Exocyclic Amine)C5 (Pyrimidine Ring)C5 (Pyrimidine Ring)N/A
Impact on Duplex Destabilizing; reduces Tm[1][2]Minimal; slight stabilizationLinker-dependent; can be destabilizingReference
Base Pairing Partner(s) Guanine (canonical), Adenine (non-canonical)[3][4][5]GuanineGuanineGuanine
Family A Pol (e.g., Taq, Klenow exo-) Compatibility Moderate to Good; can require protocol optimization.[1][3] Some N4-acyl versions are excellent substrates.[3]Good; may require higher denaturation temp in PCR.[6][7]Generally good, but can be polymerase-dependent.[4]Excellent
Family B Pol (e.g., Pfu, KOD, Vent) Compatibility Often lower than Family A; can stall PCR with complete substitution.[1] However, some Family B polymerases efficiently incorporate N4-acyl-dCTPs.[3]GoodOften superior to Family A for bulky C5 modifications.Excellent
Fidelity Impact High potential for A:C misincorporation, especially with Family A/B polymerases.[3]High fidelityHigh fidelityReference

Deep Dive: Polymerase Selection and Incorporation Efficiency

The choice of DNA polymerase is the most critical variable determining the success of incorporating a modified nucleotide. Family A (e.g., Taq, E. coli Pol I) and Family B (e.g., Pfu, KOD) polymerases have distinct active site architectures, leading to different levels of tolerance for modified substrates.

The Causality Behind Polymerase Preference
  • Family A Polymerases (e.g., Klenow Fragment, Taq): These polymerases often exhibit a more promiscuous active site, making them surprisingly adept at incorporating certain modified nucleotides. Studies on N4-acyl-dCTPs, close structural relatives of N4-Ethyl-dCTP, show that Klenow fragment (exo-) and Taq can efficiently incorporate these analogues.[3] In some cases, the incorporation of the N4-modified analogue was even more efficient than the natural dCTP, particularly when mispairing with a template adenine.[3] This suggests that the modification may favorably alter the geometry or electronics of the base within the active site to accommodate non-canonical pairing.

  • Family B Polymerases (e.g., Pfu, KOD): While often favored for their proofreading activity and high fidelity, Family B polymerases can be more sensitive to modifications that disrupt canonical Watson-Crick geometry. For example, PCR experiments using Pfu (exo-) with complete substitution of dCTP with N4-methyl-dCTP failed to produce an amplicon under standard conditions, requiring protocol adjustments like higher analogue concentrations.[1] This indicates a lower incorporation efficiency that becomes kinetically limiting over multiple cycles of amplification. However, this is not a universal rule, as KOD XL (a Family B polymerase) was also shown to be an effective incorporator of N4-acyl-dCTPs in primer extension assays.[3]

Experimental Validation: Protocols for In-House Assessment

To validate the performance of N4-Ethyl-dCTP with a specific polymerase and template, two core experiments are essential: a single-nucleotide incorporation assay for initial screening and steady-state kinetic analysis for quantitative comparison.

Experimental Workflow Overview

Figure 2: Workflow for assessing N4-Ethyl-dCTP incorporation.

Protocol 1: Single-Nucleotide Incorporation Assay

This assay provides a rapid, qualitative assessment of whether a polymerase can incorporate N4-Ethyl-dCTP opposite a specific template base.

1. Materials:

  • DNA Template Oligonucleotide (e.g., 30-mer) with a target guanine (or adenine to test fidelity).
  • 5'-radiolabeled ([32P]) or fluorescently-labeled Primer Oligonucleotide (e.g., 15-mer) that anneals to the template immediately 3' of the target base.
  • DNA Polymerase (e.g., Klenow Fragment (exo-)).
  • N4-Ethyl-dCTP and natural dCTP (1 mM stocks).
  • Reaction Buffer (10x).
  • Quench Solution (95% Formamide, 20 mM EDTA, Bromophenol Blue).

2. Methodology:

  • Annealing: Anneal the primer and template in a 1:1.2 molar ratio by heating to 95°C for 5 minutes and slowly cooling to room temperature.
  • Reaction Setup: On ice, prepare reaction mixes (20 µL final volume) containing:
  • 1x Reaction Buffer
  • 100 nM Annealed Primer/Template DNA
  • 10 µM dNTP (either natural dCTP or N4-Ethyl-dCTP)
  • 50 nM DNA Polymerase
  • Initiation & Quenching: Initiate the reaction by transferring the tubes to the desired temperature (e.g., 37°C for Klenow). After a set time (e.g., 5 minutes), terminate the reaction by adding an equal volume of Quench Solution.
  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Resolve the products on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea).
  • Visualization: Visualize the gel using autoradiography or fluorescence imaging. Successful incorporation is indicated by a band shift from the primer length (N) to N+1.
Protocol 2: Steady-State Kinetic Analysis

This experiment quantifies the efficiency of incorporation by determining the Michaelis-Menten constants, Km and kcat.

1. Principle: The experiment is run under "steady-state" conditions, where the concentration of the primer/template substrate is much higher than the enzyme concentration, and product formation is kept low (<20%) to ensure the initial velocity is measured.

2. Methodology:

  • Optimization: First, perform a time-course and enzyme titration experiment (as in Protocol 1) to find an enzyme concentration and time point where product formation is linear and below 20% of the substrate.
  • Kinetic Reactions: Set up a series of reactions as described in Protocol 1. Keep the enzyme and primer/template concentrations constant (at the optimized levels) and vary the concentration of N4-Ethyl-dCTP across a wide range (e.g., 0.5 µM to 200 µM).
  • Quenching & Analysis: Run all reactions for the pre-determined time, quench, and resolve on a denaturing PAGE gel.
  • Data Quantification: Quantify the band intensities for the unextended primer and the N+1 product for each dNTP concentration. Calculate the initial velocity (Vo) of the reaction (nM of product formed per minute).
  • Parameter Calculation: Plot Vo versus the N4-Ethyl-dCTP concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.
  • V = (Vmax * [S]) / (Km + [S])
  • The catalytic rate, kcat, is calculated as Vmax / [E], where [E] is the active enzyme concentration. The overall catalytic efficiency is given by the ratio kcat/Km.

Fidelity and Functional Implications

A critical finding for N4-acylated dCTPs, which likely extends to N4-Ethyl-dCTP, is their propensity to be incorporated opposite adenine.[3] This is a significant deviation from canonical behavior and a crucial consideration for any application.

  • Mechanism of Misincorporation: The N4-alkylation can favor the imino tautomeric form of cytosine, which presents a hydrogen bonding pattern similar to thymine, thus allowing for stable pairing with adenine within the polymerase active site.[5] For some polymerases, this non-canonical pairing can be surprisingly efficient.[3]

  • Impact on PCR and Sequencing: In PCR, this misincorporation can lead to G-to-A and C-to-T transition mutations in subsequent rounds of amplification. While this is detrimental for high-fidelity applications, it could potentially be exploited for targeted mutagenesis. In sequencing, the use of N4-alkylated dCTP can help resolve compressions in GC-rich regions due to the weaker base pairing and reduced duplex stability.[1]

  • Duplex Stability: The incorporation of N4-methyl-dC reduces the melting temperature (Tm) of a DNA duplex significantly. A 200-bp amplicon with full substitution saw its Tm drop by 11°C.[1] This destabilization is a direct result of disrupting the optimal hydrogen bonding and hydration spine in the DNA minor groove. Researchers must account for this when designing probes or setting annealing temperatures for primers containing this modification.

Concluding Remarks for the Advanced Researcher

N4-Ethyl-dC triphosphate is a nuanced tool for DNA modification. It is not a simple drop-in replacement for dCTP. Its utility is highly dependent on the chosen polymerase and the specific application.

  • Key Strengths: The ability to modulate duplex stability and the potential for non-canonical base pairing make it an interesting candidate for applications in aptamer selection, therapeutic oligonucleotide development, and as a probe for studying DNA-protein interactions.

  • Critical Considerations: Researchers must be acutely aware of the high potential for misincorporation opposite adenine. Fidelity must be rigorously assessed for any application requiring accurate sequence replication. The choice of polymerase is paramount, with Family A enzymes like Taq or Klenow (exo-) often showing better initial tolerance than high-fidelity Family B enzymes.

This guide provides the foundational knowledge and experimental framework to objectively assess N4-Ethyl-dCTP. By understanding the interplay between the modification, the polymerase, and the resulting DNA structure, researchers can effectively harness the unique properties of this modified nucleotide for advanced molecular applications.

References

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  • Malinovskaya, L., et al. (2017). Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products. Current Protocols in Nucleic Acid Chemistry, 68, 7.30.1–7.30.17. [Link]

  • Patel, P. H., & Loeb, L. A. (2000). Pre-Steady-State Kinetic Analysis of Processive DNA Replication Including Complete Characterization of an Exonuclease-Deficient T7 DNA Polymerase. Biochemistry, 39(16), 4833–4843. [Link]

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  • Sangha, S., et al. (2018). Capacity of N4-methyl-2′-deoxycytidine 5′-triphosphate to sustain the polymerase chain reaction using various thermostable DNA polymerases. ResearchGate. [Link]

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  • Marlier, J. F., & Benner, S. A. (1984). N4-Methoxydeoxycytidine triphosphate is in the imino tautomeric form and substitutes for deoxythymidine triphosphate in primed poly d[A-T] synthesis with E. coli DNA polymerase I. Nucleic Acids Research, 12(11), 4609–4619. [Link]

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Comparative Analysis of Hybridization Kinetics: N4-Ethyl-dC versus Standard dC

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oligonucleotide Development

Prepared by: Gemini, Senior Application Scientist

Introduction

In the fields of oligonucleotide therapeutics, diagnostics, and synthetic biology, the modification of nucleobases is a critical tool for modulating the properties of DNA and RNA. These modifications can influence duplex stability, nuclease resistance, and specific recognition by proteins. N4-substituted cytosine analogues are of particular interest for their potential to alter hybridization characteristics. This guide provides an in-depth, predictive comparison of the hybridization kinetics of oligonucleotides containing N4-Ethyl-deoxycytidine (N4-Ethyl-dC) versus those containing the canonical 2'-deoxycytidine (dC).

As direct, peer-reviewed comparative kinetic data for N4-Ethyl-dC is not extensively available, this document leverages fundamental principles of nucleic acid thermodynamics and extrapolates from studies on related N4-alkylated cytosines. We will deconstruct the molecular interactions that govern hybridization, predict the kinetic consequences of the N4-ethyl modification, and provide robust, field-proven experimental protocols for researchers to validate these predictions in their own laboratories.

Pillar 1: The Foundation of Duplex Stability - The Standard dG•dC Base Pair

The exceptional thermal stability of a guanine-cytosine (G-C) base pair is fundamental to DNA structure. Unlike the adenine-thymine (A-T) pair, which is joined by two hydrogen bonds, the G-C pair is stabilized by three hydrogen bonds.[1][2] This tripartite interaction confers a significant energetic advantage, making G-C rich sequences more thermally stable.

The specific hydrogen bonds in a Watson-Crick G-C pair are:

  • Bond 1: Guanine's O6 (acceptor) and Cytosine's N4 amino group (donor).

  • Bond 2: Guanine's N1 imino group (donor) and Cytosine's N3 (acceptor).

  • Bond 3: Guanine's N2 amino group (donor) and Cytosine's O2 (acceptor).

This precise geometric arrangement is the "gold standard" against which all modifications are measured. The exocyclic amino group at the N4 position of cytosine is a critical hydrogen bond donor, and its availability is paramount for forming a high-fidelity, stable duplex.[3]

Figure 1: Standard Watson-Crick pairing between Guanine (G) and Cytosine (C), showing three hydrogen bonds.

Pillar 2: Predictive Analysis of the N4-Ethyl-dC Modification

Introducing an ethyl group at the N4 position of deoxycytidine fundamentally alters its ability to interact with guanine. This chemical modification has two primary consequences that are predicted to significantly impact hybridization kinetics.

Loss of a Critical Hydrogen Bond

The substitution of a hydrogen atom on the N4-amino group with an ethyl group (-CH₂CH₃) eliminates its capacity to act as a hydrogen bond donor.[4] Consequently, when an N4-Ethyl-dC encounters a guanine on the complementary strand, it can only form two of the three canonical hydrogen bonds. The crucial bond between the cytosine N4 position and the guanine O6 position is lost. This reduction in hydrogen bonding is the primary driver behind the predicted destabilization of the duplex. A G•N4-Ethyl-dC pair is expected to be thermodynamically weaker than a G•dC pair and more comparable in stability to an A•T pair.

Introduction of Steric Hindrance

The ethyl group is bulkier than the hydrogen atom it replaces and protrudes into the major groove of the DNA double helix. While studies on the smaller N4-methylcytosine show it can be accommodated with only a slight reduction in stability, the larger ethyl group likely imposes a more significant steric penalty.[5][6] This steric clash can cause localized distortion of the helical structure, potentially disrupting the optimal geometry for base stacking with neighboring base pairs.[7] Poor stacking interactions further contribute to the overall destabilization of the duplex.

Figure 2: Predicted pairing of Guanine with N4-Ethyl-dC, showing the loss of one hydrogen bond and steric hindrance.

Pillar 3: Predicted Impact on Thermodynamic Stability and Kinetics

Based on the molecular changes, we can predict the effects on key hybridization parameters:

  • Melting Temperature (Tₘ): Tₘ is the temperature at which 50% of the duplex DNA has dissociated into single strands. It is a direct measure of the thermodynamic stability of the duplex. Due to the loss of a hydrogen bond and potential steric hindrance, an oligonucleotide containing N4-Ethyl-dC is predicted to have a significantly lower Tₘ compared to an identical sequence with standard dC.[8][9]

  • Association Rate Constant (kₐ or kₒₙ): This constant represents the rate at which the two complementary strands find each other and form a duplex. The process involves an initial nucleation step followed by a rapid "zippering" of the remaining bases.[10] The steric bulk of the ethyl group in the major groove may impede the initial alignment and recognition process, leading to a slower (smaller) kₐ .[7]

  • Dissociation Rate Constant (kₒ or kₒff): This constant reflects the stability of the formed duplex; it is the rate at which the duplex falls apart. Since the duplex containing N4-Ethyl-dC is less stable, it will dissociate more readily. Therefore, it is predicted to have a faster (larger) kₒ .[11][12]

  • Equilibrium Dissociation Constant (Kₒ): Kₒ is the ratio of kₒ to kₐ (Kₒ = kₒ/kₐ) and is an inverse measure of binding affinity. A higher Kₒ indicates lower affinity. Given the predicted increase in kₒ and decrease in kₐ, the resulting Kₒ for an N4-Ethyl-dC-containing duplex is expected to be significantly higher , indicating a substantial reduction in overall binding affinity.

Quantitative Data Summary (Predictive)

The following table summarizes the predicted differences in hybridization parameters between an oligonucleotide containing a standard dC and one containing an N4-Ethyl-dC modification when binding to a complementary strand.

ParameterStandard dCPredicted N4-Ethyl-dCRationale
Hydrogen Bonds per G-C Pair 3[1][2][13]2Alkylation of N4-amino group prevents it from acting as an H-bond donor.
Thermal Stability (Tₘ) HigherSignificantly Lower Loss of one H-bond per modification significantly reduces duplex stability.[8][9][14][15][16]
Association Rate (kₐ) FasterSlower Steric hindrance from the ethyl group in the major groove may slow the nucleation step.[7]
Dissociation Rate (kₒ) SlowerFaster Reduced duplex stability leads to a higher probability of spontaneous strand separation.[10][11][12]
Binding Affinity (1/Kₒ) HigherLower The combined effect of a slower kₐ and a faster kₒ results in a large increase in Kₒ.

Experimental Protocols for Validation

To empirically determine these kinetic parameters, two standard biophysical techniques are recommended. The following protocols are designed to be self-validating systems.

A. Thermal Denaturation Analysis via UV-Vis Spectrophotometry (for Tₘ Determination)

This method measures the change in UV absorbance of a DNA solution as a function of temperature to determine the melting temperature (Tₘ).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 1. Quantify Oligos (dC and N4-Et-dC strands) and complementary strand Prep2 2. Anneal Duplexes Equimolar amounts in buffer (e.g., 1x PBS, pH 7.2) Prep1->Prep2 Prep3 3. Prepare Dilutions Final concentration ~1-2 µM Prep2->Prep3 Meas1 4. Set up Spectrophotometer Monitor A₂₆₀, Temp range 25°C to 95°C Prep3->Meas1 Meas2 5. Set Ramp Rate Slow rate (e.g., 0.5°C/min) for equilibrium Meas1->Meas2 Meas3 6. Run Melt Program Record A₂₆₀ vs. Temperature Meas2->Meas3 Ana1 7. Plot Data Absorbance vs. Temperature Meas3->Ana1 Ana2 8. Normalize Curve Create sigmoidal melt curve Ana1->Ana2 Ana3 9. Calculate Tₘ Find first derivative peak (inflection point) Ana2->Ana3 Result Compare Tₘ Values Ana3->Result

Figure 3: Workflow for determining duplex melting temperature (Tₘ) using UV-Vis spectrophotometry.

Methodology:

  • Oligonucleotide Preparation: Synthesize and purify two identical oligonucleotide sequences, one with standard dC and the other with N4-Ethyl-dC at the same position. Also, prepare the unmodified complementary DNA strand.

  • Quantification & Annealing: Accurately determine the concentration of all oligonucleotides using UV absorbance at 260 nm.[17] Anneal the modified and unmodified strands with their complement in a 1:1 molar ratio in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat to 95°C for 5 minutes and cool slowly to room temperature.

  • UV-Vis Measurement: Use a spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at 260 nm while increasing the temperature from a baseline (e.g., 25°C) to a denatured state (e.g., 95°C) at a slow, controlled ramp rate (e.g., 0.5°C/minute) to ensure the system remains at equilibrium.[18]

  • Data Analysis: Plot absorbance versus temperature. The resulting data will form a sigmoidal curve. The Tₘ is the inflection point of this curve, which can be precisely determined by calculating the maximum of the first derivative of the melting curve.[19] Compare the Tₘ of the N4-Ethyl-dC duplex with the standard dC duplex.

B. Kinetic Analysis via Surface Plasmon Resonance (SPR) (for kₐ, kₒ, and Kₒ Determination)

SPR is a label-free technique that measures real-time binding events on a sensor surface, allowing for the precise calculation of kinetic constants.[20][21]

SPR_Workflow cluster_prep Chip Preparation (Ligand) cluster_run Kinetic Run (Analyte) cluster_analysis Data Analysis Prep1 1. Prepare Sensor Chip (e.g., Streptavidin-coated) Prep2 2. Immobilize Ligand Inject 5'-biotinylated complementary strand Prep1->Prep2 Run1 3. Association Phase Inject analyte (dC or N4-Et-dC oligo) at various concentrations Prep2->Run1 Run2 4. Dissociation Phase Flow running buffer only over the surface Run1->Run2 Run3 5. Regeneration Inject pulse of NaOH or Glycine-HCl to remove bound analyte Run2->Run3 Ana1 6. Generate Sensorgrams Plot Response Units (RU) vs. Time Run3->Ana1 Repeat for each concentration Ana2 7. Fit Data to Model Use 1:1 Langmuir binding model to extract kₐ and kₒ Ana1->Ana2 Ana3 8. Calculate Kₒ Kₒ = kₒ / kₐ Ana2->Ana3 Result Compare Kinetic Constants Ana3->Result

Figure 4: Workflow for determining kinetic constants (kₐ, kₒ) using Surface Plasmon Resonance (SPR).

Methodology:

  • Ligand Immobilization: Immobilize a 5'-biotinylated version of the complementary DNA strand (the ligand) onto a streptavidin-coated sensor chip. This provides a stable, oriented surface for binding analysis.[22]

  • Analyte Preparation: Prepare the standard dC and N4-Ethyl-dC oligonucleotides (the analytes) in a series of concentrations in the running buffer (e.g., HBS-EP+).

  • Association Phase: Inject one of the analytes at a specific concentration over the sensor surface at a constant flow rate. The binding of the analyte to the immobilized ligand will cause a change in the refractive index at the surface, which is measured in real-time as an increase in Response Units (RU).[23]

  • Dissociation Phase: After the association phase, switch back to flowing only the running buffer over the surface. The decrease in RU over time corresponds to the dissociation of the analyte from the ligand.

  • Regeneration: After each cycle, inject a pulse of a regeneration solution (e.g., 50 mM NaOH) to strip all bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves from the multiple analyte concentrations to a kinetic model (typically a 1:1 Langmuir binding model) using the instrument's analysis software. This global fit simultaneously calculates the kₐ and kₒ. The Kₒ is then determined from the ratio of these constants.[11] Compare the full kinetic profiles of the N4-Ethyl-dC oligo versus the standard dC oligo.

Conclusion

The N4-ethyl modification on deoxycytidine is predicted to be a significantly destabilizing event for DNA duplex formation. By removing one of the three hydrogen bonds that anchor the G-C base pair and introducing potential steric strain in the major groove, this modification is expected to lower the thermal stability (Tₘ), slow the rate of association (kₐ), and accelerate the rate of dissociation (kₒ). For researchers in drug development and diagnostics, this translates to a lower overall binding affinity (higher Kₒ), a critical consideration for probe design and antisense applications. The experimental protocols provided herein offer a clear and robust pathway for quantifying these predicted effects, enabling the rational design of oligonucleotides with tailored hybridization properties.

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  • ATDBio. (n.d.). Nucleic Acids Book - Ultraviolet absorbance of oligonucleotides. Retrieved from ATDBio. URL: [Link]

  • Nakano, S., et al. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. International Journal of Molecular Sciences. URL: [Link]

  • Ngo, T. T. M., et al. (2016). Cytosine methylation alters DNA mechanical properties. Nucleic Acids Research. URL: [Link]

  • Harborth, J., & Reynolds, M. A. (2008). RNA major groove modifications improve siRNA stability and biological activity. Nucleic Acids Research. URL: [Link]

  • Nakano, S., et al. (2021). Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes. PubMed. URL: [Link]

  • Kellinger, M. W., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research. URL: [Link]

  • Agilent. (2022). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. Retrieved from Agilent. URL: [Link]

  • Shchepinov, M. S., et al. (1997). Steric factors influencing hybridisation of nucleic acids to oligonucleotide arrays. Nucleic Acids Research. URL: [Link]

  • Egli, M. (2011). The Steric Hypothesis for DNA Replication and Fluorine Hydrogen Bonding Revisited in Light of Structural Data. Accounts of Chemical Research. URL: [Link]

  • Cahová, H., et al. (2016). Influence of major-groove chemical modifications of DNA on transcription by bacterial RNA polymerases. Nucleic Acids Research. URL: [Link]

  • ResearchGate. (n.d.). Influence of major-groove modifications on cleavage of DNA by REs and... Retrieved from ResearchGate. URL: [Link]

Sources

A Senior Application Scientist's Guide to N4-Ethyl-dC: A Comparative Analysis of Applications and Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on N4-Ethyl-2'-deoxycytidine (N4-Ethyl-dC), a modified nucleoside with unique properties that unlock advanced applications in molecular biology and chemical biology. This document moves beyond a simple catalog of facts to provide a Senior Application Scientist's perspective on why and how this molecule is used, offering a comparative analysis against other alternatives supported by experimental data. Our focus is on the causality behind experimental choices, ensuring that every protocol and piece of data is presented within a self-validating framework.

Introduction to N4-Ethyl-dC: Structure and Core Properties

N4-Ethyl-2'-deoxycytidine is an analog of the natural nucleoside 2'-deoxycytidine (dC). The defining feature is the substitution of one hydrogen atom on the exocyclic amine (N4) with an ethyl group (-CH₂CH₃). This seemingly minor alteration has profound implications for the molecule's hydrogen bonding capabilities, steric profile, and overall biochemical behavior.

Unlike modifications at the C5 position (e.g., 5-methylcytosine), which primarily add bulk in the major groove of the DNA double helix, the N4 modification directly alters the Watson-Crick hydrogen bonding face of the cytidine base. This fundamental change is the source of its most valuable applications.

Primary Application I: Normalization of DNA Duplex Stability in Hybridization Assays

Expertise & Rationale: The Problem of GC Content Bias

A persistent challenge in multiplex hybridization-based assays, such as DNA microarrays or probe-based genetic analysis, is the variability in duplex stability caused by GC content. The three hydrogen bonds of a Guanine-Cytosine (G:C) pair make it significantly more stable than the two-hydrogen-bond Adenine-Thymine (A:T) pair. This disparity leads to two critical problems:

  • False Positives: High GC-content probes can remain stably hybridized to a target sequence even with mismatches, simply due to the high melting temperature (Tm) of the duplex.

  • False Negatives: Low GC-content probes may dissociate from their perfectly matched targets during stringent washing steps.

The core objective is to make hybridization dependent only on sequence complementarity and probe length, not on base composition. N4-Ethyl-dC provides an elegant solution. By placing an ethyl group on the N4 amine, one of the three hydrogen bonds in a G:C pair is sterically blocked. The resulting N4-Ethyl-dC:G base pair forms with stability akin to a standard A:T pair.[1][2]

Comparative Efficacy: Experimental Data

The efficacy of this "Tm normalization" is striking. Studies have demonstrated that substituting all dC residues in a set of oligonucleotide probes with N4-Ethyl-dC dramatically compresses the overall range of melting temperatures, regardless of GC content.

Probe TypeGC Content RangeObserved Tm Range (°C)Reduction in Tm Variance
Unmodified Oligonucleotides0% - 100%39°C - 52°CN/A
N4-Ethyl-dC Substituted 0% - 100%7°C - 16°C >70%

This table summarizes data from hybridization studies where substituting dC with N4-Ethyl-dC significantly reduced the dependency of duplex melting temperature on GC content.

Experimental Protocol: Design and Validation of Tm-Normalized Probes

This protocol outlines a self-validating system for implementing N4-Ethyl-dC in a microarray experiment to reduce signal variability.

Objective: To design and validate a set of microarray probes with normalized hybridization characteristics using N4-Ethyl-dC.

Methodology:

  • Probe Design:

    • Design your standard oligonucleotide probes (e.g., 25-mers) for your targets of interest.

    • Create a parallel set of "normalized" probes where every dC residue is substituted with N4-Ethyl-dC during synthesis.

  • Synthesis and Quality Control:

    • Synthesize both sets of probes (unmodified and N4-Ethyl-dC modified).

    • Validation Step: Perform Mass Spectrometry on several probes from each set to confirm the correct mass and successful incorporation of the modified base.

  • Microarray Fabrication:

    • Spot both probe sets onto the same microarray slide in adjacent blocks to control for slide-specific variability. This internal control is critical for trustworthy data.

  • Target Preparation and Hybridization:

    • Prepare your fluorescently labeled target DNA or cDNA as per standard protocols.

    • Hybridize the target to the microarray slide overnight.

  • Washing and Scanning:

    • Perform post-hybridization washes at a calculated stringency. The key is to use a single, uniform wash temperature for the entire slide.

    • Scan the microarray slide to acquire fluorescence intensity data for both the standard and normalized probe sets.

  • Data Analysis and Validation:

    • Causality Check: For the unmodified probe set, plot the signal intensity of perfect-match probes against their %GC content. You should observe a positive correlation, indicating hybridization bias.

    • For the N4-Ethyl-dC probe set, create the same plot. A successful experiment will show no significant correlation between signal intensity and original %GC content, demonstrating that the modification has effectively normalized the hybridization stability.

    • Compare the coefficient of variation (CV) for signal intensities across the entire normalized probe set to the unmodified set. A lower CV for the N4-Ethyl-dC set validates the reduction in hybridization variability.

Workflow Visualization

Hybridization_Workflow cluster_Design Probe Design & Synthesis cluster_Experiment Microarray Experiment cluster_Analysis Data Analysis P1 Design Standard dC Probes S1 Synthesize & Validate Probes P1->S1 P2 Design N4-Et-dC Substituted Probes P2->S1 M1 Spot Both Sets on One Array S1->M1 H1 Hybridize Labeled Target DNA M1->H1 W1 Wash & Scan H1->W1 A1 Plot Intensity vs. %GC (Standard) W1->A1 A2 Plot Intensity vs. %GC (N4-Et-dC) W1->A2 V1 Compare Plots & Coefficients of Variation A1->V1 A2->V1

Caption: Workflow for validating N4-Ethyl-dC in microarray hybridization.

Primary Application II: Substrates for DNA Interstrand Cross-Linking

Expertise & Rationale: Probing DNA Damage and Repair

DNA interstrand cross-links (ICLs) are highly cytotoxic lesions that covalently link the two strands of the double helix, blocking essential processes like replication and transcription. Studying the cellular mechanisms that repair ICLs is crucial for understanding genome stability and developing cancer chemotherapeutics. A major experimental hurdle is the creation of DNA substrates containing a single, defined ICL at a specific location.

The N4-Ethyl-dC moiety is a precursor to a chemically stable N4C-ethyl-N4C interstrand cross-link. By using specialized phosphoramidite chemistry during oligonucleotide synthesis, two deoxycytidine residues on opposite strands can be covalently linked via an ethyl bridge.[3][4][5] These synthetic substrates are invaluable tools because they allow researchers to transfect cells with a homogenous population of damaged DNA, enabling precise dissection of repair pathways without the confounding variables of other damage types.

Comparative Efficacy: Impact of Cross-Link Orientation on Duplex Stability

The orientation of the cross-linked cytidines has a dramatic and predictable effect on the thermal stability of the DNA duplex. This allows for the creation of substrates with varying degrees of thermodynamic stability, which can be used to probe how repair enzymes recognize and process different helical distortions.

Duplex TypeCross-Link ConfigurationControl Tm (°C)Cross-Linked Tm (°C)ΔTm (°C)
Mismatched PairC-C Mismatch~5075+25
Staggered Pair 15'-CG-3' Sequence~52101+49
Staggered Pair 25'-GC-3' Sequence~7262-10

Data synthesized from Noronha et al. (2002), demonstrating the profound and orientation-dependent impact of the N4C-ethyl-N4C cross-link on DNA duplex melting temperature (Tm).[3][6]

Interpretation for Experimental Design:

  • The -CG- staggered cross-link creates a hyper-stabilized duplex, ideal for studying the initiation of repair on a thermodynamically "locked" substrate.

  • The -GC- staggered cross-link actively destabilizes the duplex, likely by disrupting hydrogen bonding and distorting the helix.[3] This substrate is perfect for investigating whether repair pathways are sensitive to localized helix breathing or instability.

Conceptual Protocol: Using ICL Substrates to Study DNA Repair

Objective: To determine if a specific DNA repair protein (e.g., a nuclease) is involved in the processing of N4C-ethyl-N4C interstrand cross-links.

Methodology:

  • Substrate Preparation:

    • Synthesize a plasmid containing a single, site-specific N4C-ethyl-N4C cross-link using ligation-competent cross-linked oligonucleotides.[5]

    • Prepare an identical, undamaged control plasmid.

  • In Vitro Repair Assay (Self-Validating System):

    • Prepare nuclear extracts from wild-type (WT) cells and from cells where the repair protein of interest has been knocked out or depleted (KO).

    • Incubate both the cross-linked and control plasmids with the WT and KO extracts.

    • Reaction Analysis: Analyze the plasmid topology and integrity using gel electrophoresis. Repair of the ICL will often generate specific nicks or double-strand breaks, leading to a shift from supercoiled to relaxed or linear forms.

    • Trustworthiness Check: The control plasmid should remain supercoiled in all extracts, confirming the absence of non-specific nuclease activity. The cross-linked plasmid should show repair intermediates (nicked/linear forms) in the WT extract.

  • Interpreting Results:

    • Protein is Involved: If the cross-linked plasmid remains largely unrepaired (supercoiled) in the KO extract but is processed in the WT extract, it provides strong evidence that the protein is required for ICL repair.

    • Protein is Not Involved: If the repair pattern is identical in both WT and KO extracts, the protein is likely not essential for this specific repair event.

Visualization of ICL Formation and Repair Study

ICL_Workflow cluster_Synthesis Substrate Synthesis cluster_Assay In Vitro Repair Assay cluster_Results Result Interpretation S1 Synthesize Oligo with N4C-ethyl-N4C Cross-link S2 Ligate into Plasmid S1->S2 S3 Purify Cross-linked & Control Plasmids S2->S3 A1 Incubate Plasmids with Extracts S3->A1 E1 Prepare Wild-Type (WT) & Knockout (KO) Cell Extracts E1->A1 G1 Analyze by Gel Electrophoresis A1->G1 R1 WT: Repair Intermediates KO: No Repair => Protein is Involved G1->R1 R2 WT: Repair Intermediates KO: Repair Intermediates => Protein is Not Involved G1->R2

Caption: Workflow for studying DNA repair using a defined ICL substrate.

Potential and Comparative Applications: A Look at the Broader Context

While the above applications are well-documented, the N4-ethyl modification positions dC for other potential uses, which can be understood by comparing it to related analogs.

Antiviral and Anticancer Potential

Context: Modification of nucleosides is a cornerstone of antiviral and anticancer drug development. Many analogs function by inhibiting DNA polymerases or viral RNA-dependent RNA polymerases (RdRp). While a chemical supplier notes N4-Ethyl-dC has potential antiviral and anticancer properties, specific efficacy data (e.g., IC50 values) are not prominent in the peer-reviewed literature.[3]

Comparative Analysis: We can infer its potential by examining other N4-modified cytidines that have been studied extensively. For example, N4-hydroxycytidine (NHC), the active form of the antiviral drug Molnupiravir, is a potent inhibitor of viral replication. This demonstrates that the N4 position is a viable site for modifications that confer potent biological activity.

CompoundTarget VirusCell LineEC50 (µM)Reference
N4-hydroxycytidine (NHC) SARS-CoV-2Vero>16.5[4]
N4-O-isobutyrylcytidine SARS-CoV-2Vero3.50[4]
N4-p-iodobenzoyl-D2FC HIV-1MT-2~0.01 (Calculated)[7]
N4-Ethyl-dC VariousN/AData Not Available N/A

This table compares the 50% effective concentration (EC50) of various N4-modified cytidine analogs against different viruses, highlighting the lack of specific public data for N4-Ethyl-dC.

Enzymatic Incorporation and Epigenetic Probing

Context: The ability of a modified nucleoside triphosphate to be recognized and incorporated by DNA polymerases is essential for many molecular biology techniques. Furthermore, enzymes involved in epigenetics, like the Ten-eleven translocation (TET) family, recognize and modify cytosine variants.

Comparative Analysis:

  • TET Enzyme Interaction: TET enzymes are known to oxidize 5-methylcytosine. Interestingly, they have also been shown to act as direct N-demethylases on N4-methylcytosine.[9][10] This groundbreaking discovery reveals that the TET active site can accommodate and react with N4-alkyl modifications. While it has not been shown to process N4-Ethyl-dC, this finding opens the intriguing possibility that N4-Ethyl-dC could act as a substrate, a competitive inhibitor, or a mechanistic probe for TET enzymes.

Final Summary and Future Outlook

N4-Ethyl-dC is a powerful and versatile tool with two well-established, high-efficacy applications:

  • It serves as an outstanding reagent for normalizing hybridization stability in probe-based assays , a critical function for improving the reliability and accuracy of microarrays and related technologies.

  • It is a key precursor for synthesizing DNA with site-specific interstrand cross-links , providing invaluable substrates for dissecting the complex mechanisms of DNA repair.

While its role as a direct antiviral or as a substrate in epigenetic studies remains to be fully elucidated, comparative analysis with related N4-modified analogs suggests these are fertile grounds for future investigation. For researchers looking to solve problems of GC bias in hybridization or to create defined DNA damage substrates, N4-Ethyl-dC is a field-proven and highly effective solution.

References

  • Noronha, A. M., Noll, D. M., Wilds, C. J., & Miller, P. S. (2002). N(4)C-ethyl-N(4)C cross-linked DNA: synthesis and characterization of duplexes with interstrand cross-links of different orientations. Biochemistry, 41(3), 760–771. [Link]

  • Noll, D. M., Noronha, A. M., Miller, P. S. (2001). Synthesis and characterization of DNA duplexes containing an N(4)C-ethyl-N(4)C interstrand cross-link. Biochemistry, 40(15), 4693-4701. [Link]

  • Glen Research. (n.d.). N4-Et-dC-CE Phosphoramidite. Retrieved from [Link]

  • Lee, J. Y., et al. (2023). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. Bioorganic & Medicinal Chemistry Letters, 80, 129117. [Link]

  • Price, N. E., & Gates, K. S. (2008). Formation and Repair of Interstrand Cross-Links in DNA. Chemical Research in Toxicology, 21(12), 2348–2364. [Link]

  • Crawford, A. R., et al. (2020). Nucleobase Modifiers Identify TET Enzymes as Bifunctional DNA Dioxygenases Capable of Direct N‐Demethylation. Angewandte Chemie International Edition, 59(35), 15038-15045. [Link]

  • Špačková, J., et al. (2013). Capacity of N4-methyl-2'-deoxycytidine 5'-triphosphate to sustain the polymerase chain reaction using various thermostable DNA polymerases. Analytical Biochemistry, 438(2), 116-123. [Link]

  • Crawford, A. R., et al. (2020). Nucleobase Modifiers Identify TET Enzymes as Bifunctional DNA Dioxygenases Capable of Direct N-Demethylation. PubMed, 32449944. [Link]

  • Noronha, A. M., Noll, D. M., Wilds, C. J., & Miller, P. S. (2002). N(4)C-ethyl-N(4)C cross-linked DNA: synthesis and characterization of duplexes with interstrand cross-links of different orientations. PubMed, 11790097. [Link]

  • Balzarini, J., et al. (2003). N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity. Antiviral Chemistry & Chemotherapy, 14(2), 81-90. [Link]

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Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling N4-Ethyl-DC

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher navigating the frontiers of drug discovery, the introduction of novel chemical entities like N4-Ethyl-2'-deoxycytidine (N4-Ethyl-DC) is a routine yet critical event. While its role in research, particularly in modifying oligonucleotides to normalize thermal stability of base pairs, is significant, the toxicological profile is not yet fully characterized.[1][2] This guide provides a comprehensive, risk-based framework for the safe handling of N4-Ethyl-DC, ensuring that procedural rigor and personal safety are paramount. Our approach is grounded in the hierarchy of controls, prioritizing engineering and administrative measures, supplemented by robust Personal Protective Equipment (PPE) protocols.

The Precautionary Principle: Hazard Assessment of N4-Ethyl-DC

The Safety Data Sheet (SDS) for N4-Ethyl-DC indicates a lack of extensive toxicological data.[1] It is noted as potentially harmful if swallowed and may cause eye irritation.[1] In such instances, the foundational principle of laboratory safety dictates that we must treat the compound as potentially hazardous until proven otherwise.[3][4] This mandates a stringent approach to exposure minimization.

Known Hazards:

  • Acute Effects: May be harmful if swallowed. May cause eye irritation.[1]

  • Routes of Exposure: Ingestion, eye contact. Dermal contact and inhalation of dust are also potential routes.[1][5]

  • Reactivity: Stable under recommended storage conditions (5°C), but reacts with strong oxidizing agents.[1]

Given the limited data, a conservative approach is necessary. All handling procedures must be designed to mitigate the risk of exposure through all potential routes.

The Core Defense: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical.[6][7] Its selection and use are not merely a checklist item but a critical component of a holistic safety strategy. The following PPE is mandatory when handling N4-Ethyl-DC in solid (powder) or solution form.

Equipment Specification Causality and Rationale
Hand Protection Double-gloving with chemically resistant nitrile gloves (minimum 5 mil thickness).Prevents Dermal Absorption: The primary risk with powdered small molecules is skin contact. Double-gloving provides a critical safeguard; the outer glove absorbs any initial contamination, and the inner glove protects the skin during doffing. Nitrile offers broad protection against a range of laboratory chemicals.[7][8]
Eye & Face Protection ANSI Z87.1-rated safety goggles forming a complete seal around the eyes. A face shield is required when handling larger quantities (>1g) or if there is a significant splash risk.Prevents Ocular Exposure: N4-Ethyl-DC may cause eye irritation.[1] Standard safety glasses are insufficient as they do not protect against dusts or splashes from all angles. Goggles provide a necessary seal. A face shield adds a layer of protection for the entire face from splashes.[7]
Body Protection A fully-fastened, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling solutions.Minimizes Skin and Clothing Contamination: A lab coat protects against incidental contact and spills.[8] An apron provides an additional impermeable barrier for the torso, which is most vulnerable to spills when working at the bench.
Respiratory Protection A NIOSH-approved N95 respirator or higher. Required when weighing or otherwise handling the solid compound outside of a certified chemical fume hood.Prevents Inhalation: Fine powders can easily become airborne. An N95 respirator filters at least 95% of airborne particles and is essential for preventing inhalation, a primary route of exposure for powdered compounds.[5][7] All respirator use must be in accordance with a documented institutional respiratory protection program, including fit-testing.[9]
Operational Plan: Step-by-Step Handling Workflow

Adherence to a standardized workflow minimizes variability and the potential for error. The following procedure integrates safety controls at each step. All operations involving the solid form or concentrated solutions of N4-Ethyl-DC should be performed within a certified chemical fume hood to utilize this primary engineering control.[6]

Step 1: Preparation & Pre-Donning

  • Verify that the chemical fume hood is certified and functioning correctly.

  • Assemble all necessary equipment (spatulas, weigh paper, vials, solvents, vortexer).

  • Prepare a designated waste container for N4-Ethyl-DC contaminated solid waste.

  • Review the Safety Data Sheet (SDS) for N4-Ethyl-DC.[8]

Step 2: Donning PPE

  • Don the inner pair of nitrile gloves.

  • Don the laboratory coat, ensuring it is fully fastened.

  • Don the N95 respirator (if required) and perform a seal check.

  • Don safety goggles.

  • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step 3: Handling Procedure (Weighing and Solubilizing)

  • Perform all manipulations within the fume hood sash, set at the appropriate height.

  • Carefully open the container of N4-Ethyl-DC, avoiding any disturbance that could generate dust.

  • Using a clean spatula, carefully transfer the desired amount of powder to weigh paper or a weigh boat.

  • Once weighing is complete, securely close the primary container.

  • Transfer the powder to a suitable vial for solubilization.

  • Add the desired solvent (e.g., DMSO is listed as a suitable solvent) to the vial.[1]

  • Cap the vial and vortex until the solid is fully dissolved.

Step 4: Post-Handling & Doffing

  • Decontaminate any equipment that came into contact with N4-Ethyl-DC.

  • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Dispose of all contaminated solid waste (gloves, wipes, weigh paper) in the designated hazardous waste container.

  • Doff PPE in the correct order to prevent cross-contamination:

    • Remove outer gloves.

    • Remove lab coat.

    • Remove goggles and respirator.

    • Remove inner gloves.

  • Wash hands thoroughly with soap and water.[1]

G cluster_prep Preparation cluster_ppe Don PPE cluster_handle Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Review SDS prep2->prep3 ppe1 Inner Gloves & Lab Coat prep3->ppe1 ppe2 Respirator & Goggles ppe1->ppe2 ppe3 Outer Gloves ppe2->ppe3 handle1 Weigh Solid N4-Ethyl-DC ppe3->handle1 handle2 Transfer to Vial handle1->handle2 handle3 Add Solvent & Dissolve handle2->handle3 post1 Decontaminate & Clean handle3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Primary Container start Waste Generated q_type What is the physical state? start->q_type solid_items Gloves, Wipes, Weigh Paper, etc. q_type->solid_items Solid liquid_items Stock Solutions, Contaminated Solvents, Rinsate q_type->liquid_items Liquid container_rinse Triple-Rinse with Solvent q_type->container_rinse Empty Container solid_container Seal in 'Hazardous Solid Waste' Container solid_items->solid_container liquid_container Collect in 'Hazardous Liquid Waste' Container liquid_items->liquid_container collect_rinsate Collect Rinsate as Liquid Waste container_rinse->collect_rinsate collect_rinsate->liquid_container container_dispose Deface Label & Dispose of Container collect_rinsate->container_dispose

Caption: A decision tree for segregating N4-Ethyl-DC waste.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • BenchChem. (n.d.). Navigating the Disposal of Novel Compounds: A Procedural Guide.
  • Compliancy Group. (2023). OSHA Laboratory Standard.
  • IPG. (2023). Decoding OSHA Laboratory Standards: Safety Essentials.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • Trimaco. (2023). Essential Chemical PPE.
  • Berry & Associates/ICON Isotopes. (2017). Safety Data Sheet N4-Ethyl-2'-deoxycytidine.
  • NextSDS. (2026). Your Guide to Personal Protective Equipment for Chemicals.
  • BenchChem. (n.d.). Navigating the Disposal of Novel Compounds: Procedures for CCT373567.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet.
  • National Center for Biotechnology Information. (2023). Chemical Decontamination.
  • Gene Link. (n.d.). N4-Ethyl dC [N4-Et-dC] Oligo Modifications.
  • Glen Research. (n.d.). N4-Et-dC-CE Phosphoramidite.
  • TriLink BioTechnologies. (n.d.). N4-Ethyl-2'-deoxycytidine.
  • Glen Research. (n.d.). Deprotection Guide.
  • U.S. Environmental Protection Agency. (n.d.). Chemical/Biological and Decontamination Agent Information.
  • PubChem. (n.d.). PubChem Database.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.